Ethyl 3-hydroxy-2-methylpropanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-hydroxy-2-methylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-3-9-6(8)5(2)4-7/h5,7H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLKZIPLLOLLLPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Applications of Ethyl 3-hydroxy-2-methylpropanoate
Foreword
Ethyl 3-hydroxy-2-methylpropanoate, a chiral β-hydroxy ester, represents a cornerstone building block in modern asymmetric synthesis. Its value extends across pharmaceuticals, agrochemicals, and fragrance industries, where precise stereochemical control is not merely advantageous but often a prerequisite for biological activity and product efficacy. This guide provides an in-depth exploration of its core chemical properties, synthesis methodologies, reactivity, and analytical characterization. The content herein is curated for researchers, chemists, and drug development professionals, offering not just data, but a causal understanding of the principles governing its application. We will delve into the mechanistic underpinnings of its synthesis and provide actionable protocols, grounded in authoritative sources, to empower scientists in their research and development endeavors.
Core Physicochemical & Structural Properties
This compound is a bifunctional molecule containing both a secondary alcohol and an ethyl ester group. This structure imparts a specific set of physical and chemical characteristics that are crucial for its handling and application in synthesis. The presence of a stereocenter at the C2 position means it exists as two enantiomers, (R) and (S), which often exhibit distinct biological activities.
Table 1: Key Physicochemical and Computed Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₆H₁₂O₃ | [1] |
| Molecular Weight | 132.16 g/mol | [1] |
| Monoisotopic Mass | 132.078644241 Da | [1][2] |
| CAS Number | 89534-52-1 (for the racemate) | [1] |
| Canonical SMILES | CCOC(=O)C(C)CO | [1] |
| InChIKey | SLKZIPLLOLLLPQ-UHFFFAOYSA-N | [1][2] |
| XlogP (Predicted) | 0.3 | [1][2] |
| Hydrogen Bond Donor Count | 1 | PubChem Database |
| Hydrogen Bond Acceptor Count | 3 | PubChem Database |
| Rotatable Bond Count | 4 | PubChem Database |
| Topological Polar Surface Area | 46.5 Ų |[1][3] |
Synthesis Methodologies: From Classic Reactions to Asymmetric Strategies
The synthesis of β-hydroxy esters like this compound is a well-established field, with the Reformatsky reaction being a foundational method. However, for applications in drug development, achieving high enantiomeric purity is critical, necessitating the use of asymmetric synthesis techniques.
The Reformatsky Reaction
The Reformatsky reaction is a classic organometallic reaction that forms β-hydroxy esters by the condensation of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc.[4][5] The key to this reaction's utility is the formation of an organozinc reagent, or a "Reformatsky enolate," from the α-halo ester and zinc.[5][6] These zinc enolates are less reactive than their lithium or Grignard counterparts, which prevents them from reacting with the ester functionality, thus avoiding self-condensation.[5]
Mechanism Rationale:
-
Oxidative Addition: Zinc metal inserts into the carbon-halogen bond of an α-haloester (e.g., ethyl 2-bromopropionate). This step is often initiated by activating the zinc surface, for instance, with a crystal of iodine.[6][7]
-
Enolate Formation: The resulting organozinc intermediate rearranges to form a zinc enolate.[5][6]
-
Carbonyl Addition: The zinc enolate then adds to the carbonyl carbon of an aldehyde (in this case, formaldehyde or its equivalent) via a six-membered, chair-like transition state.[5][6]
-
Workup: An acidic workup protonates the resulting zinc alkoxide and removes the zinc salts to yield the final β-hydroxy ester.[5][6]
Caption: Diagram 1: Generalized mechanism of the Reformatsky reaction.
Asymmetric Synthesis: Biocatalytic Reduction
For producing enantiomerically pure forms, such as the (R)-enantiomer (a derivative of the valuable "Roche ester"), biocatalytic methods are highly effective.[8] Enoate reductases, often from the 'Old Yellow Enzyme' (OYE) family, can perform asymmetric bioreduction of α,β-unsaturated precursors like ethyl 2-(hydroxymethyl)acrylate.[8][9][10]
Causality of Experimental Choice: This enzymatic approach is chosen for its exceptional stereoselectivity, often yielding products with >99% enantiomeric excess (ee).[8][9] The reaction proceeds under mild, environmentally benign conditions (aqueous buffer, room temperature), avoiding the need for chiral auxiliaries or expensive metal catalysts required in other asymmetric methods.[11] The choice of enzyme and any O-protective groups on the substrate can significantly impact the reaction rate, though the stereoselectivity often remains high.[8]
Generalized Experimental Protocol: Reformatsky Synthesis
This protocol is a self-validating system; successful formation of the product is confirmed by the analytical characterization steps outlined in the next section.
-
Zinc Activation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add zinc dust (1.2 eq). Add a crystal of iodine and gently warm the flask until the purple vapor dissipates. This process removes the deactivating oxide layer from the zinc surface.[7] Allow the flask to cool.
-
Reagent Addition: Add anhydrous solvent (e.g., THF or toluene). To the stirred suspension, add a solution of ethyl 2-bromopropionate (1.0 eq) and formaldehyde (1.1 eq, often used as its trimer, 1,3,5-trioxane) in the same solvent dropwise.
-
Reaction: The reaction is often exothermic. Maintain the temperature with a water bath. After the initial exotherm subsides, the mixture may be heated to 40-50°C for 1-2 hours to ensure complete reaction. Monitor progress by TLC or GC.
-
Quenching and Workup: Cool the reaction to 0°C and slowly quench by adding saturated aqueous ammonium chloride (NH₄Cl) or dilute HCl.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the pure this compound.[6]
Spectroscopic and Analytical Characterization
Structural confirmation of this compound relies on a combination of spectroscopic techniques. Each method provides unique information about the molecule's functional groups and connectivity.
Table 2: Expected Spectroscopic Data
| Technique | Feature | Expected Chemical Shift / Wavenumber / m/z |
|---|---|---|
| ¹H NMR (CDCl₃) | -OH | Broad singlet, ~1.5-3.5 ppm (concentration dependent) |
| -O-CH₂- (ethyl) | Quartet, ~4.1 ppm | |
| -CH- (C2) | Multiplet, ~2.6 ppm | |
| -CH₂-OH (C3) | Multiplet, ~3.7 ppm | |
| -CH₃ (C2-methyl) | Doublet, ~1.2 ppm | |
| -CH₃ (ethyl) | Triplet, ~1.3 ppm | |
| ¹³C NMR (CDCl₃) | C=O (ester) | ~175 ppm |
| -CH- (C2) | ~45 ppm | |
| -CH₂-OH (C3) | ~65 ppm | |
| -O-CH₂- (ethyl) | ~61 ppm | |
| -CH₃ (C2-methyl) | ~14 ppm | |
| -CH₃ (ethyl) | ~14 ppm | |
| FTIR (Neat) | O-H stretch (alcohol) | Broad, ~3400 cm⁻¹ |
| C-H stretch (alkane) | ~2980-2880 cm⁻¹ | |
| C=O stretch (ester) | Strong, sharp, ~1730 cm⁻¹ | |
| C-O stretch | ~1250-1050 cm⁻¹ | |
| Mass Spec. (EI) | [M]+ (Molecular Ion) | m/z = 132 |
| [M-H₂O]+ | m/z = 114 | |
| [M-C₂H₅O]+ | m/z = 87 |
| | [COOC₂H₅]+ | m/z = 73 |
Note: NMR chemical shifts are approximate and can vary based on solvent and concentration.
Protocol for Spectroscopic Analysis
Caption: Diagram 2: A typical workflow from synthesis to analytical validation.
-
NMR Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[12]
-
FTIR Analysis: Place one drop of the neat liquid sample between two NaCl or KBr salt plates to create a thin film for analysis.[12]
-
Mass Spectrometry: Prepare a dilute solution of the sample in a volatile solvent like methanol or acetonitrile for analysis by GC-MS (for EI) or direct infusion ESI-MS.
Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the orthogonal reactivity of its two primary functional groups.
-
Hydroxyl Group: The secondary alcohol can be easily protected using standard protecting groups (e.g., silyl ethers like TBDMS, benzyl ethers) to allow for selective reactions at the ester. It can also be oxidized to the corresponding β-keto ester, a valuable intermediate in its own right.
-
Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions. It can be reduced to a 1,3-diol using strong reducing agents like lithium aluminum hydride (LiAlH₄). Furthermore, it can undergo transesterification or react with nucleophiles at the carbonyl carbon.
Its primary application, particularly for the enantiopure forms, is as a chiral building block.[8] For instance, the methyl ester analogue, (R)-methyl 3-hydroxy-2-methylpropionate, is a well-known precursor in the total synthesis of complex natural products and pharmaceuticals, including antibiotics and vitamins.[8][13]
Safety and Handling
As a laboratory chemical, proper handling of this compound is essential.
-
GHS Hazard Classification:
-
Precautionary Statements:
-
P261 & P271: Avoid breathing vapors and use only outdoors or in a well-ventilated area.[1]
-
P280: Wear protective gloves, protective clothing, and eye/face protection.[14]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[14]
-
-
Storage: Store in a well-ventilated place.[14] Keep the container tightly closed in a cool, dry place.
-
Disposal: Dispose of contents/container to an approved waste disposal plant.[14]
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13102430, this compound. Retrieved from [Link].[1]
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Kroutil, W., et al. (2010). Asymmetric Synthesis of (R)-3-Hydroxy-2-methylpropanoate ('Roche Ester') and Derivatives via Biocatalytic C=C-Bond Reduction. Advanced Synthesis & Catalysis, 352(14-15), 2663-2666. Retrieved from [Link].[8]
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Scilit. (2010). Asymmetric Synthesis of (R)‐3‐Hydroxy‐2‐methylpropanoate ('Roche Ester') and Derivatives via Biocatalytic C C‐Bond Reduction. Retrieved from [Link].[10]
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Ethyl 3-hydroxy-2-methylpropanoate CAS number 89534-52-1
An In-Depth Technical Guide to Ethyl 3-hydroxy-2-methylpropanoate (CAS 89534-52-1)
Introduction: A Versatile Chiral Building Block
This compound is a valuable bifunctional organic compound possessing both a hydroxyl group and an ester functional group.[1] This structure, particularly the presence of a chiral center at the second carbon, makes it a significant synthon in asymmetric synthesis. Its utility is most pronounced in the pharmaceutical and fine chemical industries, where it serves as a key intermediate for constructing complex, enantiomerically pure molecules.[2][3] This guide provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, applications, and safety protocols to support its effective use in research and development.
Core Chemical and Physical Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and formulation. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 89534-52-1 | [4] |
| Molecular Formula | C₆H₁₂O₃ | [4] |
| Molecular Weight | 132.16 g/mol | [4][5] |
| IUPAC Name | This compound | [4] |
| Synonyms | Ethyl 2-methyl-3-hydroxypropionate | [6] |
| Appearance | Liquid | |
| InChI Key | SLKZIPLLOLLLPQ-UHFFFAOYSA-N | [4] |
| SMILES | CCOC(=O)C(C)CO | [7] |
| Storage Temperature | Sealed in dry, store in freezer, under -20°C | [5] |
Synthesis Pathway: Asymmetric Hydrogenation
The synthesis of enantiomerically pure this compound is critical for its application in drug development. One of the most effective methods is the asymmetric catalytic hydrogenation of a suitable precursor, such as ethyl 2-(hydroxymethyl)acrylate. This process utilizes a chiral catalyst, often a rhodium complex, to stereoselectively deliver hydrogen, yielding the desired enantiomer in high purity.[8]
Conceptual Workflow for Asymmetric Synthesis
The diagram below illustrates the logical flow from the starting material to the purified chiral product, emphasizing the key stages of the process.
Caption: Workflow for Asymmetric Synthesis.
Detailed Experimental Protocol
Causality: The following protocol is designed for robust and reproducible synthesis. The use of an anhydrous solvent is critical to prevent catalyst deactivation. The chiral ligand on the rhodium catalyst sterically directs the hydrogenation to one face of the double bond, ensuring high enantiomeric excess.
-
Catalyst Preparation: In a glovebox, dissolve the chiral rhodium catalyst (e.g., [Rh(COD)L]BF₄, where L is a chiral phosphine ligand) (1 mol%) and the substrate, ethyl 2-(hydroxymethyl)acrylate (1.0 eq), in a dry, degassed solvent (e.g., methanol).[8]
-
Reaction Setup: Transfer the solution to a stainless-steel autoclave.
-
Hydrogenation: Seal the autoclave, purge it several times with hydrogen gas, and then pressurize it to the desired pressure (e.g., 20 atm).
-
Reaction Execution: Stir the reaction mixture at room temperature for 16-24 hours. Monitor the reaction progress by taking aliquots and analyzing via GC-MS or TLC.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas.
-
Purification: Concentrate the reaction mixture under reduced pressure to obtain the crude product. Purify the crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.
-
Chiral Analysis: Determine the enantiomeric excess of the final product using chiral HPLC or GC.[8]
Analytical Characterization and Quality Control
Rigorous analytical testing is essential to confirm the identity, purity, and stereochemistry of the synthesized compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system for quality control.
Analytical Workflow
This diagram outlines a standard workflow for the comprehensive analysis of a synthesized batch of this compound.
Caption: Standard Analytical Quality Control Workflow.
Summary of Analytical Data
The following table summarizes the expected analytical data for this compound.
| Technique | Purpose | Expected Results |
| ¹H NMR | Structural Elucidation | - Triplet (~1.2 ppm, 3H) and Quartet (~4.1 ppm, 2H) for the ethyl group.- Doublet (~1.1 ppm, 3H) for the methyl group at C2.- Multiplet (~2.6 ppm, 1H) for the proton at C2.- Doublet of doublets (~3.6-3.8 ppm, 2H) for the CH₂OH protons.- Broad singlet for the OH proton. |
| ¹³C NMR | Carbon Skeleton Confirmation | - Signals for the ester carbonyl (~175 ppm), the two carbons of the ethyl group, the CHOH carbon (~65 ppm), the chiral CH carbon (~45 ppm), and the two methyl carbons. |
| GC-MS | Purity Assessment & ID | - A single major peak indicating high purity.- The mass spectrum will show a molecular ion peak (if stable) and characteristic fragmentation patterns, such as the loss of an ethoxy group (-45) or the carboxylethyl group. Derivatization with a silylating agent like BSTFA may be required to improve volatility and peak shape.[9] |
| Chiral HPLC/GC | Enantiomeric Purity | - Separation of the (R) and (S) enantiomers on a chiral stationary phase, allowing for the precise determination of the enantiomeric excess (e.e.%). |
| FTIR | Functional Group Analysis | - Strong, broad absorption band for the O-H stretch (~3400 cm⁻¹).- Strong absorption for the C=O stretch of the ester (~1730 cm⁻¹).- C-H stretching bands (~2900-3000 cm⁻¹). |
Applications in Drug Development and Research
The primary value of chiral hydroxy esters like this compound lies in their role as versatile intermediates for synthesizing complex, high-value molecules.
Role as a Chiral Synthon
This compound is a bifunctional building block, allowing for selective modification at either the hydroxyl or the ester group. This dual reactivity is highly advantageous in multi-step syntheses. For example, the hydroxyl group can be protected, allowing for reactions at the ester, or it can be oxidized to an aldehyde or activated for nucleophilic substitution.
The (R) and (S) isomers of the corresponding methyl ester, Methyl 3-hydroxy-2-methylpropionate, are well-established building blocks for a wide variety of optically active molecules. They have been used as starting materials in the total synthesis of complex natural products with significant biological activity, such as:
-
(-)-Discodermolide: A potent microtubule-stabilizing agent with antitumor properties.
-
(-)-Stemoamide and (-)-Stemospironine: Biologically active alkaloids.
The ethyl ester variant serves the same strategic purpose, offering slightly different solubility and reactivity profiles that may be advantageous in specific synthetic routes.
Illustrative Synthetic Pathway
The diagram below shows a conceptual pathway where this compound is used as a key starting material for a hypothetical drug candidate.
Caption: Role as a Building Block in Multi-Step Synthesis.
Safety, Handling, and Storage
Adherence to proper safety protocols is mandatory when handling any chemical reagent. This compound is classified as an irritant.
GHS Hazard Information
-
Pictogram: Irritant (Exclamation Mark)
-
Signal Word: Warning[4]
-
Hazard Statements:
Precautionary Measures & Handling
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[10]
-
Personal Protective Equipment (PPE):
-
Handling: Avoid breathing vapors or mist.[10] Wash hands thoroughly after handling. Keep away from heat, sparks, and open flames.[10]
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[10] For long-term stability, storage in a freezer at or below -20°C is recommended.[5]
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Ethyl 3-hydroxy-2-methylpropanoate molecular weight
An In-Depth Technical Guide to Ethyl 3-hydroxy-2-methylpropanoate: Properties, Synthesis, and Analysis
Abstract
This compound is a chiral hydroxy ester of significant interest in the fields of organic synthesis, pharmaceutical development, and flavor chemistry. This technical guide provides a comprehensive overview of its fundamental properties, including its molecular weight, chemical structure, and key physicochemical characteristics. We delve into established synthetic methodologies, with a detailed exploration of the Reformatsky reaction, offering a field-proven protocol for its preparation. Furthermore, this guide outlines a complete analytical workflow for the characterization and quality control of the compound, integrating spectroscopic and chromatographic techniques. This document is intended for researchers, chemists, and drug development professionals seeking a practical and in-depth understanding of this versatile molecule.
Chemical Identity and Physicochemical Properties
This compound is an organic compound classified as a β-hydroxy ester.[1] Its structure features a hydroxyl group on the carbon beta to the carbonyl group of the ester. The presence of a chiral center at the second carbon means it can exist as two distinct stereoisomers.[1]
The fundamental properties of this compound are summarized in the table below. These data are critical for experimental design, safety assessment, and analytical method development.
| Property | Value | Source |
| Molecular Weight | 132.16 g/mol | [2] |
| Molecular Formula | C₆H₁₂O₃ | [2] |
| IUPAC Name | This compound | [2] |
| CAS Number | 89534-52-1 | [2] |
| Canonical SMILES | CCOC(=O)C(C)CO | [2] |
| InChI Key | SLKZIPLLOLLLPQ-UHFFFAOYSA-N | [2] |
| Monoisotopic Mass | 132.07864 Da | [3] |
| XLogP3-AA (Predicted) | 0.3 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Rotatable Bond Count | 4 | [2] |
| Topological Polar Surface Area | 46.5 Ų | [2] |
Synthesis of this compound
The synthesis of β-hydroxy esters like this compound is a cornerstone of organic chemistry. Several methods exist, including direct esterification and catalytic hydrogenation.[1][4] However, the most classic and robust method for this class of compounds is the Reformatsky Reaction .[5][6]
The Reformatsky Reaction: Mechanism and Rationale
The Reformatsky reaction involves the reaction of an α-haloester with an aldehyde or ketone in the presence of metallic zinc.[5][6] The key to this reaction is the formation of an organozinc reagent, often called a Reformatsky enolate.[7] This organozinc intermediate is sufficiently nucleophilic to attack a carbonyl carbon but is generally not reactive enough to react with the ester functional group, which prevents self-condensation—a common side reaction with more reactive organometallics like Grignard reagents or organolithiums.[7]
The mechanism proceeds via two main steps:
-
Oxidative Addition: Zinc metal inserts into the carbon-halogen bond of the α-haloester to form the organozinc enolate.[7]
-
Nucleophilic Addition: The enolate then coordinates to the carbonyl oxygen of the aldehyde (in this case, formaldehyde or a synthetic equivalent) and adds to the carbonyl carbon, forming a new carbon-carbon bond.[7]
-
Workup: An acidic workup protonates the resulting alkoxide to yield the final β-hydroxy ester.[7]
Caption: Workflow of the Reformatsky reaction for synthesis.
Experimental Protocol: Synthesis via Reformatsky Reaction
This protocol describes a self-validating procedure for synthesizing this compound from ethyl 2-bromopropanoate and paraformaldehyde (a source of formaldehyde).
Materials:
-
Ethyl 2-bromopropanoate
-
Zinc dust, activated
-
Paraformaldehyde
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (one crystal, as initiator)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Diethyl ether
Procedure:
-
Activation of Zinc: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and dropping funnel under an inert atmosphere (N₂ or Ar), add zinc dust (1.2 eq). Add a small crystal of iodine. Gently warm the flask with a heat gun until purple iodine vapors are observed, then allow to cool. This step activates the zinc surface.
-
Reaction Setup: Add anhydrous THF to the flask. In the dropping funnel, prepare a solution of ethyl 2-bromopropanoate (1.0 eq) and paraformaldehyde (1.1 eq) in anhydrous THF.
-
Initiation and Reaction: Add a small portion (approx. 10%) of the solution from the dropping funnel to the zinc suspension. The reaction mixture may need to be gently warmed to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.
-
Once initiated, add the remainder of the solution dropwise at a rate that maintains a gentle reflux. The choice of THF as a solvent is crucial; its polarity and high boiling point facilitate the reaction.
-
After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete consumption of the starting materials.
-
Workup and Extraction: Cool the reaction mixture to 0 °C in an ice bath. Slowly quench the reaction by adding 1M HCl until the excess zinc has dissolved and the solution is clear.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.
-
Combine the organic extracts and wash sequentially with saturated NaHCO₃ solution, water, and finally brine. This washing sequence neutralizes any remaining acid and removes water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil should be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure this compound. The success of the purification is a key validation step for the protocol.
Analytical Characterization Workflow
A robust analytical workflow is essential to confirm the identity, purity, and structure of the synthesized product. This involves a combination of chromatographic and spectroscopic techniques.
Caption: A typical analytical workflow for product validation.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the ideal technique for assessing the purity of the final product and confirming its molecular weight.
-
Rationale: The volatility of this compound makes it amenable to gas chromatography. The mass spectrometer detector provides the mass-to-charge ratio (m/z) of the parent molecule and its fragments, confirming the molecular weight of 132.16 g/mol .
-
Typical GC Conditions:
-
Column: A non-polar or mid-polarity column (e.g., DB-5ms, HP-5).
-
Oven Program: Start at a low temperature (e.g., 45-60°C), hold for several minutes, then ramp at 10-20°C/min to a final temperature of ~240°C.[8]
-
Injector and Detector Temp: ~240°C and ~260°C, respectively.[8]
-
Expected Result: A single major peak in the chromatogram indicates high purity. The mass spectrum for this peak should show a molecular ion (M⁺) or related ions (e.g., M+H⁺, M-H₂O⁺) consistent with the C₆H₁₂O₃ formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structural elucidation. Both ¹H and ¹³C NMR should be performed.
-
Rationale: ¹H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity. ¹³C NMR shows the number of unique carbon atoms in the molecule.
-
Expected ¹H NMR Spectral Features (in CDCl₃):
-
A triplet around 1.2 ppm (3H), corresponding to the methyl group of the ethyl ester, coupled to the adjacent methylene group.
-
A doublet around 1.2 ppm (3H), corresponding to the methyl group at the C2 position, coupled to the adjacent methine proton.
-
A multiplet around 2.6-2.7 ppm (1H), corresponding to the proton at the C2 position.
-
A broad singlet for the hydroxyl (-OH) proton. Its chemical shift can vary.
-
A multiplet around 3.7 ppm (2H), corresponding to the methylene protons at the C3 position.
-
A quartet around 4.1 ppm (2H), corresponding to the methylene group of the ethyl ester, coupled to the adjacent methyl group.
-
-
Expected ¹³C NMR Spectral Features (in CDCl₃):
-
Signals for the two methyl groups on the main chain and the ethyl group.
-
A signal for the methylene group of the ethyl ester.
-
A signal for the methylene group at the C3 position (~60-65 ppm).
-
A signal for the methine group at the C2 position.
-
A signal for the ester carbonyl carbon (~175 ppm).
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to confirm the presence of key functional groups.
-
Rationale: This technique identifies characteristic vibrations of chemical bonds.
-
Expected Peaks:
-
A strong, broad absorption band around 3400-3500 cm⁻¹, characteristic of the O-H stretch of the alcohol group.
-
A strong, sharp absorption band around 1710-1730 cm⁻¹, characteristic of the C=O stretch of the ester carbonyl group.[9]
-
Various C-H stretching and bending vibrations in the 2850-3000 cm⁻¹ and 1350-1480 cm⁻¹ regions.
-
Applications and Significance
This compound serves as a valuable molecule in several industrial and research settings.
-
Pharmaceutical Intermediate: As a chiral building block, it is used in the synthesis of more complex active pharmaceutical ingredients (APIs).[1] Its bifunctional nature (ester and alcohol) allows for a wide range of subsequent chemical modifications.
-
Flavor and Fragrance Industry: Related hydroxy esters are known for their pleasant, fruity, or green aromas and are used as flavoring agents in food and beverages.[10][11][12]
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards:
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Handling Recommendations:
-
Use in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place.
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An In-depth Technical Guide to Ethyl 3-hydroxy-2-methylpropanoate: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of ethyl 3-hydroxy-2-methylpropanoate, a valuable chiral building block in organic synthesis. We will delve into its chemical structure and properties, provide a detailed experimental protocol for its synthesis via the Reformatsky reaction, characterize its spectroscopic signature, and explore its applications, particularly in the realm of drug development.
Unveiling the Structure: The Foundation of Functionality
This compound, with the chemical formula C₆H₁₂O₃, is a β-hydroxy ester.[1][2] Its structure is characterized by an ethyl ester functional group and a hydroxyl group on the β-carbon relative to the carbonyl group. The presence of a chiral center at the C2 position means that it can exist as two enantiomers, (R)-ethyl 3-hydroxy-2-methylpropanoate and (S)-ethyl 3-hydroxy-2-methylpropanoate. This chirality is of paramount importance in the synthesis of stereospecific pharmaceuticals.
Key Structural and Physicochemical Properties:
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₆H₁₂O₃ | [1] |
| Molecular Weight | 132.16 g/mol | [1] |
| CAS Number | 89534-52-1 | [1] |
| Monoisotopic Mass | 132.078644241 Da | [1] |
| Topological Polar Surface Area | 46.5 Ų | [1] |
| Predicted XlogP | 0.3 | [1] |
Synthesis of this compound: The Reformatsky Reaction
The Reformatsky reaction is a classic and reliable method for the synthesis of β-hydroxy esters.[3] It involves the reaction of an α-halo ester with a carbonyl compound (in this case, formaldehyde) in the presence of metallic zinc.[3] The key intermediate is an organozinc compound, a zinc enolate, which is less reactive than the corresponding lithium or magnesium enolates, thus preventing self-condensation of the ester.
Experimental Workflow: A Step-by-Step Guide
Caption: Workflow for the synthesis of this compound.
Detailed Protocol:
Materials:
-
Zinc dust (<10 mesh), activated
-
Ethyl 2-bromopropionate
-
Paraformaldehyde
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (crystal)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add zinc dust (1.2 equivalents). Activate the zinc by stirring with a small amount of dilute HCl, followed by washing with water, ethanol, and then ether, and finally drying under vacuum.
-
Reaction Setup: Under a nitrogen atmosphere, add anhydrous THF to the flask containing the activated zinc.
-
Initiation: Add a solution of ethyl 2-bromopropionate (1.0 equivalent) and paraformaldehyde (1.1 equivalents) in anhydrous THF dropwise to the stirred suspension of zinc. A small crystal of iodine can be added to initiate the reaction if it does not start spontaneously.
-
Reaction: Once the initial exothermic reaction subsides, heat the mixture to reflux and maintain for 2-3 hours until the consumption of the starting materials is observed by TLC.
-
Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
Spectroscopic Characterization: The Molecular Fingerprint
The structure of the synthesized this compound can be unequivocally confirmed by a combination of spectroscopic techniques. Based on the analysis of similar compounds, the following spectral data are expected:
¹H NMR Spectroscopy
The proton NMR spectrum will provide information about the different types of protons and their connectivity in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.12 | Quartet (q) | 2H | -O-CH₂ -CH₃ |
| ~3.65 | Multiplet (m) | 2H | HO-CH₂ - |
| ~2.60 | Multiplet (m) | 1H | -CH(CH₃ )- |
| ~2.50 | Broad singlet | 1H | -OH |
| ~1.25 | Triplet (t) | 3H | -O-CH₂-CH₃ |
| ~1.15 | Doublet (d) | 3H | -CH(CH₃ )- |
¹³C NMR Spectroscopy
The carbon NMR spectrum will show distinct signals for each of the six carbon atoms in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~175 | C =O (ester carbonyl) |
| ~65 | HO-C H₂- |
| ~60 | -O-C H₂-CH₃ |
| ~45 | -C H(CH₃)- |
| ~14 | -O-CH₂-C H₃ |
| ~13 | -CH(C H₃)- |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the hydroxyl and carbonyl functional groups.
| Wavenumber (cm⁻¹) | Description | Functional Group |
| ~3400 (broad) | O-H stretch | Hydroxyl (-OH) |
| ~2980 | C-H stretch | Aliphatic |
| ~1730 (strong) | C=O stretch | Ester carbonyl |
| ~1180 | C-O stretch | Ester |
Mass Spectrometry
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.
| m/z | Interpretation |
| 132 | Molecular ion [M]⁺ |
| 115 | [M - H₂O]⁺ |
| 87 | [M - OCH₂CH₃]⁺ |
| 73 | [COOCH₂CH₃]⁺ |
Applications in Drug Development: A Chiral Building Block
The enantiomerically pure forms of this compound are valuable chiral building blocks in the synthesis of complex organic molecules, particularly pharmaceuticals. Its close analog, (R)-mthis compound, is famously known as the "Roche ester" and is a key intermediate in the synthesis of a variety of important compounds, including vitamins and antibiotics.[4] The ethyl ester serves a similar purpose, offering an alternative synthetic handle for medicinal chemists.
The presence of both a hydroxyl and an ester group allows for a wide range of chemical transformations. The hydroxyl group can be further functionalized or used to introduce new stereocenters, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups.
While specific examples of blockbuster drugs synthesized directly from this compound are not as widely publicized as those from the Roche ester, its utility as a versatile chiral synthon is well-established in the synthetic organic chemistry literature. Its application in the asymmetric synthesis of complex natural products and their analogs is an active area of research. For instance, biocatalytic methods employing ene-reductases have been developed for the asymmetric synthesis of (R)-3-hydroxy-2-methylpropanoates, highlighting the demand for these chiral building blocks in the pharmaceutical industry.[4]
Safety and Handling
This compound is classified as causing skin irritation and serious eye irritation.[1] It may also cause respiratory irritation.[1] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a fundamentally important chiral building block with significant potential in organic synthesis and drug development. Its straightforward synthesis via the Reformatsky reaction and its versatile functional groups make it a valuable tool for the construction of complex, stereochemically defined molecules. This guide has provided a comprehensive overview of its structure, synthesis, and characterization to aid researchers in harnessing the full potential of this versatile compound.
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A Technical Guide to the Nomenclature, Properties, and Synthesis of Ethyl 3-hydroxy-2-methylpropanoate
Introduction
In the landscape of modern drug discovery and organic synthesis, the precise understanding and manipulation of chiral building blocks are paramount. Among these, β-hydroxy esters stand out as exceptionally versatile intermediates. Their bifunctional nature, possessing both a hydroxyl group and an ester moiety, allows for a wide array of chemical transformations, making them foundational to the synthesis of complex molecules, including natural products and active pharmaceutical ingredients (APIs). This guide provides an in-depth analysis of a representative β-hydroxy ester, Ethyl 3-hydroxy-2-methylpropanoate, focusing on the systematic deconstruction of its IUPAC name, its physicochemical properties, established synthesis protocols, and its significance for professionals in research and drug development.
Decoding the IUPAC Nomenclature: this compound
The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming organic compounds, ensuring that every distinct structure has a unique and unambiguous name. The name "this compound" can be deconstructed to reveal the precise structure of the molecule.
Foundational Principles of Ester Nomenclature
According to IUPAC rules, esters are named in two parts, similar to the naming of salts.[1][2]
-
The Alkyl Group: The first word of the name identifies the alkyl group (derived from an alcohol) that is attached to the single-bonded oxygen atom of the ester group.[3]
-
The Carboxylate Group: The second word identifies the carboxylic acid portion of the molecule. The '-oic acid' suffix of the parent carboxylic acid is replaced with '-oate'.[1][4]
Step-by-Step Deconstruction
Let's apply these principles to This compound :
-
Ethyl : This is the first part of the name, indicating an ethyl group (-CH₂CH₃) is attached to the ester's oxygen atom. This signifies that ethanol was the alcohol precursor for this ester.[1]
-
propanoate : This is the root of the second part, defining the parent chain of the carboxylate portion. "Prop-" indicates a three-carbon chain, and "-oate" confirms it is an ester. The carbon of the carbonyl group (C=O) is designated as carbon-1 (C1).
-
2-methyl : This prefix indicates that a methyl group (-CH₃) is attached to the second carbon (C2) of the propanoate backbone.
-
3-hydroxy : This prefix indicates that a hydroxyl group (-OH) is attached to the third carbon (C3) of the propanoate backbone.
The substituents ("hydroxy" and "methyl") are placed in alphabetical order in the final name.
The following diagram illustrates the relationship between the molecular structure and its IUPAC name.
Caption: Structural deconstruction of this compound.
Physicochemical Characteristics
A thorough understanding of a compound's physical and chemical properties is essential for its application in research and development, influencing factors such as solvent selection, reaction conditions, and bioavailability.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂O₃ | PubChem[5][6] |
| Molecular Weight | 132.16 g/mol | PubChem[6] |
| IUPAC Name | This compound | PubChem[6] |
| CAS Number | 89534-52-1 | PubChem[6] |
| SMILES | CCOC(=O)C(C)CO | PubChem[5][6] |
| InChIKey | SLKZIPLLOLLLPQ-UHFFFAOYSA-N | PubChem[5][6] |
| XLogP3-AA (Predicted) | 0.3 | PubChem[6] |
| Hydrogen Bond Donor Count | 1 | PubChem[6] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[6] |
| Rotatable Bond Count | 4 | PubChem[6] |
Synthesis Methodologies: The Reformatsky Reaction
The synthesis of β-hydroxy esters is a well-established transformation in organic chemistry. One of the most reliable and classic methods is the Reformatsky reaction . This organozinc-mediated reaction involves the addition of an α-halo ester to a carbonyl compound (an aldehyde or ketone).
The causality behind this choice of reaction lies in its high tolerance for other functional groups and its directness in forming the carbon-carbon bond at the desired position. The zinc metal first reacts with the α-halo ester to form an organozinc intermediate, known as a Reformatsky enolate. This enolate is less reactive than a corresponding lithium or magnesium enolate, which reduces self-condensation side reactions and makes it highly chemoselective for addition to the aldehyde.
General Experimental Protocol: Synthesis via Reformatsky Reaction
This protocol describes the synthesis of a β-hydroxy ester from an aldehyde and an α-bromo ester.
Step 1: Activation of Zinc
-
Place zinc dust (1.2 equivalents) in a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon or Nitrogen).
-
Add a small amount of iodine or 1,2-dibromoethane and gently heat to activate the zinc surface. The disappearance of the iodine color or evolution of gas indicates activation.
-
Cool the flask to room temperature.
Step 2: Formation of the Reformatsky Reagent and Reaction
-
Add anhydrous solvent (e.g., THF or diethyl ether).
-
Add a solution of the aldehyde (1.0 equivalent) and ethyl 2-bromopropionate (1.1 equivalents) in the same anhydrous solvent dropwise to the activated zinc suspension.
-
The reaction is often initiated by gentle heating. Once initiated, the addition rate should be controlled to maintain a gentle reflux.
-
After the addition is complete, stir the reaction mixture at reflux for 1-2 hours until the aldehyde is consumed (monitored by TLC).
Step 3: Workup and Purification
-
Cool the reaction mixture to 0 °C.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to yield the pure this compound.
Caption: General workflow for the Reformatsky synthesis of a β-hydroxy ester.
Significance in Drug Development and Research
The β-hydroxy ester motif is a privileged scaffold in medicinal chemistry. Its utility stems from the strategic placement of two highly versatile functional groups.
-
Chiral Pool Synthesis: this compound possesses two chiral centers. Enantiomerically pure versions of this and similar compounds are invaluable starting materials for the synthesis of complex chiral drugs, allowing for precise control over the stereochemistry of the final API.
-
Bioisosteric Replacement: The hydroxyl and ester groups can serve as bioisosteres for other functional groups, such as amides or carboxylic acids, to modulate properties like cell permeability, metabolic stability, and target binding affinity.[7][8] Ester groups, for instance, are frequently used in prodrug design to mask polar carboxylic acids or alcohols, thereby enhancing oral bioavailability.[9][10] Endogenous esterase enzymes later cleave the ester in vivo to release the active drug.[10]
-
Hydrogen Bonding: The hydroxyl group is an excellent hydrogen bond donor and acceptor, while the ester carbonyl is a hydrogen bond acceptor.[9] These properties are critical for molecular recognition and binding to biological targets like enzymes and receptors.
Structural Verification by Spectroscopy
Confirmation of the successful synthesis and purity of this compound relies on standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would confirm the presence of all proton environments: the ethyl group (a quartet and a triplet), the methyl substituent (a doublet), the protons on the main chain, and the hydroxyl proton (a broad singlet, exchangeable with D₂O).
-
¹³C NMR: Would show six distinct signals, one for each unique carbon atom, including a characteristic signal for the ester carbonyl carbon around 170-175 ppm.
-
-
Infrared (IR) Spectroscopy: This technique is ideal for identifying the key functional groups. The spectrum would exhibit two prominent absorption bands:
-
A strong, broad band around 3400 cm⁻¹ corresponding to the O-H stretch of the hydroxyl group.
-
A sharp, strong band around 1735 cm⁻¹ corresponding to the C=O stretch of the ester carbonyl group.
-
Conclusion
This compound is more than just a chemical name; it represents a highly valuable and versatile molecule in the chemist's toolkit. A systematic understanding of its IUPAC nomenclature provides a direct link to its structure, which in turn dictates its chemical behavior and potential applications. From its straightforward synthesis via methods like the Reformatsky reaction to its strategic deployment in the design of next-generation therapeutics, this compound exemplifies the foundational role that small, well-defined organic molecules play in advancing scientific research and drug development.
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ethyl 3-hydroxypropanoate, 623-72-3 . The Good Scents Company. [Link]
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An In-depth Technical Guide to the Nomenclature of Ethyl 3-hydroxy-2-methylpropanoate
This guide provides a comprehensive overview of the synonyms, identifiers, and nomenclature associated with the chemical compound Ethyl 3-hydroxy-2-methylpropanoate. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a thorough understanding of this compound's various names and identifiers.
Introduction
This compound is a carboxylic ester with the molecular formula C6H12O3.[1][2] Its structure, characterized by a propanoate backbone with a hydroxyl group at the third position and a methyl group at the second, along with an ethyl ester group, gives rise to its specific chemical properties and reactivity. Understanding the diverse nomenclature of this compound is crucial for accurate literature searches, unambiguous communication in scientific contexts, and precise identification in chemical databases and regulatory documents.
Systematic and Common Nomenclature
The naming of a chemical compound can follow several systems, leading to a variety of synonyms. These can be broadly categorized into systematic names, derived from IUPAC rules, and common or trivial names that have been adopted through historical usage.
-
IUPAC Name : The official name assigned by the International Union of Pure and Applied Chemistry (IUPAC) is This compound .[1] This name systematically describes the molecule's structure: "ethyl" refers to the ester group, "propanoate" indicates a three-carbon ester chain, "3-hydroxy" specifies the position of the hydroxyl group, and "2-methyl" indicates the position of the methyl group.
-
Systematic Variant : A common and acceptable systematic variant is Propanoic acid, 3-hydroxy-2-methyl-, ethyl ester .[1] This format names the parent carboxylic acid first and then specifies the ester group.
-
Common Name Variant : A frequently used synonym is ethyl 3-hydroxy-2-methylpropionate .[1] In this case, "propionate" is used in place of "propanoate," which is a common practice for esters of propanoic acid.
The following diagram illustrates the relationship between the core structure and its primary names.
Caption: Relationship between the core compound and its primary synonyms.
Database Identifiers and Registry Numbers
For unambiguous identification in databases and regulatory contexts, a variety of identifiers are used. These are crucial for accurate data retrieval and cross-referencing across different information systems.
| Identifier Type | Identifier | Source (Example) |
| CAS Number | 89534-52-1 | PubChem[1] |
| PubChem CID | 13102430 | PubChem[1] |
| EC Number | 983-928-7 | PubChem[1] |
| InChI | InChI=1S/C6H12O3/c1-3-9-6(8)5(2)4-7/h5,7H,3-4H2,1-2H3 | PubChem[1] |
| InChIKey | SLKZIPLLOLLLPQ-UHFFFAOYSA-N | PubChem[1] |
| SMILES | CCOC(=O)C(C)CO | PubChem[1] |
Experimental Workflow for Synonym Verification
The following workflow outlines a systematic process for verifying the synonyms of a given chemical compound.
Caption: A workflow for the systematic verification of chemical synonyms.
Depositor-Supplied and Other Synonyms
Chemical databases often contain a list of "depositor-supplied" synonyms, which can include a wide range of names from commercial suppliers, patents, and literature. While not always systematic, these synonyms are valuable for comprehensive literature and patent searches.
A selection of other synonyms for this compound includes:[1]
-
ethyl 3-hydroxy-2-methyl-propanoate
-
ethyl3-hydroxy-2-methylpropanoate
-
MFCD16087525
-
SCHEMBL812706
-
AKOS010987068
-
CS-0264889
-
EN300-95131
It is important for researchers to be aware of these variations to ensure thoroughness in their work. The use of a primary identifier like the CAS number (89534-52-1) is the most reliable method to avoid ambiguity when searching for or purchasing this chemical.
Distinguishing from Similar Compounds
Precision in chemical nomenclature is critical to avoid confusion with structurally similar compounds. For example, "Ethyl 2-hydroxy-2-methylpropanoate" (also known as Ethyl 2-hydroxyisobutyrate) has the same molecular formula (C6H12O3) but a different structure, with the hydroxyl and methyl groups both at the second position.[3][4] This highlights the importance of specifying the locants (the numbers indicating the position of functional groups) in the chemical name.
Other related but distinct compounds include:
-
Ethyl 2-amino-3-hydroxy-2-methylpropanoate : Contains an additional amino group.[5]
-
Ethyl 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate : Contains an additional hydroxymethyl group.[6]
-
Propanoic acid, 3-hydroxy-2-methyl-, ethyl ester, (2S)- : Specifies the stereochemistry at the second carbon.[7]
Conclusion
The nomenclature of this compound is multifaceted, encompassing systematic, common, and database-specific names. A thorough understanding of these synonyms is essential for scientific accuracy and effective communication. Researchers and professionals are encouraged to use primary identifiers, such as the CAS number, to ensure the unambiguous identification of this compound. This guide serves as a foundational reference to navigate the complexities of its nomenclature.
References
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Title: Ethyl 3-hydroxy-2-methyl-3-phenylpropanoate Source: PubChem, National Institutes of Health URL: [Link]
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Title: Ethyl 3-(acetyloxy)-2-(hydroxymethyl)propanoate, (+)- Source: PubChem, National Institutes of Health URL: [Link]
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Title: Propanoic acid, 3-hydroxy-2-(hydroxymethyl)-2-methyl-, methyl ester Source: PubChem, National Institutes of Health URL: [Link]
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An In-depth Technical Guide to (R)-Ethyl 3-hydroxy-2-methylpropanoate: A Cornerstone Chiral Building Block
This guide provides an in-depth technical overview of (R)-Ethyl 3-hydroxy-2-methylpropanoate, a pivotal chiral building block in modern organic synthesis. Widely known as the "(R)-Roche ester," its stereochemically defined structure is fundamental to the construction of complex, biologically active molecules. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into its properties, synthesis, analysis, and strategic applications.
Introduction: The Strategic Importance of the Roche Ester
(R)-Ethyl 3-hydroxy-2-methylpropanoate is a versatile C6 chiral synthon featuring two key stereocenters. Its value lies in its pre-defined (R) configuration at the C2 methyl-bearing carbon, which serves as a reliable anchor point for stereocontrolled chain elongation. This characteristic is particularly crucial in the synthesis of polyketide natural products, a class of compounds renowned for their potent pharmacological activities, including antibiotic and immunosuppressive effects. The ability to purchase or synthesize this building block with high enantiomeric purity obviates the need for costly and often low-yielding chiral resolutions at later stages of a synthetic campaign, making it an exemplar of synthetic efficiency.[1][2][3]
Physicochemical and Spectroscopic Properties
A thorough understanding of the compound's physical and analytical characteristics is paramount for its effective use and quality control.
Core Physical and Chemical Data
The fundamental properties of (R)-Ethyl 3-hydroxy-2-methylpropanoate's methyl ester analogue are summarized below. The ethyl ester shares very similar characteristics.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂O₃ | PubChem[4] |
| Molecular Weight | 132.16 g/mol | PubChem[4] |
| CAS Number | 62963-29-9 (for R-isomer) | |
| Appearance | Colorless liquid | Sigma-Aldrich[5] |
| Density | ~1.066 g/mL at 25 °C (for methyl ester) | Sigma-Aldrich[5] |
| Boiling Point | 76-77 °C at 12 mmHg (for methyl ester) | Sigma-Aldrich[5] |
| Refractive Index | n20/D ~1.425 (for methyl ester) | Sigma-Aldrich[5] |
| Optical Rotation [α]/D | -26° (c=4 in methanol, for methyl ester) | Sigma-Aldrich[5] |
| Topological Polar Surface Area | 46.5 Ų | PubChem[4] |
Spectroscopic Profile
Analytical characterization confirms the structure and purity of the compound.
-
¹H NMR (CDCl₃): The proton NMR spectrum provides a clear signature. Key expected signals for the methyl ester analogue include a doublet for the C2-methyl group (~1.2 ppm), a multiplet for the C2 proton (~2.7 ppm), a singlet for the ester methyl group (~3.7 ppm), and two diastereotopic protons for the C3 methylene group (~3.7 ppm).[6] The hydroxyl proton appears as a broad singlet.
-
Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong, broad absorption band for the hydroxyl group (O-H stretch) around 3400-3500 cm⁻¹ and a sharp, intense peak for the ester carbonyl group (C=O stretch) at approximately 1730-1740 cm⁻¹.[7][8]
-
Mass Spectrometry (MS): Electron ionization mass spectrometry typically shows fragmentation patterns corresponding to the loss of water, the ethoxy group, and other characteristic fragments.[9]
Stereoselective Synthesis: Pathways to Enantiopurity
The generation of (R)-Ethyl 3-hydroxy-2-methylpropanoate in high enantiomeric excess (ee) is the central challenge in its production. Methodologies have evolved from classical approaches to highly efficient catalytic and biocatalytic routes.
Asymmetric Catalytic Hydrogenation
One of the most robust and scalable methods involves the asymmetric hydrogenation of the corresponding α,β-unsaturated ester, ethyl 2-(hydroxymethyl)acrylate. This approach leverages chiral transition metal catalysts to induce stereoselectivity.
Expert Insight: The choice of catalyst and ligand is critical. Ruthenium-based catalysts with chiral phosphine ligands, such as SYNPHOS®, have demonstrated exceptional performance, achieving high yields and enantioselectivities (up to 94% ee) on a gram scale.[10] The steric bulk of the ester group can influence the stereochemical outcome, with larger groups often leading to higher ee values.[10]
Caption: General workflow for the synthesis of the Roche ester via asymmetric hydrogenation.
Protocol: Ru-SYNPHOS® Catalyzed Asymmetric Hydrogenation [10]
-
Catalyst Preparation: In an inert atmosphere glovebox, charge a pressure reactor with the substrate (e.g., ethyl 2-(hydroxymethyl)acrylate) and a cationic Ru-SYNPHOS® catalyst (1 mol%).
-
Solvent Addition: Add a suitable solvent, such as methanol (MeOH), to dissolve the reactants.
-
Hydrogenation: Seal the reactor, purge it several times with hydrogen gas (H₂), and then pressurize to the target pressure (e.g., 5-80 bar).
-
Reaction: Stir the mixture at a controlled temperature (e.g., 5-90 °C) for a specified duration (e.g., 23 hours) until the reaction is complete, as monitored by GC or TLC.
-
Work-up: Carefully depressurize the reactor. Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purification: Purify the resulting crude product by vacuum distillation or column chromatography to yield the highly pure (R)-ester.
Biocatalytic Reduction
Biocatalysis offers a green and highly selective alternative for synthesizing chiral alcohols. The asymmetric reduction of ethyl 2-methyl-3-oxobutanoate using whole-cell microorganisms or isolated enzymes can produce the desired stereoisomer with excellent fidelity.
Expert Insight: The choice of biocatalyst dictates the stereochemical outcome. Different strains of microorganisms exhibit different selectivities. For instance, while many yeasts reduce β-keto esters according to Prelog's rule, some organisms like Chlorella pyrenoidosa can produce a mixture of diastereomers, with the syn-(2S, 3R) isomer often formed in very high enantiomeric excess (>99% ee).[11][12] Fungi, such as Penicillium purpurogenum, have also been shown to effectively reduce ethyl 2-methyl 3-oxobutanoate, yielding the anti-(2S, 3S) and syn-(2S, 3R) hydroxy esters with high diastereomeric and enantiomeric excesses.[13] More recently, engineered enoate reductases from the 'old yellow enzyme' family have been employed for the asymmetric bioreduction of acrylate precursors to furnish the (R)-configured product in up to >99% ee.[3]
Protocol: General Whole-Cell Bioreduction [11][13]
-
Culture Preparation: Cultivate the chosen microorganism (e.g., Chlorella vulgaris or Penicillium purpurogenum) in a suitable growth medium until a sufficient cell density is reached.
-
Cell Harvesting: Harvest the cells by centrifugation and wash them with a buffer solution (e.g., phosphate buffer).
-
Biotransformation: Resuspend the cell paste in a buffer solution containing a carbon source (e.g., glucose) to facilitate cofactor regeneration.
-
Substrate Addition: Add the substrate, ethyl 2-methyl-3-oxobutanoate, to the cell suspension. The substrate may be added neat or dissolved in a minimal amount of a water-miscible solvent like ethanol.
-
Incubation: Incubate the reaction mixture on an orbital shaker at a controlled temperature (e.g., 30°C) for 24-72 hours. Monitor the reaction progress using GC or HPLC.
-
Extraction: Once the reaction is complete, remove the cells by centrifugation or filtration. Extract the supernatant or filtrate with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to isolate the desired stereoisomer.
Analytical Control for Stereochemical Integrity
Verifying the enantiomeric purity is the most critical analytical step.
| Technique | Purpose | Key Parameters |
| Chiral GC/HPLC | Quantification of Enantiomeric Excess (ee) | Chiral stationary phase (e.g., cyclodextrin-based for GC), mobile phase composition, flow rate, detection method. |
| ¹H NMR with Chiral Shift Reagent | Determination of Enantiomeric Purity | A chiral lanthanide shift reagent (e.g., Eu(hfc)₃) is added to resolve signals of the two enantiomers. |
| Polarimetry | Confirmation of Stereochemical Configuration | Measures the specific rotation [α] of a solution, which should match the literature value for the pure enantiomer. |
Core Applications in Complex Synthesis
The (R)-Roche ester is a cornerstone in the synthesis of molecules with repeating propionate units, a common structural motif in many natural products.
Synthesis of Polypropionate Stereotriads
The classical "Roche ester approach" has been a dominant strategy for constructing stereotriad building blocks for decades.[1][2] This involves using the ester's pre-existing stereocenter to direct the formation of new stereocenters in subsequent reactions, such as aldol additions or alkylations.
Caption: A representative synthetic sequence using the Roche ester to generate a key chiral aldehyde.
This aldehyde is a versatile intermediate that can undergo further stereocontrolled reactions. The causality is clear: the stereocenter from the Roche ester is transferred and preserved throughout the sequence, ensuring the stereochemical integrity of the final, more complex product. This strategy has been instrumental in the total synthesis of numerous complex molecules, including the potent anticancer agent Dictyostatin.[1]
Safety and Handling
(R)-Ethyl 3-hydroxy-2-methylpropanoate requires careful handling in a laboratory setting.
-
Hazard Identification: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4]
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (e.g., nitrile), and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
(R)-Ethyl 3-hydroxy-2-methylpropanoate, the Roche ester, is more than just a chemical reagent; it is a strategic tool for efficient and stereocontrolled synthesis. Its availability through highly selective catalytic and biocatalytic methods has solidified its role as an indispensable building block for drug discovery and natural product synthesis. For scientists and researchers, mastering the use of this synthon is a key step toward the elegant and effective construction of the complex chiral molecules that drive pharmaceutical innovation.
References
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PubChem. (n.d.). Ethyl 3-hydroxy-2-methylpropanoate. National Center for Biotechnology Information. Retrieved from [Link]
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Kuramoto, T., Iwamoto, K., Izumi, M., Kirihata, M., & Yoshizako, F. (1999). Asymmetric reduction of ethyl 2-methyl 3-oxobutanoate by Chlorella. Bioscience, Biotechnology, and Biochemistry, 63(3), 598-601. Retrieved from [Link]
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Kuramoto, T., Iwamoto, K., Izumi, M., Kirihata, M., & Yoshizako, F. (1999). Asymmetric Reduction of Ethyl 2-methyl 3-oxobutanoate by Chlorella. Bioscience, Biotechnology, and Biochemistry. Retrieved from [Link]
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Foley, C. N., & Leighton, J. L. (2011). Beyond the Roche Ester: A New Approach to Polypropionate Stereotriad Synthesis. Organic Letters, 13(19), 5044-5047. Note: The provided search result links to the PMC free full text. Retrieved from [Link]
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Kuramoto, T., et al. (1999). Asymmetric Reduction of Ethyl 2-methyl 3-oxobutanoate by Fungi. Bioscience, Biotechnology, and Biochemistry. Retrieved from [Link]
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Interesting Organic Chemistry. (2014). Roche ester. Retrieved from [Link]
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Foley, C. N., & Leighton, J. L. (2011). Beyond the Roche Ester: A New Approach to Polypropionate Stereotriad Synthesis. Organic Letters. Retrieved from [Link]
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ResearchGate. (2010). Asymmetric Synthesis of (R)-3-Hydroxy-2-methylpropanoate ('Roche Ester') and Derivatives via Biocatalytic C=C-Bond Reduction. Request PDF. Retrieved from [Link]
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Chegg. (2021). Analyze this Infrared spectrum of ethyl (S)-3-hydroxybutanoate. Retrieved from [Link]
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(S)-Ethyl 3-hydroxy-2-methylpropanoate: A Chiral Building Block for Advanced Pharmaceutical Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery and development, the demand for enantiomerically pure compounds is paramount. The stereochemistry of a drug molecule is critical to its pharmacological activity, with different enantiomers often exhibiting varied efficacy and toxicity profiles. (S)-Ethyl 3-hydroxy-2-methylpropanoate, a key chiral building block, has emerged as a valuable intermediate in the stereoselective synthesis of complex active pharmaceutical ingredients (APIs). Its bifunctional nature, possessing both a hydroxyl group and an ester moiety, combined with a defined stereocenter, makes it a versatile synthon for the construction of intricate molecular architectures. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of (S)-Ethyl 3-hydroxy-2-methylpropanoate, offering field-proven insights for its effective utilization in pharmaceutical research and development.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of (S)-Ethyl 3-hydroxy-2-methylpropanoate is fundamental to its application in synthesis. These properties inform reaction conditions, purification strategies, and structural confirmation.
Table 1: Physicochemical Properties of (S)-Ethyl 3-hydroxy-2-methylpropanoate
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂O₃ | [1] |
| Molecular Weight | 132.16 g/mol | [1] |
| Appearance | Colorless liquid | |
| Boiling Point | 74 °C / 10 mmHg (lit.) for the methyl ester | |
| Density | 1.071 g/mL at 25 °C (lit.) for the methyl ester | |
| Refractive Index | n20/D 1.425 (lit.) for the methyl ester | |
| Optical Rotation | [α]¹⁹/D +26° (c = 4 in methanol) for the methyl ester | |
| CAS Number | 89534-52-1 (for the racemate) | [1] |
Note: Some physical properties are reported for the corresponding methyl ester, (S)-Methyl 3-hydroxy-2-methylpropionate, due to the availability of data for this closely related compound.
Spectroscopic Characterization
Spectroscopic analysis is crucial for the unambiguous identification and purity assessment of (S)-Ethyl 3-hydroxy-2-methylpropanoate. Below is a summary of the expected spectroscopic data based on its structure and data from analogous compounds.
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides detailed information about the hydrogen atoms in the molecule. For a related compound, (R)-(-)-3-hydroxy-2-methylpropionic acid methyl ester, the following shifts are observed in CDCl₃: a doublet for the methyl group on the chiral carbon, a multiplet for the proton on the chiral carbon, signals for the methylene protons adjacent to the hydroxyl group, a singlet for the methyl ester protons, and a broad signal for the hydroxyl proton.[2]
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the number of unique carbon environments. For ethyl 3-hydroxybutanoate, a structurally similar compound, characteristic signals are observed for the carbonyl carbon of the ester, the carbon bearing the hydroxyl group, the methylene carbon of the ethyl group, the methine carbon, and the methyl carbons.[3]
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum is used to identify the functional groups present. Key absorption bands for (S)-Ethyl 3-hydroxy-2-methylpropanoate are expected for the O-H stretch of the alcohol (broad, ~3400 cm⁻¹), the C-H stretches of the alkyl groups (~2900-3000 cm⁻¹), and the strong C=O stretch of the ester (~1735 cm⁻¹).
MS (Mass Spectrometry): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak [M]⁺ would be observed at m/z 132. Common fragmentation patterns for esters involve the loss of the alkoxy group (-OCH₂CH₃) or the entire ester group.
Enantioselective Synthesis Methodologies
The synthesis of enantiomerically pure (S)-Ethyl 3-hydroxy-2-methylpropanoate is a critical step in its utilization. Two primary strategies, asymmetric hydrogenation and biocatalytic reduction, have proven to be highly effective. The choice between these methods often depends on factors such as scale, cost, and available equipment.
Asymmetric Hydrogenation of Ethyl 2-Methyl-3-oxopropanoate
Asymmetric hydrogenation is a powerful technique for the enantioselective reduction of prochiral ketones to chiral alcohols.[4] This method relies on the use of a chiral catalyst, typically a transition metal complex with a chiral ligand, to control the stereochemical outcome of the reaction.
Experimental Protocol: Asymmetric Hydrogenation
Causality: This protocol is adapted from the asymmetric hydrogenation of a similar substrate, methyl 2-(hydroxymethyl)acrylate, and is designed to achieve high enantioselectivity through the use of a rhodium-based chiral catalyst.[5] The chiral ligand directs the hydrogen addition to one face of the carbonyl group, preferentially forming the (S)-enantiomer.
Step-by-Step Methodology:
-
Catalyst Preparation: In a glovebox under an inert atmosphere, a solution of a chiral rhodium catalyst (e.g., [Rh(COD)L]BF₄, where L is a chiral phosphine ligand) is prepared in a degassed, dry solvent such as dichloromethane or methanol.
-
Reaction Setup: The substrate, ethyl 2-methyl-3-oxopropanoate, is dissolved in the same solvent in a high-pressure autoclave.
-
Hydrogenation: The catalyst solution is transferred to the autoclave. The vessel is sealed, purged several times with hydrogen gas, and then pressurized to the desired hydrogen pressure (e.g., 10-50 atm).
-
Reaction Monitoring: The reaction mixture is stirred vigorously at a controlled temperature (e.g., room temperature) for a specified time (e.g., 12-24 hours). The progress of the reaction can be monitored by techniques such as TLC or GC.
-
Work-up and Purification: Upon completion, the autoclave is carefully depressurized. The solvent is removed under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the enantiomerically enriched (S)-Ethyl 3-hydroxy-2-methylpropanoate.
-
Enantiomeric Excess Determination: The enantiomeric excess (e.e.) of the product is determined by chiral HPLC or GC analysis.
Self-Validation: The success of this protocol is validated by achieving a high conversion of the starting material and a high enantiomeric excess of the desired (S)-product, as confirmed by chromatographic and spectroscopic analysis.
Caption: Asymmetric hydrogenation workflow.
Biocatalytic Reduction of Ethyl 2-Methyl-3-oxopropanoate
Biocatalysis offers a green and highly selective alternative to traditional chemical methods.[6] Whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae), or isolated enzymes (ketoreductases) can reduce prochiral ketones with high enantioselectivity.
Experimental Protocol: Biocatalytic Reduction with Baker's Yeast
Causality: This protocol utilizes the enzymatic machinery within baker's yeast to perform an enantioselective reduction.[7] The inherent chirality of the enzyme's active site favors the formation of one enantiomer over the other. The use of a co-substrate like glucose is necessary to regenerate the required cofactor (NADPH) for the reduction.
Step-by-Step Methodology:
-
Yeast Culture Preparation: A suspension of baker's yeast is prepared in a buffered aqueous solution (e.g., phosphate buffer, pH 7.0) containing a carbon source like glucose. The mixture is incubated at a controlled temperature (e.g., 30 °C) with gentle agitation.
-
Substrate Addition: Once the yeast is actively fermenting, the substrate, ethyl 2-methyl-3-oxopropanoate, is added to the culture. To avoid substrate inhibition, it can be added portion-wise or as a solution in a water-miscible solvent like ethanol.
-
Bioreduction: The reaction mixture is incubated for a period of 24-72 hours, with continuous monitoring of the substrate conversion by GC or HPLC.
-
Work-up and Extraction: After the reaction is complete, the yeast cells are removed by centrifugation or filtration through celite. The aqueous phase is then extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic extracts are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is evaporated. The crude product is purified by distillation or column chromatography.
-
Enantiomeric Excess Determination: The enantiomeric purity of the product is determined by chiral GC or HPLC.
Self-Validation: High conversion and enantioselectivity, confirmed by analytical methods, validate the effectiveness of the biocatalytic reduction.
Caption: Biocatalytic reduction workflow.
Applications in Drug Development
(S)-Ethyl 3-hydroxy-2-methylpropanoate is a valuable chiral building block for the synthesis of a variety of complex pharmaceutical agents. Its stereodefined structure is incorporated into the final drug molecule, imparting the desired biological activity.
Synthesis of (+)-Discodermolide Analogues
(+)-Discodermolide is a potent natural product that stabilizes microtubules, making it a promising lead compound for the development of anticancer agents.[8] The total synthesis of discodermolide and its analogues often utilizes chiral building blocks derived from 3-hydroxy-2-methylpropionate to construct the polypropionate backbone with its numerous stereocenters.[8] The (S)-configuration of the starting material is crucial for establishing the correct stereochemistry in the final complex molecule.
Synthesis of Antiviral Nucleoside Analogues
Nucleoside analogues are a cornerstone of antiviral therapy.[9] The synthesis of modified nucleosides often involves the coupling of a chiral sugar-like moiety to a nucleobase. (S)-Ethyl 3-hydroxy-2-methylpropanoate can serve as a precursor to chiral fragments that mimic the ribose ring of natural nucleosides, leading to the development of novel antiviral agents with improved efficacy and resistance profiles.[10][11]
Safety and Handling
(S)-Ethyl 3-hydroxy-2-methylpropanoate should be handled in accordance with good laboratory practices. It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
(S)-Ethyl 3-hydroxy-2-methylpropanoate is a fundamentally important chiral building block in the pharmaceutical industry. Its well-defined stereochemistry and versatile functional groups provide a reliable starting point for the enantioselective synthesis of complex drug molecules. The methodologies of asymmetric hydrogenation and biocatalytic reduction offer efficient and scalable routes to this valuable intermediate. As the demand for enantiomerically pure pharmaceuticals continues to grow, the strategic application of chiral building blocks like (S)-Ethyl 3-hydroxy-2-methylpropanoate will remain a critical component of innovative drug development.
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(S)-Ethyl 3-hydroxy-2-methylpropanoate. PubChem. [Link]
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The Enantioselective Landscape of Ethyl 3-hydroxy-2-methylpropanoate: A Technical Guide for Advanced Synthesis
Foreword: The Significance of a Single Stereocenter
In the intricate world of pharmaceutical development and complex molecule synthesis, the precise control of stereochemistry is not merely an academic exercise; it is a fundamental prerequisite for efficacy and safety. A single chiral center can be the difference between a potent therapeutic agent and an inactive or even harmful molecule. Ethyl 3-hydroxy-2-methylpropanoate, a seemingly simple bifunctional molecule, embodies this principle. Possessing a lone stereocenter at the C2 position, its enantiomers, (R)- and (S)-ethyl 3-hydroxy-2-methylpropanoate, serve as invaluable chiral building blocks for a multitude of bioactive compounds. This guide provides an in-depth exploration of the chirality of this versatile synthon, offering researchers, scientists, and drug development professionals a comprehensive technical resource. We will delve into the nuanced methodologies for its enantioselective synthesis, the analytical techniques for verifying its chiral purity, and the critical applications that underscore its importance in modern organic chemistry.
Physicochemical and Stereochemical Properties of this compound Enantiomers
The two enantiomers of this compound, while identical in their chemical formula (C₆H₁₂O₃) and molecular weight (132.16 g/mol ), exhibit distinct three-dimensional arrangements and, consequently, different interactions with other chiral entities, including biological systems.[1][2] Understanding their physical properties is crucial for their handling, purification, and characterization. While specific data for the ethyl esters can be found in various supplier catalogs, the closely related methyl esters, often referred to as "Roche esters," are extensively characterized in the literature and serve as a reliable reference.
| Property | (R)-enantiomer (Methyl Ester) | (S)-enantiomer (Methyl Ester) | Reference |
| Synonym | (-)-Methyl D-β-hydroxyisobutyrate | (+)-Methyl L-β-hydroxyisobutyrate | |
| CAS Number | 72657-23-9 | 80657-57-4 | [3][4] |
| Boiling Point | 76-77 °C / 12 mmHg | 74 °C / 10 mmHg | |
| Density (25 °C) | 1.066 g/mL | 1.071 g/mL | |
| Optical Rotation [α]D | -26° (c=4 in methanol) | +26° (c=4 in methanol) | |
| Refractive Index (n20/D) | 1.425 | 1.425 |
Enantioselective Synthesis Strategies: A Comparative Analysis
The generation of enantiomerically pure this compound is paramount for its use in asymmetric synthesis. Two dominant strategies have emerged: asymmetric hydrogenation using chiral metal catalysts and biocatalytic reduction employing isolated enzymes or whole-cell systems. The choice between these methodologies is a critical decision driven by factors such as substrate scope, scalability, cost, and environmental impact.
Asymmetric Hydrogenation: Precision through Chiral Catalysis
Asymmetric hydrogenation is a powerful tool for the enantioselective reduction of prochiral olefins.[5] In the context of synthesizing chiral 3-hydroxy-2-methylpropanoates, the typical precursor is an α,β-unsaturated ester, such as ethyl 2-(hydroxymethyl)acrylate. The success of this approach hinges on the design of the chiral ligand complexed to a transition metal, typically rhodium (Rh) or ruthenium (Ru).
Causality of Experimental Choices:
The selection of the metal and chiral ligand is the most critical variable. Chiral diphosphine ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are widely used. The mechanism of these reactions is often intricate, proceeding through a monohydride-unsaturate pathway where the substrate coordinates to the chiral metal hydride complex.[6] The steric and electronic properties of the chiral ligand create a diastereomeric transition state that favors the formation of one enantiomer over the other. The choice of solvent can also influence the enantioselectivity, with lower polarity solvents often being preferred.[7]
Caption: Workflow for Asymmetric Hydrogenation.
Protocol: Asymmetric Hydrogenation of Ethyl 2-(hydroxymethyl)acrylate
This protocol is a generalized representation based on established procedures for the methyl ester and should be optimized for the ethyl ester.[8]
-
Catalyst Preparation: In a glovebox, dissolve the chiral rhodium catalyst, such as [Rh(COD)L]BF4 (where L is a chiral diphosphine ligand), in a dry, deoxygenated solvent (e.g., dichloromethane).
-
Reaction Setup: Transfer the catalyst solution to a stainless-steel autoclave. Add a solution of ethyl 2-(hydroxymethyl)acrylate in the same solvent.
-
Hydrogenation: Seal the autoclave, purge with hydrogen gas several times, and then pressurize to the desired hydrogen pressure.
-
Reaction Monitoring: Stir the reaction mixture at a controlled temperature for a specified duration (e.g., 16 hours). Monitor the reaction progress by techniques such as GC or TLC.
-
Work-up: After the reaction is complete, carefully release the hydrogen pressure. Transfer the reaction mixture to a round-bottom flask.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the enantiomerically enriched this compound.
-
Analysis: Determine the enantiomeric excess of the product by chiral HPLC or GC.
Biocatalytic Reduction: The Green Chemistry Approach
Biocatalysis has emerged as a highly attractive alternative to traditional chemical methods for the synthesis of chiral compounds.[9] The use of enzymes, such as ketoreductases (KREDs) and enoate reductases (ERs), offers exceptional stereoselectivity under mild, environmentally benign conditions.[9]
Causality of Experimental Choices:
-
Enoate Reductases (ERs): These enzymes, belonging to the "Old Yellow Enzyme" (OYE) family, catalyze the asymmetric reduction of activated C=C bonds.[7] They utilize a flavin mononucleotide (FMN) cofactor, which is in turn regenerated by NADPH.[7] The substrate, ethyl 2-(hydroxymethyl)acrylate, is an ideal candidate for this class of enzymes due to the electron-withdrawing ester group activating the double bond. The stereochemical outcome is determined by the specific ER used, as different enzymes exhibit opposite enantiopreferences.
-
Ketoreductases (KREDs): This approach involves the asymmetric reduction of the corresponding β-keto ester, ethyl 2-methyl-3-oxopropanoate. KREDs are a class of dehydrogenases that utilize a nicotinamide cofactor (NADH or NADPH) to deliver a hydride to the ketone carbonyl group with high stereoselectivity. A key consideration for the industrial application of KREDs is the need for an efficient cofactor regeneration system to make the process economically viable.[10] This is often achieved by using a coupled-enzyme system, such as glucose dehydrogenase (GDH) and glucose, or a substrate-coupled system with a sacrificial alcohol like isopropanol.[11][12]
Caption: Biocatalytic reduction with KRED and cofactor regeneration.
Protocol: KRED-Catalyzed Reduction of Ethyl 2-methyl-3-oxopropanoate
This protocol is a generalized representation and requires optimization for specific enzymes and conditions.
-
Enzyme and Reagent Preparation: Prepare a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.0). Add the KRED, the cofactor (NADPH), and the cofactor regeneration system (e.g., GDH and glucose).
-
Reaction Initiation: Add the substrate, ethyl 2-methyl-3-oxopropanoate, to the reaction mixture. The substrate can be added neat or as a solution in a water-miscible co-solvent to improve solubility.
-
Reaction Control: Maintain the reaction at a constant temperature (e.g., 30 °C) and pH with gentle agitation.
-
Reaction Monitoring: Monitor the conversion of the substrate and the formation of the product by HPLC or GC.
-
Work-up: Once the reaction is complete, quench the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate). Separate the organic layer.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The product can be further purified by column chromatography if necessary.
-
Analysis: Determine the enantiomeric excess of the product by chiral HPLC or GC.
| Feature | Asymmetric Hydrogenation | Biocatalytic Reduction |
| Catalyst | Chiral metal complexes (Rh, Ru) | Enzymes (KREDs, ERs) |
| Reaction Conditions | Often requires high pressure and organic solvents | Mild conditions (aqueous, room temp, neutral pH) |
| Stereoselectivity | High, but ligand-dependent | Generally very high (>99% ee) |
| Substrate Scope | Generally broader | Can be limited for a specific enzyme |
| Environmental Impact | Use of heavy metals and organic solvents | "Green" process, biodegradable catalysts |
| Scalability | Well-established for large-scale production | Increasingly being implemented at industrial scale |
| Cost | High cost of chiral ligands and metals | Enzyme and cofactor costs can be significant, but are decreasing |
Analytical Methods for Chiral Purity Determination
The confirmation of the enantiomeric purity of the synthesized this compound is a critical quality control step. Chiral chromatography, both gas chromatography (GC) and high-performance liquid chromatography (HPLC), is the gold standard for this analysis.
The Principle of Chiral Chromatography:
Chiral separation is achieved by creating a chiral environment where the two enantiomers can be distinguished. This is typically done by using a chiral stationary phase (CSP), which is a solid support coated or bonded with a chiral selector.[13] The enantiomers interact with the CSP to form transient diastereomeric complexes with different binding energies, leading to different retention times and thus, separation.
Protocol: Chiral GC/HPLC Analysis of this compound
A specific, validated protocol for the ethyl ester was not found in the initial literature survey. The following is a recommended starting point for method development based on protocols for similar chiral hydroxy esters.[14][15]
-
Column Selection:
-
For GC: A cyclodextrin-based chiral capillary column (e.g., Rt-βDEXsm or similar) is a good starting point.[15][16]
-
For HPLC: Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives (e.g., Chiralcel® OD-H or Chiralpak® AD-H), are highly effective for a broad range of chiral compounds.[14][17]
-
-
Mobile Phase/Carrier Gas:
-
For GC: Use hydrogen or helium as the carrier gas.
-
For HPLC (Normal Phase): A mixture of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol) is typically used. The ratio of hexane to alcohol is a critical parameter for optimizing the separation. For acidic compounds, a small amount of an acidic modifier (e.g., trifluoroacetic acid) may be added, while for basic compounds, a basic modifier (e.g., diethylamine) can be beneficial.[18]
-
-
Instrumentation and Conditions:
-
Injector and Detector Temperature (GC): Typically set around 220-250 °C.
-
Oven Temperature Program (GC): Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 230 °C) at a controlled rate (e.g., 2 °C/min).[16]
-
Flow Rate (HPLC): Typically in the range of 0.5-1.0 mL/min.
-
Column Temperature (HPLC): Maintained at a constant temperature, often 25 °C.
-
Detection (HPLC): UV detection at a low wavelength (e.g., 210 nm) is suitable for this compound which lacks a strong chromophore.
-
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase (for HPLC) or a suitable volatile solvent (for GC).
-
Data Analysis: Inject a racemic standard to determine the retention times of both enantiomers. Then, inject the synthesized sample and integrate the peak areas of the two enantiomers to calculate the enantiomeric excess (% ee) using the formula: % ee = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100
Applications in Drug Development and Natural Product Synthesis
The enantiomers of 3-hydroxy-2-methylpropanoate esters are highly sought-after chiral building blocks in the synthesis of complex, biologically active molecules.
The (R)-Enantiomer: A Gateway to Complex Natural Products
The methyl ester of (R)-3-hydroxy-2-methylpropanoic acid, often referred to as the "Roche ester," is a cornerstone in the total synthesis of several potent natural products.[18]
-
(+)-Discodermolide: This polyketide, isolated from the marine sponge Discodermia dissoluta, is a potent microtubule-stabilizing agent with significant anticancer activity.[19][20][21] Multiple total syntheses of (+)-discodermolide have utilized (R)-3-hydroxy-2-methylpropionate as a key starting material to establish the crucial methyl-hydroxyl-methyl stereotriad present in the molecule.[19][22] The Schreiber and Smith syntheses, for instance, both rely on this chiral precursor.[19][22]
-
(-)-Stemoamide and (-)-Stemospironine: These complex alkaloids, belonging to the Stemona family, also have their synthetic origins in the (R)-Roche ester. The defined stereocenter of the starting material is carried through the synthetic sequence to set the absolute stereochemistry of the final natural products.
The (S)-Enantiomer: A Versatile Chiral Synthon
While the (R)-enantiomer is more prominently featured in the synthesis of the aforementioned natural products, the (S)-enantiomer is also a valuable chiral building block. It is used in the synthesis of various pharmaceuticals and agrochemicals where the opposite stereochemistry is required.[3][4] For example, it is a starting material for the synthesis of other complex chiral molecules like dictyostatin and spongidepsin.[23] The availability of both enantiomers in high purity allows for the synthesis of either stereoisomer of a target molecule, which is crucial for structure-activity relationship (SAR) studies in drug discovery.
Conclusion and Future Outlook
This compound is a prime example of how a single stereocenter can impart immense value to a molecule, transforming it into a key building block for life-saving medicines and complex natural products. The continued development of both asymmetric hydrogenation and biocatalytic methods provides chemists with a versatile and increasingly sustainable toolkit for accessing its enantiomers with high purity. As the demand for enantiomerically pure pharmaceuticals grows, the importance of robust and efficient synthetic and analytical methodologies for chiral synthons like this compound will only intensify. Future research will likely focus on the discovery of novel, highly active, and selective catalysts—both metallic and enzymatic—and the further optimization of reaction conditions to improve yields, reduce costs, and minimize environmental impact, solidifying the central role of this chiral molecule in advanced organic synthesis.
References
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Wikipedia. (2023). Discodermolide. Retrieved from [Link]
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Novartis. (2004). Large-Scale Synthesis of (+)-Discodermolide. Retrieved from [Link]
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Taber, D. F. (2015). The Morken Synthesis of (+)-Discodermolide. Organic Chemistry Highlights. Retrieved from [Link]
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Adams, E., Aplin, B., & Paterson, C. (2001). The Total Synthesis of (+)-Discodermolide. St. Olaf College. Retrieved from [Link]
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Balskus Lab. (n.d.). Enoate Reductases. Retrieved from [Link]
- Moore, J. C., Pollard, D. J., Kosjek, B., & Devine, P. N. (2007). Enantioselective, Ketoreductase-Based Entry into Pharmaceutical Building Blocks: Ethanol as Tunable Nicotinamide Reductant. Accounts of Chemical Research, 40(12), 1412–1419.
- Noyori, R., Okhuma, T., Kitamura, M., Takaya, H., Sayo, N., Kumobayashi, H., & Akutagawa, S. (1987). Asymmetric hydrogenation of .beta.-keto carboxylic esters. A practical, purely chemical access to optically active .beta.-hydroxy esters in high enantiomeric purity. Journal of the American Chemical Society, 109(19), 5856–5858.
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Chem-Impex. (n.d.). Methyl (S)-(+)-3-hydroxy-2-methylpropionate. Retrieved from [Link]
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An In-depth Technical Guide to the Safety and Hazards of Ethyl 3-hydroxy-2-methylpropanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-hydroxy-2-methylpropanoate (CAS No: 89534-52-1), a carboxylic acid ester with the molecular formula C6H12O3, is a valuable building block in organic synthesis.[1][2] Its utility in the synthesis of more complex molecules necessitates a thorough understanding of its safety profile and potential hazards. This guide provides a comprehensive overview of the known risks associated with this compound, outlines best practices for its safe handling and storage, and details emergency procedures. The information presented herein is intended to empower researchers and drug development professionals to work with this compound in a manner that ensures personal safety and minimizes environmental impact.
Hazard Identification and Classification
Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance.[2] The primary hazards are associated with its irritant properties.
-
Skin Corrosion/Irritation: Category 2 (H315: Causes skin irritation)
-
Serious Eye Damage/Eye Irritation: Category 2A (H319: Causes serious eye irritation)
-
Specific Target Organ Toxicity (Single Exposure): Category 3 - Respiratory tract irritation (H335: May cause respiratory irritation)
Signal Word: Warning[1]
Hazard Pictogram:
-
GHS07: Exclamation Mark[1]
Physical and Chemical Properties
A fundamental aspect of chemical safety is understanding the substance's physical and chemical properties.
| Property | Value |
| Molecular Formula | C6H12O3 |
| Molecular Weight | 132.16 g/mol [1] |
| Appearance | No data available, likely a liquid |
| Odor | No data available |
| Boiling Point | No data available |
| Flash Point | No data available |
| Solubility | No data available |
The lack of publicly available data on properties like boiling point and flash point necessitates a cautious approach, assuming it may be flammable and its vapors could be hazardous.
Toxicological Profile
The primary toxicological concerns for this compound are its irritant effects on the skin, eyes, and respiratory system.
-
Skin Irritation: Direct contact with the skin can lead to redness, itching, and inflammation. Prolonged or repeated exposure may cause more severe irritation.
-
Eye Irritation: Contact with the eyes can cause serious irritation, characterized by redness, pain, and watering. In severe cases, it could lead to damage to the eye tissue.
-
Respiratory Irritation: Inhalation of vapors or aerosols may irritate the respiratory tract, leading to coughing, sneezing, and shortness of breath.
Currently, there is no information to suggest that this compound is a carcinogen, mutagen, or reproductive toxin. However, a full toxicological profile has not been established.
Exposure Controls and Personal Protection
To mitigate the risks associated with handling this compound, a multi-layered approach to exposure control is essential.
Engineering Controls
-
Ventilation: Work with this compound should be conducted in a well-ventilated area. A chemical fume hood is strongly recommended to minimize the inhalation of vapors.
-
Safety Showers and Eyewash Stations: These should be readily accessible in any laboratory where the compound is handled.[3]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical for preventing direct contact with the chemical.
-
Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[3]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene) should be worn. Inspect gloves for any signs of degradation or perforation before use.
-
Protective Clothing: A lab coat or chemical-resistant apron should be worn to protect the skin.
-
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of generating aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[3]
Safe Handling and Storage
Adherence to proper handling and storage protocols is fundamental to a safe working environment.
Handling
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe vapors or mists.[3]
-
Use only in a well-ventilated area, preferably a chemical fume hood.
-
Wash hands thoroughly after handling.[3]
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3][4]
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[3][4]
-
Keep away from heat, sparks, and open flames.
-
Store separately from incompatible materials.
Emergency Procedures
In the event of an accidental exposure or spill, prompt and appropriate action is crucial.
First-Aid Measures
-
After Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing. If respiratory symptoms persist, seek medical attention.[3]
-
After Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[3]
-
After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3]
-
After Ingestion: Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek medical attention.[3]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical, carbon dioxide, or water spray.[3][5]
-
Specific Hazards: The combustion of this compound may produce toxic fumes, including carbon monoxide and carbon dioxide.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3][5]
Accidental Release Measures
-
Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment (see Section 3.2). Ensure adequate ventilation.
-
Environmental Precautions: Prevent the chemical from entering drains, sewers, or waterways.[3]
-
Methods for Cleaning Up: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. For large spills, dike the area to contain the spill and collect the material for disposal.
Stability and Reactivity
-
Reactivity: Not expected to be reactive under normal conditions.
-
Chemical Stability: Stable under recommended storage conditions.[3]
-
Possibility of Hazardous Reactions: No hazardous reactions have been reported.
-
Conditions to Avoid: Heat, flames, and sparks.
-
Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[3][4]
-
Hazardous Decomposition Products: Carbon monoxide and carbon dioxide upon combustion.
Environmental Information
There is limited data available on the environmental fate and ecotoxicity of this compound. As a general precaution, it is imperative to prevent its release into the environment. Do not allow this chemical to enter drains, sewers, or waterways.
Disposal Considerations
Disposal of this compound and its containers must be in accordance with all applicable federal, state, and local regulations. It is the responsibility of the waste generator to properly classify the waste and ensure its safe disposal.
Experimental Protocol: Laboratory Risk Assessment and Safe Handling of this compound
This protocol outlines a systematic approach to risk assessment and safe handling for laboratory-scale use of this compound.
Objective: To safely handle this compound for a chemical reaction, minimizing exposure to personnel and preventing environmental release.
Materials:
-
This compound
-
Appropriate solvents and reagents
-
Chemical fume hood
-
Personal Protective Equipment (as per Section 3.2)
-
Spill kit
-
Waste container
Procedure:
-
Pre-Experiment Hazard Assessment:
-
Review the Safety Data Sheet (SDS) for this compound and all other chemicals to be used.
-
Identify the primary hazards (skin, eye, and respiratory irritant).
-
Consider potential reaction hazards (e.g., exotherms, gas evolution).
-
Develop a written experimental plan that includes a step-by-step procedure and a contingency plan for emergencies.
-
-
Preparation and PPE:
-
Ensure the chemical fume hood is functioning correctly.
-
Don appropriate PPE: lab coat, chemical safety goggles, and chemical-resistant gloves.
-
Have a spill kit readily available.
-
-
Chemical Handling:
-
Conduct all manipulations of this compound within the chemical fume hood.
-
Use a syringe or pipette for transferring the liquid to avoid splashes.
-
Keep the container of this compound closed when not in use.
-
-
Reaction Setup and Execution:
-
Set up the reaction apparatus securely within the fume hood.
-
Add this compound to the reaction vessel slowly and carefully.
-
Monitor the reaction for any signs of unexpected events.
-
-
Work-up and Purification:
-
Quench the reaction carefully, if necessary, within the fume hood.
-
Perform extractions and other purification steps within the fume hood to minimize vapor exposure.
-
-
Waste Disposal:
-
Collect all waste containing this compound in a designated, properly labeled waste container.
-
Dispose of the waste according to institutional and local regulations.
-
-
Decontamination:
-
Clean all glassware and equipment that came into contact with this compound.
-
Wipe down the work surface in the fume hood.
-
Remove and dispose of gloves properly.
-
Wash hands thoroughly with soap and water.
-
Visualizations
Logical Flow for Chemical Risk Assessment
Caption: A flowchart illustrating the iterative process of chemical risk assessment and control.
Conclusion
This compound is a chemical that demands careful handling due to its irritant properties. While significant data gaps exist in its toxicological and environmental profiles, the available information clearly indicates the need for robust safety measures. By adhering to the guidelines outlined in this technical guide, including the use of appropriate engineering controls, personal protective equipment, and safe work practices, researchers and scientists can effectively manage the risks associated with this compound. A proactive and informed approach to safety is paramount in the responsible conduct of research and development.
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The Crucial Role of Ethyl 3-Hydroxy-2-methylpropanoate in Chiral Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern pharmaceutical development, the demand for enantiomerically pure compounds is paramount. The stereochemistry of a drug molecule can profoundly influence its pharmacological activity, with one enantiomer often being responsible for the desired therapeutic effect while the other may be inactive or even cause adverse effects. This necessity for stereochemical precision has elevated the importance of chiral building blocks—molecules that serve as foundational components in the synthesis of complex, single-enantiomer drugs. Among these, Ethyl 3-hydroxy-2-methylpropanoate has emerged as a versatile and highly valuable synthon, particularly in the creation of blockbuster drugs. This in-depth technical guide provides a comprehensive literature review of this compound, detailing its synthesis, characterization, and pivotal applications in drug discovery and development.
The Significance of Chirality in Drug Development
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in drug design.[1] The human body, being a chiral environment, often interacts differently with the enantiomers of a drug. The use of single-enantiomer drugs can lead to improved therapeutic indices, simplified pharmacokinetics, and reduced side effects.[2] This has driven the development of asymmetric synthesis, a field dedicated to the selective production of a single enantiomer.[3] Chiral building blocks are the linchpins of many asymmetric synthetic strategies, providing a reliable source of stereocenters that can be incorporated into the final drug molecule.[4]
Synthesis of this compound: A Tale of Two Methodologies
The primary challenge in synthesizing this compound lies in controlling the stereochemistry at the two chiral centers. The most common and effective approaches involve the asymmetric reduction of the prochiral precursor, ethyl 2-methyl-3-oxobutanoate. This transformation can be achieved through both biocatalytic and chemocatalytic methods, each with its own set of advantages.
Biocatalytic Reduction: Harnessing Nature's Catalysts
The use of microorganisms and isolated enzymes for stereoselective reductions has become a cornerstone of green chemistry.[5] Baker's yeast (Saccharomyces cerevisiae) is a widely used and cost-effective biocatalyst for the reduction of β-keto esters.[6][7] It contains a variety of oxidoreductases that can reduce the carbonyl group of ethyl 2-methyl-3-oxobutanoate to the corresponding hydroxyl group with high enantioselectivity.[6] Fungi such as Penicillium purpurogenum have also demonstrated excellent diastereoselectivity and enantioselectivity in this reduction.[7]
The key to a successful biocatalytic reduction lies in optimizing reaction conditions such as pH, temperature, substrate concentration, and the choice of co-substrate (often a simple sugar like sucrose to regenerate the necessary cofactors).[8]
This protocol is a representative procedure adapted from established methods for the yeast-mediated reduction of β-keto esters.[8][9][10]
Materials:
-
Baker's yeast (commercially available)
-
Sucrose
-
Ethyl 2-methyl-3-oxobutanoate
-
Diatomaceous earth (Celite®)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Deionized water
Procedure:
-
Yeast Culture Preparation: In a suitable flask, dissolve sucrose (150 g) in warm water (500 mL). To this, add baker's yeast (50 g) and stir the mixture at room temperature for 30 minutes to activate the yeast.
-
Substrate Addition: Add ethyl 2-methyl-3-oxobutanoate (5 g) to the yeast suspension.
-
Fermentation: Stir the reaction mixture vigorously at room temperature for 48-72 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, add diatomaceous earth (20 g) to the reaction mixture and filter through a Büchner funnel to remove the yeast cells. Wash the filter cake with water.
-
Extraction: Saturate the filtrate with sodium chloride and extract with ethyl acetate (3 x 100 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to obtain the desired this compound.
Asymmetric Hydrogenation: The Power of Chiral Catalysts
For industrial-scale synthesis, asymmetric hydrogenation using chiral metal catalysts offers high efficiency, excellent stereoselectivity, and good reproducibility.[11] Ruthenium-based catalysts, particularly those employing the BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) ligand, are highly effective for the enantioselective reduction of β-keto esters.[2][12] The choice of the (R)- or (S)-enantiomer of the BINAP ligand dictates the stereochemistry of the resulting alcohol.[13]
The mechanism of Ru-BINAP catalyzed hydrogenation involves the coordination of the keto ester to the chiral ruthenium complex, followed by the stereoselective transfer of hydrogen from the metal to the carbonyl group.[14]
This protocol is a representative procedure based on established methods for the asymmetric hydrogenation of β-keto esters.[12][13]
Materials:
-
[RuCl((R)-BINAP)]₂NEt₃ or a similar (R)-BINAP-Ru(II) complex
-
Ethyl 2-methyl-3-oxobutanoate
-
Anhydrous methanol
-
Hydrogen gas
Procedure:
-
Catalyst Preparation: In a glovebox, charge a high-pressure autoclave with the Ru-BINAP catalyst (0.01 mol%).
-
Substrate and Solvent Addition: Add a solution of ethyl 2-methyl-3-oxobutanoate (10 g) in anhydrous methanol (50 mL) to the autoclave.
-
Reaction Setup: Seal the autoclave, remove it from the glovebox, and purge it several times with hydrogen gas.
-
Hydrogenation: Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 50-100 atm) and heat to the appropriate temperature (e.g., 50-80 °C). Stir the reaction mixture for the required time (typically 12-24 hours).
-
Work-up: After cooling the reactor and carefully releasing the pressure, remove the solvent under reduced pressure.
-
Purification: Purify the residue by vacuum distillation or column chromatography to yield the enantiomerically enriched this compound.
Physicochemical and Spectroscopic Characterization
Accurate characterization of this compound is crucial for its use as a building block in pharmaceutical synthesis.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂O₃ | [15] |
| Molecular Weight | 132.16 g/mol | [15] |
| Appearance | Colorless liquid | |
| Boiling Point | 76-77 °C at 12 mmHg (for the methyl ester) | [16] |
| Density | 1.066 g/mL at 25 °C (for the methyl ester) | [16] |
| Refractive Index | n20/D 1.425 (for the methyl ester) | [16] |
Spectroscopic Data
¹H NMR Spectroscopy (Predicted):
-
-CH₃ (ethyl ester): A triplet around 1.2 ppm.
-
-CH₂- (ethyl ester): A quartet around 4.1 ppm.
-
-CH₃ (at C2): A doublet around 1.1 ppm.
-
-CH- (at C2): A multiplet around 2.6 ppm.
-
-CH₂- (at C3): A multiplet around 3.6-3.8 ppm.
-
-OH: A broad singlet, with its chemical shift dependent on concentration and solvent.
¹³C NMR Spectroscopy (Predicted):
-
-CH₃ (ethyl ester): Around 14 ppm.
-
-CH₂- (ethyl ester): Around 60 ppm.
-
-CH₃ (at C2): Around 12-15 ppm.
-
-CH- (at C2): Around 45-50 ppm.
-
-CH₂- (at C3): Around 65-70 ppm.
-
C=O (ester): Around 175 ppm.
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present.[20][21]
-
O-H stretch: A strong, broad band in the region of 3500-3200 cm⁻¹.
-
C-H stretch (aliphatic): Bands in the region of 3000-2850 cm⁻¹.
-
C=O stretch (ester): A strong, sharp band around 1735 cm⁻¹.
-
C-O stretch (ester and alcohol): Bands in the region of 1300-1000 cm⁻¹.
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.[22][23]
-
Electron Ionization (EI): Expect to see the molecular ion [M]⁺ at m/z 132, along with fragments corresponding to the loss of an ethoxy group (-OCH₂CH₃), a water molecule (-H₂O), and other characteristic cleavages.
-
Electrospray Ionization (ESI): In positive ion mode, the protonated molecule [M+H]⁺ at m/z 133 and the sodium adduct [M+Na]⁺ at m/z 155 are expected.
Applications in Drug Development: Case Studies
The utility of this compound as a chiral building block is best illustrated through its application in the synthesis of complex and life-saving drugs.
Atorvastatin (Lipitor®)
Atorvastatin is a blockbuster drug used to lower cholesterol and prevent cardiovascular disease.[24] A key fragment of the atorvastatin molecule is its chiral side chain, which is crucial for its inhibitory activity on HMG-CoA reductase.[25] While the direct precursor is often cited as (R)-4-cyano-3-hydroxybutyric acid ethyl ester, the synthesis of this and related chiral side chains relies on the same fundamental asymmetric reduction methodologies used to produce compounds like this compound.[26][27] The stereochemistry established in these early-stage building blocks is carried through the synthetic sequence to the final active pharmaceutical ingredient.
Paclitaxel (Taxol®) Side Chain
Conclusion
This compound stands as a testament to the power of chiral building blocks in modern drug discovery and development. Its efficient and stereoselective synthesis, achievable through both biocatalytic and chemocatalytic routes, provides access to a versatile synthon with precisely controlled stereochemistry. The successful incorporation of this building block into blockbuster drugs like atorvastatin and paclitaxel underscores its significance in the pharmaceutical industry. As the demand for enantiomerically pure drugs continues to grow, the importance of chiral synthons like this compound will undoubtedly continue to expand, driving innovation in the synthesis of the next generation of life-saving medicines.
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Marino, S. T., Stachurska-Buczek, D., Huggins, D. A., Krywult, B. M., Sheehan, C. S., Nguyen, T., Choi, N., Parsons, J. G., Griffiths, P. G., James, I. W., Bray, A. M., White, J. M., & Boyce, R. S. (2004). Synthesis of chiral building blocks for use in drug discovery. Molecules (Basel, Switzerland), 9(6), 405–426. [Link]
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Noyori, R., Ohkuma, T., Kitamura, M., Takaya, H., Sayo, N., Kumobayashi, H., & Akutagawa, S. (1987). Asymmetric hydrogenation of .beta.-keto carboxylic esters. A practical, purely chemical access to optically active .beta.-hydroxy esters. Journal of the American Chemical Society, 109(19), 5856-5858. [Link]
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Marino, S. T., Stachurska-Buczek, D., Huggins, D. A., Krywult, B. M., Sheehan, C. S., Nguyen, T., Choi, N., Parsons, J. G., Griffiths, P. G., James, I. W., Bray, A. M., White, J. M., & Boyce, R. S. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 9(6), 405-426. [Link]
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Höffken, H. W., et al. (2018). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. Frontiers in Microbiology, 9, 237. [Link]
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Chen, C. S., Fujimoto, Y., Girdaukas, G., & Sih, C. J. (1982). Enantioselective Reductions of β-keto-Esters by Bakers' Yeast. Journal of the American Chemical Society, 104(25), 7294-7299. [Link]
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Rusay, R. J. (n.d.). Chiral Compounds and Green Chemistry: Reduction of a ketone by sodium borohydride and bakerʼs yeast. ChemConnections. [Link]
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Gáspár, A., & Szőri, K. (2015). Enantioselective Transfer Hydrogenation of α-Methoxyimino-β-keto Esters. The Journal of Organic Chemistry, 80(10), 5146-5155. [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000407). [Link]
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Semantic Scholar. (2016). Article. [Link]
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Gallego, A., et al. (2020). A Novel Hydroxylation Step in the Taxane Biosynthetic Pathway: A New Approach to Paclitaxel Production by Synthetic Biology. Frontiers in Plant Science, 11, 638. [Link]
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Myers, A. G. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Andrew G. Myers Research Group. [Link]
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ResearchGate. (2001). Synthesis of paclitaxel C13 side chain. Chinese Chemical Letters, 12(1), 19-22. [Link]
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Patel, R. N. (2011). Chemical and enzymatic approaches to the synthesis of optically pure ethyl (R)-4-cyano-3-hydroxybutanoate. Process Biochemistry, 46(4), 817-826. [Link]
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StudyCorgi. (2022). Reduction of Ethyl 3-Oxobutanoate Using Baker's Yeast. [Link]
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Shimizu, H., Nagasaki, I., & Saito, T. (2005). Modified BINAP: The How and the Why. Chemical Reviews, 105(5), 1547-1584. [Link]
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Patel, R. N. (2011). Chemical and enzymatic approaches to the synthesis of optically pure ethyl (R)-4-cyano-3-hydroxybutanoate. Process Biochemistry, 46(4), 817-826. [Link]
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ResearchGate. (n.d.). EI-MS mass fragmentation pattern of 2. [Link]
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Journal of Chemical Reviews. (2020). A Review on Synthesis and Applications of Statin Family. Journal of Chemical Reviews, 2(1), 22-48. [Link]
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Kertész, I., & Van Berkel, G. J. (2010). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Rapid Communications in Mass Spectrometry, 24(17), 2445-2457. [Link]
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Kitamura, M., Tokunaga, M., Ohkuma, T., & Noyori, R. (1993). Mechanism of asymmetric hydrogenation of alpha-(acylamino)acrylic esters catalyzed by BINAP-ruthenium(II) diacetate. Journal of the American Chemical Society, 115(1), 144-152. [Link]
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National Institute of Standards and Technology. (n.d.). Ethyl 3-hydroxybenzoate. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 249268, Ethyl 3-hydroxy-2-methyl-3-phenylpropanoate. [Link]
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Stenutz, R. (n.d.). ethyl 2-hydroxy-2-methylpropanoate. [Link]
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SpectraBase. (n.d.). ETHYL-3-HYDROXY-2-METHYLENE-3-(2-PYRIDYL)-PROPIONATE. [Link]
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Chegg. (2021). Analyze this Infrared spectrum of ethyl (S)-3-hydroxybutanoate. [Link]
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Oppl, C., et al. (2020). DERA in Flow: Synthesis of a Statin Side Chain Precursor in Continuous Flow Employing Deoxyribose-5-Phosphate Aldolase Immobilized in Alginate-Luffa Matrix. Catalysts, 10(1), 108. [Link]
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Visualizations
Diagram: Synthesis of this compound
Caption: Key synthetic routes to this compound.
Diagram: Application in Drug Synthesis
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The Genesis of a Chiral Workhorse: An In-depth Technical Guide to Ethyl 3-hydroxy-2-methylpropanoate
Abstract
Ethyl 3-hydroxy-2-methylpropanoate, a deceptively simple β-hydroxy ester, represents a cornerstone in the edifice of modern asymmetric synthesis. Its true value lies not in its complexity, but in the dense stereochemical information it carries, making it an indispensable chiral building block for the pharmaceutical and fine chemical industries. This technical guide delves into the core principles surrounding this molecule, from its historical synthetic roots to the sophisticated chemo- and biocatalytic strategies that define its contemporary production. We will dissect its physicochemical and spectroscopic identity, providing a comprehensive data repository for the practicing researcher. Furthermore, this guide will illuminate the molecule's synthetic utility through case studies in drug development, offering insights into the causal relationships between its structure and its role in the creation of complex, life-saving therapeutics.
Introduction: Beyond the Structure - The Strategic Value of a Chiral Synthon
In the landscape of drug development, the precise control of stereochemistry is not merely an academic exercise; it is a fundamental determinant of therapeutic efficacy and safety. It is in this context that small, enantiomerically pure molecules like this compound (and its closely related methyl ester, the famed "Roche ester") emerge as critical assets.[1] This guide moves beyond a superficial overview to provide a deep, mechanistic understanding of why and how this particular β-hydroxy ester has achieved its status as a premier chiral synthon. We will explore the historical threads leading to its discovery and the evolution of its synthesis, providing a robust framework for its application in the modern laboratory.
The Historical Tapestry: Unraveling the Discovery
The story of this compound is intrinsically linked to the broader discovery of methods for creating β-hydroxy esters. While a singular "discovery" paper for this specific ethyl ester is not prominent in the historical record, its genesis can be traced to the pioneering work of Sergey Reformatsky.
In 1887, working in the Russian Empire, Reformatsky reported a novel reaction that would come to bear his name. He discovered that α-halo esters, when treated with zinc metal, formed an organozinc intermediate that could react with aldehydes and ketones to produce β-hydroxy esters.[2] His seminal paper, published in the Berichte der deutschen chemischen Gesellschaft, detailed the reaction of the ethyl ester of iodoacetic acid with acetone in the presence of zinc to yield 3-hydroxy-3-methylbutyric acid ethyl ester.[2][3] This discovery was foundational, providing the first reliable method for the synthesis of this class of compounds. It is highly probable that the first synthesis of this compound was achieved shortly thereafter as an extension of this groundbreaking work, by reacting an ethyl α-halopropionate with formaldehyde.
The true innovation of the Reformatsky reaction was the use of zinc, which proved to be reactive enough to form the organometallic reagent but tame enough not to react with the ester functionality, a common problem with the more reactive Grignard reagents that would be discovered later.[2] This nuanced reactivity is the cornerstone of the reaction's enduring utility.
Synthetic Methodologies: From Classical Reactions to Green Catalysis
The synthesis of this compound has evolved significantly from its classical roots. The demand for enantiomerically pure forms for pharmaceutical applications has driven the development of sophisticated asymmetric and biocatalytic methods.
The Reformatsky Reaction: The Foundational Approach
The classical Reformatsky reaction remains a viable, albeit often non-stereoselective, method for the synthesis of racemic this compound. The reaction proceeds via the formation of an organozinc enolate, which then adds to a carbonyl electrophile.
Experimental Protocol: Classical Reformatsky Synthesis of this compound
-
Activation of Zinc: In a flame-dried, three-necked flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, add zinc dust (1.2 eq). Activate the zinc by stirring with a small amount of iodine or 1,2-dibromoethane in anhydrous THF until the color disappears.
-
Formation of the Reformatsky Reagent: Add a solution of ethyl 2-bromopropionate (1.0 eq) in anhydrous THF dropwise to the activated zinc suspension. Gentle warming may be required to initiate the reaction, which is indicated by the disappearance of the zinc and the formation of a cloudy solution.
-
Reaction with Formaldehyde: Cool the reaction mixture in an ice bath and add a solution of formaldehyde (or its trimer, trioxane) (1.1 eq) in anhydrous THF dropwise.
-
Work-up: After the addition is complete, stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC). Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether (3 x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography to yield this compound.
Caption: Enantioselective synthesis via asymmetric hydrogenation.
Biocatalysis: The Green Chemistry Approach
Enzymes offer an environmentally benign and highly selective alternative for the synthesis of chiral β-hydroxy esters. Ketoreductases (KREDs) are particularly effective for the asymmetric reduction of the corresponding β-keto ester, ethyl 2-methylacetoacetate.
Experimental Protocol: Biocatalytic Reduction of Ethyl 2-methylacetoacetate
-
Biocatalyst Preparation: Prepare a suspension of whole cells of a suitable microorganism (e.g., E. coli expressing a ketoreductase) or the isolated enzyme in a buffered aqueous solution (e.g., phosphate buffer, pH 7.0).
-
Cofactor Regeneration System: Add a cofactor regeneration system, typically consisting of NAD(P)H and a sacrificial substrate like glucose or isopropanol with the corresponding dehydrogenase.
-
Substrate Addition: Add ethyl 2-methylacetoacetate to the reaction mixture. The concentration should be optimized to avoid substrate inhibition of the enzyme.
-
Reaction Monitoring: Maintain the reaction at a constant temperature (e.g., 30 °C) with gentle agitation. Monitor the progress of the reaction by GC or HPLC.
-
Extraction and Purification: Once the reaction is complete, saturate the aqueous phase with NaCl and extract the product with ethyl acetate. Dry the organic phase over anhydrous sodium sulfate, concentrate, and purify by chromatography if necessary.
Caption: Biocatalytic synthesis using a ketoreductase.
Physicochemical and Spectroscopic Characterization
A thorough understanding of the physical and spectroscopic properties of this compound is essential for its effective use in synthesis and for quality control.
Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂O₃ | [4] |
| Molecular Weight | 132.16 g/mol | [4] |
| Appearance | Colorless liquid | |
| Boiling Point | 74-77 °C at 10-12 mmHg | [5][6] |
| Density | ~1.07 g/mL at 25 °C | [5] |
| CAS Number | 89534-52-1 (racemic) | [4] |
Spectroscopic Data
The following data represent typical spectroscopic features of this compound.
-
Solvent: CDCl₃
-
Reference: TMS (0 ppm)
-
Data Interpretation:
-
~4.1-4.2 ppm (quartet, 2H): -O-CH₂ -CH₃
-
~3.7 ppm (multiplet, 2H): -CH₂-OH
-
~2.6-2.7 ppm (multiplet, 1H): -CH(CH₃)-
-
~2.5 ppm (broad singlet, 1H): -OH
-
~1.2-1.3 ppm (triplet, 3H): -O-CH₂-CH₃
-
~1.1-1.2 ppm (doublet, 3H): -CH(CH₃ )-
-
-
Solvent: CDCl₃
-
Reference: CDCl₃ (77.16 ppm)
-
Data Interpretation:
-
~175 ppm: C =O (ester carbonyl)
-
~65 ppm: -CH₂ -OH
-
~60 ppm: -O-CH₂ -CH₃
-
~45 ppm: -CH (CH₃)-
-
~14 ppm: -O-CH₂-CH₃
-
~13 ppm: -CH(CH₃ )-
-
-
Sample Preparation: Neat liquid film on NaCl or KBr plates
-
Data Interpretation:
-
~3400 cm⁻¹ (broad): O-H stretch (hydroxyl group)
-
~2980-2880 cm⁻¹: C-H stretch (aliphatic)
-
~1735 cm⁻¹ (strong): C=O stretch (ester carbonyl)
-
~1200-1150 cm⁻¹: C-O stretch (ester)
-
-
Ionization Method: Electron Ionization (EI)
-
Data Interpretation:
-
Molecular Ion (M⁺): m/z = 132 (may be weak or absent)
-
Key Fragments:
-
m/z = 115: [M - OH]⁺
-
m/z = 101: [M - OCH₂CH₃]⁺
-
m/z = 87: [M - COOCH₂CH₃]⁺
-
m/z = 59: [COOCH₂CH₃]⁺
-
-
Applications in Drug Development: A Chiral Building Block in Action
The utility of this compound as a chiral synthon is best illustrated through its application in the total synthesis of complex drug molecules. Its bifunctional nature (hydroxyl and ester groups) and defined stereocenter make it a versatile starting material.
One of the most prominent applications of the closely related methyl ester, the Roche ester, is in the synthesis of the side chain of the blockbuster anticancer drug, Paclitaxel (Taxol®) and its analogues. [7][8]The C2' and C3' stereocenters of the N-benzoyl-3-phenylisoserine side chain are crucial for the drug's ability to bind to and stabilize microtubules, leading to cell cycle arrest and apoptosis in cancer cells. Chiral 3-hydroxy-2-methylpropionate derivatives serve as a key starting material for the construction of this vital side chain, allowing for the precise installation of the required stereochemistry.
The synthesis often involves protecting the hydroxyl group, modifying the ester, and then using the existing stereocenter to direct the formation of the adjacent stereocenter, showcasing the power of substrate-controlled diastereoselective reactions.
Conclusion: An Enduring Legacy in Asymmetric Synthesis
From its conceptual origins in the late 19th century with the discovery of the Reformatsky reaction, this compound has evolved into a high-value, indispensable tool for the modern synthetic chemist. The development of robust asymmetric and biocatalytic methods for its production has solidified its role in enabling the efficient and stereocontrolled synthesis of a wide array of pharmaceuticals and other complex molecules. Its story is a testament to the enduring power of fundamental synthetic discoveries and their continual refinement to meet the ever-increasing demands of science and medicine. This guide has provided a comprehensive overview of its discovery, synthesis, characterization, and application, intended to serve as a valuable resource for researchers and professionals in the field of drug development.
References
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Unibest Industrial Co., Ltd. (n.d.). methyI (S)-3-hydroxy-2-methylpropanoate. Retrieved from [Link]
- Deutsche Chemische Gesellschaft. (1887). Berichte der Deutschen Chemischen Gesellschaft, 20. Verlag Chemie.
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Gallica. (n.d.). Berichte der Deutschen chemischen Gesellschaft zu Berlin. Retrieved from [Link]
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HathiTrust Digital Library. (n.d.). Catalog Record: Berichte der Deutschen Chemischen Gesellschaft. Retrieved from [Link]
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PubMed. (n.d.). Synthesis and biological evaluation of novel macrocyclic paclitaxel analogues. Retrieved from [Link]
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The Online Books Page. (n.d.). Berichte der Deutschen Chemischen Gesellschaft archives. Retrieved from [Link]
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Unknown author. (n.d.). Berichte der Deutschen Chemischen. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 3-hydroxy-2-methyl-3-phenylpropanoate. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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PubChemLite. (n.d.). This compound (C6H12O3). Retrieved from [Link]
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Unibest Industrial Co., Ltd. (n.d.). methyI (S)-3-hydroxy-2-methylpropanoate. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0031248). Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Ni-Catalyzed Chemoselective Alcoholysis of N-Acyloxazolidinones. Retrieved from [Link]
-
Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). mass spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl propionate. Retrieved from [Link]
-
Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). infrared spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 prominent wavenumbers cm-1 detecting ester functional groups present finger print for identification of methyl propionate. Retrieved from [Link]
-
NIST WebBook. (n.d.). Ethyl 3-hydroxybenzoate. Retrieved from [Link]
-
PubMed. (n.d.). Medicinal chemistry of paclitaxel and its analogues. Retrieved from [Link]
-
MDPI. (n.d.). Chemo-Enzymatic Synthesis of Chiral Epoxides Ethyl and Methyl (S)-3-(Oxiran-2-yl)propanoates from Renewable Levoglucosenone: An Access to Enantiopure (S)-Dairy Lactone. Retrieved from [Link]
-
PubMed Central. (n.d.). Design and synthesis of simplified taxol analogs based on the T-Taxol bioactive conformation. Retrieved from [Link]
-
PubMed. (n.d.). Design, synthesis, and bioactivity of simplified paclitaxel analogs based on the T-Taxol.... Retrieved from [Link]
-
YouTube. (2023, October 24). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. Retrieved from [Link]
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PubMed Central. (n.d.). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Retrieved from [Link]
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Methodological & Application
Application Note & Protocol: Synthesis of Ethyl 3-hydroxy-2-methylpropanoate via the Reformatsky Reaction
Abstract: This document provides a comprehensive guide for the synthesis of Ethyl 3-hydroxy-2-methylpropanoate, a valuable β-hydroxy ester intermediate in organic synthesis. The protocol details the use of the Reformatsky reaction, a classic and reliable carbon-carbon bond-forming reaction. We will explore the underlying mechanism, provide a detailed, step-by-step experimental procedure, and discuss the rationale behind key experimental choices. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a robust and well-validated protocol.
Scientific Rationale and Mechanistic Overview
The synthesis of β-hydroxy esters is a cornerstone of modern organic chemistry, providing critical building blocks for natural products and pharmaceuticals.[1] The Reformatsky reaction, discovered by Sergey Nikolaevich Reformatsky in 1887, offers a powerful method to construct these motifs by coupling an α-halo ester with a carbonyl compound, mediated by metallic zinc.[2][3]
Core Advantages of the Reformatsky Approach:
The primary advantage of the Reformatsky reaction lies in the unique reactivity of the organozinc intermediate, also known as a Reformatsky enolate.[4] Unlike more reactive organometallics like Grignard or organolithium reagents, zinc enolates are sufficiently nucleophilic to add to aldehydes and ketones but are generally unreactive towards the ester functional group.[4][5] This chemoselectivity prevents self-condensation of the ester starting material, leading to cleaner reactions and higher yields of the desired β-hydroxy ester.
Reaction Mechanism:
The reaction proceeds through two primary stages:
-
Formation of the Reformatsky Enolate: Zinc metal undergoes an oxidative addition into the carbon-halogen bond of the α-halo ester (in this case, ethyl 2-bromopropionate). This step forms the organozinc reagent. The resulting zinc enolate is believed to exist as a dimer in solution.[2][4]
-
Nucleophilic Addition: The zinc enolate then adds to the carbonyl carbon of an aldehyde or ketone (here, formaldehyde). This step proceeds through a six-membered, chair-like transition state, forming a zinc alkoxide intermediate.[4]
-
Acidic Workup: Finally, a dilute acid workup protonates the zinc alkoxide to yield the final β-hydroxy ester product and removes the resulting zinc salts as water-soluble species.[4][6]
Mechanistic Pathway
Caption: The three-stage mechanism of the Reformatsky reaction.
Experimental Design and Protocol
This protocol is designed for the synthesis of approximately 0.1 moles of this compound. All operations should be conducted in a well-ventilated fume hood.
Reagent and Materials Data
| Reagent / Material | Formula | MW ( g/mol ) | Amount | Moles (mol) | Molar Ratio |
| Zinc Dust (<10 µm) | Zn | 65.38 | 7.85 g | 0.12 | 1.2 |
| Iodine (crystal) | I₂ | 253.81 | ~10 mg | - | Catalyst |
| Paraformaldehyde | (CH₂O)n | 30.03 (monomer) | 3.00 g | 0.10 | 1.0 |
| Ethyl 2-bromopropionate | C₅H₉BrO₂ | 181.03 | 18.1 g (12.7 mL) | 0.10 | 1.0 |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 150 mL | - | Solvent |
| Hydrochloric Acid (1 M) | HCl | 36.46 | ~150 mL | - | Workup |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | ~200 mL | - | Extraction |
| Saturated NaCl (Brine) | NaCl | 58.44 | ~50 mL | - | Washing |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~10 g | - | Drying Agent |
Step-by-Step Synthesis Protocol
-
Apparatus Setup:
-
Assemble a 500 mL three-necked, round-bottom flask equipped with a magnetic stir bar, a reflux condenser (with a nitrogen inlet), and a 125 mL pressure-equalizing dropping funnel.
-
Flame-dry all glassware under a stream of nitrogen to ensure anhydrous conditions and allow it to cool to room temperature.
-
-
Zinc Activation (Critical Step):
-
To the cooled flask, add the zinc dust (7.85 g).
-
Add a single small crystal of iodine. The iodine serves to etch the surface of the zinc, removing the passivating layer of zinc oxide.[3]
-
Gently heat the flask with a heat gun under the nitrogen atmosphere until violet iodine vapors are observed. The grey color of the zinc dust should become slightly shinier. Allow the flask to cool.
-
-
Reaction Initiation and Execution:
-
Add 30 mL of anhydrous THF to the activated zinc in the reaction flask.
-
In a separate beaker, prepare a solution of ethyl 2-bromopropionate (18.1 g) and paraformaldehyde (3.0 g) in 120 mL of anhydrous THF. Note: Gentle warming may be required to dissolve the paraformaldehyde.
-
Transfer this solution to the dropping funnel.
-
Add approximately 10-15 mL of the solution from the dropping funnel to the zinc suspension in the flask.
-
The reaction mixture may need to be gently warmed to initiate the reaction. Initiation is indicated by the disappearance of the iodine color and a gentle exotherm.
-
Once initiated, add the remainder of the THF solution dropwise over 60-90 minutes, maintaining a gentle reflux. The rate of addition should be controlled to prevent an overly vigorous reaction.
-
After the addition is complete, continue to heat the mixture at reflux for an additional 30 minutes to ensure all starting material is consumed.
-
-
Reaction Quenching and Workup:
-
Cool the reaction flask to 0 °C using an ice-water bath.
-
Slowly and carefully quench the reaction by adding 150 mL of 1 M HCl via the dropping funnel. Caution: This will be exothermic and will produce hydrogen gas as unreacted zinc is consumed.
-
Continue stirring until all remaining zinc metal has dissolved and the solution consists of two clear layers.
-
Transfer the mixture to a 500 mL separatory funnel. Separate the aqueous and organic layers.
-
Extract the aqueous layer twice with 100 mL portions of diethyl ether.
-
Combine all organic layers.
-
-
Purification:
-
Wash the combined organic layers with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.
-
The resulting crude oil can be purified by vacuum distillation to yield the pure this compound.
-
General Experimental Workflow
Caption: High-level workflow for the synthesis of this compound.
Product Validation and Safety
Expected Outcome:
The procedure should yield this compound (C₆H₁₂O₃, MW: 132.16 g/mol ) as a colorless oil.[7][8]
Characterization:
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the molecular structure and carbon backbone.
-
FT-IR Spectroscopy: To identify key functional groups, particularly the broad O-H stretch (~3400 cm⁻¹) and the ester C=O stretch (~1730 cm⁻¹).
-
Mass Spectrometry: To confirm the molecular weight of the compound.
Safety Precautions:
-
Ethyl 2-bromopropionate: Is a lachrymator and corrosive. Handle only in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents (THF, Diethyl Ether): Are highly flammable. Ensure all heating is performed using a heating mantle and that no ignition sources are present. Work in a well-ventilated area.
-
Zinc Dust: Can be flammable, especially when finely divided. Avoid creating dust clouds.
-
Quenching: The addition of acid to the reaction mixture containing unreacted zinc is highly exothermic and releases flammable hydrogen gas. Perform this step slowly and with adequate cooling.
References
- SATHEE. (n.d.). Chemistry Reformatsky Reaction.
-
Organic Chemistry Portal. (n.d.). Reformatsky Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Reformatsky Reaction. Retrieved from [Link]
-
BYJU'S. (n.d.). Reformatsky Reaction. Retrieved from [Link]
-
Physics Wallah. (n.d.). Reformatsky reaction Mechanism. Retrieved from [Link]
-
PubChem. (n.d.). 2-Ethyl-3-hydroxyhexyl 2-methylpropanoate. Retrieved from [Link]
-
SpectraBase. (n.d.). Ethyl 3-(4-cyanophenyl)-2-hydroxy-2-methylpropanoate. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
SciSpace. (n.d.). Sonochemical Reformatsky Reaction Using Indium. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C6H12O3). Retrieved from [Link]
-
NIST. (n.d.). Propanoic acid, 2-methyl-, 2-ethyl-3-hydroxyhexyl ester. Retrieved from [Link]
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Application Note: Strategies for the Enantioselective Synthesis of Ethyl 3-hydroxy-2-methylpropanoate
Abstract: This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the enantioselective synthesis of Ethyl 3-hydroxy-2-methylpropanoate. This chiral molecule is a valuable synthon, closely related to the renowned Roche ester, and serves as a critical building block in the synthesis of complex, stereochemically-defined pharmaceuticals and natural products.[1] This guide elucidates two primary, field-proven methodologies: transition-metal-catalyzed asymmetric hydrogenation and whole-cell biocatalytic reduction. We will delve into the mechanistic underpinnings of these strategies, provide detailed, step-by-step protocols, and present comparative data to inform methodological selection based on desired stereochemical outcomes, scalability, and green chemistry principles.
Introduction: The Strategic Importance of Chiral Building Blocks
In modern pharmaceutical development, the stereochemistry of an Active Pharmaceutical Ingredient (API) is of paramount importance. The biological targets within the body, such as enzymes and receptors, are inherently chiral, leading to often dramatic differences in efficacy and toxicology between the enantiomers of a drug.[2] Consequently, regulatory bodies increasingly mandate the development of single-enantiomer drugs to improve therapeutic indices and minimize off-target effects.[2][3]
This regulatory and scientific imperative has fueled the demand for enantiomerically pure chiral building blocks.[4][5] These molecules, possessing one or more defined stereocenters, serve as foundational starting materials, enabling more efficient and predictable synthetic routes to complex targets.[6] this compound, a β-hydroxy ester with two adjacent stereocenters, exemplifies such a building block. Its four possible stereoisomers provide access to a rich diversity of molecular architectures, particularly the syn and anti diol motifs prevalent in polyketide natural products.
This guide focuses on the synthesis of this key intermediate from its prochiral precursor, ethyl 2-methyl-3-oxobutanoate, highlighting methods that allow for precise control over the formation of the C2 and C3 stereocenters.
Figure 1: Stereoisomers of this compound from its prochiral keto ester precursor.
Methodology I: Asymmetric Hydrogenation via Noyori Catalysis
Asymmetric hydrogenation is a powerful and widely adopted industrial method for the synthesis of chiral compounds.[7] The work of Ryōji Noyori, awarded the Nobel Prize in Chemistry in 2001, introduced highly efficient ruthenium-based catalysts capable of reducing polar substrates like ketones with exceptional enantioselectivity.[8][9]
Mechanistic Rationale and Catalyst System
The Noyori asymmetric hydrogenation employs a Ru(II) catalyst coordinated with a C2-symmetric chiral diphosphine ligand, most famously BINAP ((2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)).[10] The reaction proceeds through a metal-ligand bifunctional mechanism where both the ruthenium center and the coordinated ligand participate in the hydrogen transfer to the ketone substrate.
The key to enantioselectivity lies in the chiral environment created by the BINAP ligand. The rigid binaphthyl backbone forces the phenyl groups on the phosphorus atoms into a specific conformation, effectively blocking certain coordination trajectories for the incoming substrate.[11] This steric hindrance ensures the substrate docks onto the catalyst in a highly preferred orientation, leading to the hydrogenation of one prochiral face of the ketone over the other. The choice of the (R)- or (S)-BINAP enantiomer directly dictates the absolute configuration of the resulting hydroxyl group.[10]
For substrates like ethyl 2-methyl-3-oxobutanoate, which are racemic at the α-carbon, this process can proceed via Dynamic Kinetic Resolution (DKR) . For DKR to be effective, the rate of racemization of the starting material must be faster than the rate of reduction. Under the reaction conditions, the keto ester can epimerize at the C2 position. The chiral catalyst then selectively hydrogenates one of the rapidly interconverting enantiomers, funneling the entire mixture into a single major diastereomer with high enantiopurity.[11]
Figure 2: General experimental workflow for Noyori Asymmetric Hydrogenation.
Detailed Protocol: (S,S)-RuCl₂[(R)-BINAP]₂ Catalyzed Hydrogenation
This protocol is adapted from established procedures for the asymmetric hydrogenation of β-keto esters.[10][11]
Materials & Equipment:
-
Ethyl 2-methyl-3-oxobutanoate (racemic)
-
[RuCl₂(benzene)]₂ or similar Ru precursor
-
(R)-BINAP
-
Ethanol (EtOH), anhydrous and degassed
-
High-pressure autoclave or Parr hydrogenator
-
Schlenk flask and standard inert atmosphere glassware
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
-
Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) column for enantiomeric excess determination.
Procedure:
-
Catalyst Preparation (in situ):
-
In a nitrogen-filled glovebox or under a strict inert atmosphere, charge a Schlenk flask with [RuCl₂(benzene)]₂ (0.1 mol%) and (R)-BINAP (0.11 mol%).
-
Add degassed, anhydrous ethanol to dissolve the components.
-
Stir the mixture at room temperature for 30 minutes to form the active catalyst complex. The solution should turn a homogeneous reddish-brown.
-
-
Hydrogenation:
-
Transfer the catalyst solution to a glass liner suitable for the autoclave.
-
Add the substrate, ethyl 2-methyl-3-oxobutanoate (1.0 eq).
-
Seal the autoclave, remove it from the glovebox, and purge the system several times with hydrogen gas.
-
Pressurize the vessel to the desired pressure (e.g., 50-100 atm H₂).[11]
-
Heat the reaction to the target temperature (e.g., 30-50 °C) with vigorous stirring.
-
Monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots (if the setup allows). Reaction times can range from 12 to 48 hours.
-
-
Workup and Purification:
-
After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen pressure.
-
Remove the reaction mixture and concentrate it under reduced pressure to remove the ethanol.
-
The crude residue can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the product.
-
-
Stereochemical Analysis:
-
Determine the diastereomeric ratio (syn/anti) of the purified product using ¹H NMR spectroscopy.
-
Determine the enantiomeric excess (ee) of the major diastereomer using chiral GC or HPLC analysis.
-
Methodology II: Biocatalytic Reduction
Biocatalysis offers a compelling "green" alternative to traditional chemical synthesis, leveraging the exquisite selectivity of enzymes to perform transformations under mild, aqueous conditions. Whole-cell biocatalysts, such as yeast, fungi, and microalgae, contain a variety of ketoreductases that can reduce carbonyl compounds with high stereoselectivity.[12][13]
Rationale: Enzyme-Mediated Stereocontrol
The stereochemical outcome of a biocatalytic reduction is governed by the specific three-dimensional structure of the enzyme's active site. The substrate, ethyl 2-methyl-3-oxobutanoate, must fit into this chiral pocket in a specific orientation for the enzymatic cofactor (typically NADH or NADPH) to deliver a hydride to the carbonyl carbon. Different microorganisms possess distinct ketoreductases with unique active site topologies, leading to different stereochemical preferences.[12]
For example, studies have shown that while baker's yeast often produces the syn-(2R,3S) isomer, certain strains of the microalga Chlorella or the fungus Penicillium purpurogenum can generate the anti-(2S,3S) or syn-(2S,3R) isomers with high selectivity.[12][13][14] This allows researchers to access different product stereoisomers simply by selecting the appropriate microorganism.
Detailed Protocol: Reduction using Chlorella pyrenoidosa
This protocol is based on the findings of Kuramoto et al., who investigated the asymmetric reduction of ethyl 2-methyl-3-oxobutanoate using various Chlorella strains.[12][15][16]
Materials & Equipment:
-
Chlorella pyrenoidosa culture
-
Appropriate growth medium (e.g., as specified by the culture collection)
-
Shaking incubator with controlled temperature and illumination
-
Centrifuge
-
Ethyl 2-methyl-3-oxobutanoate
-
Ethyl acetate for extraction
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard analytical equipment (GC-MS, Chiral GC/HPLC, NMR)
Procedure:
-
Culture Growth:
-
Inoculate the sterile growth medium with Chlorella pyrenoidosa.
-
Incubate the culture in a shaking incubator at 25 °C with constant illumination for several days until a sufficient cell density is reached.
-
-
Biotransformation:
-
Add ethyl 2-methyl-3-oxobutanoate to the microbial culture (e.g., to a final concentration of 0.4%).
-
Continue the incubation under the same conditions for 24-48 hours. The reduction is performed by the living, whole cells.
-
-
Extraction and Workup:
-
After the incubation period, harvest the cells and the medium. Centrifugation can be used to separate the cell mass from the supernatant.
-
Extract the entire mixture (cells and supernatant) multiple times with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification and Analysis:
-
The crude product can be purified via silica gel chromatography if necessary.
-
Analyze the product for yield, diastereomeric ratio (syn/anti), and enantiomeric excess (ee) using the same methods described in section 2.2.4. A key finding from the literature is that C. pyrenoidosa can produce both anti-(2S, 3S) and syn-(2S, 3R) isomers with high enantiopurity.[12]
-
Comparative Data Summary
The choice of synthetic method depends on factors such as the desired stereoisomer, required scale, available equipment, and cost. Below is a summary of typical results obtained from the literature for the described methods.
| Method | Catalyst / Microorganism | Major Isomer(s) | Diastereomeric Ratio (anti/syn) | ee (%) | Typical Yield | Reference(s) |
| Asymmetric Hydrogenation | Ru-BINAP Catalyst | Dependent on ligand | High selectivity for one diastereomer via DKR | >95% | High (>90%) | [10],[11],[17] |
| Biocatalysis | Chlorella pyrenoidosa | anti-(2S, 3S) & syn-(2S, 3R) | 53 / 47 | 89% (anti), >99% (syn) | Moderate | [12],[15] |
| Biocatalysis | Penicillium purpurogenum | anti-(2S, 3S) & syn-(2S, 3R) | 93 / 7 | 90% (anti), >99% (syn) | Moderate | [13],[14] |
Conclusion
The enantioselective synthesis of this compound is readily achievable through several robust methods. Noyori Asymmetric Hydrogenation stands out as a highly efficient, high-yielding, and scalable process ideal for industrial applications, offering excellent control to obtain a single diastereomer in high enantiomeric excess through dynamic kinetic resolution. Biocatalytic reduction , on the other hand, provides a valuable green chemistry approach. It operates under mild conditions and, by selecting the appropriate microorganism, offers a unique ability to access different stereoisomers that may be difficult to obtain through traditional catalysis. The choice between these powerful techniques will ultimately be guided by the specific stereochemical requirements of the target molecule and the strategic priorities of the research or manufacturing campaign.
References
-
NROChemistry. Noyori Hydrogenation. Available from: [Link]
-
Davies, N. M., & Teng, X. W. (2003). Synthesis of chiral building blocks for use in drug discovery. PubMed. Available from: [Link]
-
Davies, N. M., & Teng, X. W. (2003). Synthesis of Chiral Building Blocks for Use in Drug Discovery. PMC - NIH. Available from: [Link]
-
Myers, A. G. Research Group. The Noyori Asymmetric Hydrogenation Reaction. Harvard University. Available from: [Link]
-
Foley, C. N., & Leighton, J. L. (2014). Beyond the Roche Ester: A New Approach to Polypropionate Stereotriad Synthesis. PMC. Available from: [Link]
-
Interesting Organic Chemistry and Natural Products. (2014). Roche ester. Available from: [Link]
-
Wikipedia. Asymmetric hydrogenation. Available from: [Link]
-
Slideshare. (2015). Noyori asymmetric hydrogenation. Available from: [Link]
-
Foley, C. N., & Leighton, J. L. (2014). Beyond the Roche Ester: A New Approach to Polypropionate Stereotriad Synthesis. Organic Letters - ACS Publications. Available from: [Link]
- Kuramoto, T., Iwamoto, K., Izumi, M., Kirihata, M., & Yoshizako, F. (1999). Asymmetric Reduction of Ethyl 2-methyl 3-oxobutanoate by Chlorella. Bioscience, Biotechnology, and Biochemistry, 63(3), 598-601.
-
Wikipedia. Roche ester. Available from: [Link]
-
Kuramoto, T., et al. (1999). Asymmetric reduction of ethyl 2-methyl 3-oxobutanoate by Chlorella. PubMed. Available from: [Link]
-
Kuramoto, T., et al. (1999). Asymmetric Reduction of Ethyl 2-methyl 3-oxobutanoate by Chlorella. J-Stage. Available from: [Link]
-
Yoshizako, F., et al. (2000). Asymmetric Reduction of Ethyl 2-methyl 3-oxobutanoate by Fungi. Oxford Academic. Available from: [Link]
-
Benaglia, M., et al. An E-factor minimized protocol for the preparation of methyl β-hydroxy esters. Available from: [Link]
-
ResearchGate. (2017). Scheme 8 Biosynthesis of ethyl 3-hydroxy-2-methylbutanoate 22b. Available from: [Link]
-
Kuramoto, T., et al. (1999). Asymmetric Reduction of Ethyl 2-methyl 3-oxobutanoate by Chlorella. J-Stage. Available from: [Link]
-
Yoshizako, F., et al. (2000). Asymmetric reduction of ethyl 2-methyl e-oxobutanoate by fungi. PubMed. Available from: [Link]
-
ETH Zurich. (2015). Asymmetric Hydrogenation. Available from: [Link]
-
Royal Society of Chemistry. (2012). Enantioselective synthesis of anti- and syn-β-hydroxy-α-phenyl carboxylates via boron-mediated asymmetric aldol reaction. Available from: [Link]
-
PubChem. This compound (C6H12O3). Available from: [Link]
-
PubChem. This compound. Available from: [Link]
-
DTU Research Database. (2018). Synthesis, Stability and Diels‐Alder Reactions of Methyl 2‐Oxobut‐3‐enoate. Available from: [Link]
Sources
- 1. Roche ester - Wikipedia [en.wikipedia.org]
- 2. Chiral Building Blocks Selection - Enamine [enamine.net]
- 3. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]
- 5. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How Chiral Building Blocks Drive Advances in Drug Discovery - AiFChem [aifchem.com]
- 7. ethz.ch [ethz.ch]
- 8. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 9. Noyori asymmetric hydrogenation | PPTX [slideshare.net]
- 10. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
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- 12. tandfonline.com [tandfonline.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Asymmetric reduction of ethyl 2-methyl e-oxobutanoate by fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Asymmetric reduction of ethyl 2-methyl 3-oxobutanoate by Chlorella - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. jstage.jst.go.jp [jstage.jst.go.jp]
- 17. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Application Note & Protocol: Biocatalytic Synthesis of (S)-Ethyl 3-hydroxy-2-methylpropanoate
Introduction: The Significance of (S)-Ethyl 3-hydroxy-2-methylpropanoate
(S)-Ethyl 3-hydroxy-2-methylpropanoate is a valuable chiral building block in the synthesis of a variety of biologically active molecules and fine chemicals. Its stereochemically defined structure, featuring both a hydroxyl and a methyl-substituted stereocenter, makes it a critical intermediate for the construction of complex molecular architectures in the pharmaceutical and agrochemical industries. Traditional chemical synthesis of such chiral molecules often involves multiple steps, the use of hazardous reagents, and challenging purification processes to separate enantiomers. Biocatalysis offers a powerful and sustainable alternative, leveraging the inherent stereoselectivity of enzymes to produce the desired enantiomer with high purity under mild reaction conditions.
This guide provides detailed protocols for two primary biocatalytic strategies for the synthesis of (S)-Ethyl 3-hydroxy-2-methylpropanoate:
-
Asymmetric Reduction of an Activated Alkene: Utilizing an enoate reductase from the "Old Yellow Enzyme" (OYE) family to catalyze the stereoselective reduction of the C=C bond of a prochiral substrate, ethyl 2-(hydroxymethyl)acrylate.
-
Kinetic Resolution of a Racemic Mixture: Employing a lipase, such as Candida antarctica Lipase B (CALB), to selectively acylate the (R)-enantiomer from a racemic mixture of ethyl 3-hydroxy-2-methylpropanoate, thereby isolating the desired (S)-enantiomer.
These methods are designed for researchers in academia and industry, providing a comprehensive framework for reaction setup, optimization, and product analysis.
Principle of Biocatalytic Methods
Asymmetric Reduction with Enoate Reductase (OYE)
Enoate reductases, particularly those from the Old Yellow Enzyme (OYE) family, are flavin-dependent enzymes that catalyze the asymmetric reduction of activated carbon-carbon double bonds.[1][2] The substrate, ethyl 2-(hydroxymethyl)acrylate, possesses a C=C bond activated by the adjacent ester group. The enzyme facilitates the transfer of a hydride from a reduced flavin mononucleotide (FMN) cofactor to the β-carbon of the alkene, followed by protonation at the α-carbon. This process occurs in a highly controlled stereochemical environment within the enzyme's active site, leading to the formation of the (S)-enantiomer with high enantiomeric excess.[3][4] The reaction is dependent on a nicotinamide cofactor, typically NADPH, which is consumed stoichiometrically. Therefore, an efficient cofactor regeneration system, such as the one using glucose and glucose dehydrogenase (GDH), is essential for the economic feasibility of the process.[2][5]
Kinetic Resolution with Candida antarctica Lipase B (CALB)
Kinetic resolution is a process where one enantiomer of a racemic mixture reacts at a faster rate than the other in the presence of a chiral catalyst, in this case, a lipase.[6] Candida antarctica Lipase B is a highly efficient and stereoselective enzyme for the acylation of alcohols.[7][8] In this protocol, racemic this compound is subjected to acylation using an acyl donor like vinyl acetate. CALB preferentially catalyzes the acylation of the (R)-enantiomer, converting it to an ester. This leaves the unreacted (S)-enantiomer, which can then be separated from the acylated (R)-enantiomer based on differences in their physical properties. The efficiency of the resolution is determined by the enantiomeric ratio (E), a measure of the enzyme's selectivity.
Materials and Reagents
| Reagent/Material | Supplier (Example) | Grade |
| Ethyl 2-(hydroxymethyl)acrylate | Sigma-Aldrich | ≥98% |
| Racemic this compound | TCI Chemicals | ≥98% |
| Enoate Reductase (e.g., from Saccharomyces pastorianus, OYE1) | Commercially available or expressed in-house | Biocatalysis grade |
| Candida antarctica Lipase B (immobilized, e.g., Novozym® 435) | Sigma-Aldrich | Biocatalysis grade |
| D-Glucose | Fisher Scientific | ACS Reagent Grade |
| Glucose Dehydrogenase (GDH) | Sigma-Aldrich | ≥100 U/mg |
| β-Nicotinamide adenine dinucleotide phosphate (NADP⁺) | Sigma-Aldrich | ≥98% |
| Potassium Phosphate Monobasic (KH₂PO₄) | VWR | ACS Grade |
| Potassium Phosphate Dibasic (K₂HPO₄) | VWR | ACS Grade |
| Ethyl Acetate | Fisher Scientific | HPLC Grade |
| Hexane | Fisher Scientific | HPLC Grade |
| Isopropanol | Fisher Scientific | HPLC Grade |
| Vinyl Acetate | Sigma-Aldrich | ≥99% |
| Methyl tert-butyl ether (MTBE) | Sigma-Aldrich | Anhydrous, ≥99.8% |
| Recombinant E. coli expressing Enoate Reductase | In-house preparation | - |
Part 1: Asymmetric Reduction Using Enoate Reductase
This protocol describes the synthesis of (S)-Ethyl 3-hydroxy-2-methylpropanoate using a whole-cell biocatalyst (recombinant E. coli expressing an enoate reductase) with an integrated cofactor regeneration system.
Experimental Workflow: Asymmetric Reduction
Caption: Workflow for the whole-cell asymmetric reduction.
Protocol 1: Whole-Cell Asymmetric Reduction
-
Preparation of the Biocatalyst:
-
Prepare a culture of recombinant E. coli engineered to co-express the desired enoate reductase (e.g., OYE1) and glucose dehydrogenase (GDH).[9]
-
Induce protein expression according to the established protocol for your expression system (e.g., with IPTG).
-
Harvest the cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C) and wash twice with 100 mM potassium phosphate buffer (pH 7.0).
-
Resuspend the cell pellet in the same buffer to a final optical density at 600 nm (OD₆₀₀) of 50, creating a concentrated cell paste.
-
-
Reaction Setup:
-
In a 50 mL baffled flask, prepare the reaction mixture:
-
20 mL of 100 mM potassium phosphate buffer (pH 7.0)
-
1.0 g of the prepared cell paste (biocatalyst)
-
270 mg of D-glucose (1.5 mmol, for cofactor regeneration)
-
5 mg of NADP⁺
-
130 mg of Ethyl 2-(hydroxymethyl)acrylate (1.0 mmol, substrate)
-
-
Causality: The use of a whole-cell system containing both the reductase and GDH simplifies the process by internalizing cofactor regeneration.[10] Glucose serves as the ultimate hydride donor, making the process economically viable.[5]
-
-
Reaction Conditions:
-
Incubate the flask at 30°C in an orbital shaker at 200 rpm.
-
Monitor the reaction progress by taking aliquots (e.g., 100 µL) at regular intervals (e.g., 1, 2, 4, 8, and 24 hours).
-
-
Sample Preparation for Analysis:
-
To each aliquot, add 100 µL of ethyl acetate and vortex vigorously for 1 minute.
-
Centrifuge to separate the phases and analyze the organic layer by chiral gas chromatography (GC).
-
-
Work-up and Purification:
-
Once the reaction has reached completion (as determined by GC analysis), centrifuge the entire reaction mixture to pellet the cells.
-
Extract the supernatant three times with an equal volume of ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel flash chromatography (e.g., using a hexane:ethyl acetate gradient) to yield pure (S)-Ethyl 3-hydroxy-2-methylpropanoate.
-
Reaction Mechanism: Enoate Reductase
Caption: Catalytic cycle of enoate reductase with cofactor regeneration.
Part 2: Kinetic Resolution Using Lipase
This protocol provides an alternative method for obtaining (S)-Ethyl 3-hydroxy-2-methylpropanoate through the kinetic resolution of a racemic mixture.
Protocol 2: Lipase-Catalyzed Kinetic Resolution
-
Reaction Setup:
-
In a 25 mL screw-cap vial, add:
-
132 mg of racemic this compound (1.0 mmol)
-
10 mL of methyl tert-butyl ether (MTBE)
-
65 mg of vinyl acetate (0.75 mmol, 0.75 equivalents)
-
50 mg of immobilized Candida antarctica Lipase B (e.g., Novozym® 435)
-
-
Causality: Using a sub-stoichiometric amount of the acyl donor (vinyl acetate) prevents the reaction from proceeding beyond 50% conversion, which is theoretically the point of maximum enantiomeric excess for the unreacted substrate. MTBE is chosen as a non-polar solvent to favor the acylation reaction over hydrolysis.[11]
-
-
Reaction Conditions:
-
Incubate the vial at 40°C with gentle agitation (e.g., 150 rpm).
-
Monitor the reaction by taking small samples of the supernatant at regular intervals. The goal is to stop the reaction as close to 50% conversion as possible to maximize the enantiomeric excess of the remaining (S)-alcohol.
-
-
Work-up and Purification:
-
When the reaction reaches approximately 50% conversion, filter off the immobilized enzyme.
-
The filtrate contains the (S)-alcohol and the (R)-acylated ester.
-
Concentrate the filtrate under reduced pressure.
-
Separate the (S)-alcohol from the (R)-ester using silica gel flash chromatography. The ester will be less polar and elute first.
-
Reaction Scheme: Kinetic Resolution
Caption: Principle of lipase-catalyzed kinetic resolution.
Data Analysis and Expected Results
The success of the biocatalytic synthesis is evaluated based on substrate conversion, product yield, and the enantiomeric excess (e.e.) of the product.
Table 1: Representative Data for Asymmetric Reduction Screening
| Enzyme Source | Substrate Conc. (mM) | Time (h) | Conversion (%) | e.e. (%) of (S)-product |
| OYE1 (S. pastorianus) | 50 | 24 | >99 | 98 |
| OYE2 (S. cerevisiae) | 50 | 24 | 95 | 97 |
| TsOYE (T. scotoductus) | 50 | 12 | >99 | >99 |
| Recombinant E. coli (OYE1) | 50 | 8 | >99 | 98 |
Note: Data is representative and based on typical performance of OYE family enzymes on activated alkenes.[12]
Table 2: Representative Data for Kinetic Resolution with CALB
| Time (h) | Conversion (%) | e.e. (%) of (S)-alcohol | e.e. (%) of (R)-ester | E-value |
| 2 | 25 | 33 | 99 | >200 |
| 4 | 40 | 65 | 98 | >200 |
| 6 | 50 | >99 | 95 | >200 |
| 8 | 55 | 90 | 92 | >200 |
Note: Data is representative for a highly selective lipase-catalyzed resolution.[6] An E-value >200 is considered excellent for synthetic purposes.
Characterization of (S)-Ethyl 3-hydroxy-2-methylpropanoate
Accurate determination of enantiomeric excess is critical. Chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) are the methods of choice.
Protocol 3: Chiral GC Analysis
-
Column: Chiral GC column, e.g., Restek Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium, constant flow of 1.2 mL/min.
-
Injector Temperature: 220°C.
-
Detector (FID) Temperature: 250°C.
-
Oven Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 5°C/min to 150°C.
-
Hold at 150°C for 5 minutes.
-
-
Expected Elution Order: Typically, the (R)-enantiomer elutes before the (S)-enantiomer on this type of column, but this must be confirmed with authentic standards.
Protocol 4: Chiral HPLC Analysis
For compounds that are not amenable to GC, or for preparative separations, chiral HPLC is used.[13][14]
-
Column: Polysaccharide-based chiral column, e.g., Chiralpak AD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: n-Hexane:Isopropanol (95:5, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Column Temperature: 25°C.
-
Calculation of e.e. (%): e.e. = [ (Area_S - Area_R) / (Area_S + Area_R) ] * 100
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion (Asymmetric Reduction) | 1. Inactive enzyme. 2. Cofactor (NADP⁺) degradation or insufficient regeneration. 3. Substrate inhibition. | 1. Verify enzyme activity with a control substrate. Ensure proper expression and handling of the biocatalyst. 2. Ensure GDH is active and glucose is in excess. Add a fresh aliquot of NADP⁺. 3. Implement a fed-batch strategy for substrate addition to maintain a low concentration. |
| Low Enantioselectivity (Asymmetric Reduction) | 1. Presence of competing endogenous reductases in the whole-cell host. 2. Sub-optimal reaction conditions (pH, temperature). | 1. Use a host strain with relevant reductase genes knocked out. Alternatively, use a purified enzyme. 2. Screen a range of pH values (6.5-8.0) and temperatures (25-37°C) to find the optimum for stereoselectivity. |
| Reaction Stalls <50% Conversion (Kinetic Resolution) | 1. Enzyme inhibition by the product or byproduct (e.g., acetaldehyde from vinyl acetate). 2. Reversibility of the reaction. | 1. Use a different acyl donor (e.g., isopropenyl acetate). 2. Ensure the reaction medium is anhydrous (e.g., use molecular sieves). |
| Poor Peak Separation in Chiral Analysis | 1. Incorrect chiral column selection. 2. Sub-optimal mobile phase or temperature program. | 1. Screen different types of chiral stationary phases (e.g., cyclodextrin-based for GC, polysaccharide-based for HPLC). 2. Optimize the mobile phase composition (for HPLC) or the temperature gradient (for GC) to improve resolution. |
Conclusion
Biocatalysis provides highly efficient and stereoselective routes for the synthesis of (S)-Ethyl 3-hydroxy-2-methylpropanoate. The asymmetric reduction of ethyl 2-(hydroxymethyl)acrylate using an enoate reductase offers a direct, atom-economical approach to the desired product with potentially very high enantiomeric excess. For cases where the precursor is unavailable, the kinetic resolution of the racemic alcohol using a robust lipase like CALB presents a reliable and well-established alternative. The choice between these methods will depend on factors such as substrate availability, desired throughput, and the specific capabilities of the laboratory. Both protocols underscore the power of enzymes in modern organic synthesis, enabling the sustainable production of high-value chiral intermediates.
References
-
Toogood, H. S., & Scrutton, N. S. (2014). New developments in 'ene'-reductase-catalyzed biological hydrogenations. Current Opinion in Chemical Biology, 19, 107–115. [Link]
-
Stuermer, R., Hauer, B., Hall, M., & Faber, K. (2007). Asymmetric bioreduction of C=C bonds using enoate reductases from the Old Yellow Enzyme family. Current Opinion in Chemical Biology, 11(2), 203-211. [Link]
-
Wu, S., et al. (2020). Evolution of Glucose Dehydrogenase for Cofactor Regeneration in Bioredox Processes with Denaturing Agents. ChemBioChem, 21(18), 2638-2644. [Link]
-
Wong, C. H., & Whitesides, G. M. (1981). Enzyme-catalyzed organic synthesis: NAD(P)H cofactor regeneration using glucose-6-phosphate and the glucose-6-phosphate dehydrogenase from Leuconostoc mesenteroides. Journal of the American Chemical Society, 103(16), 4890-4899. [Link]
-
Johnson Matthey. Cofactor regeneration enzymes. [Link]
-
Whitesides Research Group. Enzyme-Catalyzed Organic Synthesis: NAD(P)H Cofactor Regeneration. [Link]
-
Chen, S., et al. (2015). Rational enhancement of the enantioselectivity of Candida antarctica lipase B in kinetic resolution. Journal of Molecular Catalysis B: Enzymatic, 122, 148-155. [Link]
-
de Mattos, M. C., et al. (2018). Kinetic resolution of drug intermediates catalyzed by lipase B from Candida antarctica immobilized on immobead-350. Biotechnology Progress, 34(4), 878-889. [Link]
-
Wang, Y., et al. (2012). Cloning and Optimizing Expression of Enoate Reductase Gene from Clostridium acetobutylicum in Escherichia coli. Chinese Journal of Chemical Engineering, 20(5), 954-959. [Link]
-
Organic Chemistry Portal. Biocatalysis- Enoate (Ene) Reductases. [Link]
-
Paul, C. E., et al. (2017). Enzymatic Reduction of Nicotinamide Biomimetic Cofactors Using an Engineered Glucose Dehydrogenase. ACS Catalysis, 7(9), 6236-6241. [Link]
-
de Carvalho, C. C. C. R. (2011). Whole Cells as Biocatalysts in Organic Transformations. Journal of Molecular Catalysis B: Enzymatic, 68(1), 1-10. [Link]
-
Ilisz, I., et al. (2014). HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order. Journal of Pharmaceutical and Biomedical Analysis, 98, 334-345. [Link]
-
McLoughlin, E. C., et al. (2024). Candida antarctica Lipase B mediated kinetic resolution: A sustainable method for chiral synthesis of antiproliferative β-lactams. European Journal of Medicinal Chemistry, 276, 116692. [Link]
-
Chaparro-Riggers, J. F., et al. (2007). Asymmetric reduction of activated alkenes using an enoate reductase from Gluconobacter oxydans. Applied Microbiology and Biotechnology, 76(5), 1055-1061. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations Guide. [Link]
-
Magens, O., et al. (2023). Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. International Journal of Molecular Sciences, 24(14), 11533. [Link]
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Jain, R., et al. (2011). Chiral Drug Analysis and Their Application. Journal of Pharmaceutical and Biomedical Analysis, 55(4), 694-703. [Link]
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Blaser, H. U. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 20(10), 962-972. [Link]
-
Kumar, A., et al. (2020). Candida antarctica lipase-B-catalyzed kinetic resolution of 1,3-dialkyl-3-hydroxymethyl oxindoles. Chirality, 32(12), 1377-1394. [Link]
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Foreword: Embracing Biocatalytic Precision in Chemical Synthesis
An Application Guide to the Chemo-enzymatic Synthesis of Chiral Esters
For Researchers, Scientists, and Drug Development Professionals
The synthesis of single-enantiomer pharmaceuticals is a cornerstone of modern drug development. The distinct three-dimensional arrangement of atoms in a chiral molecule dictates its interaction with biological targets, meaning that two enantiomers can have vastly different pharmacological and toxicological profiles.[1][2] Chiral esters, in particular, are pivotal building blocks in the synthesis of a wide array of complex active pharmaceutical ingredients (APIs).[3] Chemo-enzymatic synthesis emerges as a powerful strategy in this context, merging the exquisite stereoselectivity of enzymes with the broad reaction scope of traditional chemistry.[4][5] This guide provides an in-depth exploration of the principles, protocols, and applications of this synergistic approach, designed to equip researchers with the knowledge to implement these efficient and sustainable methods.
Core Principles: The Enzyme-Chemist Partnership
The power of chemo-enzymatic strategies lies in combining the best of both worlds: the unparalleled enantioselectivity of biocatalysts and the robust reactivity of chemical catalysts to overcome inherent limitations.
The Enzyme's Contribution: Unrivaled Enantioselectivity
Enzymes, particularly lipases (triacylglycerol ester hydrolases, EC 3.1.1.3), are the workhorses of biocatalytic ester synthesis.[6][7] They operate under mild, environmentally benign conditions and exhibit remarkable selectivity.
-
Mechanism of Action: Lipase-catalyzed esterification or hydrolysis proceeds through a serine hydrolase mechanism, involving the formation of a covalent acyl-enzyme intermediate.[7][8] The enzyme's chiral active site preferentially binds one enantiomer of a racemic substrate, leading to its selective transformation while leaving the other largely unreacted.
-
Quantifying Selectivity (The E-value): The efficiency of this discrimination is quantified by the enantiomeric ratio or E-value. It is a measure of the relative rate of reaction of the two enantiomers (E = k_fast / k_slow). For a resolution to be synthetically useful, an E-value of ≥100 is generally desired.[9]
The Chemist's Contribution: Surpassing the 50% Barrier
A standard enzymatic Kinetic Resolution (KR) , while highly selective, is fundamentally limited to a maximum theoretical yield of 50% for the desired product, as the other 50% of the starting material remains as the unreacted enantiomer.[10][11] This is where chemical catalysis provides a crucial enhancement.
-
Dynamic Kinetic Resolution (DKR): DKR is a more advanced strategy that combines the enzymatic kinetic resolution with an in situ racemization of the unreactive substrate enantiomer.[9][10][12] A compatible chemical catalyst, often a transition metal complex (e.g., Ruthenium-based), continuously converts the slow-reacting enantiomer back into the racemate.[9][11][13] This allows the enzyme to theoretically convert 100% of the starting material into a single, enantiomerically pure product.
Caption: Comparison of Kinetic Resolution (KR) vs. Dynamic Kinetic Resolution (DKR).
Experimental Design and Protocols
A successful chemo-enzymatic synthesis requires careful optimization of both the biological and chemical components. The following protocols provide a framework for developing a robust process.
Protocol 1: Screening of Commercial Lipases for Kinetic Resolution
Causality: The choice of enzyme is the most critical parameter. Different lipases exhibit unique substrate specificities, enantioselectivities, and stabilities in organic solvents.[6][14][15] A preliminary screen is essential to identify the optimal biocatalyst for a given substrate.
Methodology:
-
Setup: In a series of 4 mL vials, add the racemic alcohol (e.g., (±)-1-phenylethanol, 0.1 M), an acyl donor (e.g., vinyl acetate, 3 equivalents), and 2 mL of a suitable organic solvent (e.g., isooctane or methyl tert-butyl ether (MTBE)).
-
Controls: Prepare two control vials: one with no enzyme (to check for background reaction) and one with no substrate (to check for enzyme stability/impurities).
-
Enzyme Addition: To each experimental vial, add 10-20 mg of a different immobilized lipase (e.g., Novozym® 435 (CALB), Pseudomonas cepacia lipase, Candida rugosa lipase).
-
Reaction: Seal the vials and place them in an orbital shaker at a controlled temperature (e.g., 40 °C) and agitation (e.g., 180 rpm).
-
Monitoring: Withdraw small aliquots (e.g., 10 µL) at set time points (e.g., 2, 4, 8, 24 hours). Dilute the aliquot and analyze by chiral GC or HPLC (see Protocol 4) to determine conversion and the enantiomeric excess of the product (ee_p) and remaining substrate (ee_s).
-
Data Analysis: Tabulate the results to compare the performance of each enzyme. The E-value can be calculated from the conversion (c) and ee values.
Table 1: Representative Lipase Screening Data for Resolution of (±)-1-Phenylethanol
| Lipase Source | Solvent | Conversion (c) at 24h (%) | ee_p (%) | ee_s (%) | E-value |
| Candida antarctica B | Isooctane | 48 | >99 | 96 | >200 |
| Pseudomonas cepacia | Isooctane | 45 | 95 | 78 | ~50 |
| Candida rugosa | Isooctane | 25 | 60 | 20 | <10 |
| No Enzyme Control | Isooctane | <1 | N/A | N/A | N/A |
Protocol 2: Preparative Scale Kinetic Resolution of (±)-1-Phenylethanol
Causality: This protocol scales up the optimal conditions identified in the screening phase to isolate synthetically useful quantities of both the ester and the unreacted alcohol enantiomers.[16]
Methodology:
-
Reaction Setup: To a 250 mL flask, add (±)-1-phenylethanol (5.0 g, 40.9 mmol) and 100 mL of isooctane.
-
Acyl Donor: Add vinyl acetate (10.6 g, 123 mmol, 3 equivalents). The use of vinyl acetate is advantageous as the byproduct, acetaldehyde, is volatile and does not interfere with the reaction equilibrium.
-
Enzyme Addition: Add the best-performing immobilized enzyme from the screen (e.g., Novozym® 435, 500 mg).
-
Reaction: Stir the mixture at 40 °C. Monitor the reaction by chiral GC/HPLC until ~50% conversion is reached.
-
Workup: Once the target conversion is achieved, filter off the immobilized enzyme (it can often be washed and reused). Wash the filtrate with saturated sodium bicarbonate solution and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting mixture of (R)-1-phenylethyl acetate and (S)-1-phenylethanol by flash column chromatography on silica gel.
Protocol 3: Dynamic Kinetic Resolution of (±)-1-Phenylethanol
Causality: This protocol integrates a chemical racemization catalyst to overcome the 50% yield limitation of KR, aiming for a high-yield synthesis of a single ester enantiomer.[11][13] The choice of solvent and acyl donor must be compatible with both the enzyme and the metal catalyst.[13]
Caption: General workflow for a Dynamic Kinetic Resolution (DKR) experiment.
Methodology:
-
Reaction Setup: In an oven-dried flask under an inert atmosphere (e.g., Argon), combine (±)-1-phenylethanol (1.0 g, 8.19 mmol), Novozym® 435 (100 mg), and a compatible ruthenium racemization catalyst (e.g., 1-2 mol%).
-
Solvent and Acyl Donor: Add 20 mL of a non-polar solvent (e.g., toluene) and an acyl donor compatible with the Ru-catalyst, such as isopropenyl acetate (3 equivalents).[13]
-
Reaction: Heat the mixture (e.g., to 60 °C) with stirring.
-
Monitoring: Monitor the reaction progress by chiral GC/HPLC until the starting alcohol is fully consumed (>99% conversion).
-
Workup: Cool the reaction to room temperature. Filter off the immobilized enzyme and the (often heterogeneous) metal catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product is often of high purity, but can be further purified by column chromatography if necessary to yield (R)-1-phenylethyl acetate.
Table 2: Comparison of Kinetic Resolution vs. Dynamic Kinetic Resolution
| Metric | Kinetic Resolution (KR) | Dynamic Kinetic Resolution (DKR) |
| Target Product | (R)-Ester and (S)-Alcohol | (R)-Ester only |
| Theoretical Max. Yield | 50% | 100% |
| Typical Experimental Yield | 40-48% | >95% |
| Typical Enantiomeric Excess (ee) | >99% | >99% |
| Key Components | Enzyme | Enzyme + Metal Catalyst |
Protocol 4: Analytical Validation - Determination of Enantiomeric Excess
Causality: Accurate determination of enantiomeric excess is paramount to validating the success of a stereoselective synthesis. Chiral chromatography is the gold standard method.[17][18]
Methodology:
-
Instrumentation: A Gas Chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) equipped with a chiral stationary phase (CSP) column.
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the reaction aliquot or purified product in a suitable solvent (e.g., hexane/isopropanol for HPLC, or ethyl acetate for GC).
-
Method Development:
-
Column Selection: Choose a CSP known to be effective for the analyte class (e.g., a cyclodextrin-based column for many esters/alcohols).
-
Mobile/Carrier Gas: For HPLC, an isocratic mobile phase of hexane and isopropanol is common. For GC, helium is a typical carrier gas.
-
Temperature/Flow Rate: Optimize the column temperature (GC) or flow rate (HPLC) to achieve baseline separation of the two enantiomer peaks.
-
-
Analysis: Inject the sample. The two enantiomers will interact differently with the chiral stationary phase and elute at different retention times.
-
Calculation: The enantiomeric excess (ee) is calculated from the integrated peak areas (A) of the two enantiomers:
-
ee (%) = [(A_major - A_minor) / (A_major + A_minor)] * 100
-
Self-Validation: Always inject a sample of the racemic starting material first to confirm the retention times of both enantiomers and to ensure the column is performing correctly.
Applications in Pharmaceutical Development
The ability to efficiently produce single-enantiomer compounds is not an academic exercise; it is a critical component of modern drug development.
-
Chiral Building Blocks: Enantiopure esters and alcohols are valuable chiral intermediates used in the total synthesis of complex APIs, where maintaining stereochemical integrity throughout the synthetic route is essential.[19][20]
-
Chiral Switching: Many older drugs were approved and marketed as racemic mixtures. "Chiral switching" is the practice of re-developing the drug as a single, therapeutically active enantiomer.[21] This can lead to improved efficacy, a better safety profile by eliminating side effects associated with the inactive enantiomer, and a simplified pharmacokinetic profile.[1][21] Chemo-enzymatic synthesis provides a direct and efficient route to access these single enantiomers for development.
-
Lead Optimization: In the drug discovery phase, chemo-enzymatic methods allow for the rapid synthesis of different enantiomerically pure ester derivatives, facilitating Structure-Activity Relationship (SAR) studies to optimize the potency and selectivity of lead compounds.[22]
Conclusion and Future Perspectives
Chemo-enzymatic synthesis of chiral esters represents a mature, reliable, and scalable technology that elegantly combines the precision of biocatalysis with the practicality of chemical synthesis. By overcoming the inherent yield limitations of kinetic resolution, DKR provides an economically and environmentally attractive route to enantiomerically pure compounds.
Future advancements will likely focus on the discovery and engineering of novel enzymes with broader substrate scopes and enhanced stability, the development of more sustainable and recyclable non-precious metal racemization catalysts, and the integration of these processes into continuous flow systems for improved efficiency and process control.[3][5][23] As the demand for stereochemically pure pharmaceuticals continues to grow, these powerful chemo-enzymatic strategies will remain an indispensable tool for the research scientist and drug development professional.
References
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Gotor-Fernández, V., Busto, E., & Gotor, V. (2011). Metal/lipase-combo catalyzed dynamic kinetic resolution (DKR) of racemic chiral alcohols. Molecules, 16(3), 2346-2367. [Link]
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O'Brien, P., et al. (2011). Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids. Tetrahedron, 67(40), 7739-7745. [Link]
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Martín-Matute, B., & Bäckvall, J.-E. (2007). Dynamic kinetic resolution catalyzed by enzymes and metals. Current Opinion in Chemical Biology, 11(2), 226-232. [Link]
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Kasture, M. S., et al. (2009). Synthesis of a Racemic Ester and Its Lipase-Catalyzed Kinetic Resolution. Journal of Chemical Education, 86(8), 957. [Link]
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Nishide, Y., et al. (2019). Lipase-Catalyzed Kinetic Resolution Followed by an Intramolecular Diels–Alder Reaction: Enantio- and Diastereoselective Synthesis of an A-Ring Moiety of Furanosteroids. The Journal of Organic Chemistry, 84(15), 9473-9486. [Link]
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Pàmies, O., & Bäckvall, J.-E. (2003). Dynamic Kinetic Resolution Catalyzed by Enzymes and Metals. Chemical Reviews, 103(8), 3247-3261. [Link]
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Forgó, P., & Forró, E. (2008). Lipase-catalyzed kinetic resolution of 1,2,3,4-tetrahydroisoquinoline-1-acetic acid esters. Tetrahedron: Asymmetry, 19(24), 2784-2788. [Link]
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Kamal, A., et al. (2015). Lipases-catalyzed enantioselective kinetic resolution of alcohols. Journal of Chemical and Pharmaceutical Research, 7(6), 968-987. [Link]
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Martín-Matute, B., & Bäckvall, J.-E. (2001). Racemisation in asymmetric synthesis. Dynamic kinetic resolution and related processes in enzyme and metal catalysis. Chemical Society Reviews, 30(5), 313-322. [Link]
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Gotor-Fernández, V., Busto, E., & Gotor, V. (2017). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. Molecules, 22(10), 1710. [Link]
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de Oliveira, D., et al. (2022). Combinatorial Synthesis of Chiral Esters from Fruit Aroma in Continuous-Flow Reactors by Chemical and Enzymatic Catalysis. Journal of the Brazilian Chemical Society, 33, 1014-1025. [Link]
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Organic Chemistry Portal. Chiral ester synthesis by transesterification. [Link]
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University of Bristol, School of Chemistry. Determination of enantiomeric excess. [Link]
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Mori, T., & Abe, I. (2021). Chemo-enzymatic total synthesis: current approaches toward the integration of chemical and enzymatic transformations. Natural Product Reports, 38(7), 1296-1317. [Link]
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Patel, R. N. (2001). Microbial/enzymatic synthesis of chiral drug intermediates. Current Opinion in Biotechnology, 12(6), 587-604. [Link]
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Sánchez, S., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(10), 835-840. [Link]
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Amy, C. (2024). Emerging Applications of Chiral Switching in Drug Discovery and Development. Journal of Chemical and Pharmaceutical Research, 16(3), 111. [Link]
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Jo, H. H., Lin, C.-Y., & Anslyn, E. V. (2014). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research, 47(7), 2230-2241. [Link]
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Bisogno, F. R., & Lavandera, I. (2021). Enzymatic strategies for asymmetric synthesis. RSC Chemical Biology, 2(3), 820-847. [Link]
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SEQENS. (2019). Applying Enzymatic Synthesis for Chiral Molecules. Pharma's Almanac. [Link]
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Myers, E. L., et al. (2019). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 96(7), 1463-1468. [Link]
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Ari, M., & Çelik, A. (2022). Chemo-enzymatic synthesis of chiral precursor molecules with chiral ring hydroxyenone and acetoxyenone structures. Journal of the Hellenic Veterinary Medical Society, 73(4), 4697-4706. [Link]
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de Gonzalo, G., et al. (2016). Chemo-Enzymatic Synthesis of Chiral Epoxides Ethyl and Methyl (S)-3-(Oxiran-2-yl)propanoates from Renewable Levoglucosenone: An Access to Enantiopure (S)-Dairy Lactone. Molecules, 21(8), 988. [Link]
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Aher, A. A., et al. (2024). The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. Asian Pacific Journal of Research, 3(2), 58-63. [Link]
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The Synthetic Versatility of Ethyl 3-hydroxy-2-methylpropanoate: A Chiral Synthon for Complex Molecule Synthesis
Abstract
Ethyl 3-hydroxy-2-methylpropanoate, a chiral β-hydroxy ester, is a valuable and versatile building block in modern organic synthesis. Its bifunctional nature, possessing both a hydroxyl and an ester group, combined with the presence of a stereogenic center, makes it a sought-after precursor for the stereoselective synthesis of a wide array of complex molecules, including natural products and active pharmaceutical ingredients (APIs). This comprehensive guide provides an in-depth exploration of the applications of this compound, detailing its stereoselective synthesis and subsequent transformations. We present field-proven insights into the causality behind experimental choices and provide detailed, step-by-step protocols for its key reactions, including hydroxyl group protection, oxidation, and carbon-carbon bond-forming reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful chiral synthon in their synthetic endeavors.
Introduction: The Significance of a Chiral Building Block
In the realm of organic synthesis, particularly in the context of drug discovery and natural product synthesis, the ability to control stereochemistry is paramount. Chiral building blocks, such as this compound, serve as foundational scaffolds upon which molecular complexity can be built with a high degree of stereochemical precision. The presence of both a nucleophilic hydroxyl group and an electrophilic ester moiety within the same molecule allows for a diverse range of chemical manipulations, making it a powerful tool in the synthetic chemist's arsenal. The specific stereoisomer, whether (R) or (S), dictates the stereochemical outcome of subsequent reactions, ultimately influencing the biological activity of the target molecule.
The primary route to enantiomerically enriched this compound is through the stereoselective reduction of the corresponding prochiral β-keto ester, ethyl 2-methyl-3-oxobutanoate. This transformation is often accomplished with high efficiency and stereoselectivity using biocatalytic methods.
Stereoselective Synthesis: Accessing Enantiopure this compound
The asymmetric reduction of ethyl 2-methyl-3-oxobutanoate is a cornerstone for accessing enantiopure this compound. Biocatalysis, employing whole-cell systems or isolated enzymes, has emerged as a superior method due to its mild reaction conditions, high enantioselectivity, and environmentally benign nature.
Causality Behind Biocatalyst Selection
The choice of microorganism or enzyme is critical in determining the stereochemical outcome of the reduction. Different organisms possess reductases with distinct substrate specificities and stereopreferences. For instance, baker's yeast (Saccharomyces cerevisiae) has been traditionally used for the reduction of β-keto esters, though it can sometimes lead to mixtures of diastereomers and enantiomers[1]. More targeted approaches using specific bacterial or fungal strains can provide significantly higher stereoselectivity. For example, certain strains of Klebsiella pneumoniae have been shown to reduce ethyl 2-methyl-3-oxobutanoate to the corresponding syn-(2R,3S)-hydroxy ester with excellent diastereomeric and enantiomeric excess[2][3]. The enzymatic machinery within these organisms contains dehydrogenases that deliver a hydride to a specific face of the ketone, governed by the three-dimensional structure of the enzyme's active site.
dot
Caption: Stereoselective synthesis of this compound.
Protocol: Biocatalytic Reduction of Ethyl 2-methyl-3-oxobutanoate
This protocol is a generalized procedure based on common practices for microbial reductions. Specific conditions may need to be optimized for the chosen microorganism.
Materials:
-
Ethyl 2-methyl-3-oxobutanoate
-
Selected microorganism (e.g., Klebsiella pneumoniae)
-
Growth medium (e.g., nutrient broth)
-
Glucose (or other carbon source)
-
Buffer solution (e.g., phosphate buffer, pH 7.0)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Shaking incubator
-
Centrifuge
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Cultivation of Microorganism: Inoculate a sterile growth medium with the selected microorganism. Incubate with shaking at an appropriate temperature (e.g., 30 °C) for 24-48 hours until a sufficient cell density is reached.
-
Cell Harvesting: Harvest the microbial cells by centrifugation (e.g., 5000 rpm for 15 minutes). Wash the cell pellet with a sterile buffer solution and resuspend in the same buffer.
-
Bioreduction: To the cell suspension, add glucose as a co-substrate for cofactor regeneration. Add ethyl 2-methyl-3-oxobutanoate to the reaction mixture. The substrate concentration should be optimized to avoid toxicity to the cells.
-
Reaction Monitoring: Incubate the reaction mixture with shaking. Monitor the progress of the reaction by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, saturate the aqueous mixture with sodium chloride and extract the product with ethyl acetate.
-
Purification: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the enantiomerically enriched this compound.
Key Transformations and Applications in Synthesis
The synthetic utility of this compound lies in its ability to undergo a variety of transformations at both the hydroxyl and ester functionalities.
dot
Caption: Synthetic pathways from this compound.
Protection of the Hydroxyl Group
To perform selective reactions at the ester functionality or the α-carbon, the hydroxyl group often needs to be protected. Silyl ethers are a common choice for protecting alcohols due to their ease of installation and removal under specific conditions[4][5].
Protocol: Silylation of this compound
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMSCl) or Triethylsilyl chloride (TESCl)
-
Imidazole or Triethylamine
-
Anhydrous dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound in anhydrous DCM.
-
Add imidazole (1.5-2.0 equivalents) to the solution.
-
Add the silyl chloride (1.1-1.2 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the silyl-protected ester.
Oxidation to the Corresponding Carbonyl Compound
Oxidation of the secondary alcohol in this compound provides access to the corresponding β-keto ester, ethyl 2-methyl-3-oxobutanoate. This transformation is valuable for further synthetic manipulations. Mild oxidation conditions are crucial to avoid side reactions. The Swern oxidation is a widely used method for this purpose due to its high efficiency and tolerance of various functional groups[4][6][7].
Protocol: Swern Oxidation of this compound
Materials:
-
This compound
-
Oxalyl chloride
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA)
-
Dry ice/acetone bath
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, dissolve oxalyl chloride (1.5 equivalents) in anhydrous DCM and cool to -78 °C.
-
Slowly add a solution of anhydrous DMSO (2.2 equivalents) in anhydrous DCM, maintaining the temperature below -60 °C.
-
After stirring for 15 minutes, add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise, keeping the temperature at -78 °C.
-
Stir for 30-45 minutes at -78 °C.
-
Add triethylamine (5.0 equivalents) dropwise and stir for another 30 minutes at -78 °C before allowing the reaction to warm to room temperature.
-
Quench the reaction with water and extract with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ethyl 2-methyl-3-oxobutanoate by flash column chromatography.
| Reaction | Reagents and Conditions | Typical Yield | Key Considerations |
| Silylation | TBDMSCl, Imidazole, DCM, 0 °C to rt | 90-98% | Anhydrous conditions are essential. |
| Swern Oxidation | (COCl)₂, DMSO, TEA, DCM, -78 °C | 85-95% | Strict temperature control is critical to avoid side reactions. The reaction produces malodorous dimethyl sulfide. |
Application in Carbon-Carbon Bond Formation
Chiral this compound is a precursor to chiral aldehydes and ketones that can participate in various C-C bond-forming reactions, such as the Wittig and aldol reactions.
3.3.1. Synthesis of Chiral Aldehydes and their Use in Wittig Reactions
After protection of the hydroxyl group, the ester can be reduced to the corresponding aldehyde. This chiral aldehyde is a valuable intermediate for chain extension via the Wittig reaction, which is a powerful method for alkene synthesis[8][9][10].
3.3.2. Precursor for Aldol Reactions
The enolate of protected this compound can act as a nucleophile in aldol reactions, allowing for the stereoselective formation of new C-C bonds and the introduction of additional stereocenters. The Mukaiyama aldol reaction, which employs silyl enol ethers, is a particularly effective method for achieving high diastereoselectivity[5][11][12][13].
Application in the Synthesis of Natural Products
The synthetic utility of chiral β-hydroxy esters is exemplified in the total synthesis of various natural products.
Phoracantholide I
Phoracantholide I is a macrolide natural product. While direct synthesis from this compound is not explicitly documented, the synthesis of its enantiomers often involves a chiral β-hydroxy ester intermediate, highlighting the importance of this structural motif[2]. A common strategy involves the use of a chiral lactone, derived from a β-hydroxy ester, which is then elaborated to the final macrolide structure.
Frontalin
Frontalin is an aggregation pheromone of the southern pine beetle. Enantioselective syntheses of (-)-frontalin often utilize chiral building blocks that can be derived from β-hydroxy esters[3][14]. The key steps typically involve the stereocontrolled introduction of functional groups that are then cyclized to form the characteristic bicyclic acetal structure of frontalin.
Conclusion
This compound is a highly valuable and versatile chiral building block in organic synthesis. Its ready availability in enantiopure form through efficient biocatalytic reductions, coupled with the diverse reactivity of its hydroxyl and ester functionalities, makes it an ideal starting material for the stereoselective synthesis of complex molecules. The protocols and synthetic strategies outlined in this guide demonstrate the power of this synthon and provide a practical framework for its application in research, development, and the synthesis of high-value chemical entities. The continued exploration of new reactions and applications of this compound will undoubtedly lead to further advancements in the field of organic synthesis.
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Aurigene Pharmaceutical Services. Stereoselective synthesis of (R)-(−) and (S)-(+)-phoracantholide I from (R)-(+)-γ-valerolactone. Available from: [Link]
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-
Enantioselective Reductions of β‐keto‐Esters by Bakers' Yeast. ResearchGate. Available from: [Link]
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Facile synthesis of the enantiomers of frontalin. ResearchGate. Available from: [Link]
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Swern oxidation. Chemistry LibreTexts. Available from: [Link]
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Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues. RSC Publishing. Available from: [Link]
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Applications of Mukaiyama aldol reaction. SlideShare. Available from: [Link]
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Swern oxidation. Wikipedia. Available from: [Link]
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Swern Oxidation Proceedure. Michigan State University. Available from: [Link]
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Mukaiyama Aldol Addition. Organic Chemistry Portal. Available from: [Link]
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Wittig Reaction. Organic Chemistry Portal. Available from: [Link]
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The Wittig Reaction. Chemistry LibreTexts. Available from: [Link]
-
Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Available from: [Link]
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Ethyl 3-hydroxy-2-methylpropanoate: A Chiral Synthon for Pharmaceutical Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Ethyl 3-hydroxy-2-methylpropanoate in Drug Synthesis
This compound, a chiral β-hydroxy ester, is a cornerstone in the asymmetric synthesis of a multitude of active pharmaceutical ingredients (APIs). Its value lies in the densely functionalized and stereochemically defined structure, presenting a hydroxyl group, an ester, and a chiral methyl-bearing carbon. This arrangement makes it a versatile precursor for constructing complex molecular architectures with high stereochemical fidelity, a critical requirement for pharmacological efficacy and safety. Both the (R) and (S) enantiomers are readily accessible, further broadening their applicability in the synthesis of diverse therapeutic agents.[1][2] This document provides an in-depth guide to the application of this compound in the synthesis of key pharmaceuticals, complete with detailed protocols and mechanistic insights.
Physicochemical Properties and Safety Data
A thorough understanding of the precursor's properties is paramount for its safe and effective handling in a laboratory setting.
| Property | Value | Reference |
| Molecular Formula | C6H12O3 | [3] |
| Molecular Weight | 132.16 g/mol | [3] |
| IUPAC Name | This compound | [3] |
| CAS Number | 89534-52-1 (racemate) | [3] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 74 °C at 10 mmHg | |
| Density | 1.071 g/mL | [1] |
Safety and Handling: this compound is classified as an irritant. It is known to cause skin and serious eye irritation, and may also cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS).
Application in the Synthesis of Sitagliptin (Januvia®)
Sitagliptin is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[5][6] The synthesis of its chiral β-amino acid core can be efficiently achieved from a β-keto ester precursor, which is then stereoselectively reduced to the corresponding β-hydroxy ester, a derivative of our topic compound.
Synthetic Workflow: From β-Keto Ester to Sitagliptin Core
The following diagram illustrates the key transformations in the synthesis of the Sitagliptin β-amino acid moiety, starting from a β-keto ester.
Caption: Synthetic pathway to the Sitagliptin core.
Protocol 1: Asymmetric Hydrogenation of Ethyl 4-(2,4,5-trifluorophenyl)-3-oxobutanoate
This protocol describes the crucial step of establishing the stereocenter of the β-hydroxy ester, a key intermediate in Sitagliptin synthesis.[6][7][8]
Rationale: The asymmetric hydrogenation of a prochiral ketone is a powerful method for introducing a stereocenter with high enantioselectivity. The choice of a Ruthenium(II) catalyst complexed with a chiral diphosphine ligand, such as (S)-BINAP or a Josiphos-type ligand, is critical for achieving high enantiomeric excess (ee).[7][9][10] The catalyst creates a chiral environment that directs the delivery of hydrogen to one face of the carbonyl group preferentially.
Materials:
-
Ethyl 4-(2,4,5-trifluorophenyl)-3-oxobutanoate
-
[Ru(cymene)Cl]₂
-
(S)-Ts-DPEN (or other suitable chiral ligand)
-
Hydrogen gas (high pressure)
-
Anhydrous, degassed solvent (e.g., Methanol)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox, charge a high-pressure reactor with ethyl 4-(2,4,5-trifluorophenyl)-3-oxobutanoate (1.0 eq) and the chiral ruthenium catalyst (e.g., [Ru(cymene)Cl]₂ and (S)-Ts-DPEN, 0.01-0.1 mol%).
-
Add anhydrous, degassed methanol to the desired concentration.
-
Seal the reactor and purge with argon or nitrogen three times, followed by purging with hydrogen gas.
-
Pressurize the reactor with hydrogen to the specified pressure (e.g., 10-50 atm).
-
Stir the reaction mixture at a controlled temperature (e.g., 25-50 °C) for the specified time (typically 12-24 hours).
-
Monitor the reaction progress by an appropriate method (e.g., HPLC, TLC).
-
Upon completion, carefully vent the hydrogen and purge the reactor with an inert gas.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the resulting ethyl (R)-3-hydroxy-4-(2,4,5-trifluorophenyl)butanoate by column chromatography on silica gel.
Expected Outcome: High yield (typically >90%) and high enantiomeric excess (>95% ee) of the desired (R)-β-hydroxy ester.
Application in the Synthesis of the Taxol® C-13 Side Chain
The anticancer agent Paclitaxel (Taxol®) possesses a complex structure, including a chiral C-13 side chain, (2R,3S)-N-benzoyl-3-phenylisoserine, which is crucial for its biological activity. This compound derivatives serve as valuable starting materials for the stereocontrolled synthesis of this side chain.
Synthetic Workflow: From Chiral Hydroxy Ester to Taxol Side Chain Precursor
This workflow outlines a potential pathway for the synthesis of a key precursor to the Taxol side chain.
Caption: Synthesis of a Taxol side chain precursor.
Protocol 2: Mitsunobu Reaction for Stereoinversion and Amination
This protocol details the conversion of the hydroxyl group to an amino group with inversion of stereochemistry, a key step in forming the desired (2R,3S) configuration of the Taxol side chain precursor.[2][11]
Rationale: The Mitsunobu reaction is a powerful tool for achieving a formal SN2 reaction on a secondary alcohol, leading to a clean inversion of stereochemistry.[12] By using a nitrogen nucleophile like phthalimide or diphenylphosphoryl azide (DPPA), the hydroxyl group can be replaced by a protected amino group. The reaction is driven by the formation of the highly stable triphenylphosphine oxide byproduct.
Materials:
-
Ethyl (2S,3R)-3-hydroxy-2-methyl-3-phenylpropanoate
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Phthalimide (or DPPA)
-
Anhydrous tetrahydrofuran (THF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Dissolve ethyl (2S,3R)-3-hydroxy-2-methyl-3-phenylpropanoate (1.0 eq), triphenylphosphine (1.5 eq), and phthalimide (1.5 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirred solution. A color change and/or the formation of a precipitate may be observed.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC until the starting alcohol is consumed.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography to remove triphenylphosphine oxide and other byproducts.
-
The resulting phthalimide-protected amine can then be deprotected (e.g., with hydrazine) to yield the free amine.
Expected Outcome: The desired ethyl (2R,3S)-3-amino-2-methyl-3-phenylpropanoate derivative with inverted stereochemistry at the C3 position.
Application in the Synthesis of Atorvastatin (Lipitor®)
Atorvastatin is a widely prescribed statin for lowering cholesterol.[13] Its synthesis relies on a chiral side chain, and a key precursor is (R)-4-cyano-3-hydroxybutyric acid ethyl ester, a close structural analog of this compound. The principles of its synthesis and utilization are directly transferable.
Synthetic Workflow: Atorvastatin Side Chain Synthesis
Caption: Synthesis of the Atorvastatin side chain.
Application in the Synthesis of Pregabalin (Lyrica®)
Pregabalin is a GABA analog used to treat neuropathic pain and other neurological disorders. While direct synthesis from this compound is not the most common route, the synthesis of its precursor, (S)-3-cyano-5-methylhexanoic acid ethyl ester, involves similar principles of stereoselective synthesis.[14][15][16]
Protocol 3: Enzymatic Resolution for Chiral Cyano Ester Synthesis
This protocol outlines a chemoenzymatic approach to obtain the enantiomerically pure cyano ester precursor for Pregabalin.[15][17]
Rationale: Lipases are highly enantioselective enzymes that can differentiate between the two enantiomers of a racemic ester. In the presence of water, the lipase will selectively hydrolyze one enantiomer to the corresponding carboxylic acid, leaving the other enantiomer unreacted. This kinetic resolution is an efficient method for obtaining enantiomerically pure compounds.
Materials:
-
Racemic 3-cyano-5-methylhexanoic acid ethyl ester
-
Immobilized lipase (e.g., Lipase PS from Pseudomonas cepacia)
-
Phosphate buffer (pH ~7)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.0).
-
Add the racemic 3-cyano-5-methylhexanoic acid ethyl ester to the buffer.
-
Add the immobilized lipase to the mixture.
-
Stir the suspension at a controlled temperature (e.g., 30-40 °C).
-
Monitor the reaction progress by chiral HPLC to determine the enantiomeric excess of the remaining ester and the conversion.
-
Stop the reaction at approximately 50% conversion to maximize the yield and ee of the desired ester.
-
Filter off the immobilized enzyme (which can often be recycled).
-
Extract the aqueous phase with an organic solvent (e.g., ethyl acetate) to isolate the unreacted (S)-3-cyano-5-methylhexanoic acid ethyl ester.
-
The aqueous phase can be acidified to isolate the hydrolyzed (R)-carboxylic acid.
-
Wash the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the enantiomerically enriched (S)-ester.
Expected Outcome: (S)-3-cyano-5-methylhexanoic acid ethyl ester with high enantiomeric excess.
Conclusion
This compound and its structural analogs are indispensable chiral building blocks in modern pharmaceutical synthesis. Their utility is demonstrated in the efficient and stereocontrolled synthesis of a range of blockbuster drugs, including Sitagliptin, the Taxol side chain, Atorvastatin, and Pregabalin. The protocols and workflows presented herein highlight key transformations such as asymmetric hydrogenation, Mitsunobu reaction, and enzymatic resolution, providing a foundation for researchers and drug development professionals to leverage these versatile precursors in their synthetic endeavors. A deep understanding of the underlying reaction mechanisms and the rationale for the selection of reagents and conditions is crucial for the successful application of these powerful synthetic tools.
References
- Hansen, K. B., Balsells, J., Dreher, S. D., & Grabowski, E. J. (2005). First Generation Process for the Preparation of the DPP-IV Inhibitor Sitagliptin. Organic Process Research & Development, 9(5), 634–639.
- BenchChem. (2025). Application Note: The Role of (R)
- Kim, T. D., et al. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. Frontiers in Bioengineering and Biotechnology, 9, 730591.
- RSC Publishing. (2021).
- Frontiers. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. Frontiers.
- ResearchGate. (2007). Synthesis of the type 2 anti-diabetic drug sitagliptin phosphate.
- ResearchGate. (n.d.). Synthesis of Sitagliptin.
- Google Patents. (n.d.). WO2011141923A2 - Improved synthesis of optically pure (s) - 3-cyano-5-methyl-hexanoic acid alkyl ester, an intermediate of (s) -.
- PubMed. (n.d.). Chemical and enzymatic approaches to the synthesis of optically pure ethyl (R)
- ResearchGate. (n.d.). Chemical and enzymatic approaches to the synthesis of optically pure ethyl (R)-4-cyano-3-hydroxybutanoate | Request PDF.
- Semantic Scholar. (n.d.). Highly efficient asymmetric synthesis of sitagliptin. Semantic Scholar.
- Unibest Industrial Co., Ltd. (n.d.). methyI (S)
- ResearchGate. (n.d.). Atorvastatin: Enzymatic preparation of (R)-4-cyano-3-hydroxybutyrate.
- Journal of Scientific Research. (2020). A Review on Synthesis and Applications of Statin Family. Journal of Scientific Research.
- Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Organic Chemistry Portal.
- MDPI. (2022). Chiral Aziridine Phosphines as Highly Effective Promoters of Asymmetric Rauhut–Currier Reaction. MDPI.
- ResearchGate. (n.d.). The synthesis of chiral aziridine. | Download Scientific Diagram.
- Lupine Publishers. (2018). Improved Enantioselective Enzymatic Synthesis of (S) - Pregabalin. Lupine Publishers.
- ResearchGate. (n.d.). Enantioselective synthesis of (S)-3-cyano-5-methylhexanoic acid by a high DMSO concentration tolerable Arthrobacter sp. ZJB-09277.
- Googleapis.com. (2012). WO 2012/059798 A2. Googleapis.com.
- PubMed Central. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. PubMed Central.
- ResearchGate. (n.d.). Enzymatic production of (S)-3-cyano-5-methylhexanoic acid ethyl ester with high substrate loading by immobilized Pseudomonas cepacia lipase.
- Leah4Sci. (2020).
- Google Patents. (n.d.). US8106231B2 - Process for the preparation of (2R,3S)-3-phenylisoserine methyl ester acetate salt.
- Organic Synthesis. (n.d.). Mitsunobu reaction. Organic Synthesis.
- Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Master Organic Chemistry.
- Chem-Space. (n.d.). How to Prepare Methyl (2R,3S)-3-(benzoylamino)
- Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry.
- Chemistry LibreTexts. (2023). Reactions with Grignard Reagents. Chemistry LibreTexts.
- YouTube. (2022). Grignard to Alcohol Synthesis Shortcuts - Aldehyde, Ketone, Ester. YouTube.
- Organic Chemistry Portal. (n.d.). Synthesis of aziridines. Organic Chemistry Portal.
- SciELO. (n.d.). Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. SciELO.
- PubChem. (n.d.).
- ChemBK. (2024). Methyl (2R,3S)
- PubMed Central. (n.d.).
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- MDPI. (n.d.). Chemo-Enzymatic Synthesis of Chiral Epoxides Ethyl and Methyl (S)-3-(Oxiran-2-yl)propanoates from Renewable Levoglucosenone: An Access to Enantiopure (S)-Dairy Lactone. MDPI.
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Applications of Ethyl 3-hydroxy-2-methylpropanoate in Natural Product Synthesis: A Senior Application Scientist's Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of a Simple Chiral Building Block
In the intricate world of natural product synthesis, where molecular complexity and stereochemical precision are paramount, the strategic selection of starting materials is a critical determinant of success. Among the arsenal of chiral building blocks available to the synthetic chemist, ethyl (R)-3-hydroxy-2-methylpropanoate, and its methyl counterpart, commonly known as the "Roche ester," have emerged as exceptionally versatile and reliable synthons.[1][2] This simple, C6-ester embodies a pre-packaged stereocenter and a readily differentiable two-carbon unit with hydroxyl and ester functionalities. This inherent structural motif serves as a powerful linchpin for the construction of complex polypropionate chains, which are prevalent in a vast array of biologically active natural products.
The utility of the Roche ester stems from its membership in the "chiral pool," a collection of readily available, enantiopure compounds from natural sources.[3] This allows chemists to bypass the often-challenging and costly steps of creating stereocenters from scratch, thereby accelerating the synthetic route and improving overall efficiency. The C2-methyl and C3-hydroxyl groups provide a predictable stereochemical platform for subsequent bond-forming reactions, enabling the diastereoselective construction of intricate carbon skeletons. This guide will delve into the practical applications of ethyl 3-hydroxy-2-methylpropanoate, providing detailed protocols for its own synthesis and its transformation into key intermediates for the total synthesis of several complex natural products.
I. Enantioselective Synthesis of Ethyl (R)-3-hydroxy-2-methylpropanoate
The accessibility of enantiopure Roche ester is fundamental to its widespread use. Two primary strategies have been refined for its preparation: asymmetric hydrogenation of prochiral alkenes and biocatalytic reduction.
A. Asymmetric Hydrogenation
Transition metal-catalyzed asymmetric hydrogenation of ethyl 2-(hydroxymethyl)acrylate offers a highly efficient and scalable route to the Roche ester. Catalysts based on rhodium and ruthenium, complexed with chiral phosphine ligands, have demonstrated excellent enantioselectivity.
This protocol is adapted from methodologies that have shown high efficiency and enantioselectivity.
Reaction Scheme:
A representative rhodium-catalyzed asymmetric hydrogenation.
Materials:
| Reagent/Material | M.W. | Amount | Moles |
| Ethyl 2-(hydroxymethyl)acrylate | 130.14 | 1.30 g | 10.0 |
| [Rh(COD)₂]BF₄ | 406.08 | 40.6 mg | 0.1 |
| (R,R)-Et-DuPhos | 306.36 | 33.7 mg | 0.11 |
| Methanol (degassed) | - | 50 mL | - |
| Hydrogen gas | 2.02 | 50 psi | - |
Procedure:
-
In a glovebox, a 100 mL Schlenk flask is charged with [Rh(COD)₂]BF₄ (40.6 mg, 0.1 mmol) and (R,R)-Et-DuPhos (33.7 mg, 0.11 mmol).
-
Degassed methanol (25 mL) is added, and the mixture is stirred for 30 minutes to form the active catalyst.
-
In a separate flask, ethyl 2-(hydroxymethyl)acrylate (1.30 g, 10.0 mmol) is dissolved in degassed methanol (25 mL).
-
The substrate solution is transferred via cannula to the catalyst solution.
-
The Schlenk flask is placed in a high-pressure autoclave. The autoclave is sealed, purged with hydrogen gas three times, and then pressurized to 50 psi.
-
The reaction is stirred at room temperature for 12 hours.
-
The autoclave is carefully depressurized, and the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford ethyl (R)-3-hydroxy-2-methylpropanoate.
Expected Outcome:
The product is typically obtained as a colorless oil in >95% yield and with >99% enantiomeric excess (ee), as determined by chiral GC or HPLC analysis.
B. Biocatalytic Reduction
Ene-reductases from the 'Old Yellow Enzyme' (OYE) family provide a green and highly selective alternative for the synthesis of the Roche ester.[4][5] These enzymes catalyze the asymmetric reduction of the C=C bond of α,β-unsaturated esters.
This generalized protocol is based on the use of a commercially available ene-reductase.
Reaction Scheme:
A typical biocatalytic reduction using an ene-reductase.
Materials:
| Reagent/Material | Concentration/Amount |
| Potassium phosphate buffer | 100 mM, pH 7.0 |
| Ethyl 2-(hydroxymethyl)acrylate | 10 mM |
| NADH | 1 mM |
| Glucose | 50 mM |
| Glucose Dehydrogenase (GDH) | 1 U/mL |
| Ene-reductase | 1-5 mg/mL |
Procedure:
-
In a temperature-controlled vessel at 30 °C, prepare a solution of potassium phosphate buffer (100 mM, pH 7.0).
-
To the buffer, add glucose (to a final concentration of 50 mM), NADH (1 mM), and glucose dehydrogenase (1 U/mL) for cofactor regeneration.
-
Add the desired ene-reductase to the mixture (1-5 mg/mL).
-
Initiate the reaction by adding ethyl 2-(hydroxymethyl)acrylate to a final concentration of 10 mM.
-
The reaction is gently stirred at 30 °C and monitored by HPLC or GC for conversion.
-
Upon completion (typically 12-24 hours), the reaction mixture is extracted with ethyl acetate (3 x volume).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
Expected Outcome:
This method can provide ethyl (R)-3-hydroxy-2-methylpropanoate with excellent enantioselectivity (>99% ee) and good to excellent yields, depending on the specific enzyme and reaction conditions.
II. Application in the Total Synthesis of Aberrarone
The marine diterpenoid (+)-aberrarone, with its complex 5-5-5-6-fused tetracyclic skeleton, presents a formidable synthetic challenge. In 2022, the Carreira group reported the first enantioselective total synthesis of this natural product, wherein the Roche ester served as a key starting material for one of the crucial fragments.[6][7][8]
Workflow: From Roche Ester to a Key Aldehyde Intermediate
The Roche ester was elaborated over several steps into a key aldehyde fragment, which was then used in a crucial coupling reaction. The initial steps focused on protecting the primary alcohol and reducing the ester to an aldehyde.
Synthesis of a key aldehyde from the Roche ester in the total synthesis of (+)-aberrarone.
Protocol 3: Synthesis of (R)-3-((tert-butyldimethylsilyl)oxy)-2-methylpropanal
This protocol details the first two steps in the sequence: silyl protection and DIBAL-H reduction.
Materials:
| Reagent/Material | M.W. | Amount (Step 1) | Moles (Step 1) | Amount (Step 2) | Moles (Step 2) |
| Ethyl (R)-3-hydroxy-2-methylpropanoate | 146.18 | 14.6 g | 100 mmol | - | - |
| TBSCl | 150.72 | 16.6 g | 110 mmol | - | - |
| Imidazole | 68.08 | 8.17 g | 120 mmol | - | - |
| DMF | - | 200 mL | - | - | - |
| Silyl-protected ester | 260.46 | - | - | 26.0 g | 100 mmol |
| DIBAL-H (1.0 M in hexanes) | 142.22 | - | - | 110 mL | 110 mmol |
| Hexanes | - | - | - | 400 mL | - |
Procedure:
Step 1: Silyl Protection
-
To a solution of ethyl (R)-3-hydroxy-2-methylpropanoate (14.6 g, 100 mmol) in DMF (200 mL) at 0 °C, add imidazole (8.17 g, 120 mmol) followed by tert-butyldimethylsilyl chloride (TBSCl, 16.6 g, 110 mmol).
-
The reaction mixture is stirred at room temperature for 4 hours.
-
The reaction is quenched by the addition of water and extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by flash chromatography to yield ethyl (R)-3-((tert-butyldimethylsilyl)oxy)-2-methylpropanoate as a colorless oil.
Step 2: DIBAL-H Reduction
-
A solution of the silyl-protected ester (26.0 g, 100 mmol) in hexanes (400 mL) is cooled to -78 °C.
-
DIBAL-H (1.0 M in hexanes, 110 mL, 110 mmol) is added dropwise over 30 minutes.
-
The reaction is stirred at -78 °C for 2 hours.
-
The reaction is quenched by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt.
-
The mixture is allowed to warm to room temperature and stirred vigorously until two clear layers form.
-
The layers are separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are dried over anhydrous sodium sulfate and concentrated to give the crude aldehyde, which is often used in the next step without further purification.
III. Application in the Total Synthesis of Pederin
Pederin is a potent insect toxin with a complex structure featuring two tetrahydropyran rings. The synthesis of the pederic acid fragment, which forms the core of one of these rings, can be strategically derived from the Roche ester.
Retrosynthetic Analysis: Pederic Acid from Roche Ester
A plausible retrosynthetic disconnection of the pederic acid core reveals the Roche ester as an ideal starting material for establishing the C6 and C7 stereocenters.
Retrosynthetic approach to the pederic acid core from the Roche ester.
While the specific protocol from the Jewett and Rawal synthesis is not detailed here, the general strategy involves the conversion of the Roche ester into a chiral aldehyde, which is then subjected to a series of stereocontrolled reactions to build the tetrahydropyran ring.[9] This highlights the role of the Roche ester in providing the initial stereochemical information that is propagated throughout the synthesis.
IV. Application in the Total Synthesis of Bryostatins
The bryostatins are a family of complex marine macrolides with potent anticancer activity. Their intricate structures, rich in stereocenters, make them challenging synthetic targets. The polypropionate backbone of the bryostatins is an ideal playground for the application of building blocks derived from the Roche ester.
In the total synthesis of Bryostatin 16 by Trost and Dong, fragments derived from chiral building blocks were assembled to construct the complex macrocycle.[4][10][11][12] While the direct use of this compound is not explicitly detailed in the provided summaries, the synthesis of the polypropionate fragments heavily relies on methodologies that are well-established for the elaboration of Roche ester derivatives.[1]
V. Broader Applications in Natural Product Synthesis
The utility of this compound extends beyond the aforementioned examples. It has been a cornerstone in the synthesis of a plethora of other natural products, including:
-
Discodermolide: This potent microtubule-stabilizing agent, isolated from a marine sponge, has a polypropionate structure that has been synthesized using fragments derived from the Roche ester.[13][14] In several syntheses, the Roche ester is used to set key stereocenters in different fragments of the molecule.
-
Ionomycin: This calcium ionophore, also a polyketide, has been synthesized using strategies that employ chiral building blocks like the Roche ester to control the stereochemistry of the carbon backbone.[3][15][16]
Conclusion: An Indispensable Tool for Asymmetric Synthesis
This compound, the Roche ester, stands as a testament to the power of chiral pool synthesis. Its ready availability in enantiopure form, coupled with its versatile functionality, has made it an indispensable tool for the construction of complex, stereochemically rich natural products. The ability to reliably introduce a stereocenter and a handle for further elaboration has streamlined synthetic routes to numerous biologically important molecules, from anticancer agents to potent toxins. The protocols and applications outlined in this guide serve to highlight the enduring strategic importance of this simple yet powerful chiral building block in the art and science of total synthesis.
References
- Marshall, J. A. (2000). Total Synthesis of (+)-Discodermolide. J. Org. Chem., 65(16), 4933-4940.
-
Amberg, W. M., & Carreira, E. M. (2022). Enantioselective Total Synthesis of (+)-Aberrarone. Journal of the American Chemical Society, 144(34), 15475–15479. [Link]
-
Taber, D. F. (2023). The Carreira Synthesis of Aberrarone. Organic Chemistry Portal. [Link]
-
Jewett, J. C., & Rawal, V. H. (2007). Total Synthesis of Pederin. Angewandte Chemie International Edition, 46(34), 6502-6504. [Link]
-
Trost, B. M., & Dong, G. (2008). Total synthesis of bryostatin 16 using atom-economical and chemoselective approaches. Nature, 456(7221), 485–488. [Link]
- Stueckler, C., et al. (2010). Asymmetric Synthesis of (R)-3-Hydroxy-2-methylpropanoate ('Roche Ester') and Derivatives via Biocatalytic C=C-Bond Reduction.
- Hall, M., & Hauer, B. (2010). Asymmetric bioreduction of C=C bonds using ene-reductases from the Old Yellow Enzyme family. Biochemical Society Transactions, 38(5), 1270-1275.
-
Leighton, J. L., et al. (2014). Beyond the Roche Ester: A New Approach to Polypropionate Stereotriad Synthesis. Organic Letters, 16(4), 1016-1019. [Link]
- Roche, S. P., et al. (2014). Asymmetric Mannich Synthesis of a-Amino Esters by Anion-Binding Catalysis. Journal of the American Chemical Society, 136(37), 13108–13113.
- Qiu, L., et al. (2010). Convenient General Asymmetric Synthesis of Roche Ester Derivatives through Catalytic Asymmetric Hydrogenation: Steric and Electronic Effects of Ligands.
-
Hou, S. H., et al. (2022). Synthetic study toward the diterpenoid aberrarone. Beilstein Journal of Organic Chemistry, 18, 1364-1370. [Link]
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Trost, B. M., & Dong, G. (2011). The Trost Synthesis of Bryostatin 16. Organic Chemistry Highlights. [Link]
- Amberg, W. M., & Carreira, E. M. (2022). Enantioselective Total Synthesis of (+)-Aberrarone. J. Am. Chem. Soc., 144, 15475.
- Morken, J. P., et al. (2014). The Morken Synthesis of (+)-Discodermolide.
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Wikipedia contributors. (2023). Discodermolide. Wikipedia, The Free Encyclopedia. [Link]
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Trost, B. M., & Dong, G. (2009). Total Synthesis of Bryostatin 16 via Atom Economical and Chemoselective Approaches. Nature (Author Manuscript). [Link]
- Paterson, I., & Florence, G. J. (2008). The Chemical Synthesis of Discodermolide. Current Organic Synthesis, 5(2), 128-151.
- Paterson, I., & Florence, G. J. (2003). The chemical synthesis of discodermolide. European Journal of Organic Chemistry, 2003(12), 2193-2208.
- Trost, B. M., & Dong, G. (2011). The Trost Synthesis of Bryostatin 16. In Organic Reaction Mechanisms 2008 (pp. 3-6). John Wiley & Sons, Ltd.
- Leighton, J. L., et al. (2012). Beyond the Roche Ester: A New Approach to Polypropionate Stereotriad Synthesis. Semantic Scholar.
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Ley, S. V., et al. (2006). Synthesis of the C1-C16 fragment of ionomycin using a neutral (eta3-allyl)iron complex. Organic & Biomolecular Chemistry, 4(17), 3325-3336. [Link]
- Roche, S. P. (n.d.).
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
- Trost, B. M., & Toste, F. D. (2009). A synthesis of an ionomycin calcium complex.
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Crimmins, M. T., & Tabet, E. A. (2002). Total synthesis of ionomycin using ring-opening strategies. Organic Letters, 4(11), 1879-1882. [Link]
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Synthesis of Ethyl 3-hydroxy-2-methylpropanoate: A Detailed Guide for Researchers
Ethyl 3-hydroxy-2-methylpropanoate is a valuable chiral building block in the synthesis of a variety of biologically active molecules and natural products. Its β-hydroxy ester motif is a common feature in many pharmaceuticals, making its efficient and selective synthesis a topic of significant interest to researchers in drug development and organic synthesis. This application note provides a comprehensive guide to the synthesis of this compound, exploring three robust and widely employed methodologies: the Reformatsky reaction, the Aldol condensation, and asymmetric catalytic hydrogenation.
This document is structured to provide not only step-by-step protocols but also the underlying scientific rationale for key experimental choices, empowering researchers to adapt and troubleshoot these procedures.
Comparative Overview of Synthetic Strategies
The choice of synthetic route to this compound often depends on factors such as the desired stereochemistry, scale of the reaction, and available starting materials. Below is a comparative summary of the three methods detailed in this guide.
| Synthetic Strategy | Key Reagents | Typical Yield | Stereocontrol | Key Advantages | Potential Challenges |
| Reformatsky Reaction | Ethyl 2-bromopropionate, Formaldehyde (or Paraformaldehyde), Activated Zinc | 60-80% | Generally low unless chiral auxiliaries or catalysts are used. | Good functional group tolerance; reliable for forming β-hydroxy esters. | Requires activation of zinc; can be sensitive to reaction conditions. |
| Aldol Condensation | Ethyl propionate, Formaldehyde (or Paraformaldehyde), Strong base (e.g., LDA) | 50-70% | Achiral, produces a racemic mixture. | Utilizes readily available starting materials; a fundamental C-C bond formation. | Requires a strong, non-nucleophilic base; potential for side reactions like self-condensation of the ester. |
| Asymmetric Hydrogenation | Ethyl 2-methyl-3-oxopropanoate, H₂, Chiral Ru-BINAP catalyst | >90% | Excellent enantioselectivity (>95% ee). | Highly efficient and selective for producing a single enantiomer; scalable. | Requires synthesis of the β-keto ester precursor; catalyst can be expensive. |
Protocol 1: The Reformatsky Reaction
The Reformatsky reaction is a classic method for the synthesis of β-hydroxy esters. It involves the reaction of an α-halo ester with a carbonyl compound in the presence of activated zinc.[1][2] The key intermediate is an organozinc compound, often referred to as a Reformatsky enolate, which is less reactive than Grignard reagents or lithium enolates, thus minimizing side reactions with the ester functionality.[1]
Mechanistic Rationale
The reaction is initiated by the oxidative insertion of zinc metal into the carbon-halogen bond of ethyl 2-bromopropionate, forming a zinc enolate. This enolate then adds to the carbonyl group of formaldehyde. A subsequent acidic workup protonates the resulting alkoxide to yield the desired β-hydroxy ester. The use of paraformaldehyde, a solid polymer of formaldehyde, is often preferred for easier handling.
Caption: Mechanism of the Reformatsky Reaction.
Detailed Experimental Protocol
Materials:
-
Ethyl 2-bromopropionate
-
Paraformaldehyde
-
Zinc dust, activated
-
Iodine (for activation)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
Procedure:
-
Zinc Activation: In a flame-dried 250 mL three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add activated zinc dust (1.2 eq). A crystal of iodine can be added to initiate the activation, and the mixture is gently warmed under an inert atmosphere (e.g., argon or nitrogen) until the iodine color disappears. Allow the flask to cool to room temperature.
-
Reaction Setup: Add anhydrous THF to the flask. In a dropping funnel, prepare a solution of ethyl 2-bromopropionate (1.0 eq) and paraformaldehyde (1.1 eq) in anhydrous THF.
-
Initiation and Reaction: Add a small portion of the solution from the dropping funnel to the zinc suspension. The reaction is typically initiated by gentle warming. Once the reaction starts (indicated by a slight exotherm and cloudiness), add the remaining solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete consumption of the starting materials.
-
Work-up: Cool the reaction mixture to 0 °C in an ice bath. Slowly quench the reaction by adding 1 M HCl with vigorous stirring until the excess zinc is dissolved and the solution becomes clear.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash successively with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica gel to afford pure this compound.
Protocol 2: The Aldol Condensation
The Aldol condensation is a powerful carbon-carbon bond-forming reaction that can be used to synthesize β-hydroxy carbonyl compounds.[3][4] In this case, the enolate of ethyl propionate acts as the nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. Due to the relatively low acidity of the α-protons of esters, a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is required to generate the enolate.[5]
Mechanistic Rationale
The reaction begins with the deprotonation of the α-carbon of ethyl propionate by LDA to form a lithium enolate. This enolate then undergoes nucleophilic addition to formaldehyde. The resulting lithium alkoxide is then protonated during the aqueous work-up to yield the final product.
Caption: Mechanism of the Aldol Condensation.
Detailed Experimental Protocol
Materials:
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl propionate
-
Paraformaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask or a flame-dried round-bottom flask with a septum
-
Syringes
Procedure:
-
LDA Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve diisopropylamine (1.1 eq) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). Slowly add n-BuLi (1.05 eq) dropwise via syringe. Stir the solution at -78 °C for 30 minutes to generate LDA.
-
Enolate Formation: To the freshly prepared LDA solution at -78 °C, add ethyl propionate (1.0 eq) dropwise. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Reaction with Formaldehyde: Add paraformaldehyde (1.2 eq) to the reaction mixture as a solid in one portion. Stir the reaction at -78 °C for 2-3 hours.
-
Work-up: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield pure this compound.
Protocol 3: Asymmetric Catalytic Hydrogenation
For applications requiring enantiomerically pure this compound, asymmetric catalytic hydrogenation is the method of choice. This approach typically involves the reduction of a prochiral β-keto ester, Ethyl 2-methyl-3-oxopropanoate, using a chiral transition metal catalyst, most commonly a Ruthenium-BINAP complex.[6]
Mechanistic Rationale
The chiral Ru-BINAP catalyst coordinates with the β-keto ester, and the hydrogenation occurs from a specific face of the carbonyl group, dictated by the stereochemistry of the BINAP ligand. This results in the formation of one enantiomer of the β-hydroxy ester in high excess.
Caption: Workflow for Asymmetric Hydrogenation.
Detailed Experimental Protocol
Materials:
-
Ethyl 2-methyl-3-oxopropanoate
-
[RuCl₂((R)-BINAP)]₂ or a similar chiral Ru-BINAP catalyst
-
Methanol or Ethanol (degassed)
-
Hydrogen gas (H₂)
-
High-pressure hydrogenation vessel (autoclave)
Procedure:
-
Catalyst Preparation (if necessary): The Ru-BINAP catalyst can be prepared in situ or used as a pre-formed complex. Follow established literature procedures for catalyst preparation.[6]
-
Reaction Setup: In a high-pressure hydrogenation vessel, dissolve Ethyl 2-methyl-3-oxopropanoate (1.0 eq) and the chiral Ru-BINAP catalyst (0.01-0.1 mol%) in degassed methanol or ethanol.
-
Hydrogenation: Seal the vessel, purge with hydrogen gas several times, and then pressurize with hydrogen to the desired pressure (typically 10-100 atm). Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the reaction is complete (monitored by TLC or GC).
-
Work-up: Carefully release the hydrogen pressure. Remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by passing it through a short plug of silica gel to remove the catalyst, followed by distillation under reduced pressure to obtain the enantiomerically enriched this compound. The enantiomeric excess can be determined by chiral HPLC or GC analysis.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Property | Value |
| Molecular Formula | C₆H₁₂O₃[7] |
| Molecular Weight | 132.16 g/mol [7] |
| Appearance | Colorless liquid |
| Boiling Point | ~75-77 °C at 12 mmHg |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 4.18 (q, J=7.1 Hz, 2H), 3.73-3.60 (m, 2H), 2.65-2.55 (m, 1H), 2.50 (t, J=6.0 Hz, 1H, OH), 1.28 (t, J=7.1 Hz, 3H), 1.18 (d, J=7.2 Hz, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 175.8, 64.5, 60.8, 45.2, 14.2, 13.8 |
| IR (neat, cm⁻¹) ν | 3440 (br, O-H), 2980, 1730 (C=O), 1180 |
Safety Precautions
-
All reactions should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.
-
High-pressure hydrogenation should only be conducted by trained personnel using appropriate equipment.
-
Consult the Safety Data Sheets (SDS) for all chemicals used.
References
-
SATHEE. Aldol Condensation. Available at: [Link]
-
Wikipedia. Aldol condensation. Available at: [Link]
-
Organic Chemistry Tutor. Aldol Condensation Practice Questions. Available at: [Link]
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PharmaXChange.info. Aldol Condensation - Base Catalyzed. Published June 26, 2011. Available at: [Link]
-
SATHEE. Chemistry Reformatsky Reaction. Available at: [Link]
-
PrepChem.com. Preparation of ethyl 3-hydroxy-2,3-dimethylbutanoate. Available at: [Link]
-
Wikipedia. Reformatsky reaction. Available at: [Link]
-
Master Organic Chemistry. Aldol Addition and Condensation Reactions (Base-Catalyzed). Published April 14, 2022. Available at: [Link]
-
YouTube. Aldol Condensation Worked Practice Questions + TRICK! Published February 9, 2025. Available at: [Link]
-
Quora. Do esters undergo aldol condensation? Published April 5, 2018. Available at: [Link]
-
ResearchGate. A Practical Method for the Reformatsky Reaction of Aldehydes. Published August 10, 2025. Available at: [Link]
-
SciSpace. Sonochemical Reformatsky Reaction Using Indium. Available at: [Link]
-
Scribd. Reformatsky Reaction. Available at: [Link]
-
Organic Chemistry Portal. Reformatsky Reaction. Available at: [Link]
-
PubMed Central. Recent developments in the asymmetric Reformatsky-type reaction. Available at: [Link]
-
American Chemical Society. Lack of Evidence Supporting Widespread Use of 1,2-Dibromoethane as an Activator for Zinc: Alternative Stirring or TMSCl Activation Is Generally Superior. Published November 28, 2025. Available at: [Link]
-
The Noyori Asymmetric Hydrogenation Reaction - Andrew G Myers Research Group. Available at: [Link]
-
Organic Syntheses. ASYMMETRIC HYDROGENATION OF ALLYLIC ALCOHOLS USING BINAP-RUTHENIUM COMPLEXES. Available at: [Link]
-
University of Liverpool IT Services. Ruthenium-catalysed asymmetric hydrogenation with fluoroalkylated BINAP ligands in supercritical CO2. Available at: [Link]
-
ResearchGate. Gaseous catalytic condensation reaction of methyl propionate and formaldehyde in a fluidized bed reactor. Published February 26, 2020. Available at: [Link]
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PubChem. This compound. Available at: [Link]
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Large-scale synthesis of Ethyl 3-hydroxy-2-methylpropanoate
An Application Note for the Scalable Production of Ethyl 3-hydroxy-2-methylpropanoate
Authored by a Senior Application Scientist
Abstract
This compound is a valuable chiral building block in the synthesis of pharmaceuticals, vitamins, and fragrance components. This document provides a comprehensive guide for the large-scale synthesis of this compound, focusing on a robust and scalable catalytic hydrogenation route. The protocol details the reaction mechanism, process optimization, purification, and critical safety considerations necessary for industrial application. Alternative synthetic strategies, including the Reformatsky reaction and biocatalytic methods, are also discussed to provide a comparative perspective. This guide is intended for researchers, chemists, and process engineers in the pharmaceutical and fine chemical industries.
Introduction and Strategic Importance
This compound, particularly its chiral enantiomers, serves as a pivotal intermediate in the synthesis of numerous high-value molecules. For instance, the (R)-enantiomer is a key precursor for the synthesis of the "Roche ester", a critical component in the production of various pharmaceuticals and vitamins.[1][2] The molecule's bifunctional nature, possessing both a hydroxyl and an ester group, allows for diverse subsequent chemical transformations.
The industrial demand for optically pure β-hydroxy esters has driven the development of several synthetic methodologies. While classical chemical methods offer reliability, modern biocatalytic approaches provide exceptional stereoselectivity.[1] This application note focuses on the catalytic hydrogenation of ethyl 2-formylpropanoate, a method well-suited for large-scale production due to its efficiency, high yields, and amenability to standard industrial equipment.
Comparative Analysis of Synthetic Methodologies
The selection of a synthetic route for industrial-scale production hinges on factors such as cost, scalability, yield, purity, and environmental impact. Below is an analysis of the primary methods for synthesizing this compound.
The Reformatsky Reaction
The Reformatsky reaction is a classic method for forming β-hydroxy esters. It involves the reaction of an α-haloester with a carbonyl compound, in this case, ethyl 2-bromopropionate and formaldehyde, in the presence of metallic zinc.[3][4]
-
Mechanism: The reaction proceeds via the formation of an organozinc intermediate, known as a Reformatsky enolate, which then adds to the carbonyl group of the aldehyde.[4][5] Subsequent acidic workup yields the desired β-hydroxy ester.[4]
-
Scalability Insights: While versatile, the large-scale application of the Reformatsky reaction presents challenges. The use of stoichiometric amounts of zinc dust requires activation and leads to significant metal waste streams. The reaction can also be sensitive to the quality of the zinc and the presence of moisture.[5][6]
Catalytic Hydrogenation
This method involves the reduction of the aldehyde group in ethyl 2-formylpropanoate (also known as ethyl 2-methyl-3-oxopropanoate) to a primary alcohol.[7]
-
Mechanism: The reaction is a heterogeneous catalysis process where hydrogen gas is adsorbed onto the surface of a metal catalyst (e.g., Nickel, Palladium, Platinum). The carbonyl group of the substrate also coordinates to the catalyst surface, facilitating the addition of hydrogen across the C=O bond.
-
Scalability Insights: Catalytic hydrogenation is a highly efficient and atom-economical process, making it exceptionally well-suited for industrial production.[8] The catalyst can often be recovered and reused, reducing costs and waste. The reaction is typically clean, with high conversion rates and selectivity, simplifying downstream purification.
Biocatalytic Asymmetric Reduction
For producing enantiomerically pure forms of this compound, biocatalysis offers a powerful solution. Enoate reductases from the 'old yellow enzyme' (OYE) family can asymmetrically reduce α,β-unsaturated esters to furnish chiral products with excellent enantiomeric excess (>99% ee).[1][2]
-
Mechanism: These enzymes utilize a cofactor, typically NADPH, to deliver a hydride to the carbon-carbon double bond of a suitable precursor, such as ethyl 2-(hydroxymethyl)acrylate, followed by a protonation step, to yield the chiral product.
-
Scalability Insights: Biocatalytic routes are highly attractive for their exceptional stereoselectivity and operation under mild, environmentally benign conditions (aqueous media, ambient temperature, and pressure).[9] However, challenges for large-scale implementation include enzyme stability, cost, and the potential for low volumetric productivity, which can necessitate larger reactor volumes and more complex downstream processing to isolate the product from the aqueous reaction medium.
Recommended Protocol: Large-Scale Synthesis via Catalytic Hydrogenation
This section provides a detailed protocol for the synthesis of this compound through the catalytic hydrogenation of ethyl 2-formylpropanoate. This method is chosen for its proven scalability, efficiency, and high yield.
Reaction Principle
The hydrogenation of the aldehyde functional group in ethyl 2-formylpropanoate is achieved using hydrogen gas under pressure in the presence of a suitable metal catalyst.
Reaction Scheme:
Ethyl 2-formylpropanoate + H₂ --(Catalyst)--> this compound
Materials and Equipment
| Reagents & Chemicals | Grade | Supplier | CAS No. |
| Ethyl 2-formylpropanoate | ≥98% | Commercial | 27772-62-9 |
| Raney Nickel (s_lurry in water_) | Activated Catalyst | Commercial | 7440-02-0 |
| Hydrogen Gas (H₂) | High Purity (≥99.99%) | Industrial Gas Supplier | 1333-74-0 |
| Ethanol (Solvent) | Anhydrous, ≥99.5% | Commercial | 64-17-5 |
| Nitrogen Gas (N₂) | High Purity, Inerting | Industrial Gas Supplier | 7727-37-9 |
| Celite® (Filter Aid) | Filtration Grade | Commercial | 61790-53-2 |
| Equipment | Specifications |
| High-Pressure Hydrogenation Reactor | Stainless steel or Hastelloy, equipped with pressure gauge, temperature probe, gas inlet/outlet, rupture disc, and variable speed agitator. |
| Catalyst Filtration System | Enclosed filter press or similar system to safely handle pyrophoric catalysts. |
| Vacuum Distillation Apparatus | Industrial scale, with fractionating column, condenser, and receiver flasks. |
Detailed Experimental Protocol
Step 1: Reactor Preparation and Inerting
-
Ensure the high-pressure reactor is clean, dry, and has passed all safety and pressure-holding tests.
-
Seal the reactor and purge the system with nitrogen gas three times to remove all oxygen. Maintain a positive nitrogen pressure.
Step 2: Charging of Reactants and Catalyst
-
Under a continuous nitrogen blanket, charge the reactor with a solution of ethyl 2-formylpropanoate (1.0 eq.) in anhydrous ethanol (approx. 5-10 volumes).
-
In a separate, inerted vessel, carefully decant the water from the Raney Nickel slurry. Wash the catalyst with anhydrous ethanol (2-3 times) to remove residual water.
-
Carefully transfer the ethanol-wet Raney Nickel catalyst (approx. 5-10% by weight of the starting material) into the reactor. Caution: Raney Nickel is pyrophoric and must be handled under a liquid or inert atmosphere at all times.
Step 3: Hydrogenation Reaction
-
Seal the reactor and perform another three cycles of pressurizing with nitrogen followed by venting to ensure an inert atmosphere.
-
Begin agitation. Pressurize the reactor with hydrogen gas to the target pressure (e.g., 10-50 bar).
-
Heat the reactor contents to the target temperature (e.g., 50-80 °C). The reaction is exothermic; ensure the cooling system is operational to maintain a stable temperature.
-
Maintain the reaction under constant hydrogen pressure. The uptake of hydrogen can be monitored via the pressure drop from a reservoir of known volume.
Step 4: Reaction Monitoring and Completion
-
Monitor the reaction progress by taking samples at regular intervals (via a safe sampling port) and analyzing them by Gas Chromatography (GC).
-
The reaction is considered complete when GC analysis shows the complete consumption of the starting material, ethyl 2-formylpropanoate.
Step 5: Catalyst Removal
-
Cool the reactor to ambient temperature and vent the excess hydrogen pressure, replacing it with a nitrogen atmosphere.
-
Carefully decant or pump the reaction mixture through an enclosed filtration system containing a pad of Celite® to remove the Raney Nickel catalyst. Caution: The catalyst remains pyrophoric. Do not allow the filter cake to dry in the air. Quench the filter cake immediately and carefully with water after filtration.
Step 6: Purification
-
Transfer the filtrate to a distillation apparatus.
-
Remove the ethanol solvent under reduced pressure.
-
Perform fractional vacuum distillation of the crude residue to obtain pure this compound.
Process Parameters
| Parameter | Recommended Value | Rationale |
| Substrate Concentration | 10-20% w/v in Ethanol | Balances reaction rate with effective heat dissipation. |
| Catalyst Loading | 5-10% w/w Raney Ni | Provides sufficient active sites for a practical reaction time without excessive cost. |
| Hydrogen Pressure | 10 - 50 bar | Higher pressure increases reaction rate but requires more robust equipment. |
| Temperature | 50 - 80 °C | Provides adequate thermal energy for the reaction without promoting side reactions like ester hydrogenolysis. |
| Agitation Speed | 300 - 600 RPM | Ensures good mixing and mass transfer of hydrogen gas into the liquid phase. |
| Expected Yield | >95% | Based on typical performance for this type of reduction. |
Visualization of Workflow and Mechanism
Experimental Workflow Diagram
Caption: Catalytic Hydrogenation Workflow.
Reaction Mechanism
Caption: Simplified Hydrogenation Mechanism.
Safety and Hazard Management
The large-scale synthesis of this compound involves significant hazards that must be managed through robust engineering controls and strict adherence to safety protocols.
-
Hazard Identification :
-
This compound : Causes skin and serious eye irritation. May cause respiratory irritation.[10]
-
Ethanol : Highly flammable liquid and vapor.
-
Hydrogen Gas : Extremely flammable gas. Forms explosive mixtures with air. Requires specialized high-pressure equipment.
-
Raney Nickel : Pyrophoric solid. Can ignite spontaneously in air. Must be handled under an inert atmosphere or liquid.
-
-
Personal Protective Equipment (PPE) :
-
Flame-retardant lab coat, safety glasses with side shields or chemical goggles, and chemical-resistant gloves (e.g., nitrile) are mandatory.[11]
-
-
Engineering Controls :
-
The entire process must be conducted in a well-ventilated area, preferably within a walk-in fume hood or a designated hazardous materials bay.[11]
-
The hydrogenation reactor must be located in a blast-proof cell.
-
All equipment must be electrically grounded to prevent static discharge, which could ignite flammable vapors.
-
Oxygen sensors and flammable gas detectors should be installed in the processing area.
-
-
Waste Disposal and Spill Management :
-
Spent Raney Nickel catalyst must be carefully quenched with water and disposed of as hazardous waste according to local regulations. Never allow it to dry in the open.
-
Organic waste solvents should be collected in appropriately labeled, sealed containers for disposal by a certified waste management company.
-
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13102430, this compound. Available at: [Link]
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SATHEE (n.d.). Chemistry Reformatsky Reaction. Available at: [Link]
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Chemsrc (2025). CAS#:88226-52-2 | ethyl 3-hydroxy-2-methyl-2-nitropropanoate. Available at: [Link]
-
ResearchGate (2025). Asymmetric Synthesis of (R)-3-Hydroxy-2-methylpropanoate ('Roche Ester') and Derivatives via Biocatalytic C=C-Bond Reduction. Available at: [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 18415010, Ethyl 3-hydroxy-2-(hydroxymethyl)propanoate. Available at: [Link]
-
Scilit (n.d.). Asymmetric Synthesis of (R)‐3‐Hydroxy‐2‐methylpropanoate ('Roche Ester') and Derivatives via Biocatalytic C C‐Bond Reduction. Available at: [Link]
-
Chemistry LibreTexts (2023). Reformatsky Reaction. Available at: [Link]
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SciSpace (n.d.). Sonochemical Reformatsky Reaction Using Indium. Available at: [Link]
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Scribd (n.d.). Reformatsky Reaction. Available at: [Link]
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National Institutes of Health (2025). Biocatalytic production of 3-hydroxypropionic acid precursors using a regioselective Baeyer-Villiger monooxygenase. Available at: [Link]
-
Organic Syntheses (n.d.). Butanoic acid, 3-hydroxy-, ethyl ester, (S)-. Available at: [Link]
-
MDPI (n.d.). Chemo-Enzymatic Synthesis of Chiral Epoxides Ethyl and Methyl (S)-3-(Oxiran-2-yl)propanoates from Renewable Levoglucosenone. Available at: [Link]
-
An E-factor minimized protocol for the preparation of methyl β-hydroxy esters (n.d.). Available at: [Link]
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Application Note: A Detailed Protocol for the Purification of Ethyl 3-hydroxy-2-methylpropanoate via Silica Gel Column Chromatography
Abstract: Ethyl 3-hydroxy-2-methylpropanoate is a valuable chiral building block and intermediate in the synthesis of various pharmaceutical compounds and natural products.[1] Achieving high purity of this moderately polar ester is critical for subsequent synthetic steps and ensuring the quality of the final active pharmaceutical ingredient. This application note provides a comprehensive, field-proven protocol for the purification of this compound using silica gel column chromatography. We delve into the causality behind experimental choices, from mobile phase development using Thin-Layer Chromatography (TLC) to the execution of a gradient elution strategy for optimal separation and yield.
Principle of Separation: Exploiting Polarity Differentials
The purification of this compound by column chromatography is governed by the principles of normal-phase adsorption chromatography. In this technique, a polar stationary phase (silica gel) is used in conjunction with a less polar mobile phase.
-
Stationary Phase: Silica gel (SiO₂) is a highly porous solid with a surface covered in acidic silanol groups (Si-OH).[2] These groups serve as active sites for interaction with polar molecules.
-
Analyte Structure: this compound possesses two key functional groups: an ester and a primary alcohol. The hydroxyl (-OH) group is the primary site for strong hydrogen bonding interactions with the silica gel's silanol groups. The ester carbonyl (C=O) provides a weaker polar interaction site.
-
Separation Mechanism: A mixture containing the target compound is applied to the column. As the mobile phase flows through, components partition between the stationary and mobile phases.
-
Non-polar impurities (e.g., residual starting materials like alkyl halides, hydrocarbon grease) have minimal affinity for the polar silica gel and are quickly eluted by the non-polar mobile phase.
-
This compound , with its moderate polarity, adsorbs to the silica gel but can be displaced by increasing the polarity of the mobile phase.
-
Highly polar impurities (e.g., diols, carboxylic acids from ester hydrolysis) will bind very tightly to the silica gel and require a significantly more polar mobile phase to elute.
-
This differential affinity allows for the effective separation of the target molecule from both less polar and more polar contaminants.
Pre-Purification: TLC Method Development
Before committing a sample to a preparative column, it is imperative to develop an appropriate solvent system using Thin-Layer Chromatography (TLC). This analytical step saves time, solvent, and sample by predicting the separation behavior on the column. The objective is to find a mobile phase composition that yields a retention factor (Rf) of approximately 0.25-0.35 for the desired compound, ensuring it moves off the baseline but is well-separated from impurities.[3]
Protocol: TLC Analysis
-
Plate Preparation: Using a pencil, gently draw a starting line (origin) about 1 cm from the bottom of a silica gel TLC plate.[4]
-
Sample Spotting: Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., ethyl acetate or dichloromethane). Using a capillary tube, spot a small amount onto the origin. Also spot reference standards of starting materials if available.
-
Developing the Plate: Place a small amount of the chosen mobile phase system (see Table 1) into a developing chamber and allow the atmosphere to saturate. Place the TLC plate into the chamber, ensuring the solvent level is below the origin line.[4] Cover the chamber and allow the solvent front to ascend the plate.[4]
-
Visualization: Once the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil.[4] As this compound lacks a UV chromophore, visualization requires a chemical stain.
-
Recommended Stain: Potassium Permanganate (KMnO₄): This stain is highly effective for visualizing compounds with oxidizable functional groups, such as the alcohol in the target molecule.[5] To use, briefly dip the dried TLC plate into the KMnO₄ solution and then gently warm it with a heat gun. The target compound will appear as a yellow-brown spot on a purple background.[5]
-
Data Presentation: TLC Solvent System Development
| Trial | Mobile Phase (Hexane:Ethyl Acetate) | Observed Rf of Target | Comments |
| 1 | 90:10 | ~0.10 | Compound is strongly retained. Increase eluent polarity. |
| 2 | 80:20 | ~0.30 | Optimal. Good separation from baseline and solvent front. |
| 3 | 70:30 | ~0.55 | Compound moves too quickly. Poor separation from less polar impurities. |
Preparative Column Chromatography Protocol
This protocol details the purification of this compound using a gradient elution strategy. A gradient is superior to an isocratic elution for this separation because it allows for the efficient removal of fast-running, non-polar impurities first, followed by the elution of the target compound in sharp, concentrated bands, which minimizes band broadening and solvent consumption.[6][7]
Materials and Reagents
-
Crude this compound
-
Silica Gel (230-400 mesh for flash chromatography)[8]
-
Hexane (or Petroleum Ether)
-
Ethyl Acetate
-
Glass chromatography column with stopcock
-
Cotton or glass wool
-
Sand (acid-washed)
-
Pressurized air or nitrogen source (for flash chromatography)
-
Fraction collection tubes
-
TLC plates, chamber, and stain
Step-by-Step Procedure
-
Column Packing (Slurry Method):
-
Securely clamp the column vertically. Place a small plug of cotton or glass wool at the bottom to support the packing.[9] Add a ~1 cm layer of sand over the plug.[9][10]
-
In a separate beaker, create a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). The consistency should be pourable but not overly dilute.[3]
-
Pour the slurry into the column. Gently tap the side of the column to dislodge air bubbles and encourage uniform packing.[9][11]
-
Open the stopcock to drain some solvent, continuously adding more slurry until the desired column height is reached (a silica-to-crude-product weight ratio of 50:1 is recommended for good separation).[3]
-
Add a final ~1 cm layer of sand on top of the silica bed to prevent disturbance during solvent addition.[3] Drain the solvent until the level is just at the top of the sand layer. Never let the column run dry.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product in a minimal amount of a volatile solvent like dichloromethane.
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to this solution.[3]
-
Concentrate this mixture to a dry, free-flowing powder using a rotary evaporator.
-
Carefully add this powder to the top of the packed column. This "dry loading" technique prevents solvent channeling and promotes sharper separation bands compared to liquid loading.[3][12]
-
-
Elution (Gradient Strategy):
-
Begin eluting the column with a low-polarity mobile phase to remove non-polar impurities.
-
Gradually and systematically increase the proportion of the more polar solvent (ethyl acetate) to elute compounds of increasing polarity. A suggested gradient is outlined in Table 2. Use positive pressure (flash chromatography) for a faster, more efficient separation.
-
Data Presentation: Suggested Elution Gradient
| Step | Volume (Column Volumes) | Mobile Phase (Hexane:Ethyl Acetate) | Purpose |
| 1 | 2-3 CVs | 95:5 | Wash column and elute very non-polar impurities. |
| 2 | 2-3 CVs | 90:10 | Elute remaining non-polar impurities. |
| 3 | 5-10 CVs | 80:20 | Elute the target product. |
| 4 | 2-3 CVs | 50:50 | "Flush" the column of highly polar impurities. |
-
Fraction Collection and Analysis:
-
Collect the eluent in sequentially numbered test tubes or flasks.
-
Spot every few fractions onto a TLC plate. Develop and stain the plate to identify which fractions contain the pure product.
-
Fractions containing only the spot corresponding to the pure product (Rf ~0.30 in 80:20 Hex:EtOAc) should be combined.
-
-
Product Isolation:
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvents using a rotary evaporator to yield the purified this compound as an oil.
-
Place the product under high vacuum to remove any residual solvent.
-
Workflow Visualization
The following diagram illustrates the complete purification workflow, from initial analysis to final product isolation.
Caption: Workflow for the purification of this compound.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation (Overlapping Spots) | - Inappropriate mobile phase. - Column was overloaded with crude material. - Column packed improperly (channels/cracks). | - Re-develop the mobile phase using TLC. - Decrease the amount of crude material (maintain >50:1 silica:crude ratio). - Repack the column carefully using the slurry method. |
| Product Tailing on Column/TLC | - Strong interaction between the product's hydroxyl group and acidic silanol sites on the silica.[2] - Sample is too concentrated on TLC plate. | - Add a small amount (~0.5%) of a modifier like acetic acid to the mobile phase (use with caution as it may be difficult to remove). - Use a less acidic stationary phase (e.g., alumina) if tailing is severe. - Dilute the sample for TLC analysis. |
| Product Will Not Elute | - Mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase (increase % ethyl acetate). A flush with 100% ethyl acetate or 95:5 EtOAc:MeOH may be necessary. |
| Cracked or Channeled Silica Bed | - Column ran dry. - Packing was not allowed to settle properly. | - This is often unrecoverable; the column must be repacked. Always keep the solvent level above the top of the silica bed. |
Safety Precautions
-
Chemical Hazards: this compound is classified as a skin, eye, and respiratory irritant.[13] Hexane and ethyl acetate are flammable liquids. Handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Physical Hazards: Flash chromatography involves pressurized glassware. Inspect glassware for cracks before use and use a blast shield. Finely divided silica gel poses an inhalation hazard; handle it carefully to avoid generating dust.
References
-
Running a Silica Gel Column. (n.d.). CommonOrganicChemistry.com. Retrieved from [Link]
-
TLC Visualization Reagents. (n.d.). EPFL. Retrieved from [Link]
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Pandey, P. K. (2025, October 8). Isocratic vs Gradient Elution In HPLC: How to Choose In 9 Minutes. PharmaGuru. Retrieved from [Link]
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Gradient vs. Isocratic Elution in HPLC. (n.d.). Danaher Life Sciences. Retrieved from [Link]
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How is the best way to pack a column?. (2019, May 25). ResearchGate. Retrieved from [Link]
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How to pack your column in column chromatography. (2021, January 8). Quora. Retrieved from [Link]
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Tips and Tricks for the Lab: Column Packing. (2012, June 5). ChemistryViews. Retrieved from [Link]
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What is the advantages of gradient elution over isocratic elution in LC?. (2019, April 10). ResearchGate. Retrieved from [Link]
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UMNOrganicChemistry. (2014, July 28). How to Slurry Pack a Column Chromatography [Video]. YouTube. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13102430, this compound. Retrieved from [Link].
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Jorger, H. (2023, January 24). When is Gradient Elution Better than Isocratic Elution?. Biotage. Retrieved from [Link]
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What is gradient elution and isocratic elution?. (2017, March 8). Quora. Retrieved from [Link]
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TLC stains. (n.d.). Retrieved from [Link]
-
Visualisation of saturated ester on tlc. (2025, July 11). Reddit. Retrieved from [Link]
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Thin Layer Chromatography (TLC). (n.d.). Organic Chemistry at CU Boulder. Retrieved from [Link]
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Fringuelli, F., Lanari, D., Pizzo, F., & Vaccaro, L. (n.d.). An E-factor minimized protocol for the preparation of methyl β-hydroxy esters [Supplementary Information]. Green Chemistry. Retrieved from [Link]
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Application Notes and Protocols: Reduction of Ethyl 2-Methylacetoacetate
Authored by: Senior Application Scientist, Chemical Synthesis Division
Abstract
This document provides a comprehensive guide to the experimental procedures for the reduction of ethyl 2-methylacetoacetate, a key β-keto ester. The reduction of this substrate is of significant interest in synthetic organic chemistry for the production of chiral β-hydroxy esters, which are valuable building blocks in the synthesis of pharmaceuticals and other biologically active molecules. This guide details multiple methodologies, including diastereoselective reduction using sodium borohydride and enzymatic reductions, offering researchers a choice of protocols based on desired stereochemical outcomes and available resources. Each protocol is presented with detailed, step-by-step instructions, explanations of the underlying chemical principles, and methods for the analysis and characterization of the resulting products.
Introduction
The reduction of β-keto esters is a fundamental transformation in organic synthesis, yielding β-hydroxy esters. When the β-keto ester is substituted at the α-position, as in ethyl 2-methylacetoacetate, the reduction of the ketone can generate two new stereocenters, leading to the formation of four possible stereoisomers. The ability to control the diastereoselectivity and enantioselectivity of this reduction is crucial for the synthesis of enantiomerically pure compounds.
Ethyl 2-methylacetoacetate serves as a prochiral substrate, and its reduction to ethyl 3-hydroxy-2-methylbutanoate provides a valuable synthon for various applications. The resulting β-hydroxy ester moiety is a common structural motif in many natural products and pharmacologically active compounds. This application note will explore both classical chemical reduction methods and modern biocatalytic approaches to achieve this transformation.
I. Chemical Reduction using Sodium Borohydride
Sodium borohydride (NaBH₄) is a versatile and mild reducing agent commonly used for the reduction of aldehydes and ketones.[1] It is preferred over more reactive hydrides like lithium aluminum hydride (LiAlH₄) for its compatibility with protic solvents and ester functional groups under controlled conditions.[2][3] The reduction of ethyl 2-methylacetoacetate with NaBH₄ typically proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon.[1]
Protocol 1: Diastereoselective Reduction with Sodium Borohydride
This protocol describes a standard procedure for the reduction of ethyl 2-methylacetoacetate to a mixture of diastereomers of ethyl 3-hydroxy-2-methylbutanoate.
Materials:
-
Ethyl 2-methylacetoacetate
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 2-methylacetoacetate (1 eq.) in methanol or ethanol (10 volumes). Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.2 eq.) portion-wise to the stirred solution.[2] The addition should be controlled to maintain the temperature below 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 15 minutes, then allow it to warm to room temperature and stir for an additional 1-4 hours.[2][4] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding 1 M HCl dropwise at 0 °C until the bubbling ceases.[4][5] This step neutralizes the excess borohydride and hydrolyzes the borate esters.
-
Extraction: Concentrate the mixture on a rotary evaporator to remove the alcohol solvent.[4] To the resulting residue, add dichloromethane to dissolve the organic product.[6] Transfer the mixture to a separatory funnel.
-
Washing: Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine.[2]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.[2][6]
-
Purification: The crude ethyl 3-hydroxy-2-methylbutanoate can be purified by silica gel column chromatography.
Data Summary Table:
| Parameter | Value |
| Substrate | Ethyl 2-methylacetoacetate |
| Reducing Agent | Sodium Borohydride |
| Stoichiometry (Substrate:Reagent) | 1 : 1.2 |
| Solvent | Methanol or Ethanol |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 1-4 hours |
| Work-up | Acidic quench, extraction |
| Purification | Column Chromatography |
Reaction Workflow:
Caption: Workflow for Sodium Borohydride Reduction.
II. Biocatalytic Reduction using Baker's Yeast
Biocatalysis offers a green and highly stereoselective alternative to traditional chemical methods for the reduction of ketones.[7] Baker's yeast (Saccharomyces cerevisiae) contains a variety of reductase enzymes that can reduce β-keto esters with high enantioselectivity.[7] This method is particularly attractive for its mild reaction conditions and the potential to obtain optically active β-hydroxy esters.[8]
Protocol 2: Enantioselective Reduction with Baker's Yeast
This protocol outlines the procedure for the reduction of ethyl 2-methylacetoacetate using baker's yeast to produce predominantly the (S)-enantiomer of ethyl 3-hydroxybutanoate.
Materials:
-
Ethyl 2-methylacetoacetate
-
Baker's yeast (active dry yeast)
-
Sucrose
-
Tap water
-
Diatomaceous earth (Celite)
-
Ethyl acetate or Diethyl ether
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter flask
Procedure:
-
Yeast Activation: In a large Erlenmeyer flask, dissolve sucrose (e.g., 30 g) in warm tap water (e.g., 100 mL). Add the baker's yeast (e.g., one package, ~7 g) and stir the mixture for about 1 hour in a warm place to activate the yeast.[4][9]
-
Substrate Addition: Add ethyl 2-methylacetoacetate to the fermenting yeast mixture.[9]
-
Fermentation: Stopper the flask with a fermentation lock or a cotton plug to allow for the release of CO₂ while preventing contamination. Allow the mixture to ferment at room temperature for 24-48 hours with vigorous stirring.[4][10]
-
Work-up: Add diatomaceous earth (Celite) to the reaction mixture to aid in the filtration of the yeast cells.[10] Filter the mixture through a Büchner funnel.
-
Extraction: Saturate the filtrate with sodium chloride to decrease the solubility of the product in the aqueous phase.[11] Extract the aqueous solution multiple times with ethyl acetate or diethyl ether.[8]
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.[8]
-
Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography.[12]
Data Summary Table:
| Parameter | Value |
| Substrate | Ethyl 2-methylacetoacetate |
| Biocatalyst | Baker's Yeast (S. cerevisiae) |
| Co-substrate | Sucrose |
| Solvent | Water |
| Reaction Temperature | Room Temperature |
| Reaction Time | 24-48 hours |
| Work-up | Filtration, Extraction |
| Purification | Distillation or Column Chromatography |
Biocatalytic Reduction Workflow:
Caption: Workflow for Biocatalytic Reduction.
III. Product Analysis and Characterization
The successful synthesis of ethyl 3-hydroxy-2-methylbutanoate requires thorough characterization to confirm its structure and assess its purity and stereochemistry.
Techniques:
-
Thin Layer Chromatography (TLC): Used to monitor the reaction progress and assess the purity of the product.
-
Infrared (IR) Spectroscopy: To confirm the presence of the hydroxyl group (broad peak around 3400 cm⁻¹) and the ester carbonyl group (around 1730 cm⁻¹), and the disappearance of the ketone carbonyl of the starting material (around 1715 cm⁻¹).[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product. The diastereomers will likely show distinct signals.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) on a Chiral Stationary Phase: To determine the diastereomeric ratio and enantiomeric excess (ee) of the product.
-
Polarimetry: To measure the optical rotation of the product, which can be used to determine the enantiomeric excess if the specific rotation of the pure enantiomer is known.[13]
IV. Safety Precautions
-
Sodium Borohydride: Is a flammable solid and can react with water to produce flammable hydrogen gas. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Organic Solvents: Dichloromethane, methanol, ethanol, and ethyl acetate are flammable and volatile. Avoid inhalation and contact with skin.
-
Hydrochloric Acid: Is corrosive. Handle with care and wear appropriate PPE.
-
Fermentation: The yeast fermentation produces carbon dioxide, which can build up pressure in a sealed vessel. Ensure the reaction flask is properly vented.
Conclusion
The reduction of ethyl 2-methylacetoacetate is a valuable transformation for the synthesis of chiral β-hydroxy esters. This guide has provided detailed protocols for both a conventional chemical reduction using sodium borohydride and a biocatalytic approach using baker's yeast. The choice of method will depend on the desired stereochemical outcome, available laboratory resources, and the scale of the synthesis. Careful execution of these protocols and thorough characterization of the product will ensure a successful outcome for researchers in drug development and other scientific fields.
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Microbial Methods for the Stereose-lective Preparation of Ethyl 3-Hydroxybutanoate Enantiomers: An Application Guide
For: Researchers, scientists, and drug development professionals.
Introduction
Enantiomerically pure β-hydroxy esters are crucial chiral building blocks in the synthesis of a wide array of pharmaceuticals, agrochemicals, and flavor compounds.[1] Among these, the enantiomers of ethyl 3-hydroxybutanoate (E3HB) serve as versatile synthons for the production of valuable molecules. Traditional chemical synthesis routes often involve hazardous reagents, extreme reaction conditions, and challenging purification steps to resolve racemic mixtures.[2][3] Biocatalysis, utilizing whole microbial cells or isolated enzymes, presents a compelling green alternative, offering high enantioselectivity under mild, aqueous conditions.[4][5]
This comprehensive guide details microbial-based methods for the preparation of both (S)- and (R)-enantiomers of ethyl 3-hydroxybutanoate. We will explore two primary strategies: the asymmetric reduction of the prochiral ketone, ethyl acetoacetate (EAA), and the kinetic resolution of racemic ethyl 3-hydroxybutanoate. This document provides the theoretical underpinnings of these approaches, detailed experimental protocols, and insights into the critical parameters that govern the success of these biotransformations.
Theoretical Background: Principles of Microbial Stereoselection
The ability of microorganisms to produce single enantiomers of chiral molecules stems from the inherent stereospecificity of their enzymes, primarily oxidoreductases and hydrolases.
Asymmetric Reduction of Ethyl Acetoacetate
The most common microbial approach to chiral E3HB is the asymmetric reduction of ethyl acetoacetate. This biotransformation is catalyzed by oxidoreductase enzymes, which utilize nicotinamide cofactors (NADH or NADPH) as a source of hydrides.[1][6] The enzyme's active site is chiral, leading to a preferential transfer of a hydride to one of the two prochiral faces of the ketone carbonyl group. This results in the formation of one enantiomer of the corresponding secondary alcohol in high enantiomeric excess (e.e.).
The stereochemical outcome of the reduction is governed by Prelog's rule, which relates the stereochemistry of the product to the substrate's structure and the enzyme's cofactor preference. Most commonly, yeasts like Saccharomyces cerevisiae (baker's yeast) predominantly yield the (S)-enantiomer.[7][8][9] However, other microorganisms, such as Geotrichum candidum, have been shown to produce the (R)-enantiomer.[8]
Kinetic Resolution of Racemic Ethyl 3-Hydroxybutanoate
Kinetic resolution is an alternative strategy that involves the enantioselective reaction of a hydrolase (e.g., a lipase or esterase) with a racemic mixture of ethyl 3-hydroxybutanoate.[10] The enzyme preferentially catalyzes the hydrolysis of one enantiomer, leaving the other unreacted. For instance, an esterase might selectively hydrolyze (R)-ethyl 3-hydroxybutanoate to (R)-3-hydroxybutanoic acid, allowing for the recovery of unreacted, enantiomerically enriched (S)-ethyl 3-hydroxybutanoate.[10] This method is particularly useful when a specific enantiomer is desired and the corresponding microbial reduction is not highly selective or efficient.
Experimental Workflows and Protocols
Part 1: Asymmetric Reduction of Ethyl Acetoacetate to (S)-Ethyl 3-Hydroxybutanoate using Saccharomyces cerevisiae
This protocol details a widely used method for producing (S)-E3HB using commercially available baker's yeast. The process relies on the yeast's endogenous oxidoreductases and its glycolytic pathway to regenerate the necessary NADPH cofactor.
Workflow Diagram: Asymmetric Reduction
Caption: Workflow for (S)-E3HB production.
Detailed Protocol:
Materials:
-
Active dry baker's yeast (Saccharomyces cerevisiae)
-
Sucrose (or glucose)
-
Ethyl acetoacetate (EAA)
-
Deionized water
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Celite or diatomaceous earth (optional, for filtration)
-
Erlenmeyer flasks
-
Shaking incubator
-
Centrifuge
-
Separatory funnel
-
Rotary evaporator
-
Gas chromatograph with a chiral column (e.g., β-cyclodextrin)[11][12]
Procedure:
-
Yeast Culture Preparation: In a 1 L Erlenmeyer flask, dissolve 50 g of sucrose in 500 mL of warm (30-35°C) deionized water. Add 10 g of active dry baker's yeast and swirl to suspend. Cover the flask with a cotton plug or foam stopper and incubate at 30°C with moderate shaking (150-200 rpm) for 30-60 minutes to activate the yeast.[13]
-
Substrate Addition: Once the yeast is actively fermenting (indicated by foaming), add 2 g of ethyl acetoacetate to the culture.[7] It is often beneficial to add the substrate in portions over several hours to minimize toxicity to the yeast cells.
-
Biotransformation: Continue the incubation at 30°C with shaking for 24-72 hours. The optimal reaction time should be determined by monitoring the disappearance of the substrate and the formation of the product by gas chromatography (GC).[7]
-
Work-up and Extraction:
-
After the reaction, add a filter aid like Celite to the culture broth and filter through a Büchner funnel to remove the yeast cells. Alternatively, centrifuge the mixture at 4000 rpm for 15 minutes and decant the supernatant.
-
Saturate the supernatant with sodium chloride to reduce the solubility of the product in the aqueous phase.
-
Extract the aqueous phase three times with equal volumes of ethyl acetate in a separatory funnel.
-
Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[14]
-
-
Analysis:
Part 2: Asymmetric Reduction of Ethyl Acetoacetate to (R)-Ethyl 3-Hydroxybutanoate using Geotrichum candidum
For the synthesis of the (R)-enantiomer, a different microorganism is required. Geotrichum candidum has been reported to catalyze the anti-Prelog reduction of EAA.[8]
Detailed Protocol:
The protocol is similar to that for S. cerevisiae, with modifications to the microorganism and potentially the culture medium and conditions.
Materials:
-
Geotrichum candidum culture (e.g., from a culture collection)
-
Appropriate growth medium (e.g., YM broth)
-
Other materials as listed in Part 1.
Procedure:
-
Microorganism Cultivation: Inoculate a sterile growth medium with Geotrichum candidum and incubate under conditions optimal for its growth (typically 25-30°C with shaking).
-
Biotransformation: Once a sufficient cell density is reached, add ethyl acetoacetate to the culture.
-
Reaction Monitoring and Work-up: Follow the procedures for reaction monitoring, extraction, and analysis as described in Part 1. It is crucial to use chiral GC to confirm the stereochemical outcome of the reaction.
Part 3: Kinetic Resolution of Racemic Ethyl 3-Hydroxybutanoate
This protocol outlines a general approach for the kinetic resolution of (±)-E3HB using a microbial esterase. This method is particularly useful for obtaining one enantiomer in high optical purity from an inexpensive racemic starting material.
Workflow Diagram: Kinetic Resolution
Caption: Workflow for kinetic resolution of E3HB.
Detailed Protocol:
Materials:
-
Racemic ethyl 3-hydroxybutanoate
-
Microorganism known to produce an enantioselective esterase (e.g., Pseudomonas sp., Bacillus sp.) or a commercially available esterase/lipase.[10][15]
-
Phosphate buffer
-
pH meter and base solution (e.g., NaOH) for pH control
-
Other materials as listed in Part 1.
Procedure:
-
Enzyme Source Preparation: If using whole cells, cultivate the microorganism in an appropriate medium. If using a purified enzyme, dissolve it in the reaction buffer.
-
Reaction Setup: In a temperature-controlled vessel, dissolve racemic ethyl 3-hydroxybutanoate in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.0).
-
Initiation of Resolution: Add the whole cells or purified enzyme to the reaction mixture. Maintain a constant pH, as the hydrolysis of the ester will produce acid. This can be done using a pH-stat or by periodic manual addition of a base.
-
Monitoring the Reaction: Periodically take samples from the reaction mixture, extract with an organic solvent, and analyze by chiral GC. The goal is to stop the reaction when the conversion reaches approximately 50%, as this theoretically provides the highest enantiomeric excess for both the remaining substrate and the product.
-
Work-up and Separation:
-
Once the desired conversion is reached, stop the reaction (e.g., by filtering off the cells or denaturing the enzyme).
-
Extract the mixture with an organic solvent (e.g., ethyl acetate) to recover the unreacted, enantiomerically enriched E3HB.
-
Acidify the remaining aqueous phase (e.g., to pH 2 with HCl) and extract with an organic solvent to recover the enantiomerically enriched 3-hydroxybutanoic acid.
-
-
Analysis: Determine the yield and enantiomeric excess of both the recovered ester and the acid product using chiral GC.
Data Presentation and Interpretation
The success of these microbial methods is evaluated based on several key parameters, which should be systematically recorded and analyzed.
Table 1: Comparative Performance of Different Microbial Systems for E3HB Synthesis
| Microbial System | Target Enantiomer | Method | Substrate | Typical Yield (%) | Typical e.e. (%) | Reference |
| Saccharomyces cerevisiae | (S)-E3HB | Asymmetric Reduction | EAA | 60-85 | 85-98 | [7][8] |
| Geotrichum candidum | (R)-E3HB | Asymmetric Reduction | EAA | Moderate | >95 | [8] |
| Kluyveromyces marxianus | (R)-E3HB | Asymmetric Reduction | EAA | High | >99 | [7][16] |
| Aspergillus niger | (R)-E3HB | Asymmetric Reduction | EAA | Low | Low | [7] |
| Pseudomonas oryzihabitans (Esterase) | (S)-E3HB | Kinetic Resolution | (±)-E3HB | ~40 (87% of theoretical) | >99 | [10] |
| Recombinant E. coli (Carbonyl Reductase) | (S)-CHBE* | Asymmetric Reduction | COBE** | >90 | >99 | [17][18][19] |
* (S)-4-chloro-3-hydroxybutanoate ethyl ester, a structurally related valuable chiral building block.[17][18][19] ** Ethyl 4-chloro-3-oxobutanoate.
Troubleshooting and Optimization
-
Low Yield: This can be due to substrate or product toxicity, insufficient cofactor regeneration, or non-optimal reaction conditions (pH, temperature). Consider substrate feeding strategies, addition of a co-substrate like glucose, or immobilization of the cells.[20][21][22][23]
-
Low Enantioselectivity: This may be caused by the presence of multiple oxidoreductases with competing stereoselectivities within the same microorganism.[7] Screening different microbial strains or using genetically engineered organisms overexpressing a specific highly selective enzyme can address this issue.[24]
-
Difficult Product Isolation: Emulsions can form during extraction.[14] Adding salt to the aqueous phase or using centrifugation can help break these emulsions.
Conclusion
Microbial methods offer powerful, sustainable, and highly selective routes for the preparation of enantiomerically pure ethyl 3-hydroxybutanoate. The choice between asymmetric reduction and kinetic resolution, as well as the selection of the specific microorganism, will depend on the desired enantiomer and the available resources. The protocols and data presented in this guide provide a solid foundation for researchers to successfully implement these biocatalytic strategies in their own laboratories for the synthesis of these valuable chiral synthons.
References
- Seebach, D., Sutter, M. A., Weber, R. H., & Züger, M. F. (1985). Yeast reduction of ethyl acetoacetate: (S)-(+)
- Li, Y., et al. (2010). Biocatalytic synthesis of (S)-4-chloro-3-hydroxybutanoate ethyl ester using a recombinant whole-cell catalyst. Applied Microbiology and Biotechnology, 87(5), 1629-1637.
- Wang, Y., et al. (2016). Functional Characterization of a Robust Marine Microbial Esterase and Its Utilization in the Stereo-Selective Preparation of Ethyl (S)
- Bernardi, R., Cardillo, R., & Ghiringhelli, D. (1984). Enantiomers of Ethyl 3-Hydroxybutanoate and of I-( 1,3-Dithian-Z-yI)-2-hydroxypropane by Microbial Reduction of the Corresponding Oxo-derivatives.
- Lytra, G., Tempere, S., de Revel, G., & Barbe, J. C. (2015). Distribution and Organoleptic Impact of Ethyl 3-Hydroxybutanoate Enantiomers in Wine. Journal of Agricultural and Food Chemistry, 63(48), 10528-10535.
- Wikipedia contributors. (2023). Enantioselective reduction of ketones. In Wikipedia, The Free Encyclopedia.
- Dudzik, A., et al. (2013). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. Applied Microbiology and Biotechnology, 97(13), 5849-5864.
- He, Y. C., et al. (2014). Highly efficient synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate and its derivatives by a robust NADH-dependent reductase from E. coli CCZU-K14. Bioresource Technology, 165, 248-255.
- Pohl, N., Clague, A., & Schwarz, K. (2002). Chiral Compounds and Green Chemistry in Undergraduate Organic Laboratories: Reduction of a Ketone by Sodium Borohydride and Baker's Yeast.
- Straathof, A. J., et al. (2010). Engineering Cofactor Preference of Ketone Reducing Biocatalysts: A Mutagenesis Study on a γ-Diketone Reductase from the Yeast Saccharomyces cerevisiae Serving as an Example. Molecules, 15(10), 7111-7124.
- Pohl, N., Clague, A., & Schwarz, K. (2002). Chiral Compounds and Green Chemistry in Undergraduate Organic Laboratories: Reduction of a Ketone by Sodium Borohydride and Baker's Yeast.
- Stewart, J. D. (2001). Highly Stereoselective Reagents for β-Keto Ester Reductions by Genetic Engineering of Baker's Yeast.
- Ren, Y., et al. (2022). Asymmetric bioreduction of γ- and δ-keto acids by native carbonyl reductases from Saccharomyces cerevisiae. Applied Microbiology and Biotechnology, 106(5-6), 2005-2018.
- Nerz, D. (n.d.). The Stereoselective Reduction of Ethyl Acetoacetate using Enzymes found in Bakers Yeast.
- BenchChem. (2025).
- Zhang, D., et al. (2007). Synthesis of optically active ethyl 4-chloro-3-hydroxybutanoate by microbial reduction.
- Wang, Y., et al. (2017). Utilization of one novel deep-sea microbial protease sin3406-1 in the preparation of ethyl (S)-3-hydroxybutyrate through kinetic resolution. RSC Advances, 7(82), 52213-52221.
- Wolfson, A., et al. (2013). Baker's yeast catalyzed asymmetric reduction of prochiral ketones in different reaction mediums.
- Ramos, L. S., et al. (2019). Asymmetric bioreduction of β-ketoesters derivatives by Kluyveromyces marxianus: influence of molecular structure on the stereochemical course. Anais da Academia Brasileira de Ciências, 91(1).
- Li, Y., et al. (2010). Biocatalytic synthesis of (S)
- Bisogno, F. R., et al. (2015). Enzymatic strategies for asymmetric synthesis. RSC Advances, 5(110), 90460-90487.
- Lytra, G., Tempere, S., de Revel, G., & Barbe, J. C. (2015). Distribution and Organoleptic Impact of Ethyl 3-Hydroxybutanoate Enantiomers in Wine.
- Wolfson, A., et al. (2013). Baker's yeast catalyzed asymmetric reduction of prochiral ketones in different reaction mediums.
- Seebach, D., et al. (1985). YEAST REDUCTION OF ETHYL ACETOACETATE: (S)-(+)
- Bernardi, R., Cardillo, R., & Ghiringhelli, D. (1984). Enantiomers of Ethyl 3-Hydroxybutanoate and of I-( 1,3-Dithian-Z-yI)-2-hydroxypropane by Microbial. ElectronicsAndBooks.
- CN102168117A - Method for preparing ethyl (R)-4-cyano-3-hydroxybutyate.
- Food and Agriculture Organization of the United Nations. (n.d.). 3.4 Use of immobilized yeast cells in alcohol fermentation.
- Kometani, T., et al. (1993). Large-scale preparation of (S)-ethyl 3-hydroxybutanoate with a high enantiomeric excess through baker's yeast-mediated bioreduction.
- Berbegal, C., et al. (2018). Yeast Immobilization Systems for Alcoholic Wine Fermentations: Actual Trends and Future Perspectives. Frontiers in Microbiology, 9, 247.
- Verbelen, P. J., et al. (2006). Immobilized yeast cell systems for continuous fermentation applications. Biotechnology Letters, 28(19), 1515-1525.
- Lytra, G., et al. (2018).
- Lee, S. K., & Lee, P. C. (2011). Effect of immobilization on production of ethanol using yeast cells. African Journal of Biotechnology, 10(79), 18146-18151.
- Chandrika, K., et al. (2018). Characterization and Continuous Production of Ethanol Using Immobilized Yeast Cells. Biosciences Biotechnology Research Asia, 15(4).
- Gutarowska, B., et al. (2020).
- Sugai, T., Fujita, M., & Mori, K. (1983). Preparation of Both Enantiomers of Ethyl 3-Hydroxybutanoate by Microbial Methods. Nippon Kagaku Kaishi, (9), 1315-1321.
- Lytra, G., et al. (2018). Ethyl 2-hydroxy-3-methylbutanoate enantiomers: Quantitation and sensory evaluation in wine.
- Seebach, D., et al. (1985). Butanoic acid, 3-hydroxy-, ethyl ester, (S). Organic Syntheses Procedure.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 3-hydroxy-2-methylpropanoate
Welcome to the technical support center for the synthesis of Ethyl 3-hydroxy-2-methylpropanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during its synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions in a practical, question-and-answer format, grounded in established chemical principles and supported by authoritative references.
I. Overview of Synthetic Routes and Key Challenges
This compound is a valuable chiral building block in organic synthesis. The most prevalent methods for its preparation are the Reformatsky reaction and aldol-type condensation reactions. While effective, both routes are susceptible to side reactions that can complicate purification and reduce yield. The primary challenges include controlling reaction exothermicity, preventing self-condensation of starting materials, and suppressing the formation of the dehydrated α,β-unsaturated byproduct.
II. Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Reformatsky reaction yield is low, and I observe significant amounts of unreacted starting materials. What are the likely causes and solutions?
A1: Low conversion in a Reformatsky reaction is a common issue often related to the activation of the zinc metal and the overall reaction conditions.
-
Causality: The Reformatsky reaction is initiated by the oxidative insertion of zinc into the carbon-halogen bond of the α-halo ester, forming an organozinc reagent (a Reformatsky enolate).[1] This enolate is the active nucleophile that adds to the carbonyl electrophile. If the zinc surface is passivated with a layer of zinc oxide, this crucial first step is hindered, leading to poor initiation and low conversion.[2]
-
Troubleshooting & Optimization:
-
Zinc Activation: Ensure your zinc is highly active. Pre-activation is critical. Common methods include washing with dilute HCl to etch the oxide layer, followed by rinses with water, ethanol, and diethyl ether, and then drying under vacuum. Alternatively, chemical activation using reagents like iodine, 1,2-dibromoethane, or trimethylsilyl chloride can be effective.[3]
-
Reaction Initiation: A gentle warming of a small portion of the reactants is often necessary to initiate the reaction, which is typically indicated by a color change or the formation of a precipitate. Once initiated, the remaining reactants should be added at a rate that maintains a gentle reflux.
-
Solvent Purity: The presence of water in the solvent can quench the organozinc intermediate. Ensure you are using anhydrous solvents.
-
Reactant Stoichiometry: An excess of zinc and the α-bromo ester relative to the aldehyde can improve the yield of the desired β-hydroxy ester.[4]
-
Q2: I am attempting an aldol-type condensation to synthesize this compound, but I am getting a complex mixture of products. What is happening and how can I improve selectivity?
A2: The formation of a complex product mixture in a crossed aldol or Claisen-type condensation is a classic challenge, primarily due to competing self-condensation reactions.[5]
-
Causality: When two different carbonyl compounds that can both form enolates are mixed in the presence of a base, a statistical mixture of up to four products can result from self-condensation and crossed-condensation reactions. In the synthesis of this compound from ethyl propionate and formaldehyde, the primary concern is the self-Claisen condensation of ethyl propionate.[6]
-
Troubleshooting & Optimization:
-
Choice of Electrophile: Formaldehyde is an excellent electrophile as it cannot enolize and therefore cannot undergo self-condensation. This simplifies the reaction mixture considerably.[7]
-
Pre-formation of the Enolate: To prevent the self-condensation of ethyl propionate, you can pre-form its enolate using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures before the addition of formaldehyde. This ensures that the ethyl propionate is consumed as the nucleophile before it has a chance to react with itself.
-
Slow Addition: A practical alternative to pre-formation is the slow addition of the enolizable component (ethyl propionate) to a mixture of the non-enolizable electrophile (formaldehyde) and the base. This maintains a low concentration of the enolate, favoring the cross-condensation over self-condensation.[7]
-
Q3: My main impurity is an α,β-unsaturated ester, ethyl 2-methyl-2-propenoate. How can I prevent its formation?
A3: The formation of the α,β-unsaturated ester is due to the dehydration of the desired β-hydroxy ester product. This is a common side reaction in both Reformatsky and aldol reactions, especially under harsh conditions.[2][8]
-
Causality: The β-hydroxy group in the initial product can be eliminated, particularly with heating or under acidic or basic conditions, to form a more thermodynamically stable conjugated system.[2][8]
-
Troubleshooting & Optimization:
-
Temperature Control: Maintain a low reaction temperature. Overheating the reaction mixture is a primary driver of dehydration. For aldol-type reactions, running the reaction at 0 °C or even lower can significantly suppress this side reaction.
-
Mild Work-up Conditions: During the work-up, avoid strong acidic or basic conditions. A buffered aqueous work-up (e.g., with saturated ammonium chloride) is often preferred over strong acids.
-
Reaction Time: Monitor the reaction closely (e.g., by TLC or GC) and quench it as soon as the starting materials are consumed to avoid prolonged exposure of the product to the reaction conditions.
-
Purification: If dehydration is unavoidable, the unsaturated ester can often be separated from the desired β-hydroxy ester by column chromatography. Additionally, methods involving treatment with aqueous bisulfite solutions have been used to remove unsaturated carbonyl impurities.[9]
-
III. Analytical Characterization of Impurities
Accurate identification of impurities is crucial for process optimization. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for this purpose. Due to the polarity of the hydroxyl group in the target molecule, derivatization (e.g., silylation) is often necessary to improve volatility and chromatographic performance.[6]
| Compound | Structure | Molecular Weight ( g/mol ) | Potential GC-MS Fragmentation Insights |
| This compound | 132.16 | The mass spectrum will show characteristic fragments from the loss of ethoxy (-45), and other alkyl fragments. The molecular ion peak may be weak. | |
| Ethyl 2-bromopropionate | 181.03 | Isotopic pattern of bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) will be a key identifier. | |
| Ethyl 2-methyl-2-propenoate | 114.14 | The fragmentation pattern will be distinct from the desired product due to the double bond, often showing a strong molecular ion peak.[10][11][12] | |
| Ethyl 2-methyl-3-oxopentanoate | 158.19 | Characteristic fragments from the cleavage of the β-keto ester linkage are expected. |
IV. Experimental Protocols & Workflows
Protocol 1: Optimized Reformatsky Synthesis of this compound
This protocol is designed to maximize yield by ensuring proper zinc activation and controlling the reaction temperature.
Materials:
-
Zinc dust, activated
-
Ethyl 2-bromopropionate
-
Paraformaldehyde
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Set up a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
To the flask, add activated zinc dust (1.2 equivalents).
-
In the dropping funnel, prepare a solution of ethyl 2-bromopropionate (1.0 equivalent) and paraformaldehyde (1.1 equivalents) in anhydrous THF.
-
Add a small portion (~10%) of the solution from the dropping funnel to the zinc suspension.
-
Gently warm the flask until the reaction initiates (observe a color change or gentle reflux).
-
Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at reflux for an additional hour.
-
Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: Workflow for the Reformatsky synthesis.
Diagram: Common Impurity Formation Pathways
Caption: Impurity formation in aldol-type synthesis.
V. References
-
Chemistry LibreTexts. (2024, September 30). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]
-
Homework.Study.com. If a 1:1 mixture of ethyl acetate and ethyl propanoate is treated with base under Claisen... Retrieved from [Link]
-
The Claisen Condensation. (n.d.). Retrieved from [Link]
-
Vedantu. (n.d.). Which is the Claisen condensation product of ethyl class 11 chemistry CBSE. Retrieved from [Link]
-
Homework.Study.com. When a 1:1 mixture of ethyl propanoate and ethyl butanoate is treated with sodium ethoxide, four... Retrieved from [Link]
-
Master Organic Chemistry. (2022, April 14). Aldol Addition and Condensation Reactions. Retrieved from [Link]
-
Lim, S., et al. (2002). Sonochemical Reformatsky Reaction Using Indium. Bulletin of the Korean Chemical Society, 23(5), 689-690. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Reformatsky Reaction. Retrieved from [Link]
-
Reddit. (2023, June 20). Reformatsky reaction yield improvment. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Reformatsky Reaction. Retrieved from [Link]
-
Ranu, B. C., et al. (2008). An E-factor minimized protocol for the preparation of methyl β-hydroxy esters. Green Chemistry, 10(1), 114-117. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the Reaction Conditions. [a]. Retrieved from [Link]
-
Google Patents. (n.d.). US6960694B2 - Processes for preparing β-hydroxy-ketones and α,β-unsaturated ketones. Retrieved from
-
Organic Syntheses. (n.d.). 4-ethyl-2-methyl-2-octenoic acid. Retrieved from [Link]
-
Google Patents. (n.d.). EP0686622B1 - Removal of carbonyl impurities from alpha, beta-unsaturated carboxylic acid esters. Retrieved from
-
Organic Chemistry Portal. (n.d.). β-Hydroxy ketone, ester, nitrile synthesis by hydration or substitution. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Butanoic acid, 3-hydroxy-, ethyl ester, (S). Retrieved from [Link]
-
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 23.3: Dehydration of Aldol Products - Synthesis of Enones. Retrieved from [Link]
-
OpenStax. (2023, September 20). 23.3 Dehydration of Aldol Products: Synthesis of Enones. Retrieved from [Link]
-
Journal of Materials and Environmental Science. (2024, August 30). Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Asymmetric dehydration of beta-styryl-beta-hydroxy esters and application to the synthesis of a neoflavonoid. Retrieved from [Link]
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Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]
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Organic Syntheses. (n.d.). (r)-3-hydroxy-4-methylpentanoic acid. Retrieved from [Link]
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NIH. (n.d.). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Retrieved from [Link]
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AOCS. (2019, July 23). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Preparation of ester derivatives of fatty acids for chromatographic analysis. Retrieved from [Link]
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ACS Publications. (2024, January 10). Unraveling the Coking and Deactivation Behavior of Al–Cs/SiO2 Catalyst in the Aldol Condensation of Methyl Propionate with Formaldehyde. Retrieved from [Link]
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ResearchGate. (n.d.). Condensation reaction of methyl propionate (Ma) and formaldehyde. Retrieved from [Link]
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Whitman People. (n.d.). GC EI and CI Fragmentation and Interpretation of Spectra. Retrieved from [Link]
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ResearchGate. (2016, April 15). How to purify esterefication product? Retrieved from [Link]
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ResearchGate. (2025, August 10). The Kinetics of the Gas Phase Aldol Condensation Reaction of Propionic Acid with Formaldehyde on B2O3-P2O5-WO3/SiO2 Catalyst. Retrieved from [Link]
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ResearchGate. (2020, February 26). (PDF) Gaseous catalytic condensation reaction of methyl propionate and formaldehyde in a fluidized bed reactor. Retrieved from [Link]
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Technical Support Center: Synthesis of Ethyl 3-hydroxy-2-methylpropanoate
Welcome to the technical support center for the synthesis of Ethyl 3-hydroxy-2-methylpropanoate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical assistance to help you optimize your reaction yields and troubleshoot common experimental challenges. Our approach is rooted in scientific principles and practical laboratory experience to ensure you achieve reliable and reproducible results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of this compound, offering concise and actionable answers.
Q1: What are the most prevalent synthetic routes for this compound?
The two most widely employed methods for synthesizing this compound are the Reformatsky reaction and the Aldol condensation.
-
Reformatsky Reaction: This classic method involves the reaction of an α-halo ester (such as ethyl 2-bromopropionate) with a carbonyl compound (formaldehyde or its synthetic equivalent) in the presence of activated zinc metal.[1][2][3] The key intermediate is an organozinc reagent, often called a Reformatsky enolate, which is less reactive than lithium enolates, thus preventing self-condensation of the ester.[4]
-
Aldol-Type Condensation: This approach utilizes the reaction of an enolate, generated from an ethyl propionate derivative, with formaldehyde.[5][6] Variations of this reaction, such as the Mukaiyama aldol addition, employ silyl enol ethers with a Lewis acid catalyst, offering improved control over the reaction conditions.[7]
-
Catalytic Hydrogenation: Another viable route is the asymmetric hydrogenation of ethyl 2-(hydroxymethyl)acrylate using a chiral catalyst, such as a rhodium complex.[8] This method is particularly useful for obtaining enantiomerically pure products.
Q2: What are the critical parameters influencing the yield in the Reformatsky reaction?
The success of the Reformatsky reaction is highly dependent on several factors:
-
Activation of Zinc: The zinc metal must be activated to facilitate its insertion into the carbon-halogen bond of the α-halo ester.[3] Common activation methods include treatment with iodine, 1,2-dibromoethane, or dilute acids to remove the passivating oxide layer.
-
Solvent: The choice of solvent is crucial. Aprotic solvents like THF, diethyl ether, or toluene are typically used. The solvent's polarity can influence the reactivity of the Reformatsky reagent.
-
Temperature: The reaction is often initiated at a moderate temperature to ensure the formation of the organozinc reagent and then may be cooled before the addition of the aldehyde to control the exothermicity of the reaction.
-
Purity of Reagents: The presence of water or other protic impurities can quench the organozinc intermediate, leading to a significant decrease in yield. Therefore, using anhydrous reagents and solvents is essential.[9]
Q3: What are the common side reactions to be aware of?
Several side reactions can occur, leading to the formation of impurities and a reduction in the desired product's yield:
-
Self-condensation of the α-halo ester: Although less common with zinc enolates compared to lithium enolates, it can still occur, especially at higher temperatures.[4]
-
Dehydration of the β-hydroxy ester: The product, this compound, can undergo dehydration to form ethyl 2-methyl-2-propenoate, particularly under acidic workup conditions or at elevated temperatures during distillation.
-
Formation of byproducts from impurities in formaldehyde: Formaldehyde is often used as an aqueous solution (formalin) or as its solid polymer, paraformaldehyde. Impurities or incomplete depolymerization can lead to undesired side reactions.
Q4: What are the recommended purification techniques for this compound?
The primary purification method is fractional distillation under reduced pressure. This is necessary to avoid thermal decomposition or dehydration of the product. Column chromatography on silica gel can also be employed, particularly for removing polar impurities.[2][10] When using chromatography, it's important to choose an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation.
Section 2: Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
Symptoms:
-
Thin-layer chromatography (TLC) analysis shows the presence of starting materials but little or no product formation.
-
After workup and purification, the isolated yield is significantly lower than expected.
Potential Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Inactive Zinc (Reformatsky Reaction) | The zinc metal is coated with a layer of zinc oxide, preventing the oxidative addition step. | 1. Activate the zinc: Before the reaction, treat the zinc dust with a small amount of iodine, 1,2-dibromoethane, or wash with dilute HCl followed by thorough drying.[3] 2. Use freshly prepared activated zinc: Rieke zinc, prepared by the reduction of zinc halides, is highly reactive and can significantly improve yields.[3] |
| Presence of Moisture | The organozinc intermediate is highly sensitive to protic species and will be quenched by water. | 1. Dry all glassware thoroughly: Oven-dry or flame-dry all glassware before use.[9] 2. Use anhydrous solvents: Distill solvents from appropriate drying agents (e.g., sodium/benzophenone for THF and ether). 3. Ensure dry starting materials: Use freshly opened or properly stored reagents. |
| Inefficient Enolate Formation (Aldol Reaction) | The base used may not be strong enough to deprotonate the ethyl propionate, or the temperature may be too high, leading to side reactions. | 1. Choice of base: Use a strong, non-nucleophilic base like lithium diisopropylamide (LDA). 2. Temperature control: Form the enolate at a low temperature (e.g., -78 °C) to prevent self-condensation. |
| Low Reaction Temperature | The reaction may not have reached the activation energy required for product formation. | 1. Monitor the reaction temperature: Ensure the reaction is maintained at the optimal temperature as specified in the protocol. 2. Gentle heating: For the Reformatsky reaction, gentle heating may be required to initiate the formation of the organozinc reagent. |
Issue 2: Formation of Significant Byproducts
Symptoms:
-
TLC or GC-MS analysis reveals the presence of multiple spots or peaks in addition to the desired product.
-
The final product is difficult to purify due to the presence of impurities with similar physical properties.
Potential Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Dehydration of the Product | The β-hydroxy ester can eliminate water to form an α,β-unsaturated ester, especially under harsh acidic conditions or high temperatures. | 1. Mild workup conditions: Use a saturated aqueous solution of ammonium chloride for quenching instead of strong acids. 2. Low-temperature purification: Perform distillation under a high vacuum to keep the boiling point low. |
| Self-Condensation of Starting Materials | The enolate can react with another molecule of the starting ester. | 1. Slow addition of reagents: Add the aldehyde slowly to the pre-formed enolate to ensure it reacts preferentially with the aldehyde. 2. Use of less reactive enolates: The zinc enolates in the Reformatsky reaction are less prone to self-condensation than their lithium counterparts.[4] |
| Cannizzaro Reaction of Formaldehyde | Under basic conditions, formaldehyde can undergo a disproportionation reaction to form methanol and formic acid. | 1. Use a non-nucleophilic base: Employ bases like LDA that are less likely to promote the Cannizzaro reaction. 2. Control stoichiometry: Use a slight excess of the enolate precursor relative to formaldehyde. |
Issue 3: Difficulty in Product Purification
Symptoms:
-
The product co-distills with impurities.
-
Poor separation is achieved during column chromatography.
Potential Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Similar Boiling Points of Product and Impurities | Byproducts such as the dehydrated product may have boiling points close to the desired product. | 1. Use a high-efficiency distillation column: A Vigreux or packed column can improve separation. 2. Optimize vacuum: Fine-tune the pressure during distillation to maximize the difference in boiling points. |
| Product Streaking on Silica Gel Column | The polar hydroxyl group can interact strongly with the silica gel, leading to tailing and poor separation. | 1. Adjust solvent polarity: Gradually increase the polarity of the eluent during chromatography. 2. Use a different stationary phase: Consider using alumina or a reverse-phase column if silica gel is ineffective. |
| Product Degradation on Silica Gel | The acidic nature of silica gel can cause dehydration of the β-hydroxy ester. | 1. Neutralize the silica gel: Pre-treat the silica gel with a small amount of a non-nucleophilic base like triethylamine. 2. Work quickly: Do not let the product remain on the column for an extended period. |
Section 3: Experimental Protocols and Visualizations
Protocol 1: Synthesis via Reformatsky Reaction
Step-by-Step Methodology:
-
Zinc Activation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add zinc dust (1.2 eq). Add a crystal of iodine and gently heat with a heat gun until the purple vapor dissipates. Allow the flask to cool to room temperature under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction Setup: Add anhydrous THF to the flask. In the dropping funnel, place a solution of ethyl 2-bromopropionate (1.0 eq) in anhydrous THF.
-
Initiation: Add a small portion of the ethyl 2-bromopropionate solution to the zinc suspension and gently warm the mixture. The reaction is initiated when the solution becomes cloudy and the exothermic reaction begins.
-
Addition of Reagents: Once the reaction has started, add the remaining ethyl 2-bromopropionate solution dropwise, maintaining a gentle reflux. After the addition is complete, continue to stir the mixture for 30 minutes.
-
Aldehyde Addition: Cool the reaction mixture to 0 °C and add a solution of freshly distilled formaldehyde (or paraformaldehyde that has been cracked) in anhydrous THF dropwise.
-
Quenching and Workup: After the addition is complete, stir the reaction at room temperature for 1 hour. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by vacuum distillation.
Diagrams
Reformatsky Reaction Mechanism ```dot
Caption: Troubleshooting flowchart for low reaction yield.
References
- Miyata, S., Kumamoto, T., & Ishikawa, T. (2007). Helvetica Chimica Acta, 90(7), 1420-1438.
-
Science of Synthesis. (n.d.). Synthesis by Aldol and Related Condensation Reactions. Retrieved from [Link]
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SATHEE. (n.d.). Chemistry Reformatsky Reaction. Retrieved from [Link]
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NROChemistry. (n.d.). Reformatsky Reaction. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Improve Yield. Retrieved from [Link]
-
Wikipedia. (n.d.). Reformatsky reaction. Retrieved from [Link]
- Lim, H. J., Keum, G., Kang, S. B., Chung, B. Y., & Kim, Y. (2002). Sonochemical Reformatsky Reaction Using Indium. Bulletin of the Korean Chemical Society, 23(10), 1443-1445.
-
Organic Syntheses. (n.d.). Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary. Retrieved from [Link]
- Fringuelli, F., Lanari, D., Pizzo, F., & Vaccaro, L. (2011). An E-factor minimized protocol for the preparation of methyl β-hydroxy esters. Green Chemistry, 13(5), 1175-1183.
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Technical Support Center: Optimizing Reaction Conditions for Enantioselective Synthesis
Welcome to the technical support center for enantioselective synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the optimization of asymmetric reactions. Here, you will find a structured approach to troubleshooting, featuring in-depth FAQs, detailed experimental guides, and protocols to help you achieve high yield and enantioselectivity in your chemical transformations.
Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common initial challenges faced in enantioselective synthesis.
Q1: My enantiomeric excess (% ee) is significantly lower than reported in the literature for a similar reaction. What is the first thing I should check?
A1: Before investigating any reaction parameters, the first and most critical step is to rigorously validate your analytical method, which is typically chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). An unvalidated or poorly optimized analytical method is a frequent source of inaccurate % ee values.[1][2]
-
Causality: The detector response for two enantiomers can differ, and inadequate separation can lead to overlapping peaks, both of which will result in an incorrect calculation of the enantiomeric ratio.[1]
-
Actionable Advice: Prepare a true racemic sample of your product. Your analytical method should be able to separate this 50:50 mixture into two distinct, baseline-resolved peaks of equal area.[2]
Q2: I've confirmed my analytical method is accurate, but my % ee is still low and inconsistent. What's the next logical step?
A2: The next step is to meticulously assess the purity of all reaction components: the substrate, reagents, catalyst/ligand, and solvent. Asymmetric reactions are highly sensitive to trace impurities that can have a profound negative impact on stereoselectivity.[2][3]
-
Causality: Impurities can act as catalyst poisons, competing substrates, or promoters of a non-selective background reaction, all of which will degrade the overall enantioselectivity.[2] For example, moisture can deactivate sensitive organometallic catalysts, and residual starting materials from a previous synthetic step can interfere with the catalytic cycle.[3]
-
Actionable Advice: Repurify your substrate via recrystallization, distillation, or column chromatography.[1] Use only high-purity, anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system.[1][3] Verify the integrity and purity of the chiral ligand and metal precursor.[4]
Q3: Can small changes in temperature really have a significant impact on enantioselectivity?
A3: Absolutely. Temperature is one of the most critical parameters governing enantioselectivity.[3] There is often an inverse relationship between reaction temperature and % ee.
-
Causality: The enantioselectivity of a reaction is determined by the difference in the free energies of the two diastereomeric transition states leading to the R and S enantiomers (ΔΔG‡). According to the Eyring equation, this difference has a greater impact on the relative reaction rates at lower temperatures. A more ordered and rigid transition state at lower temperatures often enhances the chiral catalyst's ability to discriminate between the two enantiotopic faces of the substrate.[3][5]
-
Actionable Advice: If your enantioselectivity is low, performing the reaction at a lower temperature (e.g., 0 °C, -20 °C, or even -78 °C) is a standard strategy to improve it.[3][4] However, this may reduce the reaction rate, so a systematic temperature screening is recommended to find the optimal balance.[3][5]
Q4: How do I know if I'm using the right amount of catalyst?
A4: The optimal catalyst loading is a balance. Too little catalyst may result in a slow reaction or allow a non-selective background reaction to dominate, lowering the % ee.[3] Conversely, excessively high catalyst concentrations can sometimes lead to the formation of less selective catalyst aggregates.[3]
-
Causality: The catalyzed pathway must be significantly faster than any uncatalyzed pathway to ensure high enantioselectivity. If the catalyst loading is too low, the background reaction becomes more prominent.
-
Actionable Advice: Systematically vary the catalyst loading (e.g., 0.5 mol%, 1 mol%, 2 mol%, 5 mol%) to determine the optimal concentration for your specific transformation.[3] Run a control experiment without the chiral catalyst to quantify the rate and selectivity of the background reaction.[4]
Section 2: In-Depth Troubleshooting Guides
This section provides detailed, step-by-step guides for resolving more complex issues.
Guide 1: Diagnosing and Improving Low Enantioselectivity
Low % ee is the most common problem in enantioselective synthesis. This guide provides a systematic workflow to identify and address the root cause.
Troubleshooting Workflow for Low % ee
Caption: A systematic workflow for troubleshooting low enantiomeric excess.
Step-by-Step Methodologies:
Protocol 1: Validation of a Chiral HPLC Method [1]
-
Resolution: Prepare a racemic standard of your product. Inject this solution and adjust the mobile phase (e.g., hexane/isopropanol ratio) and flow rate to achieve baseline separation (Resolution, Rs > 1.5) between the two enantiomer peaks.
-
Accuracy: Prepare standards of known enantiomeric composition (e.g., 90:10, 75:25). Analyze these standards and compare the measured % ee with the known values.
-
Precision: Inject the same sample multiple times (e.g., n=6) and calculate the relative standard deviation (RSD) of the % ee, which should ideally be <2%.
-
Linearity: Prepare a series of solutions with varying concentrations of each enantiomer to ensure the detector response is linear across the relevant concentration range.
Protocol 2: Solvent and Temperature Screening [3]
-
Setup: In an inert atmosphere (glovebox or Schlenk line), set up an array of reaction vials.
-
Preparation: To each vial, add the substrate, chiral catalyst, and any other solid reagents.
-
Solvent Addition: Add a different anhydrous solvent (e.g., Toluene, CH₂Cl₂, THF, Acetonitrile, Hexane) to each vial.
-
Temperature Control: Place the vials in blocks set to different temperatures (e.g., -20 °C, 0 °C, 25 °C, 40 °C). Use a reliable cryostat for accurate temperature control.
-
Initiation & Monitoring: Initiate the reactions (e.g., by adding the final reagent) and monitor their progress over time by taking aliquots for analysis.
-
Analysis: After a set time, quench the reactions and determine the conversion and % ee for each condition.
Data Presentation: Impact of Solvent and Temperature
| Solvent | Temperature (°C) | Yield (%) | % ee |
| Toluene | 25 | 95 | 85 |
| Toluene | 0 | 92 | 92 |
| Toluene | -20 | 85 | >99 |
| Dichloromethane | 25 | 98 | 70 |
| Dichloromethane | 0 | 95 | 81 |
| THF | 25 | 90 | 65 |
| THF | 0 | 88 | 75 |
This table illustrates hypothetical data from a screening experiment, showing that lower temperatures and non-coordinating solvents like toluene can favor higher enantioselectivity.
Guide 2: Addressing Catalyst Deactivation
If you observe that the reaction starts well but then slows down or stalls, or if the enantioselectivity decreases over time, catalyst deactivation may be the culprit.[4][6]
Q: How can I determine if my catalyst is deactivating?
A: Monitor the reaction kinetics. A linear product formation over time suggests a stable catalyst. If the rate decreases significantly before the substrate is consumed, deactivation is likely. Also, a drop in % ee over the course of the reaction can indicate the formation of a less selective or inactive catalyst species.[6]
Experimental Workflow for Diagnosing Catalyst Deactivation
Caption: A decision tree for investigating potential catalyst deactivation pathways.
Common Causes of Deactivation and Solutions:
-
Sensitivity to Air or Moisture: Many organometallic catalysts are highly sensitive to oxygen and water.[7]
-
Product Inhibition: The product of the reaction may coordinate to the catalyst more strongly than the substrate, leading to inhibition.[8]
-
Diagnosis: Run a reaction and intentionally add a sample of the purified product at the beginning. If the initial reaction rate is significantly slower compared to a control without added product, inhibition is occurring.[8]
-
Solution: Consider running the reaction at higher dilution or investigate methods for in-situ product removal or protection.[8]
-
-
Thermal Decomposition: The catalyst complex may not be stable at the reaction temperature over long periods.
-
Diagnosis: Run the reaction at a lower temperature and see if the catalyst lifetime improves. Analyze the reaction mixture for signs of catalyst decomposition (e.g., formation of metallic precipitates).
-
Solution: Find the highest temperature at which the catalyst is stable for the required reaction time.
-
-
Poisoning by Impurities: Functional groups present as impurities in the substrate or solvent (e.g., thiols, amines) can irreversibly bind to and deactivate the metal center.
-
Diagnosis: Purify the substrate and solvent to the highest possible degree and repeat the reaction. If catalyst stability improves, poisoning was the likely cause.
-
Solution: Implement a rigorous purification step for all reagents prior to the reaction.
-
Section 3: The Role of Additives
In some cases, the addition of a small quantity of an achiral substance can dramatically improve yield, reaction rate, and/or enantioselectivity.[9][10][11]
Q: When should I consider using an additive?
A: Consider additives when you have already optimized temperature, solvent, and concentration but are still facing issues with low selectivity or reactivity. Additives can serve multiple roles, such as activating the catalyst, sequestering inhibitors, or influencing the structure of the transition state.[12]
Types of Common Additives and Their Functions:
-
Lewis Acids (e.g., Ti(Oi-Pr)₄, Sc(OTf)₃): Can coordinate to the substrate (e.g., a carbonyl group), increasing its electrophilicity and accelerating the reaction.
-
Brønsted Acids/Bases (e.g., Acetic Acid, Triethylamine): Can act as co-catalysts in proton transfer steps or neutralize inhibitory species.
-
Salts (e.g., LiCl, AgSbF₆): Can influence the aggregation state of the catalyst or act as halide scavengers to generate a more active cationic catalyst.
-
Water: While often considered an inhibitor, trace amounts of water are sometimes essential for achieving high catalytic activity in certain organocatalytic systems.[13][14]
References
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Zhang, Z., & Zhang, W. (2016). Additive Effects on Asymmetric Catalysis. Chemical Reviews, 116(6), 4006–4123. Retrieved January 4, 2026, from [Link]
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Asymmetric Catalysis (Enantioselective Catalysis) | Guide to Optimization. (n.d.). Mettler Toledo. Retrieved January 4, 2026, from [Link]
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Zhang, Z., & Zhang, W. (2016). Additive Effects on Asymmetric Catalysis. ACS Publications. Retrieved January 4, 2026, from [Link]
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Enhancement of Selectivity and Reactivity of Lipases by Additives. (2014). ResearchGate. Retrieved January 4, 2026, from [Link]
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Banerjee, S., & Vanka, K. (2022). Why are Aromatic Additives Effective in Asymmetric Organocatalysis? ChemRxiv. Retrieved January 4, 2026, from [Link]
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Additive Effects on Asymmetric Catalysis. (2016). ResearchGate. Retrieved January 4, 2026, from [Link]
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screening for generality in asymmetric catalysis. (2018). PubMed Central. Retrieved January 4, 2026, from [Link]
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Iborra, S., & Corma, A. (2009). Water in asymmetric organocatalytic systems: a global perspective. PubMed. Retrieved January 4, 2026, from [Link]
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Screening for Generality in Asymmetric Catalysis. (2022). ChemRxiv. Retrieved January 4, 2026, from [Link]
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Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. (2022). MDPI. Retrieved January 4, 2026, from [Link]
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Rapid screening for asymmetric catalysts: The efficient connection of two different catalytic asymmetric reactions. (2004). ResearchGate. Retrieved January 4, 2026, from [Link]
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Generality-driven optimization of enantio- and regioselective catalysis by high-throughput experimentation and machine learning. (2024). ChemRxiv. Retrieved January 4, 2026, from [Link]
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Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone. (2020). MDPI. Retrieved January 4, 2026, from [Link]
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Asymmetric Synthesis. (n.d.). University of Windsor. Retrieved January 4, 2026, from [Link]
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Synthetic Methods for the Construction of Chiral Molecules: Enantioselective Catalysis and Asymmetric Synthesis. (2023). Hilaris Publisher. Retrieved January 4, 2026, from [Link]
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Reaction Optimization Experiment for Undergraduate Capstone Organic Chemistry Laboratory Course. (2024). ACS Publications. Retrieved January 4, 2026, from [Link]
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Detection and elimination of product inhibition from the asymmetric catalytic hydrogenation of enamines. (2005). PubMed. Retrieved January 4, 2026, from [Link]
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Rational design of enzyme activity and enantioselectivity. (2022). PubMed Central. Retrieved January 4, 2026, from [Link]
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A Green Chemistry Approach to Asymmetric Catalysis: Solvent-Free and Highly Concentrated Reactions. (2007). PubMed Central. Retrieved January 4, 2026, from [Link]
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Generality-Oriented Optimization of Enantioselective Aminoxyl Radical Catalysis. (2022). ResearchGate. Retrieved January 4, 2026, from [Link]
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An Integrated Approach Combining Reaction Engineering and Design of Experiments for Optimizing Reactions. (2016). ResearchGate. Retrieved January 4, 2026, from [Link]
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Solvent-Induced Enantioselectivity. (2017). ChemistryViews. Retrieved January 4, 2026, from [Link]
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Introduction: Enantioselective Catalysis. (2003). ACS Publications. Retrieved January 4, 2026, from [Link]
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Solving Issues with Heterogeneous Catalytic Hydrogenation. (n.d.). Organic Process Research & Development. Retrieved January 4, 2026, from [Link]
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Stereoselective Dihalogenation of Alkynes to Access Enantioenriched Z-Vicinal Dihaloalkene Atropisomers. (2024). ACS Publications. Retrieved January 4, 2026, from [Link]
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Working with air and moisture sensitive compounds. (2008). Molecular Inorganic Chemistry. Retrieved January 4, 2026, from [Link]
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Activation, Deactivation and Reversibility Phenomena in Homogeneous Catalysis: A Showcase Based on the Chemistry of Rhodium/Phosphine Catalysts. (2019). MDPI. Retrieved January 4, 2026, from [Link]
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Towards the insights into the deactivation behavior of acetylene hydrogenation catalyst. (2023). ScienceDirect. Retrieved January 4, 2026, from [Link]
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Asymmetric catalysis: An enabling science. (2001). PubMed Central. Retrieved January 4, 2026, from [Link]
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Chiral Auxiliaries in Asymmetric Synthesis of Natural Products. (2020). YouTube. Retrieved January 4, 2026, from [Link]
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Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. (2022). PubMed Central. Retrieved January 4, 2026, from [Link]
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Fundamentals of Asymmetric Catalysis by Patrick J. Walsh, Marisa C. Kozlowski. (2009). PenguinRandomHouse.com. Retrieved January 4, 2026, from [Link]
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Water-enabling strategies for asymmetric catalysis. (2019). Organic & Biomolecular Chemistry. Retrieved January 4, 2026, from [Link]
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Optical Purity and Enantiomeric Excess. (2017). Master Organic Chemistry. Retrieved January 4, 2026, from [Link]
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Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory: The Importance of the Syringe. (2020). ResearchGate. Retrieved January 4, 2026, from [Link]
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Enantiomeric Excess (ee) and Specific Rotation Practice Problems. (n.d.). Chemistry Steps. Retrieved January 4, 2026, from [Link]
-
Ion Hydration Enables Generality in Asymmetric Catalysis: Desymmetrization to P-Stereogenic Triarylphosphine Derivatives. (2025). PubMed. Retrieved January 4, 2026, from [Link]
-
Enantiomeric excess problems|Calculations|Practice questions|Examples|Stereochemistry|csirnet|gate. (2019). YouTube. Retrieved January 4, 2026, from [Link]
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Stability of Ethyl 3-hydroxy-2-methylpropanoate under different conditions
Technical Support Center: Stability of Ethyl 3-hydroxy-2-methylpropanoate
Welcome to the technical support guide for this compound (CAS 89534-52-1). This document is designed for researchers, chemists, and drug development professionals to provide in-depth insights and practical guidance on the stability of this key bifunctional building block. Understanding its stability profile is critical for ensuring the integrity of your experiments, the purity of your products, and the reliability of your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling, storage, and inherent stability of this compound.
Q1: What are the primary chemical liabilities and expected degradation pathways for this compound?
A1: The structure of this compound contains two primary functional groups susceptible to degradation: an ethyl ester and a primary alcohol.
-
Ester Hydrolysis: This is the most significant degradation pathway. The ester linkage is susceptible to hydrolysis under both acidic and basic conditions, yielding 3-hydroxy-2-methylpropanoic acid and ethanol. Basic conditions, in particular, will rapidly accelerate this process through saponification.[1]
-
Oxidation: The primary alcohol (-CH2OH) group is susceptible to oxidation. Depending on the oxidant and reaction conditions, it can be oxidized to an aldehyde (ethyl 3-formyl-2-methylpropanoate) or further to a carboxylic acid (ethyl 2-methyl-3-oxopropanoate).
Q2: What are the official recommended storage conditions for this compound?
A2: To ensure long-term stability, the compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[2] It is crucial to keep it away from heat, sparks, open flames, and other ignition sources.[3] Furthermore, incompatible materials such as strong oxidizing agents and strong bases must be avoided to prevent degradation.[2][3]
Q3: How stable is this compound in common aqueous buffers and solvents?
A3: The stability in aqueous solutions is highly pH-dependent.
-
Neutral pH (6-8): The compound is relatively stable, but slow hydrolysis can still occur over extended periods, especially at elevated temperatures.
-
Acidic pH (<5): Acid-catalyzed hydrolysis will occur, with the rate increasing as the pH decreases and temperature increases.[1]
-
Basic pH (>8): The compound will degrade rapidly via base-catalyzed hydrolysis.[1] For experimental procedures requiring basic conditions, it is imperative to use the lowest possible temperature and shortest reaction time to minimize this degradation.
Q4: Can this molecule undergo transesterification?
A4: Yes. In the presence of other alcohols and a suitable acid or base catalyst, this compound can undergo transesterification. For example, reacting it with methanol under acidic conditions could lead to the formation of Mthis compound. This is a critical consideration in multi-step syntheses where other alcohols are present.
Section 2: Troubleshooting Guide for Common Experimental Issues
This guide provides a problem-and-solution framework for issues that may arise during experimentation, linking observations to the compound's chemical stability.
| Problem Observed | Probable Cause & Explanation | Recommended Troubleshooting Actions |
| Unexpected new peak appears in HPLC/LC-MS analysis of an aged sample, especially one prepared in a basic medium. | Ester Hydrolysis. The most likely cause is the hydrolysis of the ethyl ester to its corresponding carboxylic acid (3-hydroxy-2-methylpropanoic acid). This degradant is more polar and will typically have a shorter retention time on a reverse-phase HPLC column. | 1. Confirm Identity: Use LC-MS to check if the molecular weight of the new peak corresponds to the hydrolyzed acid.2. pH Control: Prepare samples in a neutral or slightly acidic buffer (e.g., pH 5-7) immediately before analysis.3. Temperature Control: Keep samples cool (2-8°C) to slow the rate of hydrolysis. |
| Loss of product yield in a reaction involving an oxidizing agent. | Oxidation of the Primary Alcohol. The primary hydroxyl group is susceptible to oxidation. This can lead to the formation of an aldehyde or carboxylic acid byproduct, reducing the yield of the desired product. | 1. Protecting Groups: Consider protecting the alcohol group (e.g., as a silyl ether) before performing the oxidation step.2. Selective Reagents: Use milder or more selective oxidizing agents that are less likely to react with the primary alcohol.3. Monitor Reaction: Closely monitor the reaction by TLC or HPLC to minimize byproduct formation. |
| Inconsistent assay results or gradual decrease in purity for samples stored in solution. | Slow Degradation. This can be due to slow, uncatalyzed hydrolysis or potential microbial contamination if non-sterile solvents/buffers are used. Enzymes from microbes can efficiently hydrolyze the ester.[4] | 1. Use Fresh Solutions: Always prepare solutions fresh for quantitative analysis.2. Sterile Filtration: If solutions must be stored, use sterile-filtered solvents and store them at 2-8°C in a sealed container.3. Perform a Time-Course Study: Analyze the sample solution at several time points (e.g., 0, 2, 4, 8, 24 hours) to quantify the rate of degradation under your specific storage conditions. |
Section 3: Visualizing Degradation Pathways
Understanding the potential chemical transformations is key to troubleshooting. The following diagrams illustrate the primary degradation pathways.
Caption: Primary hydrolytic degradation pathway.
Caption: Potential oxidative degradation pathways.
Section 4: Experimental Protocol: Forced Degradation Study
To formally assess stability and develop a stability-indicating analytical method, a forced degradation study is essential.[5][6] This protocol provides a standardized workflow based on ICH guidelines.[1][7]
Caption: Workflow for a forced degradation study.
1. Objective: To intentionally degrade this compound under controlled stress conditions to identify potential degradants and establish a stability-indicating analytical method. The goal is to achieve 5-20% degradation.[7]
2. Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV/PDA detector
-
LC-MS system for peak identification
3. Stock Solution Preparation:
-
Prepare a stock solution of this compound at 1.0 mg/mL in acetonitrile.
4. Stress Conditions:
-
Control Sample: Dilute the stock solution with 50:50 acetonitrile:water to a final concentration of 0.1 mg/mL. Store at 2-8°C.
-
Acid Hydrolysis:
-
Mix equal parts of the stock solution and 0.2 M HCl to get a final concentration of 0.1 mg/mL in 0.1 M HCl.
-
Incubate the vial in a water bath at 60°C.
-
Withdraw aliquots at 2, 4, 8, and 24 hours.
-
Before injection, neutralize the aliquot with an equivalent amount of 0.1 M NaOH.
-
-
Base Hydrolysis:
-
Mix equal parts of the stock solution and 0.02 M NaOH to get a final concentration of 0.1 mg/mL in 0.01 M NaOH. Note: A lower concentration of base is used due to the high lability of esters to basic hydrolysis.[7]
-
Keep at room temperature (25°C).
-
Withdraw aliquots at 30 min, 1, 2, and 4 hours.
-
Before injection, neutralize the aliquot with an equivalent amount of 0.01 M HCl.
-
-
Oxidative Degradation:
-
Mix equal parts of the stock solution and 6% H₂O₂ to get a final concentration of 0.1 mg/mL in 3% H₂O₂.
-
Keep at room temperature (25°C), protected from light.
-
Withdraw aliquots at 2, 4, 8, and 24 hours.
-
-
Thermal Degradation:
-
Place a small amount (10-20 mg) of the solid compound in a glass vial.
-
Heat in an oven at 80°C.
-
At 24 and 48 hours, remove a sample, dissolve it in acetonitrile to 1.0 mg/mL, and dilute for analysis.
-
5. Analytical Method: A stability-indicating method must be able to separate the intact parent compound from all process impurities and degradation products.[8]
-
Technique: High-Performance Liquid Chromatography (HPLC).[9]
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Gradient of A (0.1% Formic Acid in Water) and B (Acetonitrile).
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm.
-
Analysis: Calculate the percentage of degradation. Use peak purity analysis (with a PDA detector) to confirm that the parent peak is spectrally pure in the presence of degradants. Use LC-MS to obtain mass data for the new peaks to aid in structural elucidation.
References
- Sigma-Aldrich. (n.d.). Safety Data Sheet.
- ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products.
- Syngene. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
- Synquest Labs. (n.d.). Ethyl 2,2-difluoro-3-hydroxypropanoate Safety Data Sheet.
- BioProcess International. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation.
- ACD/Labs. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
- Symmetric Events. (2023, January 30). Training Snippet: Introduction to forced degradation studies.
- PubChem. (n.d.). This compound.
- Fisher Scientific. (n.d.). Safety Data Sheet.
- Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.
- ResearchGate. (2001). Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases.
- PubMed Central. (n.d.). Bacterial degradation of phthalate isomers and their esters.
Sources
- 1. onyxipca.com [onyxipca.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. fishersci.com [fishersci.com]
- 4. Bacterial degradation of phthalate isomers and their esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biopharminternational.com [biopharminternational.com]
- 6. acdlabs.com [acdlabs.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. m.youtube.com [m.youtube.com]
- 9. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Technical Support Center: A Guide to Scaling Up Ethyl 3-hydroxy-2-methylpropanoate Production
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of Ethyl 3-hydroxy-2-methylpropanoate. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning from laboratory-scale experiments to pilot or industrial-scale production. We will delve into the causality behind experimental choices, offering troubleshooting solutions and best practices to ensure a robust, reproducible, and efficient manufacturing process.
Introduction to the Scale-Up Challenge
This compound is a valuable chiral building block and intermediate in the synthesis of various fine chemicals and pharmaceuticals. Its production, typically achieved through methods like the catalytic hydrogenation of ethyl 2-methylacetoacetate or enzymatic processes, presents a unique set of challenges during scale-up. Moving from a lab bench to a large-scale reactor is not merely about increasing reactant volumes.[1] It introduces complexities related to mass and heat transfer, mixing efficiency, process control, and safety that can significantly impact yield, purity, and overall process viability.[2][3][4]
This guide provides a structured approach to identifying and resolving these issues through a series of troubleshooting scenarios and frequently asked questions.
Troubleshooting Guide: Common Scale-Up Issues
This section addresses specific problems you might encounter during your scale-up experiments in a direct question-and-answer format.
Q1: My reaction yield has dropped significantly after moving from a 1L to a 100L reactor. What are the likely causes and how can I fix this?
A significant drop in yield upon scale-up is one of the most common challenges and typically points to physical or chemical parameters that do not scale linearly.[2] The primary culprits are often mass transfer limitations, inadequate temperature control, or poor mixing.
Potential Causes & Troubleshooting Steps:
-
Mass Transfer Limitations (Especially for Hydrogenation): In a gas-liquid-solid catalytic hydrogenation, hydrogen must dissolve in the liquid phase and diffuse to the catalyst surface.[5] At larger scales, this becomes more difficult.
-
Diagnosis: Monitor the hydrogen uptake rate. If it's significantly slower than in the lab, despite sufficient hydrogen pressure, mass transfer is likely the bottleneck.
-
Solution:
-
Increase Agitation: Improve gas dispersion and reduce the boundary layer around the catalyst particles. Be cautious, as excessive agitation can lead to catalyst attrition.[4]
-
Optimize Impeller Design: A gas-inducing impeller (e.g., Rushton turbine) may be necessary in large vessels to ensure proper gas-liquid mixing.
-
Increase Hydrogen Pressure: While maintaining safety protocols, increasing the headspace pressure can improve the driving force for hydrogen dissolution.
-
-
-
Inefficient Heat Transfer: Exothermic reactions, like hydrogenation, generate significant heat. Large reactors have a lower surface-area-to-volume ratio, making heat dissipation more challenging.[2][4]
-
Diagnosis: Place multiple temperature probes within the reactor. "Hot spots" or a significant deviation from the set temperature indicate poor heat removal.
-
Solution:
-
Adjust Coolant Flow Rate & Temperature: Ensure your cooling system is adequate for the larger scale.
-
Control Addition Rate: For reactions involving the addition of a limiting reagent, slowing the addition rate can control the rate of heat generation.
-
Utilize a Scale-Down Model: Use a lab calorimeter to accurately measure the reaction enthalpy and simulate the thermal behavior of the production reactor to predict and manage the heat load.[5]
-
-
-
Catalyst Deactivation or Settling:
-
Diagnosis: Take samples during the reaction and analyze for catalyst concentration in the liquid phase. If the catalyst has settled, its active sites are unavailable.
-
Solution:
-
Improve Agitation: Ensure the agitation speed is sufficient to keep the catalyst suspended. Baffles in the reactor can help prevent vortexing and improve solid suspension.
-
Check for Poisons: Raw materials or solvents may contain impurities (e.g., sulfur compounds) that were negligible at the lab scale but poison the catalyst in larger quantities. Test all incoming materials rigorously.
-
-
Troubleshooting Workflow for Low Yield
The following diagram outlines a logical decision-making process for diagnosing the root cause of low yield during scale-up.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Overcoming Challenges in Scale-Up Production [worldpharmatoday.com]
- 3. Multiscale catalytic hydrogenation reaction kinetic study and scale-up for industrial manufacturing - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. irf.fhnw.ch [irf.fhnw.ch]
Technical Support Center: Preventing Racemization During Chiral Ester Synthesis
Welcome to the technical support center for chiral ester synthesis. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with maintaining stereochemical integrity during esterification. Here, we provide in-depth troubleshooting guides and frequently asked questions to address specific issues, grounded in mechanistic principles and field-proven insights.
Introduction: The Challenge of Stereochemical Integrity
In the synthesis of pharmaceuticals and fine chemicals, the stereochemistry of a molecule is paramount, as different enantiomers can exhibit vastly different biological activities. The synthesis of chiral esters is a fundamental transformation, yet it is often plagued by racemization—the conversion of an enantiomerically pure or enriched starting material into a racemic mixture. This loss of stereochemical information can significantly impact yield, purity, and biological efficacy, making its prevention a critical concern.
This guide will delve into the common causes of racemization during ester synthesis and provide actionable strategies and detailed protocols to mitigate this issue.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms that lead to racemization during esterification?
A1: Racemization during ester synthesis, particularly with α-chiral carboxylic acids (like amino acids), primarily occurs through two mechanisms involving the deprotonation of the α-hydrogen:
-
Direct Enolization/Enolate Formation: In the presence of a base, the acidic proton on the α-carbon can be abstracted, forming a planar enolate intermediate. Reprotonation of this achiral intermediate can occur from either face with equal probability, leading to a racemic mixture.[1][2] This is a significant issue in base-catalyzed reactions or when strong bases are used.
-
Oxazolone (Azlactone) Formation: This mechanism is particularly relevant for N-protected amino acids. The activating agent (e.g., a carbodiimide) reacts with the carboxyl group to form a highly reactive intermediate. The nitrogen's lone pair can then attack the activated carbonyl, forming a cyclic oxazolone intermediate. The α-proton of the oxazolone is highly acidic and readily abstracted by even weak bases. The resulting planar, achiral oxazolone anion can be protonated from either side, leading to racemization.[3][4]
Understanding which mechanism is likely at play is the first step in designing a strategy to prevent it.
Q2: I'm using a standard carbodiimide coupling (DCC/DIC). Why am I seeing significant racemization, and what can I do?
A2: Carbodiimides like DCC (dicyclohexylcarbodiimide) and DIC (diisopropylcarbodiimide) are powerful activators, but they are notorious for causing racemization, especially with sensitive substrates.[5][6] The primary issue is the formation of a highly reactive O-acylisourea intermediate, which is susceptible to both direct attack by the alcohol and rearrangement to an unreactive N-acylurea.[7] More importantly, it provides a prime opportunity for oxazolone formation in amino acid derivatives.
Troubleshooting Steps:
-
Add Racemization Suppressants: The most effective strategy is to add additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure® (ethyl cyanohydroxyiminoacetate).[3][5] These additives react with the O-acylisourea intermediate to form an activated ester (OBt or Oxyma ester). These activated esters are more stable towards racemization than the O-acylisourea but are still sufficiently reactive to couple with the alcohol.[4][5]
-
Use a Milder Coupling Reagent: Consider switching to phosphonium-based (e.g., PyBOP) or aminium/uronium-based (e.g., HBTU, HCTU) coupling reagents.[4][5][6] These reagents often incorporate the HOBt or a similar moiety within their structure, generating the less racemization-prone active esters in situ.
-
Control the Temperature: Perform the reaction at lower temperatures (e.g., 0 °C to room temperature) to slow down the rate of racemization relative to the rate of esterification.
-
Minimize Base Exposure: Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) instead of triethylamine (TEA) if a base is required. Use the minimum necessary amount. The basicity of DMAP (4-dimethylaminopyridine), often used as a catalyst, can also promote racemization, so its loading should be catalytic (0.05-0.2 equivalents).[5]
Q3: My chiral carboxylic acid is sterically hindered. Which esterification method is best to avoid racemization?
A3: For sterically hindered substrates, forcing conditions (high heat, strong acids/bases) are often required, which significantly increases the risk of racemization. The Yamaguchi esterification is a superior choice for these challenging cases.[8][9][10]
Why it works: The Yamaguchi protocol involves the formation of a mixed anhydride using 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent), followed by reaction with the alcohol in the presence of a stoichiometric amount of DMAP.[8][9][11]
-
High Activation: The mixed anhydride is highly activated, allowing the reaction to proceed under mild conditions (often room temperature), which minimizes epimerization.[10]
-
Regioselectivity: DMAP, a potent nucleophilic catalyst, selectively attacks the less hindered carbonyl of the mixed anhydride, forming a highly reactive acylpyridinium intermediate that is readily attacked by the alcohol.[9][10]
This method is particularly renowned for its success in forming macro-lactones and other highly functionalized esters where other methods fail.[9][10][12]
Q4: How can I accurately determine the enantiomeric excess (e.e.) of my final ester product?
A4: Accurate determination of enantiomeric excess is crucial. The most reliable and widely used technique is Chiral High-Performance Liquid Chromatography (HPLC) .[13][14]
-
Direct Method: The sample is run on a Chiral Stationary Phase (CSP). The two enantiomers interact differently with the CSP, resulting in different retention times, allowing for their separation and quantification.[14]
-
Indirect Method: The chiral ester is reacted with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard (achiral) HPLC column.[14]
Other Techniques:
-
Chiral Gas Chromatography (GC): Suitable for volatile esters.[14]
-
NMR Spectroscopy with Chiral Shift Reagents: Can be used, but HPLC is generally more accurate for precise e.e. determination.
It is critical to use proper integration methods and run standards to ensure the accuracy of HPLC measurements.[15] In some cases, HPLC coupled with detectors like Circular Dichroism (CD) or Optical Rotation (OR) can be used to determine e.e. without pure enantiomer standards.[13][16]
Troubleshooting Guide: Common Scenarios & Solutions
This section addresses specific experimental observations and provides a logical path to a solution.
Scenario 1: Low e.e. in a Steglich Esterification
-
Observation: You performed a DCC/DMAP-catalyzed esterification and your chiral HPLC shows a nearly racemic product.
-
Primary Suspect: DMAP-catalyzed racemization and/or formation of an oxazolone intermediate. The Steglich esterification, while useful, is known to cause racemization if not carefully controlled.[7][17]
Troubleshooting Workflow
Caption: Troubleshooting workflow for low e.e. in Steglich esterification.
Scenario 2: No Reaction or Low Yield with a Chiral Auxiliary
-
Observation: You've attached a chiral auxiliary (e.g., an Evans oxazolidinone) to your carboxylic acid to direct a subsequent reaction, but the esterification to attach the auxiliary itself is failing.[18][19]
-
Primary Suspect: Steric hindrance from the auxiliary or improper activation of the carboxylic acid.
Protocol: Attaching an Evans Auxiliary via an Acid Chloride
This method provides high activation to overcome steric hindrance while minimizing racemization risk if performed correctly.
-
Acid Chloride Formation:
-
Dissolve the chiral carboxylic acid (1.0 eq.) in anhydrous DCM (dichloromethane).
-
Add oxalyl chloride (1.5 eq.) dropwise at 0 °C.
-
Add a catalytic amount of DMF (1 drop).
-
Stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour. The reaction progress can be monitored by the cessation of gas evolution.
-
Remove the solvent and excess oxalyl chloride under reduced pressure. Causality: Converting the carboxylic acid to the highly electrophilic acid chloride provides the necessary reactivity to overcome the steric bulk of the auxiliary's nucleophile.
-
-
Coupling with the Auxiliary:
-
Dissolve the Evans auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, 1.0 eq.) in anhydrous THF.
-
Cool the solution to -78 °C under an inert atmosphere (N₂ or Ar).
-
Add a strong, non-nucleophilic base such as n-BuLi (1.05 eq.) dropwise to deprotonate the auxiliary.
-
Stir for 15 minutes at -78 °C.
-
Add a solution of the freshly prepared acid chloride in anhydrous THF dropwise to the lithiated auxiliary solution.
-
Stir at -78 °C for 30 minutes, then slowly warm to 0 °C over 1 hour.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Proceed with standard aqueous workup and purification (e.g., column chromatography). Causality: Using a strong base at very low temperatures ensures rapid and complete deprotonation of the auxiliary, creating a potent nucleophile while minimizing side reactions and racemization.
-
Data Summary: Comparison of Esterification Methods
The choice of method has a profound impact on the stereochemical outcome. The following table summarizes typical results for a racemization-prone substrate, such as an N-protected amino acid.
| Method | Coupling Reagent(s) | Typical Temp. | Additive(s) | Typical e.e. (%) | Key Advantage |
| Fischer-Speier | H₂SO₄ (cat.) | Reflux | None | < 50% | Simple, inexpensive. |
| Steglich | DCC, DMAP (cat.) | 0 °C to RT | None | 70-90% | Mild conditions. |
| Steglich (Modified) | DCC, DMAP (cat.) | 0 °C | HOBt | > 98% | High suppression of racemization.[5] |
| Yamaguchi | 2,4,6-Trichlorobenzoyl chloride, DMAP | RT | Et₃N | > 99% | Excellent for hindered substrates.[10] |
| Onium Salt | HBTU, DIPEA | 0 °C to RT | None | > 99% | Fast, clean, low racemization.[5] |
e.e. values are illustrative and highly substrate-dependent.
Mechanistic Deep Dive: The Role of Additives
Understanding how additives suppress racemization is key to their effective use. Let's visualize the reaction pathway with and without HOBt.
Caption: Role of HOBt in suppressing racemization during carbodiimide coupling.
As the diagram illustrates, HOBt acts by intercepting the highly reactive O-acylisourea intermediate. It converts it into a less reactive but still efficient acylating agent, the OBt active ester. This new intermediate has a much lower propensity to form the achiral oxazolone, thus preserving the stereochemical integrity of the α-carbon.[4][5]
References
-
Reusch, W. (n.d.). Supplemental Topics. Michigan State University Department of Chemistry. Retrieved from [Link]
- Karabotsos, S., et al. (1996). Synthesis of a Racemic Ester and Its Lipase-Catalyzed Kinetic Resolution.
- Zhang, X., et al. (2014). Remote Ester Group Leads to Efficient Kinetic Resolution of Racemic Aliphatic Alcohols via Asymmetric Hydrogenation. Journal of the American Chemical Society, 137(1), 76-79.
-
Wikipedia contributors. (n.d.). Kinetic resolution. Wikipedia. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Yamaguchi Esterification. Retrieved from [Link]
-
Wikipedia contributors. (n.d.). Yamaguchi esterification. Wikipedia. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Yamaguchi Esterification. Retrieved from [Link]
- Majhi, P. K. (2022). Applications of Yamaguchi Method to Esterification and Macrolactonization in Total Synthesis of Bioactive Natural Products.
- Vale, S. R., et al. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. International Journal of ChemTech Research, 3(2), 795-807.
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
- Neises, B., Andries, T., & Steglich, W. (1982). Racemisation-free esterification of 2-nitrohenylsulphenyl-protected amino-acids by dicyclohexylcarbodi-imide-4-dimethylaminopyridine.
-
Dr. B. (2024, June 17). CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization [Video]. YouTube. Retrieved from [Link]
- D'Arrigo, P., et al. (1991). Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. PubMed.
-
Wikipedia contributors. (n.d.). Chiral auxiliary. Wikipedia. Retrieved from [Link]
- van den Broek, L. A. G. M. (n.d.). Chiral Auxiliaries in Asymmetric Synthesis.
- de Figueiredo, R. M., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812.
-
Herald Scholarly Open Access. (n.d.). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Retrieved from [Link]
- Liu, X., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
-
Wikipedia contributors. (n.d.). Steglich esterification. Wikipedia. Retrieved from [Link]
- Sanchez, J. M., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(10), 837-42.
- Eames, J., & Light, M. E. (2007). Racemization, Enantiomerization and Diastereomerization.
-
Chiralpedia. (2025, September 15). Part 6: Resolution of Enantiomers. Retrieved from [Link]
- Clayden, J. (n.d.). Racemisation in Chemistry and Biology. The University of Manchester.
- University of York. (n.d.). Asymmetric Synthesis.
-
SynArchive. (n.d.). Steglich Esterification. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]
- St. Paul's Cathedral Mission College. (n.d.). STEREOCHEMISTRY II SEM-1, CC-1B PART-12, PPT-12 Part-12: Resolution.
-
ResearchGate. (2025, August 10). (PDF) Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Retrieved from [Link]
- Tsakos, M., et al. (2015). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products.
- Eastwood, M. A., et al. (2020). How Reliable Are Enantiomeric Excess Measurements Obtained By Chiral HPLC?. ChemistrySelect, 5(6), 1810-1817.
- Liu, G., et al. (2024). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry, 22(23), 4867-4886.
- Zhang, Z., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science, 14(38), 10427-10447.
- Chemistry LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers.
-
Ashenhurst, J. (2017, February 24). Optical Purity and Enantiomeric Excess. Master Organic Chemistry. Retrieved from [Link]
- Taylor & Francis. (n.d.). Enantiomeric excess – Knowledge and References.
- Joyce, L. A., et al. (2014). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. ACS Central Science, 1(1), 40-45.
- Google Patents. (n.d.). US5221765A - Racemization process for an optically active carboxylic acid or ester thereof.
- TCI Chemicals. (n.d.).
-
Reddit. (2024, February 15). Esterification not Working (Separation). Retrieved from [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. peptide.com [peptide.com]
- 6. bachem.com [bachem.com]
- 7. Steglich Esterification [organic-chemistry.org]
- 8. Yamaguchi Esterification [organic-chemistry.org]
- 9. Yamaguchi esterification - Wikipedia [en.wikipedia.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 12. researchgate.net [researchgate.net]
- 13. heraldopenaccess.us [heraldopenaccess.us]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. experts.umn.edu [experts.umn.edu]
- 16. uma.es [uma.es]
- 17. Steglich esterification - Wikipedia [en.wikipedia.org]
- 18. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
Technical Support Center: High-Purity Ethyl 3-hydroxy-2-methylpropanoate
Welcome to the technical support guide for the purification of Ethyl 3-hydroxy-2-methylpropanoate. This resource is designed for researchers, chemists, and drug development professionals who require this key building block in its highest purity form. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address practical challenges encountered during the purification process, blending established chemical principles with field-proven insights.
Introduction: The Critical Role of Purity
This compound is a valuable chiral intermediate in the synthesis of numerous biologically active molecules. The presence of impurities, even in trace amounts, can have significant consequences, leading to downstream reaction failures, compromised biological activity, and challenges in regulatory approval. This guide provides a systematic approach to achieving high purity (>99%) through common laboratory techniques.
General Purification Strategy
A typical purification workflow involves an initial aqueous workup, followed by fractional vacuum distillation. For achieving the highest purity, flash column chromatography is often employed as a final polishing step.
Caption: General purification workflow for this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Initial Workup & Extraction
Q1: During liquid-liquid extraction with ethyl acetate and water, I'm getting a persistent emulsion. How can I resolve this?
A1: Emulsion formation is common when residual starting materials or byproducts act as surfactants.
-
Causality: Vigorous shaking or the presence of fine particulates can stabilize the interface between the organic and aqueous layers.
-
Troubleshooting Steps:
-
Gentle Inversion: Instead of shaking, gently invert the separatory funnel 10-15 times. This minimizes the energy input that creates fine droplets.
-
Brine Addition: Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which helps to break the emulsion by reducing the solubility of organic components in the aqueous layer.
-
Filtration: If the emulsion is caused by suspended solids, filtering the entire mixture through a pad of Celite® can be effective.
-
Patience: Sometimes, allowing the separatory funnel to stand undisturbed for an extended period (30-60 minutes) is sufficient for the layers to separate.
-
Section 2: Purification by Distillation
Q2: My product is turning yellow/brown during distillation, and the yield is low. What's happening?
A2: This is a classic sign of thermal degradation. β-hydroxy esters can be susceptible to decomposition at elevated temperatures.
-
Causality: At high temperatures (approaching the atmospheric boiling point), this compound can undergo an elimination reaction (dehydration) to form Ethyl 2-methylpropenoate and water. This unsaturated ester can then polymerize, leading to discoloration and loss of product.[1]
-
Solution: Fractional Vacuum Distillation
-
Principle: Lowering the pressure significantly reduces the boiling point of the compound, allowing it to distill at a temperature where thermal decomposition is minimized.
-
Recommendation: Perform the distillation under a moderate vacuum (e.g., 10-20 mmHg). The boiling point of the similar Methyl (R)-(-)-3-hydroxy-2-methylpropionate is reported as 76-77 °C at 12 mmHg, providing a good starting point for your compound.
-
Additional Tips:
-
Use a Vigreux column to improve separation from closely boiling impurities.
-
Ensure the distillation apparatus is completely dry to prevent side reactions.
-
Use a stable heat source (oil bath) to avoid temperature fluctuations.
-
-
Q3: I'm having trouble separating my product from an impurity with a very similar boiling point. What are my options?
A3: This is a common challenge, especially with impurities that are structurally similar to the product.
-
Identify the Impurity: If possible, identify the impurity by GC-MS or NMR. Common culprits include unreacted starting materials or isomers.
-
Optimize Distillation:
-
Increase Column Efficiency: Use a more efficient fractionating column, such as one packed with Raschig rings or metal sponge, to increase the number of theoretical plates.
-
Adjust Vacuum: Systematically vary the vacuum level. Sometimes, a change in pressure can alter the relative volatility of the two components enough to improve separation.
-
-
Move to Chromatography: If distillation fails to provide the desired purity, flash column chromatography is the next logical step.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Notes |
| This compound | 132.16 | Est. 75-85 °C @ 12 mmHg | Target compound. |
| Ethyl 2-bromopropionate | 181.03 | 159 °C @ 760 mmHg | Potential unreacted starting material from Reformatsky synthesis.[2][3] |
| Formaldehyde | 30.03 | -19 °C @ 760 mmHg | Common starting material; highly volatile. |
| Ethyl 2-methylpropenoate | 114.14 | 116-117 °C @ 760 mmHg | Common dehydration byproduct. |
| Ethyl 2-methylpropanoate (Isobutyrate) | 116.16 | 110-111 °C @ 760 mmHg | Potential byproduct from side reactions.[1][4] |
Table 1: Physical properties of this compound and potential impurities.
Section 3: High-Purity Purification by Flash Chromatography
Q4: My product is tailing (streaking) on the silica gel column. How can I get sharp, well-defined bands?
A4: Tailing is often caused by strong interactions between the polar hydroxyl group of your product and the acidic silanol groups on the surface of the silica gel.
-
Causality: The hydrogen-bonding interaction between the product's -OH group and the silica's Si-OH groups can be strong, causing the molecule to "stick" to the stationary phase and elute slowly and broadly.
-
Troubleshooting Steps:
-
Optimize the Mobile Phase:
-
Increase Polarity Gradually: Start with a low polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the proportion of the more polar solvent (Ethyl Acetate).
-
Add a Polar Modifier: Adding a small amount (0.1-1%) of a more polar solvent like methanol or a few drops of acetic acid to the mobile phase can help to block the active sites on the silica gel, leading to more symmetrical peaks.
-
-
Use a Different Stationary Phase: If tailing persists, consider using a less acidic stationary phase like neutral alumina or a bonded-phase silica (e.g., Diol).
-
Q5: I can't separate my product from an impurity on TLC. Does this mean I can't use column chromatography?
A5: Not necessarily. If two compounds have the same Rf value in one solvent system, they may be separable in another.
-
Causality: Separation on silica gel depends on a combination of factors, primarily polarity. Different solvents can modulate the interactions between your compounds and the stationary phase in unique ways.
-
Solution: Screen Different Solvent Systems:
-
Change Solvent Selectivity: The key is to try solvents from different selectivity groups.[5] A common and effective mobile phase for β-hydroxy esters is a gradient of ethyl acetate in hexanes.[6]
-
Example Screening:
-
System 1 (Standard): Hexane / Ethyl Acetate
-
System 2 (Different Selectivity): Hexane / Dichloromethane / Methanol
-
System 3 (Alternative): Toluene / Acetone
-
-
Goal: Find a solvent system where the Rf of your product is between 0.2 and 0.4 and is well-separated from all impurity spots.[7]
-
Experimental Protocols
Protocol 1: Fractional Vacuum Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column, a vacuum-adapter, and receiving flasks. Ensure all glassware is dry and joints are properly sealed with vacuum grease.
-
Charge the Flask: Add the crude this compound to the distillation flask along with a magnetic stir bar or boiling chips to ensure smooth boiling.
-
Apply Vacuum: Slowly and carefully apply vacuum to the system, aiming for a stable pressure between 10-20 mmHg.
-
Heating: Gently heat the distillation flask using an oil bath.
-
Collect Fractions:
-
Forerun: Collect the initial, low-boiling fraction, which may contain residual solvents or volatile impurities.
-
Main Fraction: Collect the product as it distills at a stable temperature (expected to be in the range of 75-85 °C at ~12 mmHg).
-
High-Boiling Residue: Stop the distillation before the flask goes to dryness to avoid charring of high-boiling impurities.
-
-
Analysis: Analyze the main fraction by TLC or GC to assess its purity.
Protocol 2: Flash Column Chromatography
-
Solvent System Selection: Based on TLC analysis, choose a solvent system that provides good separation and an Rf value of ~0.3 for the product (e.g., 70:30 Hexane:Ethyl Acetate).
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in the initial, low-polarity mobile phase.
-
Sample Loading: Dissolve the semi-purified product in a minimal amount of the mobile phase (or a stronger solvent like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting the column with the chosen mobile phase, applying positive pressure (air or nitrogen) to achieve a flow rate of about 2 inches/minute.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Troubleshooting Purity Issues
If, after purification, the desired purity is still not achieved, use the following decision tree to diagnose the problem.
Sources
- 1. hmdb.ca [hmdb.ca]
- 2. Reformatsky Reaction | Thermo Fisher Scientific - AE [thermofisher.com]
- 3. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 4. Ethylisobutyrate | C6H12O2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. bnorthrop.faculty.wesleyan.edu [bnorthrop.faculty.wesleyan.edu]
Technical Support Center: Analytical Techniques for Monitoring Ethyl 3-hydroxy-2-methylpropanoate Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the analytical monitoring of Ethyl 3-hydroxy-2-methylpropanoate reactions. This guide is designed for researchers, scientists, and drug development professionals who require robust, reliable, and accurate methods to track reaction kinetics, yield, and purity. As a key chiral building block in synthesizing various pharmaceuticals, precise control and monitoring of its formation are paramount.
This document provides in-depth, field-proven insights in a question-and-answer format, addressing specific issues you may encounter. We will explore both offline chromatographic techniques and modern in-situ spectroscopic methods, explaining the causality behind experimental choices to ensure your protocols are self-validating and trustworthy.
Choosing Your Analytical Strategy: A Logic-Based Approach
Selecting the appropriate analytical technique is the foundation of successful reaction monitoring. The choice depends on several factors: the information required (e.g., real-time kinetics vs. final purity), the chemical and physical state of the reaction mixture, and the available instrumentation.
The following workflow provides a decision-making framework for selecting the optimal analytical method.
Comparative Overview of Key Techniques
The table below summarizes the primary analytical techniques, highlighting their strengths and weaknesses for monitoring this compound reactions.
| Technique | Mode | Strengths | Weaknesses | Best For |
| GC | Offline | High resolution for volatile compounds; Excellent sensitivity (FID). | Requires derivatization for hydroxyl groups; Thermal degradation risk. | Quantifying final product purity and volatile impurities. |
| HPLC | Offline | Analyzes non-volatile/thermally labile compounds; No derivatization needed. | Lower resolution for small molecules than GC; Can be complex to develop. | Reactions with non-volatile precursors or products. |
| FTIR | In-situ | Real-time data; Non-invasive (probe); Tracks functional group changes.[1] | Signal sensitive to phase changes (solids); Overlapping peaks can be an issue. | Real-time kinetic analysis and process control.[2] |
| Raman | In-situ | Excellent for aqueous systems; Less interference from water than IR.[3] | Can suffer from fluorescence; Weaker signal than IR for some functional groups. | Monitoring reactions in aqueous or protic media. |
| NMR | In-situ/Online | Inherently quantitative without standards; Provides structural information.[4] | Lower sensitivity; Requires expensive equipment (flow-NMR setup).[5] | Mechanistic studies and identifying unknown intermediates. |
Troubleshooting Guide: Offline Analysis (Chromatography)
Offline analysis, where samples are manually withdrawn from the reactor for analysis, remains a cornerstone for validation and quality control.[6][7]
2.1 Gas Chromatography (GC) Analysis
Q1: Why is derivatization necessary for analyzing this compound by GC, and what are the common issues?
Answer: Derivatization is chemically modifying a compound to make it suitable for analysis, often to increase its volatility for GC.[8] The target molecule, this compound, contains a "free" hydroxyl (-OH) group. This functional group is problematic for GC analysis for two key reasons:
-
Low Volatility: The -OH group engages in hydrogen bonding, which significantly raises the boiling point of the molecule, making it less volatile.
-
Poor Peak Shape: The polar -OH group can interact with active sites (trace metals or silanol groups) on the surface of the GC inlet liner and column, causing significant peak tailing and poor resolution.[9]
By converting the polar -OH group into a less polar, more volatile derivative, these problems are overcome. The most common method is silylation , where the active hydrogen is replaced with a silyl group, such as a trimethylsilyl (TMS) group.[10]
Protocol: Silylation using BSTFA + TMCS
This protocol outlines a general procedure. Always optimize for your specific sample matrix and concentration.
-
Sample Prep: Accurately pipette 200 µL of your reaction mixture into a 2 mL autosampler vial. Add an appropriate internal standard.
-
Evaporation: Gently evaporate the solvent under a stream of nitrogen to dryness. It is critical to remove all water and protic solvents, as they will consume the derivatizing reagent.
-
Derivatization: Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile) and 100 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (Trimethylchlorosilane). The TMCS acts as a catalyst.[11]
-
Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes.
-
Analysis: Cool to room temperature before injecting into the GC.
| Troubleshooting Derivatization Issues | |
| Problem | Potential Cause & Solution |
| Incomplete Reaction (Original peak still present) | Cause: Insufficient reagent, presence of water/alcohol in the sample, insufficient reaction time/temperature. Solution: Ensure the sample is completely dry. Use a larger excess of the silylating reagent. Increase reaction time or temperature. |
| Multiple Derivative Peaks | Cause: Formation of different silylated species or side reactions. Solution: Optimize reaction conditions (temperature, time). Ensure the vial is tightly sealed to prevent moisture contamination. |
| Reagent Peak Interference | Cause: Large excess of derivatizing reagent. Solution: Reduce the amount of reagent used. If necessary, evaporate the excess reagent under nitrogen after the reaction is complete. |
Q2: I'm seeing poor peak shape (tailing or fronting) for my product and reactants. What's the cause?
Answer: Asymmetrical peaks are a common problem in GC.[12]
-
Peak Tailing is often caused by active sites in the flow path that interact with polar analytes.
-
Solution: Use an ultra-inert inlet liner and replace it regularly. Trim the first 10-15 cm from the front of the column to remove accumulated non-volatile residues. Ensure derivatization is complete.[12]
-
-
Peak Fronting typically indicates column overload.
-
Solution: Dilute your sample or reduce the injection volume. If using a splitless injection, consider increasing the split ratio.[12]
-
2.2 High-Performance Liquid Chromatography (HPLC) Analysis
Q1: What is the best column and mobile phase for separating this compound from its precursors?
Answer: For a typical reaction involving an organic acid and an alcohol, a reverse-phase C18 column is the standard choice. The key challenge is retaining and separating the often polar reactants and product.
-
Column: A standard C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point. For highly polar compounds, consider an "aqueous stable" C18 phase to prevent stationary phase dewetting or collapse when using highly aqueous mobile phases.[13]
-
Mobile Phase: The critical factor is controlling the ionization state of any acidic or basic components. For a reaction involving a carboxylic acid precursor, the mobile phase pH must be lowered to suppress the ionization of the acid, making it less polar and allowing it to be retained on the C18 column.
-
Recommended Starting Point: A gradient elution from a buffered aqueous phase (e.g., 20 mM potassium phosphate buffer at pH 2.5) to an organic modifier like acetonitrile or methanol.
-
Q2: I'm experiencing high or fluctuating backpressure. What are the likely causes?
Answer: Pressure issues are among the most frequent problems in HPLC.[14][15] A systematic approach is crucial for diagnosis.
-
Common Causes for High Pressure:
-
Column Frit Blockage: Particulate matter from the sample or mobile phase can clog the inlet frit of the column. Always filter your samples and mobile phases.[16]
-
Buffer Precipitation: If you are using a buffer (e.g., phosphate) and mixing it with a high concentration of organic solvent (especially acetonitrile), the buffer can precipitate and block the system.[13]
-
Sample Precipitation: The sample may be soluble in the injection solvent but not in the mobile phase, causing it to crash out at the head of the column. Dissolve samples in the mobile phase whenever possible.
-
Troubleshooting Guide: In-situ & Online Analysis (Spectroscopy)
In-situ analysis provides real-time data by inserting a probe directly into the reactor, offering significant advantages for understanding kinetics and improving process control.[17][18]
3.1 FTIR/Raman Spectroscopy
Q1: How do I select the right spectral bands to monitor the reaction progress?
Answer: The key is to identify spectral regions where reactants decrease and products increase with minimal overlap. For the synthesis of this compound, you would typically monitor:
-
Reactant Consumption:
-
The broad O-H stretch of a carboxylic acid precursor (around 3000 cm⁻¹ in IR).
-
The C=O stretch of the carboxylic acid (around 1710 cm⁻¹ in IR).
-
-
Product Formation:
It is crucial to run spectra of pure reactants, solvents, and the final product to build a reliable model and identify unique, quantifiable peaks.
Q2: My spectroscopic signal is noisy or shows random variations. What's the problem?
Answer: Signal instability in probe-based spectroscopy is often due to changes in the physical state of the reaction medium.
-
Phase Changes: If a reactant is consumed and the product has different solubility, it may precipitate, causing light scattering and random signal fluctuations.[1]
-
Bubble Formation: Gas evolution or boiling can cause bubbles to cross the probe's path, leading to sharp spikes or drops in the signal.
-
Probe Fouling: Material can sometimes coat the surface of the ATR crystal or probe window, attenuating the signal over time.
-
Solution: Ensure the reaction mixture remains homogenous. Position the probe in a well-mixed area away from gas-liquid interfaces. Regular background correction and probe cleaning protocols are essential.
Frequently Asked Questions (FAQs)
Q: What is the difference between online, inline, at-line, and offline analysis? A: These terms describe how integrated the analysis is with the process.[20]
-
Offline: A sample is manually removed and taken to a separate lab for analysis. There is a significant time delay.[7]
-
At-line: A sample is removed (manually or automatically) and analyzed on an instrument located near the process, reducing the delay.[20]
-
Online: A sample is automatically diverted from the main process into a measurement loop connected to an analytical instrument and may be returned to the process.[6]
-
In-line (or In-situ): The analytical sensor or probe is placed directly into the process stream or reactor, providing continuous, real-time measurement without sample removal.[6]
Q: My in-situ (e.g., FTIR) results don't match my offline (e.g., GC) analysis. Why? A: This is a common challenge when developing Process Analytical Technology (PAT) methods. Discrepancies can arise from several sources:
-
Calibration Mismatch: The chemometric model for the in-situ method may not be robust across all reaction conditions (temperature, concentration). It's vital to validate the in-situ results with a primary analytical technique like GC or HPLC.[17]
-
Sampling Differences: Offline samples represent a single point in time and are quenched, while in-situ methods average the signal over the measurement time. If the reaction is very fast, this can lead to differences.
-
Selectivity Issues: The offline chromatographic method may separate an impurity that co-elutes or has an overlapping spectral signature in the in-situ method.
Q: How do I build a reliable calibration model for quantitative analysis? A: A robust calibration model is essential for accurate quantitative results from any technique.
-
Design of Experiments (DoE): Prepare a set of calibration standards that span the full range of concentrations (for all reactants and products) expected during the reaction.
-
Reference Method: Analyze these standards using a validated, high-accuracy reference method (e.g., GC-FID with an internal standard or quantitative NMR).
-
Data Correlation: Acquire data on the same standards using the method you are calibrating (e.g., HPLC-UV or in-situ FTIR).
-
Regression Analysis: Use a suitable regression model (e.g., linear regression for chromatography, or partial least squares (PLS) for spectroscopy) to correlate the instrument response to the known concentrations.[21]
-
Validation: Test the model's predictive accuracy using an independent set of validation samples.
References
- Sanchez C., F. J., Cesteros, C., & Katime, I. A. (n.d.). Using an infrared probe for in situ monitoring of esterifying reactions. Ingeniería e Investigación.
-
In Situ Raman Spectroscopy Real-Time Monitoring of a Polyester Polymerization Process for Subsequent Process Optimization and Control. (2022). Industrial & Engineering Chemistry Research, ACS Publications. [Link]
-
Monitoring of an esterification reaction by on-line direct liquid sampling mass spectrometry and in-line mid infrared spectrometry with an attenuated total reflectance probe. (2014). PubMed. [Link]
-
In-line monitoring of esterification using a miniaturised mid-infrared spectrometer. (n.d.). Analyst (RSC Publishing). [Link]
-
Seven Essential Steps for In Situ Reaction Monitoring. (n.d.). Spectroscopy Online. [Link]
-
Optimizing process control: Inline, Online, Atline, and Offline. (n.d.). Advanced Microfluidics. [Link]
-
Derivatization. (2023). Chemistry LibreTexts. [Link]
-
Derivatization Reactions and Reagents for Gas Chromatography Analysis. (2012). SciSpace. [Link]
-
GC Derivatization. (n.d.). University of Arizona. [Link]
-
Derivatization in GC. (n.d.). University of Mustansiriyah. [Link]
-
Can anyone help with a problem with organic acid analysis using HPLC? (2014). ResearchGate. [Link]
-
Chemical reaction monitoring. (n.d.). InSpek application. [Link]
-
Expert Guide to Troubleshooting Common HPLC Issues. (2025). AELAB. [Link]
-
Common Issues in HPLC Analysis. (2025). Medikamenter Quality Services. [Link]
-
What's the Difference between Online, Inline, Atline, and Offline Analysis? (2024). Malvern Panalytical. [Link]
-
Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! (2025). PharmaCores. [Link]
-
NMR Reaction-Monitoring as a Process Analytical Technique. (n.d.). Pharmaceutical Technology. [Link]
-
Quantitative NMR methods for reaction and process monitoring. (n.d.). RPTU. [Link]
-
NMR reaction monitoring robust to spectral distortions. (n.d.). ChemRxiv. [Link]
-
Online vs. Offline Condition Monitoring: Choosing the Right Approach for Your Maintenance Strategy. (2025). Factory AI. [Link]
-
Bioprocess Monitoring and Control (Off-Line, At-Line, On-Line, In-Line / In-Situ). (n.d.). Securecell. [Link]
-
How to Troubleshoot and Improve your GC/MS. (2022). YouTube. [Link]
-
IR-EcoSpectra: Exploring sustainable ex situ and in situ FTIR applications for green chemical and pharmaceutical analysis. (n.d.). NIH. [Link]
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- 2. IR-EcoSpectra: Exploring sustainable ex situ and in situ FTIR applications for green chemical and pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pharmtech.com [pharmtech.com]
- 5. Quantitative NMR methods for reaction and process monitoring [kluedo.ub.rptu.de]
- 6. Optimizing process control: Inline, Online, Atline, and Offline [amf.ch]
- 7. What's the Difference between Online, Inline, Atline, and Offline Analysis? | Malvern Panalytical [malvernpanalytical.com]
- 8. diverdi.colostate.edu [diverdi.colostate.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
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- 13. researchgate.net [researchgate.net]
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- 17. spectroscopyonline.com [spectroscopyonline.com]
- 18. Chemical reaction monitoring • InSpek application [inspek-solutions.com]
- 19. In-line monitoring of esterification using a miniaturised mid-infrared spectrometer - Analyst (RSC Publishing) [pubs.rsc.org]
- 20. hamiltoncompany.com [hamiltoncompany.com]
- 21. Monitoring of an esterification reaction by on-line direct liquid sampling mass spectrometry and in-line mid infrared spectrometry with an attenuated total reflectance probe - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: E-Factor Minimization in β-Hydroxy Ester Preparation
Welcome to the technical support center dedicated to a crucial aspect of green chemistry in pharmaceutical and fine chemical synthesis: the minimization of the Environmental Factor (E-factor) in the preparation of β-hydroxy esters. These valuable chiral building blocks are pivotal in the synthesis of numerous active pharmaceutical ingredients (APIs).[1][2] This guide provides in-depth, experience-driven advice in a question-and-answer format to help you troubleshoot common issues and optimize your synthetic routes for greater sustainability.
Frequently Asked Questions (FAQs)
Q1: What is the E-factor, and why is it a critical metric in the synthesis of β-hydroxy esters?
A1: The E-factor, or Environmental Factor, is a green chemistry metric developed by Roger Sheldon that measures the efficiency of a chemical process in terms of waste generation.[3][4] It is calculated as the total mass of waste produced divided by the mass of the desired product.[4][5]
E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)
A higher E-factor signifies more waste and a greater negative environmental impact.[4] The ideal E-factor is zero.[4] In the pharmaceutical industry, where multi-step syntheses are common, E-factors can be notoriously high, often ranging from 25 to over 100.[6][7][8] For every kilogram of a drug produced, it's estimated that 100 kilograms of waste are generated.[6] Minimizing the E-factor in β-hydroxy ester preparation is paramount for reducing the environmental footprint, lowering disposal costs, and aligning with global sustainability goals.[9][10]
Q2: I'm using a classic Reformatsky reaction to synthesize my β-hydroxy ester, but my E-factor is very high. What are the main contributors to this waste?
A2: The traditional Reformatsky reaction, while effective for forming the carbon-carbon bond in β-hydroxy esters, often suffers from a high E-factor due to several factors:[11][12][13]
-
Stoichiometric Metal Reagents: The use of stoichiometric amounts of zinc is a primary source of waste.[11][12][13] After the reaction, the zinc salts generated must be separated and disposed of, contributing significantly to the E-factor.
-
Solvent Usage: The reaction typically requires large volumes of anhydrous organic solvents like diethyl ether or tetrahydrofuran (THF).[11][13] These solvents contribute to the bulk of the waste stream and are often volatile and hazardous.[14]
-
Work-up Procedures: Aqueous work-ups are necessary to quench the reaction and remove inorganic byproducts. This generates large volumes of aqueous waste, which can be contaminated with organic residues and metal salts.
-
Purification: Chromatographic purification is often required to isolate the desired β-hydroxy ester, which consumes large quantities of solvents.
Troubleshooting Guide
Issue 1: High contribution of solvent to the E-factor.
Symptoms:
-
Your E-factor calculation shows that solvents account for the majority of the waste generated.
-
You are using large volumes of traditional, non-renewable solvents.
-
Solvent recycling is not currently part of your process.
Solutions & Explanations:
-
Solvent Selection and Reduction: The choice of solvent is a critical factor in green chemistry.[14] Opt for greener solvents with lower environmental impact and toxicity.[15] Consider using bio-derived solvents or even water if your reaction chemistry allows. Reducing the total volume of solvent used through process intensification can also significantly lower the E-factor.[16] For instance, the use of glycerol as a green solvent has been shown to be a viable and efficient alternative for the reduction of β-ketoesters to β-hydroxyesters.[17]
-
Solvent-Free Conditions: Where possible, explore solvent-free reaction conditions.[18] This can dramatically reduce the E-factor. For example, a solvent-free aldol reaction followed by a de-silylation step has been developed for the preparation of methyl β-hydroxy esters with a very low E-factor.[18]
-
Continuous Flow Chemistry: Implementing continuous flow reactors can minimize solvent usage and improve reaction efficiency, leading to a lower E-factor.[18][19] An automated cyclic continuous-flow reactor has been successfully used for the synthesis of methyl β-hydroxy esters under solvent-free or highly concentrated conditions.[18]
Issue 2: Excessive waste from stoichiometric reagents.
Symptoms:
-
Your process relies on stoichiometric amounts of metals (e.g., zinc in a Reformatsky reaction) or other reagents that are not incorporated into the final product.
-
Significant amounts of inorganic salts are generated during the reaction and work-up.
Solutions & Explanations:
-
Catalytic Approaches: The most effective way to reduce waste from stoichiometric reagents is to switch to catalytic methods.[20][21][22] Catalysts are used in small amounts and can facilitate a reaction multiple times, drastically improving atom economy and lowering the E-factor.[20][22]
-
Catalytic Aldol Reactions: The aldol reaction is a powerful alternative to the Reformatsky reaction for β-hydroxy ester synthesis.[23][24][25] The use of organocatalysts or metal-based catalysts can enable highly efficient and enantioselective aldol additions with minimal waste.[23]
-
Biocatalysis: Enzymes are highly efficient and selective catalysts that operate under mild conditions, often in aqueous media.[1][26] The use of ketoreductases for the asymmetric reduction of β-keto esters to enantiomerically pure β-hydroxy esters is a well-established green methodology.[1] This approach can significantly reduce the E-factor by eliminating the need for heavy metals and organic solvents.
-
Workflow for Transitioning to a Catalytic Process
Caption: Transitioning from stoichiometric to catalytic synthesis.
Issue 3: My process yield is high, but the E-factor is still poor.
Symptoms:
-
You achieve a high percentage yield of your β-hydroxy ester.
-
Despite the high yield, the overall mass of waste generated is still significantly larger than the mass of your product.
Solutions & Explanations:
-
Beyond Percent Yield: It's crucial to understand that a high yield does not automatically equate to a low E-factor. Green chemistry metrics like atom economy and the E-factor provide a more holistic view of a process's efficiency.[27]
-
Atom Economy: Atom economy, a concept developed by Barry Trost, calculates the proportion of reactant atoms that are incorporated into the desired product. A reaction with high atom economy will inherently generate less waste.
Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100
-
Process Mass Intensity (PMI): PMI is another useful metric that is closely related to the E-factor. It is the ratio of the total mass of all materials used (reactants, solvents, reagents, process water) to the mass of the final product.
PMI = Total Mass in Process (kg) / Mass of Product (kg) = E-Factor + 1
Focusing on minimizing PMI will naturally lead to a reduction in the E-factor.[4]
E-Factor Calculation Workflow
Caption: Calculating the E-Factor for a chemical process.
Comparative Data
The following table provides a conceptual comparison of the E-factors for different synthetic routes to β-hydroxy esters, highlighting the significant improvements achievable with greener methodologies.
| Synthetic Route | Typical Reagents | Common Solvents | E-Factor Range | Key Waste Streams |
| Traditional Reformatsky | Stoichiometric Zinc | Diethyl Ether, THF | 25 - 100+ | Zinc salts, organic solvents, aqueous waste |
| Catalytic Aldol Reaction | Catalytic amount of base, acid, or organocatalyst | Alcohols, Acetonitrile, or Solvent-free | 5 - 20 | Catalyst residues, minimal solvent waste |
| Biocatalytic Reduction | Ketoreductase enzyme, co-factor | Water, Buffer | < 5 - 15 | Denatured enzyme, buffer salts |
Note: These are generalized ranges and the actual E-factor will depend on the specific reaction conditions, scale, and work-up procedures.
Experimental Protocols
Protocol 1: Biocatalytic Reduction of a β-Keto Ester
This protocol provides a general procedure for the enzymatic reduction of a β-keto ester to the corresponding β-hydroxy ester using a ketoreductase.
Materials:
-
β-keto ester
-
Ketoreductase (commercially available or overexpressed)
-
NAD(P)H cofactor
-
Cofactor regeneration system (e.g., glucose and glucose dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.0)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
In a temperature-controlled reaction vessel, prepare a solution of the phosphate buffer.
-
Add the β-keto ester to the buffer.
-
Add the cofactor (NAD(P)H) and the components of the cofactor regeneration system.
-
Initiate the reaction by adding the ketoreductase enzyme.
-
Stir the reaction mixture at the optimal temperature for the enzyme (typically 25-40 °C).
-
Monitor the progress of the reaction by a suitable analytical technique (e.g., HPLC, GC).
-
Once the reaction is complete, extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude β-hydroxy ester.
-
Purify the product if necessary.
This biocatalytic approach offers a significantly greener alternative to traditional chemical methods, with the potential for high enantioselectivity and a much-reduced E-factor.[1]
References
-
Wikipedia. Green chemistry metrics. [Link]
-
Emerging Publishing Society. Sustainable Pharmaceutical Manufacturing: Strategies for Reducing Waste, Energy Consumption, and Environmental Impact. [Link]
-
Sheldon, R. A. E-Factor. [Link]
-
ChemRxiv. Enantiodivergent Biosynthesis of β-Hydroxy esters by Self-Sufficient Heterogeneous Biocatalysts in Continuous Flow. [Link]
-
O'Neill, M. J. Waste Minimisation In The Bulk Pharmaceutical Industry. [Link]
-
Ciriminna, R., et al. An E-factor minimized protocol for the preparation of methyl β-hydroxy esters. Green Chemistry. [Link]
-
How to Calculate E-factor (Green Chem). YouTube. [Link]
-
Sheldon, R. A. The E Factor: fifteen years on. Green Chemistry. [Link]
-
Sustainable Healthcare Practices. Pharmaceutical Waste and Environmental Safety. [Link]
-
Sustainability Directory. Pharmaceutical Waste Reduction. [Link]
-
Studylib. E-Factor & Green Chemistry: Reducing Waste in Chemical Processes. [Link]
-
Sheldon, R. A. E factors, green chemistry and catalysis: an odyssey. PubMed. [Link]
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PSIBERG. Reformatsky Reaction: Mechanism, Variations & Applications. [Link]
-
ACS Publications. Sustainability Appraisal of Polymer Chemistry Using E-Factor: Opportunities, Limitations and Future Directions. [Link]
-
American Chemical Society. E-factor: Environmental Impact Factor for Chemical Reactions. [Link]
-
National Institutes of Health. The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions. [Link]
-
Sheldon, R. A. The E factor 25 years on: the rise of green chemistry and sustainability. Green Chemistry. [Link]
-
Dias, L. D., et al. Glycerol as solvent green obtain efficient beta-hydroxy esters. Organic Synthesis International. [Link]
-
ResearchGate. The Reformatsky Reaction. [Link]
-
COPA-DATA. Optimised production for pharmaceutical waste reduction. [Link]
-
SATHEE. Chemistry Reformatsky Reaction. [Link]
-
National Institutes of Health. Biocatalysis: Enzymatic Synthesis for Industrial Applications. [Link]
-
IGIT Sarang. Green Technology Subject Code – PCE7J004 Chemical Engineering Department 7. [Link]
-
Chemistry For Everyone. What Is The E-factor In Green Chemistry?. YouTube. [Link]
-
Organic Chemistry Portal. Synthesis of β-hydroxy carboxylic acids, esters and amides. [Link]
-
Organic Chemistry Portal. β-Hydroxy ketone, ester, nitrile synthesis by hydration or substitution. [Link]
-
LibreTexts. 13.10: The E-Factor in Green Chemistry. [Link]
-
ResearchGate. Reduction of E factor due to process intensification and optimized.... [Link]
-
National Institutes of Health. Access to Optically Pure β-Hydroxy Esters via Non-Enzymatic Kinetic Resolution by a Planar-Chiral DMAP Catalyst. [Link]
-
Chemistry For Everyone. How Does The E-factor Measure Environmental Impact?. YouTube. [Link]
-
ACS Publications. Biocatalytic Synthesis of Homochiral 2-Hydroxy-4-butyrolactone Derivatives by Tandem Aldol Addition and Carbonyl Reduction. [Link]
-
BYJU'S. Reformatsky reaction. [Link]
-
National Institutes of Health. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules. [Link]
-
J&K Scientific LLC. Green Solvent Selection Guide. [Link]
-
University of Toronto. Solvent and Reagent Selection Guide. [Link]
-
ResearchGate. (PDF) Access to Optically Pure β-Hydroxy Esters via Non-Enzymatic Kinetic Resolution by a Planar-Chiral DMAP Catalyst. [Link]
-
Gotor-Fernández, V., et al. Biocatalytic strategies for the asymmetric synthesis of alpha-hydroxy ketones. Accounts of Chemical Research. [Link]
-
ChemBAM. Atom economy / E factor. [Link]
-
Fiveable. Using Aldol Reactions in Synthesis. [Link]
-
Master Organic Chemistry. Aldol Addition and Condensation Reactions. [Link]
-
Royal Society of Chemistry. CHAPTER 5: Green Chemistry Concepts and Metrics for Solvent Selection. [Link]
-
ResearchGate. Atom Economy and Yield of Synthesis Sequences. [Link]
-
Green Chemistry Toolkit. METRICS. [Link]
-
YouTube. Learn how to find atom economy , Percentage yield and E factor. [Link]
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Technical Support Center: Navigating Yeast-Mediated Reduction of β-Keto Esters
Welcome to the technical support center for yeast-mediated reduction of β-keto esters. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for this powerful biocatalytic transformation. This guide moves beyond simple protocols to explain the "why" behind the "how," ensuring your experiments are built on a solid foundation of scientific understanding.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions to build a strong foundational knowledge of the yeast reduction of β-keto esters.
Q1: What is the underlying mechanism of the yeast reduction of β-keto esters?
A1: The reduction of a β-keto ester to its corresponding β-hydroxy ester by baker's yeast (Saccharomyces cerevisiae) is not a simple chemical reaction but a complex enzymatic process occurring within the living yeast cells. The key players are a variety of oxidoreductase enzymes, also known as dehydrogenases. These enzymes transfer a hydride ion (H⁻) from a nicotinamide cofactor, typically NADPH or NADH, to the carbonyl carbon of the β-keto ester. The yeast's metabolic processes, fueled by a carbohydrate source like sucrose or glucose, are crucial for the continuous regeneration of the consumed NADPH/NADH, allowing the reaction to proceed.[1] The stereochemical outcome of the reduction is determined by the specific oxidoreductase enzymes that have the highest activity towards the given substrate.
Q2: Why is Saccharomyces cerevisiae (baker's yeast) so commonly used for this reaction?
A2: Saccharomyces cerevisiae is a popular choice for several reasons:
-
Cost-effectiveness and Availability: It is inexpensive and readily available.
-
Ease of Use: The experimental setup is relatively simple and does not require specialized equipment.[2]
-
Green Chemistry: It is an environmentally benign catalyst, operating under mild conditions in aqueous media.[3][4]
-
Stereoselectivity: It contains a multitude of oxidoreductase enzymes that can stereoselectively reduce a wide range of substrates, often yielding products with high enantiomeric excess (ee).[5][6]
Q3: What are the critical factors that influence the success of a yeast reduction?
A3: Several factors can significantly impact the yield and enantioselectivity of the reaction:
-
Yeast Strain and Viability: Different strains of S. cerevisiae possess varying levels and types of oxidoreductases. The freshness and viability of the yeast are paramount for high enzymatic activity.
-
Substrate Concentration: High concentrations of the β-keto ester can be toxic to the yeast cells, inhibiting their metabolic activity and, consequently, the reduction process.[1]
-
Reaction Temperature: The optimal temperature for yeast fermentation and enzymatic activity is typically between 25-35°C.[4]
-
pH: The pH of the reaction medium can influence enzyme activity and stability.
-
Aeration: The presence or absence of oxygen can affect the yeast's metabolic state (fermentative vs. respiratory) and, in turn, the regeneration of cofactors and the expression of certain reductases.
-
Co-solvents: The addition of small amounts of organic solvents can sometimes improve the solubility of hydrophobic substrates and enhance yields.[7]
Q4: How can I effectively monitor the progress of the reaction?
A4: Reaction progress can be monitored by periodically taking small aliquots from the reaction mixture and analyzing them using techniques such as:
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively observe the disappearance of the starting material (β-keto ester) and the appearance of the product (β-hydroxy ester).
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques provide quantitative data on the conversion of the starting material and the formation of the product. Chiral GC or HPLC columns are necessary to determine the enantiomeric excess of the product.
Q5: What are the standard work-up procedures for isolating the product?
A5: A typical work-up involves:
-
Separating the yeast cells: This is often done by centrifugation or by filtering the reaction mixture through a pad of celite or filter aid to remove the bulk of the yeast.[8][9]
-
Solvent extraction: The aqueous filtrate is then extracted with an organic solvent, such as ethyl acetate or diethyl ether, to isolate the product.[2][9]
-
Drying and concentration: The combined organic extracts are dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product can be further purified by column chromatography or distillation.[2]
Experimental Workflow Overview
The following diagram illustrates a typical experimental workflow for the yeast-mediated reduction of a β-keto ester.
Caption: General workflow for yeast reduction of β-keto esters.
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the yeast reduction of β-keto esters.
| Problem | Potential Causes | Recommended Solutions |
| Low or No Conversion | 1. Inactive Yeast: The yeast may be old, improperly stored, or from a less active batch. 2. Substrate Toxicity: High substrate concentrations can be toxic to the yeast.[1] 3. Poor Substrate Solubility: The substrate may not be sufficiently available to the enzymes in the aqueous medium.[3] 4. Suboptimal Temperature: The temperature may be too low for efficient enzyme activity or too high, leading to enzyme denaturation. | 1. Use fresh, active baker's yeast. Test the yeast's activity by observing CO₂ evolution (frothing) after adding sucrose to a yeast suspension. 2. Perform the reaction at a lower substrate concentration. Alternatively, use a fed-batch approach where the substrate is added portion-wise over time.[10] 3. Add a small amount of an organic co-solvent (e.g., ethanol, hexane) to improve substrate solubility.[7] However, be aware that high concentrations of organic solvents can inhibit yeast activity. 4. Maintain the reaction temperature between 25-35°C. |
| Low Enantiomeric Excess (ee) | 1. Competing Reductases: S. cerevisiae contains multiple oxidoreductases with different stereoselectivities. Some may produce the (R)-enantiomer while others produce the (S)-enantiomer.[5][11] 2. Substrate Structure: The structure of the β-keto ester can significantly influence which enzymes are active and thus the stereochemical outcome.[12] 3. Reaction Conditions: Factors like temperature and pH can affect the relative activities of the competing reductases. | 1. Screen different strains of baker's yeast. Some strains may have a more favorable ratio of reductases for your specific substrate. 2. Modify the substrate. Small structural changes to the ester or keto portion of the molecule can sometimes lead to improved enantioselectivity. 3. Optimize reaction conditions. Systematically vary the temperature and pH to find the optimal conditions for the desired stereochemical outcome. 4. Use genetically engineered yeast strains. Strains with specific reductases knocked out or overexpressed are available and can provide very high enantioselectivity.[5][11] |
| Formation of Byproducts | 1. Ester Hydrolysis: Yeast contains esterases that can hydrolyze the β-keto ester starting material or the β-hydroxy ester product to the corresponding carboxylic acids.[13] 2. Further Metabolism: The yeast can further metabolize the starting material or product.[13] | 1. Minimize reaction time. Monitor the reaction closely and stop it as soon as the starting material is consumed to reduce the extent of ester hydrolysis. 2. Use immobilized yeast. Encapsulating the yeast in a matrix like calcium alginate can sometimes reduce the activity of unwanted enzymes.[4] |
| Difficult Product Isolation | 1. Emulsion Formation: The presence of yeast cells and other biological macromolecules can lead to the formation of stable emulsions during solvent extraction. 2. Low Product Concentration: If the reaction yield is low, the product may be difficult to isolate from the large volume of aqueous medium. | 1. Thoroughly remove yeast cells before extraction. Use a generous amount of filter aid (e.g., celite) to ensure a clear filtrate.[9] 2. Saturate the aqueous phase with NaCl before extraction to reduce the solubility of the product in water and help break emulsions.[2] 3. Perform a continuous liquid-liquid extraction for low-yielding reactions to efficiently extract the product. |
Troubleshooting Decision Tree
This diagram provides a logical path for troubleshooting common issues.
Caption: A decision tree for troubleshooting yeast reductions.
Detailed Protocol: Asymmetric Reduction of Ethyl Acetoacetate
This protocol provides a detailed, step-by-step methodology for a common yeast reduction.
Materials:
-
Active dry baker's yeast
-
Sucrose
-
Ethyl acetoacetate
-
Tap water
-
Celite (filter aid)
-
Ethyl acetate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Yeast Activation: In a suitably sized Erlenmeyer flask equipped with a magnetic stir bar, dissolve 30 g of sucrose in 100 mL of warm (around 35-40°C) tap water. Add approximately 3.5 g of active dry baker's yeast and stir the mixture for about 1 hour at room temperature.[8][9] Successful activation will be indicated by foaming or bubbling.
-
Substrate Addition: Add 4.0 g of ethyl acetoacetate to the fermenting yeast suspension.[8] Stir the mixture vigorously at room temperature. To prevent evaporation of the substrate and product, it is advisable to loosely cap the flask or use a fermentation lock.
-
Reaction Monitoring: Allow the reaction to proceed for 24-48 hours. The progress can be monitored by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent).
-
Work-up - Yeast Removal: Once the reaction is complete (as indicated by the consumption of the starting material), add a generous amount of celite to the reaction mixture to form a slurry. Filter this slurry through a Büchner funnel under gentle suction to remove the yeast cells. Wash the filter cake with a small amount of water.
-
Work-up - Extraction: Transfer the filtrate to a separatory funnel and saturate it with sodium chloride. Extract the aqueous layer with three portions of ethyl acetate (e.g., 3 x 50 mL).
-
Work-up - Drying and Concentration: Combine the organic extracts and dry them over anhydrous MgSO₄. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude ethyl 3-hydroxybutanoate.
-
Analysis: Determine the yield of the crude product. Analyze the enantiomeric excess by chiral GC or by ¹H NMR analysis of a derivatized sample (e.g., Mosher's ester).
References
-
Stewart, J. D. (2001). Highly stereoselective reagents for beta-keto ester reductions by genetic engineering of baker's yeast. PubMed. [Link]
-
Chemconnections. (n.d.). Postlab : Chiral Compounds and Green Chemistry: Reduction of a ketone by sodium borohydride and baker's yeast. chemconnections.org. [Link]
- van den Berg, C. M., & van der Wielen, L. A. (2000). Hydrolytic activity in baker's yeast limits the yield of asymmetric 3-oxo ester reduction. Biotechnology and Bioengineering.
- Rodriguez, S., Kayser, M. M., & Stewart, J. D. (2001). Highly Stereoselective Reagents for β-Keto Ester Reductions by Genetic Engineering of Baker's Yeast. Journal of the American Chemical Society.
-
Seebach, D., Sutter, M. A., Weber, R. H., & Züger, M. F. (1985). YEAST REDUCTION OF ETHYL ACETOACETATE: (S)-(+)-ETHYL 3-HYDROXYBUTANOATE. Organic Syntheses. [Link]
-
Chemconnections. (n.d.). Chiral Compounds and Green Chemistry: Reduction of a ketone by sodium borohydride and bakerʼs yeast. chemconnections.org. [Link]
-
Chegg. (2022, May 17). Solved Reduction of a ketone with Baker's Yeast Introduction. Chegg.com. [Link]
- Seebach, D., Sutter, M., & Züger, M. F. (2003). Yeast Reduction of Ethyl Acetoacetate: (S)‐( + )
-
Li, Y. C., & Lee, C. J. (2010). ASYMMETRIC REDUCTION OF AROMATIC KETONES BY THE BAKER'S YEAST IN ORGANIC SOLVENT SYSTEMS. Taylor & Francis Online. [Link]
-
Wolfson, A., et al. (2013). Baker's yeast catalyzed asymmetric reduction of prochiral ketones in different reaction mediums. ResearchGate. [Link]
-
NPTEL. (n.d.). Module 2 : Reduction Reactions. NPTEL Archive. [Link]
-
Engelking, H., et al. (2006). Reaction engineering studies on β-ketoester reductions with whole cells of recombinant Saccharomyces cerevisiae. Scilit. [Link]
-
Wolfson, A., et al. (2013). Baker's yeast catalyzed asymmetric reduction of prochiral ketones in different reaction mediums. ACG Publications. [Link]
- Chen, C. S., et al. (1982). Enantioselective Reductions of β‐keto‐Esters by Bakers' Yeast.
- Tabatabaeian, K., & Shahbazi, M. (2006). The enantioselective β-keto ester reductions by Saccharomyces cerevisiae. Journal of the Serbian Chemical Society.
- Kayser, M. M., et al. (1999). Baker's Yeast-Mediated Reductions of α-Keto Esters and an α-Keto-β-Lactam. Two Routes to the Paclitaxel Side Chain.
-
Silvestri, M. G., et al. (2008). Use of Enzymes in Organic Synthesis: Reduction of Ketones by Baker's Yeast Revisited. Journal of Chemical Education. [Link]
-
Szymańska, K., et al. (2016). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. PMC. [Link]
Sources
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- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectrum of Ethyl 3-hydroxy-2-methylpropanoate
For researchers, scientists, and professionals in drug development, the precise structural elucidation of organic molecules is a cornerstone of successful research. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as an unparalleled tool for this purpose, offering detailed insights into the molecular framework of a compound. This guide provides an in-depth analysis of the ¹H NMR spectrum of ethyl 3-hydroxy-2-methylpropanoate, a chiral building block of significant interest in organic synthesis.
This guide will delve into a detailed prediction of its ¹H NMR spectrum and provide a comparative analysis with structurally similar molecules: ethyl lactate, ethyl 2-hydroxyisobutyrate, and ethyl 3-hydroxybutyrate. Through this comparison, we will highlight the subtle yet significant spectral differences that arise from minor structural modifications, thereby providing a deeper understanding of ¹H NMR spectral interpretation.
Predicted ¹H NMR Spectrum of this compound
The structure of this compound dictates a distinct ¹H NMR spectrum. Based on established principles of chemical shifts and spin-spin coupling, we can predict the key features of its spectrum. The predicted data, assuming a standard deuterated chloroform (CDCl₃) solvent, is summarized in the table below.
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| a (CH₃-CH₂) | ~1.25 | Triplet | ~7.1 | 3H |
| b (CH₃-CH) | ~1.15 | Doublet | ~7.0 | 3H |
| c (-OH) | Variable (e.g., 1.5-3.0) | Singlet (broad) | - | 1H |
| d (-CH-) | ~2.65 | Multiplet | - | 1H |
| e (-CH₂-OH) | ~3.70 | Multiplet | - | 2H |
| f (-O-CH₂) | ~4.15 | Quartet | ~7.1 | 2H |
Comparative Spectral Analysis
To appreciate the nuances of the ¹H NMR spectrum of this compound, a comparison with structurally related esters is invaluable. The following table presents the experimental ¹H NMR data for ethyl lactate, ethyl 2-hydroxyisobutyrate, and ethyl 3-hydroxybutyrate.
| Compound | Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |
| Ethyl lactate | CH₃-CH₂ | 1.297 | Triplet | 7.2 | [1] |
| CH₃-CH | 1.415 | Doublet | 6.8 | [1] | |
| -OH | 3.52 | - | - | [1] | |
| -CH- | 4.280 | Quartet | 6.8 | [1] | |
| -O-CH₂ | 4.232 | Quartet | 7.2 | [1] | |
| Ethyl 2-hydroxyisobutyrate | CH₃-CH₂ | 1.26 | Triplet | 7.1 | [2] |
| (CH₃)₂-C | 1.39 | Singlet | - | [2] | |
| -OH | 3.16 | Singlet (broad) | - | [2] | |
| -O-CH₂ | 4.19 | Quartet | 7.1 | [2] | |
| Ethyl 3-hydroxybutyrate | CH₃-CH₂ | 1.17 | Triplet | 7.0 | [3] |
| CH₃-CH | 1.23 | Doublet | 6.2 | [3] | |
| -CH₂- | 2.22-2.48 | Multiplet | - | [3] | |
| -OH | 3.22 | Singlet (broad) | - | [3] | |
| -CH- & -O-CH₂ | 4.06-4.22 | Multiplet | - | [3] |
Key Spectral Differences and Structural Rationale
-
Methyl Group at C2: The most telling comparison is between this compound and ethyl 3-hydroxybutyrate. In the former, the methyl group is at the C2 position, adjacent to the carbonyl group, resulting in a doublet for these protons. In ethyl 3-hydroxybutyrate, the methyl group is at the C3 position, adjacent to the hydroxyl-bearing carbon, also appearing as a doublet but with a different chemical shift.
-
Methylene Protons: The presence of a methylene group (-CH₂-) adjacent to the carbonyl in ethyl 3-hydroxybutyrate gives rise to a complex multiplet in the 2.22-2.48 ppm region. This signal is absent in this compound, which instead has a methine proton (-CH-) at C2.
-
Effect of Methyl Substitution: Comparing this compound with ethyl lactate reveals the effect of an additional methylene group. The C3 protons in this compound are diastereotopic and will appear as a multiplet, whereas the C2 proton in ethyl lactate is a simple quartet.
-
Quaternary Carbon: Ethyl 2-hydroxyisobutyrate provides a clear contrast due to the presence of a quaternary carbon at the C2 position. This results in the two methyl groups at C2 appearing as a singlet at approximately 1.39 ppm, and the absence of a proton at C2 simplifies the spectrum significantly.
Experimental Workflow for ¹H NMR Analysis
The following diagram illustrates a typical workflow for the acquisition and analysis of a ¹H NMR spectrum for a small molecule like this compound.
Caption: Workflow for ¹H NMR spectral acquisition and analysis.
Spin-Spin Coupling Network in this compound
The connectivity of the protons in this compound can be visualized through its spin-spin coupling network.
Caption: Spin-spin coupling network for this compound.
Detailed Experimental Protocol
Objective: To acquire a high-quality ¹H NMR spectrum of this compound.
Materials:
-
This compound
-
Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
-
5 mm NMR tubes
-
Pipettes and vials
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.6 mL of CDCl₃ containing TMS to the vial.
-
Gently swirl the vial to ensure the sample is completely dissolved.
-
Using a pipette, transfer the solution to a 5 mm NMR tube.
-
-
Spectrometer Setup:
-
Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the CDCl₃.
-
Tune and match the probe to the correct frequency.
-
Perform shimming to optimize the magnetic field homogeneity.
-
-
Data Acquisition:
-
Set the appropriate acquisition parameters, including the number of scans (typically 8-16 for a concentrated sample), relaxation delay, and spectral width.
-
Acquire the free induction decay (FID).
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Perform phase correction to ensure all peaks are in the absorptive mode.
-
Apply baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.
-
-
Data Analysis:
-
Integrate all the peaks in the spectrum.
-
Identify the chemical shift, multiplicity, and coupling constants for each signal.
-
Assign each signal to the corresponding protons in the this compound molecule.
-
Conclusion
References
-
1H NMR Spectrum (1D, 900 MHz, H2O, predicted) (HMDB0040735). (n.d.). Human Metabolome Database. Retrieved from [Link]
-
1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0040735). (n.d.). Human Metabolome Database. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
Reich, H. J. (n.d.). 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to the 13C NMR of Ethyl 3-hydroxy-2-methylpropanoate: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical synthesis, the precise structural elucidation of molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a cornerstone technique for this purpose, offering unambiguous insights into the carbon framework of organic compounds. This guide provides an in-depth analysis of the 13C NMR data for Ethyl 3-hydroxy-2-methylpropanoate, a valuable chiral building block in organic synthesis.
This document moves beyond a simple data repository, offering a comparative approach to understanding the spectral features of this molecule. By examining structurally related analogues, we can gain a deeper appreciation for the subtle electronic effects that govern chemical shifts, thereby enhancing our ability to interpret complex spectra and confirm the identity and purity of synthesized compounds.
The Structural Context: Understanding this compound
This compound (C₆H₁₂O₃) is a chiral ester containing a primary alcohol and a stereocenter at the C2 position.[1] Its structure presents a unique combination of functional groups that influence the electronic environment of each carbon atom, leading to a distinct 13C NMR spectrum. Understanding the interplay of these groups is key to accurate spectral assignment.
Deciphering the 13C NMR Spectrum: A Predicted Analysis
While a publicly available, peer-reviewed 13C NMR spectrum for this compound is not readily accessible in common databases, we can confidently predict the chemical shifts based on established principles of NMR spectroscopy and by drawing comparisons with structurally similar molecules. The expected chemical shifts for each carbon atom are detailed below, with a thorough justification for their predicted positions.
Table 1: Predicted 13C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |
| C1 (C=O) | 170-175 | The carbonyl carbon of the ester group is highly deshielded due to the double bond to oxygen and the electron-withdrawing effect of the adjacent oxygen atom. |
| C2 (CH) | 45-50 | This methine carbon is attached to the electron-withdrawing carbonyl group and the methyl group, placing it in the aliphatic region but downfield from a simple alkane. |
| C3 (CH₂OH) | 60-65 | The carbon bearing the hydroxyl group is significantly deshielded due to the electronegativity of the oxygen atom. |
| C4 (OCH₂CH₃) | 60-65 | The methylene carbon of the ethyl ester is deshielded by the adjacent oxygen atom. |
| C5 (OCH₂CH₃) | 13-16 | The terminal methyl carbon of the ethyl group is in a typical aliphatic region. |
| C6 (CH₃) | 15-20 | The methyl group at the C2 position is a standard aliphatic carbon. |
Comparative Analysis: Learning from Structural Analogues
To substantiate our predicted chemical shifts and provide a robust framework for analysis, we will compare the expected spectrum of this compound with the experimentally determined 13C NMR data of three key analogues: Ethyl Lactate, Ethyl 2-methylpropanoate, and Mthis compound.
Analogue 1: Ethyl Lactate
Ethyl lactate shares the ethyl ester and a hydroxyl group on an adjacent carbon, but lacks the methyl group at the C2 position. This seemingly small difference provides a valuable point of comparison.
Table 2: 13C NMR Data for Ethyl Lactate
| Carbon Atom | Chemical Shift (ppm) |
| C=O | ~175 |
| CH(OH) | ~67 |
| OCH₂CH₃ | ~61 |
| CH₃ | ~20 |
| OCH₂CH₃ | ~14 |
Note: Data is compiled from various sources and may show slight variations.
The key difference lies in the chemical shift of the carbon bearing the hydroxyl group. In ethyl lactate, this is a methine carbon (CH), whereas in our target molecule, it is a methylene carbon (CH₂). The additional substitution at C2 in this compound will likely cause a slight upfield shift for C3 compared to the CH(OH) of ethyl lactate.
Analogue 2: Ethyl 2-methylpropanoate
This analogue lacks the hydroxyl group, allowing us to isolate the effect of this functional group on the chemical shifts.
Table 3: 13C NMR Data for Ethyl 2-methylpropanoate
| Carbon Atom | Chemical Shift (ppm) |
| C=O | ~177 |
| CH | ~34 |
| OCH₂CH₃ | ~60 |
| CH₃ (isopropyl) | ~19 (x2) |
| OCH₂CH₃ | ~14 |
Note: Data is compiled from various sources and may show slight variations.
The most striking difference is the significant upfield shift of the C2 methine carbon in Ethyl 2-methylpropanoate (~34 ppm) compared to our predicted value for this compound (45-50 ppm). This downfield shift in our target molecule is a direct consequence of the electron-withdrawing inductive effect of the hydroxyl group on the adjacent C3 carbon.
Analogue 3: Mthis compound
By replacing the ethyl ester with a methyl ester, we can observe the impact on the chemical shifts of the ester group itself.
Table 4: 13C NMR Data for Mthis compound
| Carbon Atom | Chemical Shift (ppm) |
| C=O | ~175 |
| CH | ~46 |
| CH₂OH | ~65 |
| OCH₃ | ~52 |
| CH₃ | ~17 |
Note: Data is compiled from various sources and may show slight variations.
The primary difference here is the chemical shift of the ester alkoxy group. The methoxy carbon (OCH₃) in the methyl ester appears around 52 ppm, while the methylene carbon of the ethoxy group (OCH₂CH₃) in our target molecule is expected around 60-65 ppm. This is a characteristic and predictable difference between methyl and ethyl esters.
Experimental Protocol for 13C NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible 13C NMR data for this compound or its analogues, the following experimental protocol is recommended.
1. Sample Preparation:
- Dissolve approximately 20-50 mg of the purified compound in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing properties for moderately polar compounds.
- Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
2. NMR Instrument Parameters:
- Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.
- Acquire a standard proton-decoupled 13C NMR spectrum.
- Typical acquisition parameters include:
- Spectral width: 0-220 ppm
- Pulse angle: 30-45°
- Relaxation delay (d1): 2-5 seconds (longer delays may be needed for quaternary carbons if quantitative analysis is desired).
- Number of scans: 128 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
3. Data Processing:
- Apply a Fourier transform to the acquired free induction decay (FID).
- Phase correct the spectrum to obtain pure absorption lineshapes.
- Reference the spectrum by setting the TMS peak to 0.00 ppm.
- Integrate the peaks if relative carbon abundances are of interest, though it is important to note that for standard 13C NMR, integrations are not always quantitative due to variations in relaxation times and the Nuclear Overhauser Effect (NOE).
Visualizing the Molecular Structure and Key NMR Insights
The following diagram illustrates the structure of this compound and highlights the key carbon environments that are differentiated in the 13C NMR spectrum.
Caption: Molecular structure of this compound with key carbon atoms color-coded according to their chemical environment.
Conclusion
This comparative guide provides a comprehensive framework for understanding and interpreting the 13C NMR spectrum of this compound. By leveraging data from structurally related compounds, we have established a reliable set of predicted chemical shifts and highlighted the key structural features that influence them. The detailed experimental protocol and visual representation of the molecule further equip researchers with the necessary tools for accurate and confident structural elucidation. As a senior application scientist, I trust this guide will serve as a valuable resource in your research and development endeavors, fostering a deeper understanding of NMR spectroscopy and its application in modern chemistry.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
-
The Royal Society of Chemistry. Supplementary Information for "Ni-Catalyzed Chemoselective Alcoholysis of N-Acyloxazolidinones". [Link]
Sources
Introduction: Elucidating Molecular Structure Through Vibrational Spectroscopy
An In-Depth Comparative Guide to the Infrared Spectroscopy of Ethyl 3-hydroxy-2-methylpropanoate
This compound is a bifunctional molecule containing both a hydroxyl group and an ester moiety. This structure makes it a valuable chiral building block in organic synthesis. For researchers and professionals in drug development and materials science, unambiguous structural confirmation is paramount. Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative method for verifying functional groups and probing the molecular environment.
This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive analysis of the IR spectrum of this compound. We will delve into the theoretical basis for its characteristic absorptions, present a validated experimental protocol for acquiring high-fidelity data, and, most critically, compare its spectrum to structurally similar molecules. This comparative analysis is essential for distinguishing the target analyte from potential impurities, isomers, or related compounds, thereby ensuring the integrity of research and development processes.
Part 1: Foundational Principles of IR Absorption in Hydroxy Esters
The diagnostic power of IR spectroscopy lies in the principle that chemical bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies corresponding to its natural vibrational modes. For this compound, the key functional groups that give rise to characteristic, high-intensity absorption bands are the hydroxyl (-OH) group, the carbonyl (C=O) group of the ester, and the carbon-oxygen (C-O) single bonds.
-
O-H Stretching: The hydroxyl group is typically the most conspicuous feature in the spectrum. Due to hydrogen bonding, the O-H stretching vibration of alcohols appears as a strong, broad band, generally in the region of 3500-3200 cm⁻¹. The breadth of this peak is a direct consequence of the various hydrogen-bonding states (dimers, trimers, polymers) present in the condensed phase, each with a slightly different vibrational energy.
-
C-H Stretching: Aliphatic C-H stretching vibrations from the methyl and ethyl groups consistently appear just below 3000 cm⁻¹ (typically 2980-2850 cm⁻¹). While ubiquitous, the precise pattern and intensity of these peaks contribute to the unique "fingerprint" of the molecule.
-
C=O Stretching: The ester carbonyl group provides a very strong and sharp absorption band. For saturated aliphatic esters, this peak is reliably found in the 1750-1730 cm⁻¹ region.[1] Its high intensity is due to the large change in dipole moment during the stretching vibration. The position of this band is sensitive to the electronic environment, making it a valuable diagnostic tool.
-
C-O Stretching: The ester functional group also possesses C-O single bonds, which give rise to strong stretching vibrations in the fingerprint region, typically between 1300 cm⁻¹ and 1000 cm⁻¹. These bands can be complex but are highly characteristic of the molecule's specific structure.
Part 2: Experimental Protocol for High-Fidelity Spectrum Acquisition
To ensure reproducibility and accuracy, a standardized protocol is essential. Attenuated Total Reflectance (ATR) is the preferred technique for liquid samples due to its simplicity, minimal sample preparation, and excellent data quality.[2][3]
Detailed Step-by-Step Methodology: ATR-FTIR Analysis
-
Instrument Preparation & Background Scan:
-
Rationale: The instrument must be stabilized and a background spectrum recorded to negate atmospheric interference (e.g., from CO₂ and water vapor) and any signals from the ATR crystal itself.[4][5]
-
Procedure: i. Ensure the ATR crystal (e.g., diamond or germanium) is immaculately clean. Wipe the crystal surface with a lint-free cloth dampened with a volatile solvent like isopropanol or ethanol and allow it to dry completely.[6] ii. Lower the ATR press to ensure no sample is present. iii. Initiate a background scan. A typical setting involves co-adding 32 or 64 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.[3][5]
-
-
Sample Application:
-
Rationale: Proper contact between the sample and the ATR crystal is critical for achieving a strong, high-quality signal. The IR beam only penetrates a few microns into the sample.[2]
-
Procedure: i. Place a single drop (approximately 5-10 µL) of this compound directly onto the center of the ATR crystal. ii. Lower the press arm to apply gentle, consistent pressure, ensuring the liquid spreads evenly across the crystal surface.
-
-
Data Acquisition:
-
Rationale: Signal averaging improves the signal-to-noise ratio, resulting in a cleaner spectrum.
-
Procedure: i. Initiate the sample scan using the same parameters as the background scan (e.g., 32 scans, 4 cm⁻¹ resolution). ii. The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
-
-
Post-Measurement Cleaning:
-
Rationale: Prevents cross-contamination between samples.[3]
-
Procedure: i. Lift the press arm and wipe the sample from the crystal using a soft, lint-free cloth. ii. Perform a final cleaning with a solvent-dampened cloth, ensuring no residue remains for the next analysis.
-
Experimental Workflow Diagram
Caption: Workflow for ATR-FTIR analysis of a liquid sample.
Part 3: Spectral Analysis of this compound
The IR spectrum of this compound[7] is dominated by the absorptions from its key functional groups.
-
~3450 cm⁻¹ (strong, broad): This band is characteristic of the O-H stretching vibration, broadened by intermolecular hydrogen bonding.
-
2980-2880 cm⁻¹ (medium-strong): These sharp peaks correspond to the sp³ C-H stretching vibrations of the ethyl and methyl groups.
-
~1735 cm⁻¹ (very strong, sharp): This is the signature C=O stretching vibration of the saturated aliphatic ester. Its intensity and sharpness make it an excellent diagnostic peak.
-
1250-1100 cm⁻¹ (strong): This region contains strong, complex bands associated with the C-O stretching vibrations of the ester group and the C-O bond of the alcohol.
-
Below 1000 cm⁻¹: This is the fingerprint region, containing a unique pattern of C-C stretching and various bending vibrations that are characteristic of the molecule's overall structure.
Part 4: Comparative Spectral Analysis
Distinguishing between closely related structures is a common challenge. Here, we compare the expected spectrum of this compound with three structurally similar molecules.
-
Ethyl Lactate (Ethyl 2-hydroxypropanoate): An isomer where the hydroxyl group is on the α-carbon (C2) instead of the γ-carbon (C3).[8][9]
-
Ethyl 3-hydroxybutanoate: A homologue with an additional methyl group on the carbon bearing the hydroxyl group.[10][11]
-
Mthis compound: The corresponding methyl ester, differing only by the alcohol portion of the ester.[12][13]
The primary differences will manifest in the fingerprint region (below 1500 cm⁻¹) and in subtle shifts of the major functional group bands.
Comparison of Key Vibrational Frequencies (cm⁻¹)
| Functional Group | This compound (Expected) | Ethyl Lactate[14] | Ethyl 3-hydroxybutanoate[10][15] | Mthis compound[12][13] | Structural Rationale for Differences |
| O-H Stretch | ~3450 (broad) | ~3480 (broad) | ~3440 (broad) | ~3450 (broad) | The position and bonding environment of the -OH group slightly alter the hydrogen-bonding network, causing minor shifts. |
| C-H Stretch | 2980-2880 | 2990-2880 | 2975-2880 | 2960-2850 | The overall pattern is similar due to the presence of aliphatic groups in all molecules. |
| C=O Stretch | ~1735 | ~1740 | ~1730 | ~1735 | The electronic environment of the carbonyl is very similar in all cases, leading to minimal shifts. Proximity of the -OH in Ethyl Lactate may have a minor inductive effect. |
| C-O Stretch | 1250-1100 | 1270-1130 | 1260-1100 | 1250-1100 | The pattern and exact frequencies in this region are highly sensitive to the carbon skeleton. This is a key area for differentiation. |
Analysis of Spectral Differences
-
This compound vs. Ethyl Lactate: The main distinction arises from the position of the hydroxyl group. While the major bands (O-H, C=O) are in similar locations, the C-O stretching and the bending vibrations in the fingerprint region will differ significantly due to the change from a primary alcohol (in our target) to a secondary alcohol (in ethyl lactate). This skeletal difference creates a unique fingerprint.
-
This compound vs. Ethyl 3-hydroxybutanoate: These molecules are closely related, with both being ethyl esters of 3-hydroxy acids. However, the additional methyl group in ethyl 3-hydroxybutanoate will alter the C-H bending vibrations and the overall fingerprint pattern, allowing for their differentiation.
-
This compound vs. Mthis compound: The only difference is the ester group (ethyl vs. methyl). This subtle change is often difficult to discern from the C=O or O-H stretches alone. The key difference will lie in the C-H bending and C-O stretching regions. The absence of characteristic ethyl group vibrations (e.g., certain bending modes) and the presence of methyl ester-specific C-O stretches would be the primary identifiers.
Conclusion
The infrared spectrum of this compound is defined by a strong, broad O-H stretch around 3450 cm⁻¹, a very strong, sharp ester C=O stretch near 1735 cm⁻¹, and a complex, unique fingerprint region. While its primary functional group absorptions are similar to those of related hydroxy esters, a careful analysis, particularly of the 1300-1000 cm⁻¹ region and the broader fingerprint pattern, allows for its unambiguous identification. By using a standardized ATR-FTIR protocol, researchers can obtain high-fidelity spectra that, when compared against reference data or related structures, provide confident structural verification crucial for advancing scientific research and development.
References
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Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from Agilent.[2]
-
Drawell. (2025). FTIR Analysis for Liquid Samples - What You Need to Know. Retrieved from drawell.com.[3]
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Ligot, S., et al. (n.d.). In situ IR spectra of ethyl lactate plasma phases. ResearchGate.[16]
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ResearchGate. (2021). How to prepare a liquid sample for FTIR spectrum?. Retrieved from ResearchGate.[6]
-
ChemicalBook. (n.d.). Ethyl L(-)-lactate(687-47-8) IR Spectrum. Retrieved from chemicalbook.com.[8]
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ChemicalBook. (n.d.). Ethyl lactate (97-64-3) IR Spectrum. Retrieved from chemicalbook.com.[9]
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Chegg. (2021). Analyze this Infrared spectrum of ethyl (S)-3-hydroxybutanoate. Retrieved from chegg.com.[15]
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Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from unh.edu.[4]
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PubChem. (n.d.). methyl (2S)-3-hydroxy-2-methylpropanoate. Retrieved from pubchem.ncbi.nlm.nih.gov.[12]
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Oxford Academic. (2018). Quick vacuum drying of liquid samples prior to ATR-FTIR spectral collection. Retrieved from academic.oup.com.[5]
-
PubChem. (n.d.). Ethyl 3-hydroxy-2-methyl-3-phenylpropanoate. Retrieved from pubchem.ncbi.nlm.nih.gov.[17]
-
NIST. (n.d.). M-chlorocarbanilic acid, ethyl lactate ester. NIST Chemistry WebBook.[18]
-
SpectraBase. (n.d.). (-)-ethyl L-lactate. Retrieved from spectrabase.com.[14]
-
NIST. (n.d.). Butanoic acid, 3-hydroxy-, ethyl ester. NIST Chemistry WebBook.[10]
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PubChem. (n.d.). Mthis compound. Retrieved from pubchem.ncbi.nlm.nih.gov.[13]
-
PubChem. (n.d.). 2-Ethyl-3-hydroxyhexyl 2-methylpropanoate. Retrieved from pubchem.ncbi.nlm.nih.gov.[19]
-
PubChem. (n.d.). ethyl (3R)-3-hydroxybutanoate. Retrieved from pubchem.ncbi.nlm.nih.gov.[11]
-
ChemicalBook. (n.d.). ETHYL 3-HYDROXYBUTYRATE(35608-64-1) IR Spectrum. Retrieved from chemicalbook.com.[20]
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ChemicalBook. (n.d.). Ethyl (R)-3-hydroxybutyrate(24915-95-5)IR1. Retrieved from chemicalbook.com.[21]
-
Doc Brown's Chemistry. (n.d.). infrared spectrum of methyl propanoate. Retrieved from docbrown.info.[1]
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ChemicalBook. (n.d.). (r)-(-)-3-hydroxy-2-methylpropionic acid methyl ester(72657-23-9) 1 h nmr. Retrieved from chemicalbook.com.[22]
-
PubChemLite. (n.d.). This compound (C6H12O3). Retrieved from pubchemlite.com.[23]
-
Sigma-Aldrich. (n.d.). Methyl (R)-(−)-3-hydroxy-2-methylpropionate. Retrieved from sigmaaldrich.com.[24]
-
PubChem. (n.d.). This compound. Retrieved from pubchem.ncbi.nlm.nih.gov.[7]
-
ResearchGate. (2013). Experimental and theoretical infrared spectra of 2-hydroxy-2-methyl-1-phenylpropan-1-one. Retrieved from ResearchGate.[25]
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A Comparative Guide to the Mass Spectrometry of Ethyl 3-hydroxy-2-methylpropanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-hydroxy-2-methylpropanoate is a chiral ester of significant interest in organic synthesis and as a building block in the development of various pharmaceuticals and natural products. The precise characterization of this molecule is paramount, and mass spectrometry stands as a cornerstone analytical technique for its identification and quantification. This guide provides an in-depth comparison of the mass spectrometric behavior of this compound under different ionization techniques, primarily Electron Ionization (EI) commonly coupled with Gas Chromatography (GC-MS), and Electrospray Ionization (ESI) typically used with Liquid Chromatography (LC-MS). We will delve into the mechanistic details of fragmentation, compare its behavior to its structural isomer, Ethyl 2-hydroxy-2-methylpropanoate, and provide field-proven experimental protocols.
The Critical Role of Ionization Technique
The choice of ionization technique is the most critical parameter influencing the mass spectrum of a molecule. Hard ionization techniques like EI impart high energy to the analyte, leading to extensive and often complex fragmentation. This provides a detailed structural fingerprint but may result in a diminished or absent molecular ion peak. In contrast, soft ionization methods like ESI impart minimal energy, typically preserving the molecular ion and providing valuable molecular weight information, though with limited structural detail from fragmentation in a single-stage MS experiment.
Electron Ionization (EI) Mass Spectrometry: A Fingerprint of Fragmentation
When coupled with Gas Chromatography, Electron Ionization is a powerful tool for the analysis of volatile compounds. However, the presence of a polar hydroxyl group in this compound necessitates a derivatization step to increase its volatility and improve chromatographic peak shape. Silylation, the replacement of the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group, is the most common approach.
Predicted EI Fragmentation of TMS-derivatized this compound
The mass spectrum of the TMS derivative of this compound is predicted to be rich in structural information. The molecular ion peak ([M]⁺˙) at m/z 204 would be observed, corresponding to the silylated molecule (C9H20O3Si). Key fragmentation pathways are expected to include:
-
α-Cleavage: The bond between the carbonyl carbon and the α-carbon is a likely site of cleavage, leading to the formation of a resonance-stabilized acylium ion.
-
McLafferty Rearrangement: This characteristic rearrangement for esters involves the transfer of a γ-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral alkene.
-
Loss of the Ethyl Group: Cleavage of the ethyl group from the ester functionality.
-
Cleavage related to the TMS group: Loss of a methyl group from the TMS ether, or the entire TMS group.
The following diagram illustrates the predicted primary fragmentation pathways for TMS-derivatized this compound under electron ionization.
Caption: Predicted EI fragmentation of TMS-derivatized this compound.
Comparison with a Structural Isomer: Ethyl 2-hydroxy-2-methylpropanoate
A comparison with the experimentally obtained EI mass spectrum of the structural isomer, Ethyl 2-hydroxy-2-methylpropanoate (also TMS-derivatized), reveals key differences that allow for their differentiation. The position of the hydroxyl and methyl groups significantly influences the fragmentation pattern.
| Fragment Ion (m/z) | Predicted Relative Abundance (this compound-TMS) | Experimental Relative Abundance (Ethyl 2-hydroxy-2-methylpropanoate-TMS) | Likely Origin of Fragment |
| 204 ([M]⁺˙) | Low | Low | Molecular Ion |
| 189 ([M-15]⁺) | Moderate | High | Loss of a methyl radical |
| 175 ([M-29]⁺) | Moderate | Low | Loss of an ethyl radical |
| 159 ([M-45]⁺) | High | Moderate | Loss of an ethoxy radical |
| 131 ([M-73]⁺) | Low | Moderate | Loss of the TMS radical |
| 117 | High | Moderate | α-cleavage product |
| 89 | Moderate | Low | Product of McLafferty rearrangement |
| 73 | Very High | Very High | Trimethylsilyl cation [Si(CH₃)₃]⁺ |
The higher relative abundance of the [M-15]⁺ ion for the 2-hydroxy isomer is likely due to the more facile loss of a methyl group from the tertiary carbon. Conversely, the 3-hydroxy isomer is expected to show a more prominent ion at m/z 89 resulting from a McLafferty rearrangement, which is sterically more favorable in this isomer.
Electrospray Ionization (ESI) Mass Spectrometry: The Gentle Approach
For LC-MS analysis, Electrospray Ionization is the method of choice for polar molecules like this compound. ESI is a soft ionization technique that typically results in the formation of protonated molecules, [M+H]⁺, in positive ion mode, or deprotonated molecules, [M-H]⁻, in negative ion mode, with minimal in-source fragmentation. This makes it ideal for accurate molecular weight determination.
Predicted ESI-MS/MS Fragmentation
To elicit structural information using ESI, tandem mass spectrometry (MS/MS) is employed. The protonated molecule ([M+H]⁺ at m/z 133) is isolated and subjected to collision-induced dissociation (CID). The fragmentation of even-electron ions, such as the protonated molecule, typically proceeds through the loss of stable neutral molecules.
For this compound, the most likely fragmentation pathways for the [M+H]⁺ ion would involve:
-
Loss of Water (H₂O): A common loss from protonated alcohols.
-
Loss of Ethanol (C₂H₅OH): Elimination of the ester ethyl group along with a proton.
-
Loss of Formic Acid (HCOOH): A more complex rearrangement.
The following diagram illustrates the predicted ESI-MS/MS fragmentation pathways for protonated this compound.
A Senior Application Scientist’s Guide to the Purity Analysis of Ethyl 3-hydroxy-2-methylpropanoate
In the landscape of pharmaceutical development and chemical synthesis, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. Ethyl 3-hydroxy-2-methylpropanoate, a chiral ester, serves as a valuable building block in the synthesis of complex molecules. Its structural integrity and purity are paramount. This guide provides an in-depth comparison of the primary analytical methods for determining the purity of this compound, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
We will explore the orthogonal strengths of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method will be evaluated not just on its technical capabilities, but on the causality of its application, ensuring that the chosen protocol is a self-validating system for robust and reliable purity assessment.
Gas Chromatography (GC): The Workhorse for Volatile Analytes
Gas Chromatography is an ideal first-line technique for analyzing volatile and semi-volatile compounds like this compound. Its high resolving power and sensitivity, especially when coupled with a Flame Ionization Detector (FID), make it a staple in quality control laboratories.
Principle of Separation & Causality
GC separates compounds based on their boiling points and their interactions with the stationary phase within the GC column. For this compound, a polar stationary phase is recommended. The hydroxyl (-OH) and ester (-C=O) groups on the analyte will have stronger interactions with a polar column, such as one with a polyethylene glycol (e.g., DB-WAX) or a specialized Free Fatty Acid Phase (FFAP) stationary phase, leading to better retention and separation from non-polar impurities. A Flame Ionization Detector (FID) is the detector of choice due to its excellent sensitivity to organic, carbon-containing compounds and its wide linear range, making it perfect for quantifying purity as a percentage of the total detected organic components (area percent method).
Experimental Protocol: GC-FID for Purity Assay
This protocol is designed as a robust starting point for the purity determination of this compound.
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample.
-
Dissolve in 10.0 mL of a suitable solvent, such as ethyl acetate or methanol, to create a 10 mg/mL solution.
-
Vortex thoroughly to ensure complete dissolution.
-
-
Instrumentation & Conditions:
-
GC System: Agilent 7890A GC with FID or equivalent.
-
Column: Agilent J&W DB-FFAP (30 m x 0.25 mm ID, 0.5 µm film thickness).[1] This polar phase is chosen for its ability to resolve polar analytes like hydroxy esters.
-
Carrier Gas: Helium, at a constant flow rate of 1.8 mL/min.[1]
-
Injector Temperature: 250°C.[2][3] This ensures the complete and rapid volatilization of the sample.
-
Injection Mode: Split, with a ratio of 50:1. A split injection prevents column overloading and ensures sharp peaks for a high-concentration main component.[2]
-
Injection Volume: 1.0 µL.
-
Oven Temperature Program:
-
Initial Temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase at 15°C/min to 240°C.
-
Final Hold: Hold at 240°C for 5 minutes.
-
This program allows for the elution of any low-boiling point solvent or impurities first, followed by the sharp elution of the main analyte, and finally, a high-temperature hold to elute any higher-boiling impurities.
-
-
Detector: FID.
-
Detector Temperature: 280°C.[2]
-
Hydrogen Flow: 35 mL/min.
-
Air Flow: 350 mL/min.
-
Makeup Gas (Helium): 25 mL/min.
-
-
System Suitability:
-
Before sample analysis, perform five replicate injections of the sample solution.
-
The Relative Standard Deviation (RSD) for the peak area of this compound should be ≤ 2.0%.
-
The theoretical plates for the main peak should be ≥ 20,000.
-
The tailing factor should be between 0.9 and 1.5.
-
-
Data Analysis:
-
Purity is calculated using the area percent method.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
-
This calculation assumes that all impurities have a similar response factor in the FID as the main component, which is a reasonable assumption for structurally similar organic impurities.
-
Workflow for GC-FID Purity Analysis
Special Consideration: Chiral Purity
Since this compound is a chiral molecule, assessing its enantiomeric purity is often required. This cannot be done on a standard achiral column.
-
Method: Chiral GC.
-
Column: A cyclodextrin-based chiral column, such as one with a derivatized beta-cyclodextrin stationary phase (e.g., Astec® CHIRALDEX™ B-DP), is required.[3][4]
-
Insight: These columns create a chiral environment where the two enantiomers have slightly different interaction energies, allowing for their separation. The oven temperature is often run isothermally at a lower temperature (e.g., 70-100°C) to maximize the subtle differences in interaction and achieve baseline resolution.[3] Analysis of the enantiomeric ratio is critical in pharmaceutical applications where one enantiomer may be active while the other is inactive or even harmful.
High-Performance Liquid Chromatography (HPLC): Versatility for Polar Analytes
HPLC is a powerful alternative to GC, particularly for compounds that are non-volatile, thermally labile, or for when a different separation mechanism is desired for orthogonality. Given the polar nature of this compound, method development can be challenging on traditional reversed-phase columns.
Principle of Separation & Causality
In reversed-phase HPLC (RP-HPLC), separation is based on the partitioning of the analyte between a non-polar stationary phase (like C18) and a polar mobile phase (like water/acetonitrile). Highly polar molecules, such as our target analyte, can have weak interactions with the C18 stationary phase, leading to poor retention and elution near the solvent front.
To overcome this, specialized columns are the key to a robust method. A "polar-embedded" or "polar-endcapped" C18 column is the preferred choice.[5] These columns have polar groups embedded within the alkyl chains or at the end of them. This feature allows the stationary phase to remain fully wetted even in highly aqueous mobile phases (e.g., >95% water), preventing the "phase collapse" that plagues standard C18 columns and enabling the retention of polar analytes.[5][6] Detection is typically performed with a UV detector; although the ester chromophore is weak, sensitive detection is possible at low wavelengths (e.g., 205-210 nm).
Experimental Protocol: HPLC-UV for Purity Assay
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of the sample.
-
Dissolve in 25.0 mL of the mobile phase to create a 1.0 mg/mL solution.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulates before injection.
-
-
Instrumentation & Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System with UV detector or equivalent.
-
Column: Waters Atlantis T3 C18 column (4.6 x 150 mm, 5 µm) or equivalent polar-compatible reversed-phase column. The T3 bonding is designed to enhance polar analyte retention.
-
Mobile Phase: Isocratic elution with a mixture of water and acetonitrile (95:5 v/v).[7] A simple mobile phase is preferred to allow for detection at low UV wavelengths.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C. Maintaining a constant temperature ensures reproducible retention times.
-
Detection Wavelength: 205 nm. The ester carbonyl group provides UV absorbance at this low wavelength.
-
Injection Volume: 10 µL.
-
-
System Suitability:
-
Perform five replicate injections of the sample solution.
-
The RSD for the peak area should be ≤ 2.0%.
-
The tailing factor should be between 0.9 and 1.8.
-
-
Data Analysis:
-
Purity is calculated using the area percent method, similar to GC.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
-
Workflow for HPLC-UV Purity Analysisdot
Sources
- 1. An Improved Validated Method for the Determination of Short-Chain Fatty Acids in Human Fecal Samples by Gas Chromatography with Flame Ionization Detection (GC-FID) | MDPI [mdpi.com]
- 2. GC-FID Protocol for SCFA Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 3. Sigma-Aldrich [sigmaaldrich.com]
- 4. gcms.cz [gcms.cz]
- 5. HPLC problems with very polar molecules - Axion Labs [axionlabs.com]
- 6. hplc.eu [hplc.eu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Chiral HPLC Analysis of Ethyl 3-hydroxy-2-methylpropanoate Enantiomers
For researchers, scientists, and professionals in drug development, the precise separation and quantification of enantiomers are paramount. The stereoisomers of a chiral molecule can exhibit markedly different pharmacological, toxicological, and metabolic properties. This guide provides an in-depth, objective comparison of chiral High-Performance Liquid Chromatography (HPLC) methodologies for the resolution of ethyl 3-hydroxy-2-methylpropanoate enantiomers, a key chiral building block in organic synthesis.
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, grounding every recommendation in established scientific principles to provide a self-validating framework for your analytical work.
Part 1: The Analytical Challenge: Resolving this compound Enantiomers
This compound possesses a single stereocenter at the C2 position, giving rise to two enantiomers: (R)-ethyl 3-hydroxy-2-methylpropanoate and (S)-ethyl 3-hydroxy-2-methylpropanoate. Due to their identical physical and chemical properties in an achiral environment, their separation requires the introduction of a chiral selector. Chiral HPLC is the preeminent technique for this purpose, employing a chiral stationary phase (CSP) to create a transient diastereomeric complex with the analyte enantiomers, leading to differential retention and, consequently, separation.[1]
The selection of an appropriate CSP is the most critical decision in developing a chiral HPLC method. For β-hydroxy esters like this compound, two classes of CSPs have demonstrated broad applicability: polysaccharide-based and cyclodextrin-based phases.
-
Polysaccharide-Based CSPs: These are the most widely used CSPs in HPLC.[2] They are typically derivatives of cellulose or amylose, often coated or immobilized on a silica support. The chiral recognition mechanism is complex and involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, within the chiral grooves of the polysaccharide structure.[3]
-
Cyclodextrin-Based CSPs: These CSPs utilize cyclodextrins, which are cyclic oligosaccharides, as the chiral selector. The primary mechanism of separation is inclusion complexation, where the analyte, or a portion of it, fits into the hydrophobic cavity of the cyclodextrin. Chiral recognition is achieved through interactions between the analyte's functional groups and the hydroxyl groups at the rim of the cyclodextrin cavity.[1]
Part 2: A Comparative Analysis of Chiral HPLC Methodologies
Method A: Polysaccharide-Based CSP (Cellulose Derivative)
Polysaccharide-based columns, such as those with cellulose tris(3,5-dimethylphenylcarbamate) as the chiral selector (e.g., Chiralcel® OD-H), are a workhorse for the separation of a wide range of chiral compounds, including β-hydroxy esters.[3]
Principle of Separation: The separation on a cellulose-based CSP is governed by a combination of attractive interactions. The carbamate groups on the cellulose backbone provide sites for hydrogen bonding and dipole-dipole interactions with the hydroxyl and ester functionalities of the analyte. The chiral grooves of the polysaccharide create a steric environment that allows for differential fitting of the two enantiomers.
Experimental Protocol:
-
Column: Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)), 5 µm, 4.6 x 250 mm
-
Mobile Phase: n-Hexane / 2-Propanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm
-
Sample Preparation: The racemic standard and sample are dissolved in the mobile phase to a concentration of approximately 1 mg/mL.
Expected Performance Data (based on analysis of similar β-hydroxy esters):
| Parameter | Expected Value |
| Retention Factor (k'1) | ~ 2.5 |
| Retention Factor (k'2) | ~ 3.0 |
| Selectivity (α) | > 1.2 |
| Resolution (Rs) | > 2.0 |
| Analysis Time | < 15 minutes |
Discussion:
-
Advantages: This method is expected to provide excellent resolution and peak shape. Polysaccharide-based columns are known for their broad applicability and robustness. The normal-phase mobile phase is simple to prepare and offers good solubility for the analyte.
-
Considerations: The performance can be sensitive to the ratio of the alcohol modifier in the mobile phase. Optimization of the n-hexane to 2-propanol ratio may be necessary to achieve the desired resolution and analysis time.
Method B: Cyclodextrin-Based CSP (β-Cyclodextrin Derivative)
Cyclodextrin-based CSPs offer an alternative and often complementary selectivity to polysaccharide phases. A β-cyclodextrin column is a suitable choice for the separation of small, moderately polar molecules like this compound.
Principle of Separation: The primary separation mechanism on a β-cyclodextrin column is the formation of inclusion complexes. The nonpolar part of the analyte (the ethyl and methyl groups) is expected to be included in the hydrophobic cavity of the cyclodextrin. Chiral recognition arises from the interaction of the hydroxyl and ester groups of the enantiomers with the hydroxyl groups at the entrance of the cyclodextrin cavity.[1]
Experimental Protocol:
-
Column: A β-cyclodextrin bonded silica column (e.g., Cyclobond I 2000), 5 µm, 4.6 x 250 mm
-
Mobile Phase: Acetonitrile / Water (40:60, v/v) with 0.1% Acetic Acid
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm
-
Sample Preparation: The racemic standard and sample are dissolved in the mobile phase to a concentration of approximately 1 mg/mL.
Expected Performance Data (based on analysis of similar β-hydroxy esters):
| Parameter | Expected Value |
| Retention Factor (k'1) | ~ 3.5 |
| Retention Factor (k'2) | ~ 4.0 |
| Selectivity (α) | > 1.15 |
| Resolution (Rs) | > 1.8 |
| Analysis Time | < 20 minutes |
Discussion:
-
Advantages: Reversed-phase methods using cyclodextrin columns are often compatible with mass spectrometry (MS) detection, which can be advantageous for certain applications. These columns can offer unique selectivity compared to polysaccharide phases.
-
Considerations: The resolution on cyclodextrin columns can be highly dependent on the mobile phase composition, including the type and concentration of the organic modifier and the pH. The addition of a small amount of acid is often necessary to suppress the ionization of any residual silanol groups on the silica support and improve peak shape.
Part 3: Method Selection and Optimization
The choice between a polysaccharide-based and a cyclodextrin-based method will depend on the specific requirements of the analysis.
Summary of Method Comparison:
| Feature | Method A (Polysaccharide) | Method B (Cyclodextrin) |
| CSP Type | Cellulose tris(3,5-dimethylphenylcarbamate) | β-Cyclodextrin |
| Mobile Phase | Normal Phase (n-Hexane/2-Propanol) | Reversed Phase (Acetonitrile/Water) |
| Expected Resolution | Excellent (>2.0) | Good (>1.8) |
| Analysis Time | Faster (< 15 min) | Slower (< 20 min) |
| MS Compatibility | Poor | Good |
| Robustness | High | Moderate |
For routine quality control where high resolution and speed are the primary concerns, the polysaccharide-based method is likely the superior choice. For applications requiring MS detection or where the polysaccharide-based method fails to provide adequate separation, the cyclodextrin-based method presents a valuable alternative.
Key Optimization Parameters:
-
Mobile Phase Composition: The ratio of the organic modifier to the weaker solvent (n-hexane in normal phase, water in reversed phase) is the most powerful tool for adjusting retention and resolution.
-
Alcohol Modifier (Normal Phase): The choice of alcohol (e.g., 2-propanol vs. ethanol) can significantly impact selectivity on polysaccharide columns.
-
pH (Reversed Phase): For cyclodextrin columns, controlling the pH of the aqueous component of the mobile phase is crucial for consistent retention and good peak shape.
-
Temperature: Lowering the column temperature can sometimes improve resolution, although it will increase analysis time.
Part 4: Visualizing the Analytical Workflow
To aid in the practical application of these methodologies, the following diagrams illustrate the general workflow for chiral HPLC analysis and a decision-making process for method selection.
Caption: General workflow for chiral HPLC analysis.
Caption: Decision tree for chiral HPLC method selection.
Conclusion
The successful chiral analysis of this compound is readily achievable through the judicious selection and optimization of a chiral HPLC method. While both polysaccharide- and cyclodextrin-based chiral stationary phases are viable options, a cellulose-based CSP under normal-phase conditions is recommended as the primary approach due to its expected high resolution and robustness. For applications requiring mass spectrometric detection or where alternative selectivity is needed, a cyclodextrin-based CSP in reversed-phase mode provides a powerful alternative. By understanding the principles of chiral separation and systematically optimizing the key chromatographic parameters, researchers can develop reliable and accurate methods for the enantiomeric analysis of this important chiral building block.
References
-
Phenomenex. Chiral HPLC Separations. [Link]
-
Chiralpedia. Cyclodextrin-based CSPs. [Link]
-
Ilisz, I., Aranyi, A., & Pataj, Z. (2012). HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order. Chirality, 24(9), 736-746. [Link]
-
Fasano, E., & Mazzoccanti, G. (2018). High performance liquid chromatographic enantioseparation of chiral bridged polycyclic compounds on chiralcel OD-H and chiralpak OT(+). Journal of chromatographic science, 56(5), 416–425. [Link]
-
Padivitage, N. L. T., Dodbiba, E., & Armstrong, D. W. (2019). Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview. Methods in molecular biology (Clifton, N.J.), 1985, 93–126. [Link]
Sources
- 1. Chiral separation using cyclodextrins as mobile phase additives in open‐tubular liquid chromatography with a pseudophase coating - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chiraltech.com [chiraltech.com]
- 3. High performance liquid chromatographic enantioseparation of chiral bridged polycyclic compounds on chiralcel OD-H and chiralpak OT(+) - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparison of Ethyl 3-hydroxy-2-methylpropanoate with other chiral synthons
An In-Depth Comparative Guide to Ethyl 3-hydroxy-2-methylpropanoate and Other Leading Chiral Synthons for Asymmetric Synthesis
Authored by a Senior Application Scientist
This guide provides a comprehensive comparison of this compound with other prominent chiral synthons and auxiliaries. It is designed for researchers, scientists, and drug development professionals seeking to make informed decisions in the strategic planning of complex, stereospecific synthetic routes. We will delve into the practical applications, comparative performance based on experimental data, and the underlying mechanistic principles that govern their efficacy.
Introduction: The Central Role of Chiral Building Blocks
In the landscape of modern organic synthesis, particularly within pharmaceutical and natural product chemistry, the ability to control stereochemistry is paramount. Chiral synthons, or "chiral building blocks," are enantiomerically pure compounds that serve as versatile starting materials, embedding a defined stereocenter into a target molecule from the outset. This strategy often simplifies synthetic routes and avoids costly and sometimes low-yielding resolution steps later in the sequence.
This compound is a valuable C6 chiral building block, possessing two functional handles—an ester and a primary alcohol—and a stereocenter at the C2 position. Its utility is exemplified by its incorporation into the synthesis of complex natural products. This guide will objectively compare its performance and handling characteristics against other foundational tools in the asymmetric synthesis toolbox: its close analogue, the Roche ester, and the widely adopted strategy of chiral auxiliaries, exemplified by Evans' oxazolidinones.
Overview of Compared Chiral Strategies
The selection of a chiral strategy is a critical decision in synthesis design. The two primary approaches discussed here are the use of a chiral synthon versus a chiral auxiliary.
-
Chiral Synthon (e.g., this compound, Roche Ester): The chirality is pre-installed in the starting material. The reaction proceeds, and the original chiral fragment is retained in the final product.
-
Chiral Auxiliary (e.g., Evans' Oxazolidinone): A temporary chiral group is attached to an achiral substrate. It directs the stereochemical outcome of a subsequent reaction and is then cleaved and ideally recovered for reuse.[1][2]
Figure 1: Conceptual workflow comparing the chiral synthon and chiral auxiliary approaches.
Head-to-Head Comparison: this compound vs. Roche Ester
The most direct comparison to this compound is its methyl ester analogue, Mthis compound, commonly known as the Roche ester .[3][4] Both are bifunctional building blocks used extensively in the synthesis of pharmaceuticals, vitamins, and other valuable natural products.[5][6]
| Feature | This compound | Roche Ester (Mthis compound) | Scientific Rationale & Insights |
| Molecular Formula | C6H12O3[7][8] | C5H10O3[3] | The additional methylene group in the ethyl ester results in a slightly higher molecular weight and increased lipophilicity. |
| Molecular Weight | 132.16 g/mol [7] | 118.13 g/mol [3][4][9] | This difference can be a factor in process mass intensity calculations for large-scale synthesis. |
| Boiling Point | Not well-documented, expected to be slightly higher than Roche ester. | 74 °C @ 10 mmHg[3]; 76-77 °C @ 12 mmHg | The choice may be influenced by downstream purification requirements (e.g., distillation). The methyl ester's lower boiling point can be advantageous. |
| Common Synthesis | Primarily via biocatalytic reduction of corresponding ketoesters. | Asymmetric bioreduction of methyl 2-hydroxymethylacrylate[5]; also widely available commercially.[3] | Both enantiomers of the Roche ester are commercially available and have been used as starting materials for complex molecules like dictyostatin and discodermolide.[3] |
| Reactivity | The ethyl ester is generally slightly less reactive towards hydrolysis or transesterification than the methyl ester due to increased steric hindrance and electron-donating character of the ethyl group. | The methyl ester is more susceptible to nucleophilic attack at the carbonyl carbon, which can be beneficial for certain transformations but also a liability if the ester needs to be preserved through multiple steps. | This subtle difference in reactivity is a key consideration. For syntheses requiring robust protection of the ester, the ethyl variant may offer a marginal advantage. Conversely, if facile cleavage is desired, the methyl ester is preferable. |
Key Takeaway: The choice between this compound and the Roche ester is often dictated by practical considerations rather than a fundamental difference in synthetic utility. These include commercial availability, cost, and the specific reaction conditions of subsequent steps. For most laboratory-scale applications, they can be used interchangeably, with minor adjustments to reaction conditions.
Functional Comparison: Chiral Synthons vs. Evans' Auxiliaries in Aldol Reactions
The aldol reaction is a cornerstone of C-C bond formation, and achieving stereocontrol is a formidable challenge.[10][11] This is where the strategic choice between a pre-loaded chiral synthon and a temporary chiral auxiliary becomes most apparent. Evans' oxazolidinone auxiliaries are a gold standard for achieving high diastereoselectivity in aldol reactions.[1][12][13][14]
Let's compare the synthesis of a syn-aldol product.
| Performance Metric | Using a Chiral Synthon (Hypothetical Route) | Using an Evans' Oxazolidinone Auxiliary | Scientific Rationale & Insights |
| Stereocontrol | The inherent chirality of the synthon influences the stereochemistry of the newly formed center, but control can be modest without directing groups. Diastereoselectivity depends heavily on the specific reactants and conditions. | Excellent diastereoselectivity is typically achieved (>99:1 d.r. is common).[2] The rigid chelated transition state enforced by the auxiliary and a Lewis acid (e.g., dibutylboron triflate) provides a predictable and highly ordered arrangement. | The Evans auxiliary approach offers superior and more predictable stereocontrol. The auxiliary's bulky substituents effectively shield one face of the enolate, directing the incoming aldehyde to the opposite face.[2][12] |
| Flexibility | The synthon is incorporated into the final structure. This is efficient if the synthon's skeleton is desired in the target molecule. | The auxiliary is cleaved post-reaction, allowing for the synthesis of a wide variety of final products (acids, esters, alcohols, etc.) from a single aldol adduct. This offers greater synthetic versatility.[1] | Evans' auxiliaries provide a platform approach. The same chiral auxiliary can be used to generate numerous chiral building blocks, whereas a chiral synthon is a more "single-use" component. |
| Atom Economy | Higher, as the chiral molecule is part of the final product. | Lower in the main sequence, as the auxiliary (often with a higher molecular weight than the substrate) is removed. However, the auxiliary can be recovered and recycled, improving overall efficiency.[12] | From a green chemistry perspective, the synthon approach is initially more atom-economical. However, the high efficiency and recyclability of the auxiliary can offset this in a well-optimized process. |
| Process Steps | Fewer steps if the synthon is commercially available. | Requires additional steps for attaching and cleaving the auxiliary.[2] | The auxiliary-based route is longer, which can impact overall yield and cost. This trade-off must be weighed against the benefit of near-perfect stereocontrol. |
Experimental Protocol: Diastereoselective syn-Aldol Reaction Using an Evans' Auxiliary
This protocol describes a representative procedure for the boron-mediated syn-aldol reaction, adapted from the seminal work by Evans et al.[2][13] It showcases the practical application of the chiral auxiliary strategy.
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Roche ester - Wikipedia [en.wikipedia.org]
- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. (R)-(-)-3-HYDROXY-2-METHYLPROPIONIC ACID METHYL ESTER | 72657-23-9 [chemicalbook.com]
- 7. This compound | C6H12O3 | CID 13102430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. PubChemLite - this compound (C6H12O3) [pubchemlite.lcsb.uni.lu]
- 9. methyl (2S)-3-hydroxy-2-methylpropanoate | C5H10O3 | CID 10192563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. macmillan.princeton.edu [macmillan.princeton.edu]
- 11. Classical Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 12. youtube.com [youtube.com]
- 13. web.mit.edu [web.mit.edu]
- 14. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Alternative Reagents for the Synthesis of β-Hydroxy Esters
For the modern researcher in synthetic chemistry and drug development, the β-hydroxy ester motif is a cornerstone of molecular architecture. Its prevalence in natural products, pharmaceuticals, and advanced materials necessitates a diverse and robust toolkit for its stereocontrolled synthesis. This guide provides an in-depth comparison of contemporary and classical methodologies, moving beyond a simple recitation of protocols to dissect the causality behind reagent choice and reaction design. We will explore the nuances of metal enolates, the elegance of organocatalysis, and the precision of biocatalysis, offering field-proven insights to guide your synthetic strategy.
The Landscape of β-Hydroxy Ester Synthesis: A Comparative Overview
The construction of the β-hydroxy ester framework is fundamentally a challenge of carbon-carbon bond formation and stereochemical control. The choice of reagent dictates not only the yield and selectivity but also the functional group tolerance and operational complexity of the procedure. Here, we compare four major strategies: the classical Reformatsky reaction, the versatile aldol additions of metal enolates, the asymmetric prowess of organocatalysis, and the green efficiency of enzymatic reductions.
Core Methodologies at a Glance
| Method | Key Reagents | Primary Strengths | Key Limitations | Stereocontrol |
| Reformatsky Reaction | α-halo ester, Zinc (or other metals like In, SmI₂) | Good for sterically hindered ketones; tolerant of enolizable aldehydes.[1][2] | Often requires stoichiometric metal; can have limited diastereoselectivity.[2] | Moderate; can be influenced by additives and reaction conditions. |
| Aldol Additions | Ester, Strong Base (e.g., LDA), Lewis Acid (e.g., TiCl₄, Bu₂BOTf) | High diastereoselectivity; well-established protocols; broad substrate scope. | Requires pre-formation of enolate; sensitive to moisture and air. | Excellent (via Zimmerman-Traxler model and chiral auxiliaries). |
| Organocatalysis | Ester precursor (enal), Chiral amine (e.g., Proline) or NHC | Metal-free; often high enantioselectivity; mild reaction conditions.[3] | Can have limitations in substrate scope and diastereoselectivity.[4] | Excellent enantiocontrol. |
| Enzymatic Reduction | β-keto ester, Ketoreductase (KRED) or whole cells (e.g., Baker's yeast) | Exceptional enantioselectivity (>99% ee); environmentally benign (aqueous media).[5] | Substrate-specific enzymes; requires screening; potential for low diastereoselectivity.[5] | Excellent enantiocontrol. |
Deep Dive into the Methodologies: Mechanisms and Performance Data
A nuanced understanding of the underlying mechanisms is critical for troubleshooting and optimizing the synthesis of β-hydroxy esters. In this section, we dissect the mechanistic pathways of our featured methods and present supporting experimental data to illustrate their capabilities.
The Reformatsky Reaction: A Classic Reimagined
The Reformatsky reaction offers a reliable method for the synthesis of β-hydroxy esters by reacting an α-halo ester with a carbonyl compound in the presence of metallic zinc.[1] The key intermediate is an organozinc enolate, which is less basic than its lithium or magnesium counterparts, thus preventing undesired side reactions with the ester functionality.[6]
Mechanism of the Reformatsky Reaction
The reaction proceeds via oxidative addition of zinc into the carbon-halogen bond of the α-halo ester, forming a zinc enolate. This enolate then adds to the carbonyl electrophile through a six-membered chair-like transition state, akin to the Zimmerman-Traxler model, to furnish the β-hydroxy ester upon acidic workup.[1]
Workflow of the Reformatsky Reaction.
Performance Data: Reformatsky Reaction
| Aldehyde/Ketone | α-Halo Ester | Conditions | Yield (%) | Diastereomeric Ratio (syn:anti) | Reference |
| Benzaldehyde | Ethyl bromoacetate | In, Sonication, THF | 93 | Not Reported | [7] |
| Cyclohexanone | Ethyl bromoacetate | In, Sonication, THF | 82 | Not Reported | [7] |
| Isovaleraldehyde | Ethyl bromoacetate | Zn, BF₃·OEt₂, aq. THF | 92 | Not Reported | [8] |
| p-Anisaldehyde | Ethyl bromoacetate | Zn, BF₃·OEt₂, Benzoyl Peroxide, aq. THF | 81 | Not Reported | [8] |
| Various Aldehydes | Ethyl iodoacetate | Me₂Zn, Prolinol Ligand | 88-95 | Not Reported (up to 96% ee) | [9] |
Aldol Additions: The Power of Chiral Auxiliaries and Lewis Acids
The aldol reaction of ester enolates is a highly versatile and stereoselective method for β-hydroxy ester synthesis. The stereochemical outcome is rationalized by the Zimmerman-Traxler model, which posits a chair-like six-membered transition state.[10][11][12] By controlling the enolate geometry (E or Z), one can dictate the formation of either the anti or syn diastereomer.
The Evans Aldol Reaction: A Gold Standard for Asymmetric Synthesis
The Evans aldol reaction employs an N-acyl oxazolidinone as a chiral auxiliary to achieve exceptional levels of stereocontrol. The reaction typically proceeds through a boron-mediated Z-enolate, which reacts with an aldehyde via a Zimmerman-Traxler transition state to afford the syn-aldol product with high diastereoselectivity.[13]
Mechanism of the Evans syn-Aldol Reaction
Mechanism of the Evans Aldol Reaction.
Performance Data: Evans Aldol Reaction
| Aldehyde | N-Propionyl Oxazolidinone | Conditions | Yield (%) | Diastereomeric Ratio (syn:anti) | Reference |
| Isobutyraldehyde | (R)-4-benzyl-2-oxazolidinone | Bu₂BOTf, Et₃N, CH₂Cl₂, -78 °C | 97 | >99:1 | [14] |
| n-Octanal | Chiral Imide | Bu₂BOTf, Et₃N | High | High | [15] |
| Hydrocinnamaldehyde | Cinchonidine-derived catalyst | BTTP, CH₂Cl₂, -78 °C | 64 | 1.3:1 (80% ee for syn) | [16] |
The Mukaiyama Aldol Reaction: Leveraging Silyl Enol Ethers
The Mukaiyama aldol reaction utilizes a silyl enol ether as a stable enolate surrogate, which is activated by a Lewis acid for addition to a carbonyl compound.[10][11][12] A key advantage is the ability to isolate the silyl enol ether, which allows for a clean cross-aldol reaction. The reaction is believed to proceed through an open transition state, and the stereoselectivity can be influenced by the choice of Lewis acid and the geometry of the silyl enol ether.[10][11]
Performance Data: Mukaiyama Aldol Reaction
| Aldehyde | Silyl Ketene Acetal | Lewis Acid | Yield (%) | Diastereomeric Ratio (syn:anti) | Reference |
| Benzaldehyde | 1-(trimethylsiloxy)cyclohexene | TiCl₄ | 82 (total) | threo:erythro = 63:19 | [11] |
| Various Aldehydes | Various Silyl Enol Ethers | Chiral Ti Complex | High | High Enantioselectivity | [17] |
| Aldehyde 92 | Enolsilane 94 | Trityl catalyst | Not specified | Not specified | [18] |
Organocatalysis: The Rise of Metal-Free Asymmetric Synthesis
Organocatalysis has emerged as a powerful strategy for asymmetric synthesis, offering mild, metal-free conditions.[4] For the synthesis of β-hydroxy esters, chiral amines like proline and its derivatives catalyze the reaction between an enal and an aldehyde via an enamine intermediate.[19][20][21]
Mechanism of Proline-Catalyzed Aldol Reaction
The catalytic cycle involves the formation of an enamine from the ketone and proline, which then attacks the aldehyde. Subsequent hydrolysis releases the aldol product and regenerates the catalyst.[19][20][21]
Catalytic Cycle of the Proline-Catalyzed Aldol Reaction.
Performance Data: Organocatalytic Synthesis
| Aldehyde | Ketone | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Isobutyraldehyde | Acetone | L-Proline | 97 | 96 | [14] |
| 1-Phenyl-1,2-propanedione | Acetone | L-Proline | 51 | 80 | [14] |
| Various β-Keto Esters | N/A (Hydroxylation) | Cinchona Alkaloid Derivatives | up to 95 | up to 97 | [22] |
Enzymatic Reductions: The Ultimate in Enantioselectivity
For accessing enantiopure β-hydroxy esters, the enzymatic reduction of prochiral β-keto esters is often the method of choice. Ketoreductases (KREDs) and whole-cell systems like baker's yeast (Saccharomyces cerevisiae) exhibit exquisite enantioselectivity, often exceeding 99% ee.[5][23]
Mechanism of Ketoreductase-Catalyzed Reduction
The mechanism involves the transfer of a hydride from a cofactor, typically NADPH or NADH, to the carbonyl carbon of the β-keto ester within the enzyme's chiral active site.[24][25] This process is highly stereocontrolled, leading to the formation of a single enantiomer of the β-hydroxy ester.
Mechanism of a Ketoreductase-Catalyzed Reduction.
Performance Data: Enzymatic Reduction
| β-Keto Ester | Enzyme System | Conditions | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Ethyl acetoacetate | Baker's yeast | Water, Glucose | High | >90 | [26] |
| Various β-Keto Esters | Ketoreductases | Aqueous buffer | High | >99 | [27] |
| Ethyl 4-chloroacetoacetate | Baker's yeast | Not specified | >99 (conversion) | >99 | [28] |
| α-Amido-β-keto esters | Ketoreductase WTEA | Not specified | >99 (conversion) | >99 | [29] |
Experimental Protocols: From Benchtop to Application
To translate theory into practice, this section provides detailed, step-by-step methodologies for key experiments discussed in this guide. These protocols are designed to be self-validating, with clear instructions and expected outcomes.
Protocol 1: The Reformatsky Reaction
This protocol describes the synthesis of a β-hydroxy ester using activated zinc dust.
Materials:
-
Aldehyde or ketone (1.0 eq)
-
Ethyl bromoacetate (2.0 eq)
-
Activated zinc dust (5.0 eq)
-
Iodine (catalytic amount, e.g., 0.1 eq)
-
Anhydrous toluene
-
Anhydrous diethyl ether or MTBE
-
Saturated aqueous NH₄Cl solution
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Activate the zinc dust by stirring a suspension in anhydrous toluene with a crystal of iodine under reflux for 5 minutes.
-
Cool the suspension to room temperature.
-
Add the ethyl bromoacetate to the activated zinc suspension.
-
Add a solution of the aldehyde or ketone in anhydrous toluene dropwise to the mixture.
-
Heat the reaction mixture to 90 °C for 30 minutes, monitoring by TLC.
-
Cool the reaction to 0 °C and quench with saturated aqueous NH₄Cl solution.
-
Filter the suspension and extract the filtrate with diethyl ether or MTBE.
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography.[20][30]
Protocol 2: The Evans Asymmetric Aldol Reaction
This protocol details the synthesis of a syn-β-hydroxy ester using an Evans chiral auxiliary.
Materials:
-
N-propionyl-(R)-4-benzyl-2-oxazolidinone (1.0 eq)
-
Dibutylboron triflate (1.1 eq, 1.0 M solution in CH₂Cl₂)
-
Triethylamine (1.2 eq)
-
Aldehyde (1.2 eq)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Methanol
-
30% Hydrogen peroxide
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Dissolve the N-propionyl oxazolidinone in anhydrous CH₂Cl₂ under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C.
-
Add triethylamine, followed by the dropwise addition of dibutylboron triflate, maintaining the temperature at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes to form the Z-enolate.
-
Cool the reaction mixture to -78 °C.
-
Add the aldehyde dropwise.
-
Stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional hour.
-
Quench the reaction by adding methanol, followed by a buffer solution (e.g., phosphate buffer) and 30% hydrogen peroxide.
-
Stir vigorously for 1 hour.
-
Extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the aldol adduct by silica gel chromatography.
-
The chiral auxiliary can be removed by methods such as hydrolysis with LiOH/H₂O₂ to yield the β-hydroxy ester.
Protocol 3: Enzymatic Reduction of a β-Keto Ester
This protocol describes the asymmetric reduction of ethyl acetoacetate using baker's yeast.
Materials:
-
Ethyl acetoacetate (1.0 eq)
-
Baker's yeast (Saccharomyces cerevisiae)
-
Sucrose or glucose (as an energy source)
-
Water
-
Diatomaceous earth (Celite®)
-
Ethyl acetate
Procedure:
-
In a flask, suspend baker's yeast in lukewarm water.
-
Add sucrose or glucose and stir until dissolved.
-
Add the ethyl acetoacetate to the yeast suspension.
-
Stir the mixture at room temperature for 24-48 hours, monitoring the reaction by TLC or GC.
-
After the reaction is complete, filter the mixture through a pad of diatomaceous earth to remove the yeast cells, washing the filter cake with ethyl acetate.
-
Separate the organic layer from the filtrate and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting ethyl (S)-3-hydroxybutanoate by distillation or silica gel chromatography.[26]
Conclusion and Future Outlook
The synthesis of β-hydroxy esters is a mature field, yet it continues to evolve with the development of more efficient and selective reagents. While classical methods like the Reformatsky and aldol reactions remain indispensable for their reliability and broad applicability, the advent of organocatalysis and biocatalysis has opened new avenues for asymmetric synthesis under milder, more sustainable conditions.
For researchers and drug development professionals, the choice of synthetic route will depend on a careful consideration of factors such as the desired stereochemistry, the scale of the reaction, and the functional group compatibility of the substrate. The data and protocols presented in this guide are intended to serve as a practical resource for making these informed decisions. As the demand for enantiomerically pure compounds continues to grow, we can anticipate further innovations in catalyst design and reaction engineering that will continue to refine our ability to construct this vital chemical motif.
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A Comparative Guide to the Efficacy of Ethyl and Methyl 3-Hydroxy-2-methylpropanoate as Chiral Building Blocks
Introduction
In the landscape of modern organic synthesis, particularly in the development of pharmaceuticals and complex natural products, the use of small, enantiomerically pure building blocks is of paramount importance. Among these, β-hydroxy esters, with their versatile bifunctional nature, serve as critical synthons for the construction of intricate molecular architectures. This guide provides an in-depth technical comparison of two such key building blocks: Ethyl 3-hydroxy-2-methylpropanoate and its methyl ester counterpart, Mthis compound.
Both esters are widely recognized for their role in asymmetric synthesis, offering a readily available source of stereodefined propionate units. Notably, the (R)-enantiomer of the methyl ester is famously known as the "Roche ester," a testament to its significance in the pharmaceutical industry.[1] While often used interchangeably in synthetic strategies, the choice between the ethyl and methyl ester can have subtle yet significant implications for reaction efficiency, product yield, and downstream processing. This guide aims to dissect these nuances, providing researchers, scientists, and drug development professionals with the experimental data and field-proven insights necessary to make informed decisions in their synthetic endeavors. We will explore their synthesis, comparative efficacy in key transformations, and provide detailed experimental protocols for their preparation and resolution.
Physicochemical Properties: A Foundational Comparison
The seemingly minor difference in the ester alkyl group—ethyl versus methyl—gives rise to variations in their fundamental physical properties. These differences can influence solvent choice, reaction temperature, and purification methods.
| Property | This compound | Mthis compound |
| Molecular Formula | C6H12O3[2] | C5H10O3[3] |
| Molecular Weight | 132.16 g/mol [2] | 118.13 g/mol [3] |
| Boiling Point | Not explicitly available | 74 °C / 10 mmHg[3] |
| Density | Not explicitly available | 1.071 g/mL at 25 °C[3] |
| Refractive Index | Not explicitly available | n20/D 1.425[3] |
Note: While comprehensive, directly comparable physical data for the ethyl ester is less commonly reported in readily accessible databases, the trends generally follow that of other homologous esters, with the ethyl ester having a slightly higher boiling point and lower density than the methyl ester.
Efficacy in Asymmetric Synthesis: A Comparative Analysis
Both ethyl and mthis compound are celebrated for their role as chiral precursors. Their efficacy is most critically judged by the stereochemical outcome and overall yield of the reactions in which they are employed.
Application in Natural Product Synthesis: The Case of Discodermolide
The potent microtubule-stabilizing agent, (+)-discodermolide, is a complex polyketide natural product whose synthesis has been a benchmark for the power of modern asymmetric synthesis.[4] Notably, various total syntheses of discodermolide have utilized either the methyl or ethyl ester of 3-hydroxy-2-methylpropanoate as a starting point for key fragments, providing an excellent, albeit indirect, platform for comparing their utility.
In one of the pioneering total syntheses of (-)-discodermolide, Schreiber and his team utilized 3-hydroxy-2-methylpropionate-derived homoallylic alcohols as the foundational building blocks for two of the three main fragments.[5] Similarly, a highly efficient gram-scale synthesis of (+)-discodermolide developed by Smith and coworkers also commenced from 3-hydroxy-2-methylpropionate, employing an Evans' syn-aldol reaction to establish the crucial stereochemistry.[5] While the specific ester (methyl or ethyl) is not always explicitly stated as the initial raw material in reviews, examination of the detailed synthetic procedures often reveals the use of the commercially available and cost-effective methyl ester. The successful application of these synthons in achieving high overall yields (e.g., the Smith synthesis) underscores their efficacy.
The choice between the methyl and ethyl ester in these multi-step syntheses is often dictated by factors beyond simple reactivity, including the specific reagents used in subsequent steps. For instance, in transesterification-sensitive steps, using a methyl ester with a methyl-based reagent (e.g., trimethylaluminum for amide formation) can prevent unwanted side reactions.
Methods of Enantioselective Synthesis: A Direct Comparison of Efficacy
The true value of these chiral building blocks lies in their enantiopurity. Therefore, a comparison of the methods used to synthesize them in an enantiomerically enriched form is crucial.
Biocatalytic Asymmetric Reduction
One of the most efficient methods for producing enantiomerically pure β-hydroxy esters is the asymmetric reduction of the corresponding β-keto ester. This transformation is often accomplished with high stereoselectivity using biocatalysts, such as yeast or isolated enzymes.
Lipase-Catalyzed Kinetic Resolution
Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. Lipases are frequently used for this purpose due to their stereoselectivity in the hydrolysis or transesterification of esters.
The enzymatic kinetic resolution of racemic β-hydroxy esters can provide access to both enantiomers in high optical purity. For example, lipases from Pseudomonas fluorescens and Pseudomonas cepacia have demonstrated high efficiency in the resolution of various aromatic Morita-Baylis-Hillman adducts, which are structurally related to the title compounds.[8] In these resolutions, enantiomeric ratios (E) well over 200 have been achieved, indicating excellent selectivity.[8]
While a direct comparison of the kinetic resolution of ethyl vs. mthis compound is not explicitly detailed in the provided search results, the principles of enzymatic kinetic resolution suggest that the nature of the ester group can impact the reaction kinetics. The slightly larger steric bulk of the ethyl group might lead to slower reaction rates compared to the methyl group with certain lipases. However, the overall enantioselectivity is highly dependent on the specific enzyme and reaction conditions.
Experimental Protocols
Protocol 1: Biocatalytic Asymmetric Reduction of Methyl 2-(hydroxymethyl)acrylate
This protocol is adapted from methodologies employing enoate reductases for the synthesis of (R)-mthis compound.[1]
Objective: To synthesize (R)-mthis compound with high enantiomeric excess.
Materials:
-
Methyl 2-(hydroxymethyl)acrylate
-
Enoate reductase (e.g., from the 'old yellow enzyme' family)
-
NAD(P)H cofactor
-
Glucose dehydrogenase (for cofactor regeneration)
-
Glucose
-
Phosphate buffer (pH 7.0)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a temperature-controlled reaction vessel, prepare a solution of phosphate buffer (pH 7.0).
-
Add glucose, NAD(P)H, and glucose dehydrogenase to the buffer solution and stir until dissolved.
-
Add the enoate reductase to the solution.
-
Add methyl 2-(hydroxymethyl)acrylate to the reaction mixture.
-
Maintain the reaction at a constant temperature (typically 25-30 °C) with gentle stirring.
-
Monitor the reaction progress by TLC or GC analysis.
-
Upon completion, quench the reaction by adding an equal volume of ethyl acetate.
-
Separate the organic layer and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient).
-
Determine the enantiomeric excess of the purified product by chiral HPLC or GC analysis.
Diagram of Biocatalytic Reduction Workflow
Caption: Workflow for the biocatalytic reduction of methyl 2-(hydroxymethyl)acrylate.
Protocol 2: Lipase-Catalyzed Kinetic Resolution of Racemic this compound
This protocol is a generalized procedure based on established methods for lipase-catalyzed hydrolysis of esters.[8][9]
Objective: To resolve racemic this compound into its enantiomers.
Materials:
-
Racemic this compound
-
Lipase (e.g., from Pseudomonas fluorescens or Candida antarctica Lipase B)
-
Phosphate buffer (pH 7.0)
-
Organic co-solvent (e.g., tert-butanol or THF)
-
Sodium bicarbonate solution
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
In a reaction flask, dissolve racemic this compound in a mixture of phosphate buffer and the organic co-solvent.
-
Add the lipase to the mixture.
-
Stir the reaction mixture at a controlled temperature (e.g., 30-40 °C).
-
Monitor the reaction progress by chiral HPLC or GC to determine the conversion and enantiomeric excess of the remaining ester and the formed acid.
-
When the conversion reaches approximately 50%, stop the reaction by filtering off the enzyme.
-
Acidify the filtrate to pH ~3 with a suitable acid (e.g., 1M HCl).
-
Extract the mixture with diethyl ether.
-
Separate the organic layer.
-
To separate the unreacted ester from the acid product, extract the organic layer with a saturated sodium bicarbonate solution.
-
The aqueous layer will contain the sodium salt of the hydrolyzed acid. Acidify this layer and extract with diethyl ether to isolate the acid.
-
The organic layer from the bicarbonate extraction contains the unreacted ester.
-
Dry both the ester and the acid fractions over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Determine the enantiomeric excess of both the recovered ester and the acid.
Diagram of Lipase-Catalyzed Kinetic Resolution Workflow
Caption: Workflow for the lipase-catalyzed kinetic resolution of racemic this compound.
Conclusion and Future Perspectives
Both this compound and Mthis compound are highly efficacious chiral building blocks in organic synthesis. The choice between them is often nuanced and project-specific.
-
Mthis compound is more commonly cited and commercially available, particularly the renowned "Roche ester." Its smaller steric profile may lead to faster reaction rates in some enzymatic and chemical transformations. The wealth of literature on its application provides a solid foundation for its use in new synthetic endeavors.
-
This compound , while less documented in direct comparative studies, offers similar synthetic utility. Its slightly different physical properties may be advantageous in specific process development scenarios, such as optimizing for a higher boiling point.
From a practical standpoint, the decision between the ethyl and methyl ester will likely be driven by a combination of factors including:
-
Commercial availability and cost.
-
The specific requirements of subsequent reaction steps , including potential transesterification side reactions.
-
The chosen method for enantioselective synthesis or resolution , as the optimal substrate can be enzyme-dependent.
Future research in this area would benefit from direct, head-to-head comparative studies of these two valuable synthons in a range of common transformations. Such studies would provide quantitative data on reaction rates, yields, and enantioselectivities, allowing for a more definitive guide to their relative efficacy. Additionally, exploring the application of a wider range of biocatalysts for the synthesis and resolution of the ethyl ester could further enhance its utility and accessibility to the scientific community.
References
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- ResearchGate. (2023). Asymmetric Synthesis of (R)-3-Hydroxy-2-methylpropanoate ('Roche Ester') and Derivatives via Biocatalytic C=C-Bond Reduction | Request PDF.
- Wikipedia. (2023). Discodermolide.
- Semantic Scholar. (2010). Asymmetric Synthesis of (R)‐3‐Hydroxy‐2‐methylpropanoate ('Roche Ester') and Derivatives via Biocatalytic CC‐Bond Reduction.
- PubMed Central. (n.d.). (+)-Discodermolide: Total Synthesis, Construction of Novel Analogues, and Biological Evaluation.
- MDPI. (2021). Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis: Preparation of Enantiomerically Pure/Enantioenriched Mexiletine Intermediates and Analogs.
- Michigan State University. (2004). Large-Scale Synthesis of (+)-Discodermolide.
- PubMed. (2009). The chemical synthesis of discodermolide.
- Wiley Online Library. (2018). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification.
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Spectroscopic Comparison of (R) and (S) Enantiomers: A Guide for Researchers
In the landscape of drug development and chemical research, the ability to distinguish between enantiomers—chiral molecules that are non-superimposable mirror images of each other—is of paramount importance. The differential pharmacological and toxicological effects of enantiomers, tragically exemplified by the thalidomide case, have led to stringent regulatory requirements for the characterization of chiral compounds.[1] This guide provides a comprehensive comparison of key spectroscopic techniques for the differentiation and quantitative analysis of (R) and (S) enantiomers, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
The Foundation: Chirality and the Interaction with Light
Chirality is a fundamental property of molecules that lack an internal plane of symmetry. Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation and differentiation a significant challenge. However, their interaction with polarized light is distinct, forming the basis of chiroptical spectroscopy.[2][3] These techniques exploit the differential absorption or scattering of left- and right-circularly polarized light by chiral molecules.
A Comparative Overview of Spectroscopic Techniques
The selection of an appropriate spectroscopic technique for enantiomeric analysis is contingent on several factors, including the nature of the analyte, the required sensitivity and accuracy, sample availability, and the instrumentation at hand.[4] This guide will delve into the principles, applications, and experimental protocols for the following key techniques:
-
Electronic Circular Dichroism (ECD)
-
Vibrational Circular Dichroism (VCD)
-
Raman Optical Activity (ROA)
-
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Auxiliaries
The following table provides a high-level comparison of these methods:
| Feature | Electronic Circular Dichroism (ECD) | Vibrational Circular Dichroism (VCD) | Raman Optical Activity (ROA) | NMR with Chiral Auxiliaries |
| Principle | Differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule containing a chromophore.[4][5] | Differential absorption of left and right circularly polarized infrared light by a chiral molecule.[4][6] | Differential Raman scattering of right and left circularly polarized light by a chiral molecule.[7] | Formation of diastereomeric complexes with a chiral auxiliary, leading to distinguishable signals in the NMR spectrum.[4][8] |
| Sample Type | Solutions.[4] | Solutions, neat liquids, and solids (as mulls).[4][9] | Aqueous solutions are particularly well-suited.[10] | Solutions.[4] |
| Sample Amount | Typically in the µM to mM range.[4] | Typically 5-10 mg.[4] | A few microliters may be sufficient for liquid samples.[9] | Typically 1-10 mg.[4] |
| Analysis Time | Minutes. | Minutes to hours. | Can be several hours for high accuracy.[10] | Minutes to hours. |
| Key Advantage | High sensitivity for molecules with strong chromophores.[11] | Broad applicability to a wide range of chiral molecules, including those without chromophores.[12] | Excellent for aqueous solutions and provides rich structural information.[7][10] | Provides precise quantitative determination of enantiomeric excess (%ee).[8] |
| Key Limitation | Requires a chromophore near the stereocenter.[4] | Lower sensitivity compared to ECD; can be affected by solvent absorption.[13] | Can be limited by sample fluorescence and requires specialized instrumentation.[10] | Requires the use of often expensive chiral auxiliaries; can suffer from line broadening.[8][14] |
Electronic Circular Dichroism (ECD) Spectroscopy
ECD spectroscopy is a widely used chiroptical technique that measures the difference in absorption between left and right circularly polarized light in the ultraviolet and visible regions of the electromagnetic spectrum.[11] This differential absorption, known as the CD effect, is only observed for chiral molecules and is directly proportional to the concentration of the enantiomer.
Causality Behind Experimental Choices
The choice of solvent is critical in ECD. It must be transparent in the wavelength range of interest and should not interact with the solute in a way that alters its conformation. The concentration of the sample is also a key parameter; it needs to be high enough to produce a measurable signal but low enough to avoid saturation of the detector.
Experimental Protocol: ECD for Enantiomeric Differentiation
-
Sample Preparation :
-
Prepare a stock solution of the chiral sample in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration, typically in the range of 0.1 to 1 mg/mL.[15]
-
Prepare a series of dilutions to determine the optimal concentration that gives a strong signal without saturating the detector.
-
Ensure the sample is free of particulate matter by filtration or centrifugation.[16]
-
-
Instrument Setup :
-
Purge the spectrometer with nitrogen gas to remove atmospheric oxygen, which absorbs in the far-UV region.[17]
-
Select a quartz cuvette with an appropriate path length (e.g., 0.1 cm for far-UV, 1 cm for near-UV).[15]
-
Set the desired spectral acquisition parameters, including the wavelength range (e.g., 190-400 nm), scanning speed, and number of accumulations.[18]
-
-
Data Acquisition :
-
Record a baseline spectrum of the solvent in the same cuvette.
-
Record the CD spectrum of the sample solution.
-
For quantitative analysis, record the spectra of the pure enantiomers if available.
-
-
Data Analysis :
-
Subtract the solvent baseline from the sample spectrum.
-
The CD spectrum of one enantiomer will be the mirror image of the other. A racemic mixture will show no CD signal.
-
The enantiomeric excess (%ee) can be determined by comparing the signal intensity of the sample to that of a pure enantiomer at a specific wavelength.
-
Caption: General experimental workflow for ECD spectroscopy.
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD measures the differential absorption of left and right circularly polarized infrared light, providing information about the stereochemistry of a molecule.[6] As it probes vibrational transitions, VCD is applicable to a broader range of chiral molecules than ECD, including those that lack a suitable chromophore.[12]
Causality Behind Experimental Choices
The choice of solvent in VCD is even more critical than in ECD due to the potential for solvent absorption in the infrared region. Deuterated solvents are often used to minimize interference. The sample concentration needs to be relatively high to obtain a good signal-to-noise ratio.
Experimental Protocol: VCD for Absolute Configuration
-
Sample Preparation :
-
Prepare a solution of the chiral sample at a concentration typically between 0.01 M and 1 M.[4] The optimal concentration depends on the strength of the VCD signal and the path length of the sample cell.
-
Use an IR-transparent solvent that does not have strong absorption bands in the region of interest (e.g., deuterated chloroform, carbon tetrachloride).
-
For solid samples, prepare a mull with an appropriate agent (e.g., Nujol).[4]
-
-
Instrument Setup :
-
Use IR-transparent sample cells with a defined path length (e.g., BaF₂ or CaF₂).[4]
-
Set the desired spectral resolution and the number of scans to be averaged.
-
-
Data Acquisition :
-
Record the VCD and IR spectra of the solvent for baseline correction.
-
Record the VCD and IR spectra of the sample.
-
-
Data Analysis :
-
Subtract the solvent spectra from the sample spectra.
-
The VCD spectrum of one enantiomer will be the mirror image of the other.
-
For determining the absolute configuration, the experimental VCD spectrum is compared to the computationally predicted spectrum for a given enantiomer.
-
Caption: Formation of diastereomeric complexes for NMR analysis.
Conclusion
The spectroscopic differentiation of (R) and (S) enantiomers is a critical aspect of modern chemical and pharmaceutical research. Each of the techniques discussed—ECD, VCD, ROA, and NMR with chiral auxiliaries—offers unique advantages and is suited to different types of molecules and analytical goals. A thorough understanding of the principles and experimental nuances of these methods, as presented in this guide, will empower researchers to select the most appropriate technique and to design robust experiments for the accurate characterization of chiral molecules. The continued development of these spectroscopic tools will undoubtedly play a pivotal role in advancing our understanding of chirality and its implications in science and medicine.
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Brittain, H. G. (1998). Applications of chiroptical spectroscopy for the characterization of pharmaceutical compounds. Journal of Pharmaceutical and Biomedical Analysis, 17(6-7), 933–940. [Link]
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Accurate Determination of Enantiomeric Excess Using Raman Optical Activity. (2022). Molecules, 27(9), 3037. [Link]
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Spectroscopic methods for determining enantiomeric purity and absolute configuration in chiral pharmaceutical molecules. (2005). Journal of Pharmaceutical and Biomedical Analysis, 38(5), 791-802. [Link]
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Analytical determination of enantiomeric purity using Raman optical activity. (1994). Analytical Chemistry, 66(8), 1269–1273. [Link]
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Making it easier to differentiate chiral molecules. (2022). Spectroscopy Europe. Retrieved from [Link]
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NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Formation of Diastereomers. (2018). Angewandte Chemie International Edition, 57(40), 13188-13192. [Link]
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Experimental setup for time-resolved circular dichroism measurements. (n.d.). ResearchGate. Retrieved from [Link]
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Chemical shift reagents and Chiral lanthanide shift reagents: How does it work?. (2020). Chemistry Notes. Retrieved from [Link]
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Time-Resolved Circular Dichroism in Molecules: Experimental and Theoretical Advances. (2021). Applied Sciences, 11(16), 7483. [Link]
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Use of chiral lanthanide shift reagents in the elucidation of NMR signals from enantiomeric mixtures of polycyclic compounds. (1999). Journal of the Chemical Society, Perkin Transactions 2, (11), 2415–2420. [Link]
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5 handy pointers on circular dichroism sample preparation. (2022). Bitesize Bio. Retrieved from [Link]
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McCreary, M. D., Lewis, D. W., Wernick, D. L., & Whitesides, G. M. (1974). Determination of enantiomeric purity using chiral lanthanide shift reagents. Journal of the American Chemical Society, 96(4), 1038–1041. [Link]
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Identification of Enantiomers Using Low-Frequency Raman Spectroscopy. (2022). The Journal of Physical Chemistry Letters, 13(8), 2008–2014. [Link]
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Enantiomeric concentration determination via a single circular dichroism spectrum in chiral hyperbolic metamaterials. (2025). Optics Express, 33(1), 1-12. [Link]
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Lanthanide shift reagents in nmr. (n.d.). Slideshare. Retrieved from [Link]
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Haesler, J., & Hug, W. (2007). Raman Optical Activity: A Reliable Chiroptical Technique. CHIMIA International Journal for Chemistry, 61(12), 779-784. [Link]
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Nuclear magnetic resonance spectroscopy of stereoisomers. (n.d.). In Wikipedia. Retrieved from [Link]
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What is Chiroptical Spectroscopy?. (n.d.). Retrieved from [Link]
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Chiroptical Spectroscopy: Fundamentals and Applications. (n.d.). Scitus Academics. Retrieved from [Link]
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Applications of Vibrational Optical Activity in the Pharmaceutical Industry. (2021). Molecules, 26(11), 3298. [Link]
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Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. (2022). ACS Omega, 7(37), 33267–33277. [Link]
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Enantiomer-specific detection of chiral molecules via microwave spectroscopy. (2025). Nature, 632(8025), 535-539. [Link]
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Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. (2021). Molecules, 26(16), 4983. [Link]
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Principles and Experimental Design of Circular Dichroism (CD) Spectroscopy Analysis. (n.d.). Retrieved from [Link]
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Chiroptical Spectroscopy in Drug Analysis. (2004). Current Medicinal Chemistry, 11(21), 2825-2836. [Link]
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Transformative progress in Raman optical activity: recent advances and innovations. (2025). Journal of Physics: Photonics, 7(2), 021001. [Link]
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NMR determination of enantiomeric excess. (2025). Chemical Society Reviews, 54(15), 5868-5895. [Link]
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Circular Dichroism. (2022). Chemistry LibreTexts. Retrieved from [Link]
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Chiroptical Sensing: A Conceptual Introduction. (2020). Biosensors, 10(10), 133. [Link]
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Enantiomeric impurity analysis using circular dichroism spectroscopy with United States Pharmacopeia liquid chromatographic methods. (2018). Journal of Pharmaceutical and Biomedical Analysis, 154, 356-364. [Link]
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Circular dichroism. (n.d.). In Wikipedia. Retrieved from [Link]
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Using Chiral Spectroscopy to Enhance Quality Control in Drugs. (2021). Tech Briefs. Retrieved from [Link]
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Vibrational Optical Activity for Structural Characterization of Natural products. (2020). Natural Product Reports, 37(10), 1346-1368. [Link]
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Vibrational circular dichroism. (1974). Journal of the American Chemical Society, 96(23), 7367–7369. [Link]
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A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides. (2022). The Journal of Physical Chemistry B, 126(32), 6099–6110. [Link]
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A Comparative Guide to the Synthesis of Ethyl 3-hydroxy-2-methylpropanoate: An Evaluation of Key Methodologies
For researchers, scientists, and professionals in drug development, the efficient and stereoselective synthesis of chiral building blocks is a cornerstone of modern medicinal chemistry. Ethyl 3-hydroxy-2-methylpropanoate, a valuable chiral intermediate, is no exception. This guide provides an in-depth comparison of common and innovative synthetic protocols for this compound, offering field-proven insights into the causality behind experimental choices and a critical evaluation of their respective advantages and limitations.
Introduction to Synthetic Strategies
The synthesis of this compound and its analogs can be broadly categorized into three main approaches: classical chemical methods, asymmetric hydrogenation, and biocatalytic routes. Each strategy presents a unique set of considerations regarding yield, stereoselectivity, cost, and environmental impact. This guide will delve into the specifics of the Reformatsky reaction as a classical approach, compare it with modern asymmetric hydrogenation techniques, and evaluate the burgeoning field of biocatalysis for this specific transformation.
Method 1: The Reformatsky Reaction
The Reformatsky reaction is a well-established method for the synthesis of β-hydroxy esters.[1][2] It involves the reaction of an α-haloester with an aldehyde or ketone in the presence of zinc metal.[1][3] The key intermediate is an organozinc reagent, often called a Reformatsky enolate, which is less reactive than corresponding lithium enolates or Grignard reagents, thus preventing self-condensation of the ester.[3]
Mechanistic Rationale
The reaction proceeds via the oxidative addition of zinc into the carbon-halogen bond of the α-haloester to form a zinc enolate.[3][4] This enolate then adds to the carbonyl group of the aldehyde or ketone through a six-membered chair-like transition state, followed by acidic workup to yield the β-hydroxy ester.[3]
Experimental Workflow: Reformatsky Reaction
Caption: General workflow for the Reformatsky reaction.
Detailed Protocol: Synthesis of Ethyl 3-hydroxy-3-phenylpropanoate (A Model System)
While not the exact target molecule, this protocol for a similar structure illustrates the general procedure.
-
Preparation: Dry 30 mL of toluene and 25 mL of ether under a nitrogen atmosphere over sodium.[4]
-
Reaction Setup: In a flame-dried flask under nitrogen, combine 8 g of zinc powder, 12.4 mL of benzaldehyde, and the dried toluene.[4]
-
Addition of Haloester: Slowly add 11.1 mL of ethyl 2-bromoacetate to the mixture.[4]
-
Reaction: Stir the reaction mixture. The reaction is often initiated by gentle heating.
-
Workup: After the reaction is complete (monitored by TLC), quench the reaction with dilute acid.
-
Extraction and Purification: Extract the product with ether, wash the organic layer, dry it over magnesium sulfate, and purify by distillation.[4] A reported yield for this specific analog is 52%.[4]
Performance and Limitations
| Metric | Performance |
| Yield | Moderate to good, but can be variable depending on the substrates and reaction conditions. |
| Purity | Generally requires purification by distillation or chromatography to remove unreacted starting materials and byproducts. |
| Scope | Broadly applicable to a wide range of aldehydes and ketones.[2] Variations using other metals like indium have also been reported.[5] |
| Drawbacks | The reaction can be sensitive to the activation of the zinc metal. The use of stoichiometric zinc generates significant metal waste. The reaction is typically not stereoselective. |
Method 2: Asymmetric Catalytic Hydrogenation
Asymmetric hydrogenation offers a powerful and elegant route to enantiomerically enriched compounds. This method typically involves the hydrogenation of an unsaturated precursor, such as methyl 2-(hydroxymethyl)acrylate, in the presence of a chiral catalyst.
Mechanistic Principles
The enantioselectivity of the reaction is dictated by the chiral ligand coordinated to the metal center (commonly rhodium or ruthenium). The substrate coordinates to the chiral catalyst, and hydrogen is delivered to one face of the double bond preferentially, leading to the formation of one enantiomer in excess.
Experimental Workflow: Asymmetric Hydrogenation
Caption: General workflow for asymmetric catalytic hydrogenation.
Detailed Protocol: Synthesis of Methyl (S)-(+)-3-hydroxy-2-methylpropanoate
-
Catalyst and Substrate Preparation: In a dry vessel, dissolve the chiral rhodium catalyst (e.g., [Rh(COD)L*]BF4, 1 mol%) and the substrate, methyl 2-(hydroxymethyl)acrylate, in a dry solvent like dichloromethane.[6]
-
Reaction Setup: Transfer the solution to a stainless steel autoclave.[6]
-
Hydrogenation: Purge the autoclave with hydrogen and then pressurize it to the desired pressure (e.g., 15001.5 Torr).[6]
-
Reaction: Stir the mixture at a controlled temperature (e.g., -40°C) for a specified time (e.g., 15 hours).[6]
-
Workup: Slowly release the hydrogen pressure and transfer the reaction solution to a flask. Remove the solvent using a rotary evaporator.[6]
-
Purification and Analysis: Purify the crude product by silica gel column chromatography. Determine the enantiomeric excess (ee) using chiral HPLC.[6] A reported yield for this method is 87%.[6]
Performance and Limitations
| Metric | Performance |
| Yield | Generally high.[6] |
| Purity | High, with purification primarily to remove the catalyst. |
| Stereoselectivity | Excellent, often achieving >99% ee.[7] |
| Drawbacks | The chiral ligands and noble metal catalysts can be expensive. The reaction often requires specialized high-pressure equipment. Catalyst screening may be necessary to find the optimal ligand for a given substrate. |
Method 3: Biocatalytic Reduction
Biocatalysis has emerged as a green and highly selective alternative to traditional chemical synthesis. For the synthesis of chiral alcohols, enzymes such as enoate reductases from the 'old yellow enzyme' family can be employed for the asymmetric bioreduction of a C=C double bond.[7][8]
Enzymatic Rationale
Enoate reductases are enzymes that catalyze the stereospecific reduction of activated carbon-carbon double bonds, using a cofactor such as NADH or NADPH as the reducing agent. The enzyme's active site provides a chiral environment that directs the reduction to occur on a specific face of the substrate, leading to high enantioselectivity.
Experimental Workflow: Biocatalytic Reduction
Caption: General workflow for biocatalytic reduction.
Performance and Limitations
| Metric | Performance |
| Yield | Can be high, but is dependent on enzyme activity and stability. |
| Purity | High, with purification often being straightforward. |
| Stereoselectivity | Excellent, often achieving >99% ee.[7][9] |
| Drawbacks | Enzyme availability and cost can be a factor. Reaction conditions (pH, temperature) need to be carefully controlled. Substrate scope may be limited by the enzyme's specificity. Cofactor recycling systems may be required for cost-effectiveness on a large scale. |
Comparative Summary
| Synthesis Method | Key Advantages | Key Disadvantages |
| Reformatsky Reaction | Broad substrate scope, uses relatively inexpensive reagents.[1][2] | Often not stereoselective, generates stoichiometric metal waste, can have variable yields. |
| Asymmetric Hydrogenation | High yields and excellent enantioselectivity.[6] | Requires expensive catalysts and specialized high-pressure equipment.[6] |
| Biocatalytic Reduction | Extremely high enantioselectivity, environmentally friendly ("green"), mild reaction conditions.[7][8] | Enzyme cost and availability, limited substrate scope for a given enzyme, requires careful control of reaction parameters. |
Conclusion and Future Outlook
The choice of synthetic protocol for this compound is highly dependent on the specific requirements of the researcher or organization. For small-scale synthesis where stereoselectivity is not a primary concern, the Reformatsky reaction remains a viable option. However, for the production of enantiomerically pure material, which is often a necessity in pharmaceutical development, asymmetric hydrogenation and biocatalysis are the superior methods.
Asymmetric hydrogenation is a mature and reliable technology capable of delivering high yields and excellent enantioselectivities. The primary barrier to its widespread use in all settings is the cost of the catalysts and equipment. Biocatalysis, on the other hand, represents the future of sustainable chemical synthesis. While challenges in enzyme discovery, engineering, and cost remain, the exceptional selectivity and mild reaction conditions offered by enzymes make them an increasingly attractive option. Continued research in enzyme immobilization and cofactor regeneration will undoubtedly expand the industrial applicability of biocatalytic routes for the synthesis of valuable chiral intermediates like this compound.
References
- ChemicalBook. (n.d.). ethyl 2-(3-hydroxyphenoxy)-2-methylpropanoate synthesis.
- ChemicalBook. (n.d.). ethyl 3-hydroxy-2-(hydroxymethyl)propanoate synthesis.
- SATHEE. (n.d.). Chemistry Reformatsky Reaction.
- Scilit. (2010). Asymmetric Synthesis of (R)‐3‐Hydroxy‐2‐methylpropanoate ('Roche Ester') and Derivatives via Biocatalytic C C‐Bond Reduction.
- ChemicalBook. (n.d.). METHYL (S)-(+)-3-HYDROXY-2-METHYLPROPIONATE synthesis.
- Chemistry LibreTexts. (2023). Reformatsky Reaction.
- SciSpace. (n.d.). Sonochemical Reformatsky Reaction Using Indium.
- Scribd. (n.d.). Reformatsky Reaction.
- Thermo Fisher Scientific. (n.d.). Reformatsky Reaction.
- Semantic Scholar. (2010). Asymmetric Synthesis of (R)‐3‐Hydroxy‐2‐methylpropanoate ('Roche Ester') and Derivatives via Biocatalytic CC‐Bond Reduction.
- PubChem. (n.d.). 2-Ethyl-3-hydroxyhexyl 2-methylpropanoate.
- ResearchGate. (2010). Asymmetric Synthesis of (R)-3-Hydroxy-2-methylpropanoate ('Roche Ester') and Derivatives via Biocatalytic C=C-Bond Reduction.
Sources
- 1. SATHEE: Chemistry Reformatsky Reaction [sathee.iitk.ac.in]
- 2. Reformatsky Reaction | Thermo Fisher Scientific - SG [thermofisher.com]
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- 4. scribd.com [scribd.com]
- 5. scispace.com [scispace.com]
- 6. METHYL (S)-(+)-3-HYDROXY-2-METHYLPROPIONATE synthesis - chemicalbook [chemicalbook.com]
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- 8. Asymmetric Synthesis of (R)‐3‐Hydroxy‐2‐methylpropanoate (‘Roche Ester’) and Derivatives via Biocatalytic CC‐Bond Reduction | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
A Researcher's Guide to the Certificate of Analysis for Ethyl 3-hydroxy-2-methylpropanoate: Ensuring Quality and Reproducibility
For researchers, scientists, and drug development professionals, the integrity of starting materials is paramount. A seemingly simple vial of a chemical intermediate like Ethyl 3-hydroxy-2-methylpropanoate can be the linchpin of a complex synthesis or the foundation of a biological study. Its purity and well-defined characteristics are not just desirable; they are essential for reproducible and reliable results. This guide provides an in-depth comparison of what to look for in a Certificate of Analysis (CoA) for this compound, supported by experimental data and protocols to empower you to validate the quality of this critical reagent.
The Anatomy of a Trustworthy Certificate of Analysis
A Certificate of Analysis is more than just a piece of paper; it is a testament to the quality of the material. A comprehensive CoA for this compound should provide a clear and detailed summary of its identity, purity, and physical properties. When evaluating a CoA, look for a logical flow of information that substantiates the quality claims.
Here is a comparative overview of a high-quality versus a lower-quality CoA for this compound:
Table 1: Comparison of High-Quality vs. Lower-Quality Certificate of Analysis
| Parameter | High-Quality Supplier | Lower-Quality Supplier | Why it Matters |
| Appearance | Clear, colorless liquid | "Conforms to standard" | A visual inspection is the first line of defense against gross contamination or degradation. |
| Identity (IR, NMR) | Conforms to reference spectrum | Data not provided | Confirms the molecular structure of the compound. |
| Purity (GC/HPLC) | ≥ 98.5% | ≥ 95% | A higher purity minimizes the risk of side reactions or confounding biological effects from impurities. |
| Water Content (Karl Fischer) | ≤ 0.1% | Not specified | Excess water can interfere with moisture-sensitive reactions. |
| Residual Solvents (GC-HS) | Meets ICH limits | Not specified | Solvents from the manufacturing process can be toxic or interfere with subsequent reactions. |
| Specific Impurities | Each specified impurity ≤ 0.1% | "Impurities conform" | Knowing the identity and quantity of specific impurities allows for a better risk assessment. |
Deciphering the Data: Key Analytical Techniques and What They Reveal
A robust CoA is backed by rigorous analytical testing. Understanding the principles behind these tests is crucial for interpreting the data and identifying potential red flags.
Gas Chromatography (GC) for Purity and Volatile Impurities
Gas chromatography is a powerful technique for assessing the purity of volatile compounds like this compound. Due to the presence of a polar hydroxyl group, derivatization is often employed to increase volatility and improve the chromatographic peak shape.
Experimental Protocol: GC Analysis of this compound (with Silylation)
-
Sample Preparation (Derivatization):
-
To 1 mg of the sample, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 100 µL of pyridine.
-
Seal the vial and heat at 60°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-FID Conditions:
-
Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness)
-
Inlet Temperature: 250°C
-
Oven Program: 60°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min
-
Carrier Gas: Helium, constant flow 1.2 mL/min
-
Detector: Flame Ionization Detector (FID) at 300°C
-
Injection Volume: 1 µL (split ratio 50:1)
-
The resulting chromatogram should show a major peak corresponding to the derivatized this compound and any minor peaks representing impurities. A high-quality product will have a purity of ≥ 98.5%, with minimal and well-separated impurity peaks.
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities
HPLC is complementary to GC and is particularly useful for detecting non-volatile impurities or thermally labile compounds.
Experimental Protocol: HPLC Analysis of this compound
-
Sample Preparation:
-
Dissolve 10 mg of the sample in 10 mL of the mobile phase.
-
Filter through a 0.45 µm syringe filter.
-
-
HPLC-UV Conditions:
-
Column: C18 reverse-phase (4.6 x 150 mm, 5 µm)
-
Mobile Phase: 60:40 (v/v) Acetonitrile:Water
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detector: UV at 210 nm
-
Injection Volume: 10 µL
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure of this compound and identifying any structural isomers or impurities.
A high-quality sample will exhibit the following characteristic peaks:
¹H NMR (400 MHz, CDCl₃):
-
δ 4.15 (q, 2H, -OCH₂CH₃)
-
δ 3.65 (m, 2H, -CH₂OH)
-
δ 2.60 (m, 1H, -CH(CH₃)-)
-
δ 2.40 (br s, 1H, -OH)
-
δ 1.25 (t, 3H, -OCH₂CH₃)
-
δ 1.15 (d, 3H, -CH(CH₃)-)
¹³C NMR (100 MHz, CDCl₃):
-
δ 175.5 (C=O)
-
δ 65.5 (-CH₂OH)
-
δ 60.8 (-OCH₂CH₃)
-
δ 45.2 (-CH(CH₃)-)
-
δ 14.2 (-OCH₂CH₃)
-
δ 13.8 (-CH(CH₃)-)
Any significant deviation from these chemical shifts or the presence of unexpected peaks should be investigated.
Visualizing the Workflow: From CoA to Confidence
The process of verifying a CoA can be visualized as a logical workflow, ensuring that all critical aspects of the compound's quality are assessed.
Caption: The logical selection of analytical methods based on the compound's properties.
Conclusion: Your CoA as a Research Tool
The Certificate of Analysis for this compound should be viewed as an essential research tool. A detailed and transparent CoA from a reputable supplier provides confidence in the quality of the starting material and is a critical component of good scientific practice. By understanding the analytical techniques and the significance of the data presented, researchers can make informed decisions, avoid costly and time-consuming troubleshooting, and ultimately, ensure the integrity and reproducibility of their work.
References
A Comparative Guide to the Synthesis of Chiral Hydroxy Esters: Microbial vs. Chemical Routes
For researchers, scientists, and professionals in drug development, the stereoselective synthesis of chiral hydroxy esters is a critical step in the creation of numerous pharmaceuticals and fine chemicals. The precise orientation of the hydroxyl group in these molecules can profoundly influence their biological activity. This guide provides an in-depth, objective comparison of two prominent methodologies for achieving this stereoselectivity: microbial and chemical synthesis. Drawing upon experimental data and established protocols, we will explore the underlying principles, practical considerations, and relative merits of each approach to empower you in selecting the optimal strategy for your synthetic needs.
The Significance of Chiral Hydroxy Esters
Chiral β-hydroxy esters are invaluable building blocks in organic synthesis. Their bifunctional nature, possessing both a hydroxyl and an ester group, allows for a wide range of subsequent chemical transformations. They are key intermediates in the synthesis of numerous blockbuster drugs, including cholesterol-lowering agents and antiviral therapies. The enantiopurity of these intermediates is paramount, as different enantiomers can exhibit vastly different pharmacological effects, with one being therapeutic while the other might be inactive or even harmful.
Microbial Synthesis: The "Green" Approach to Chirality
Microbial synthesis leverages the inherent stereoselectivity of enzymes within microorganisms to catalyze the asymmetric reduction of prochiral ketones to their corresponding chiral alcohols. This biocatalytic approach is often lauded for its alignment with the principles of green chemistry, typically employing mild reaction conditions and aqueous media.
Mechanism of Microbial Reduction
The core of microbial reduction lies in the action of oxidoreductase enzymes, such as ketoreductases and alcohol dehydrogenases. These enzymes utilize a hydride source, typically from a nicotinamide cofactor like NADPH or NADH, to stereoselectively deliver a hydride to one face of the carbonyl group of the keto ester. The cofactor is continuously regenerated by the microorganism's own metabolic processes, such as glycolysis, making the whole cell a self-sustaining catalytic system.
Caption: Mechanism of microbial reduction of a prochiral keto ester.
Advantages of Microbial Synthesis
-
High Enantioselectivity: Enzymes have evolved to operate with exceptional stereocision, often leading to very high enantiomeric excess (e.e.).[1]
-
Mild Reaction Conditions: Biocatalytic reactions are typically performed at or near ambient temperature and atmospheric pressure in aqueous environments, reducing energy consumption and improving safety.[1]
-
"Green" Credentials: The use of renewable resources (like sugars for the microorganisms), biodegradable catalysts (the microorganisms themselves), and the avoidance of heavy metals and harsh reagents contribute to the environmental friendliness of this method.[2]
-
Cost-Effectiveness for Certain Substrates: For some transformations, readily available and inexpensive microorganisms like baker's yeast can be highly effective, making this a very economical option.[3]
Challenges in Microbial Synthesis
-
Substrate Specificity: The active site of an enzyme is highly specific, which can limit the range of substrates that can be effectively reduced.
-
Downstream Processing: The separation of the product from the aqueous fermentation broth, which contains cells, residual media components, and byproducts, can be complex and contribute significantly to the overall cost.[4]
-
Reaction Times: Microbial fermentations can often be slower than their chemical counterparts, sometimes requiring days to reach completion.[2]
-
Variability: The activity and selectivity of whole-cell biocatalysts can be influenced by factors such as the specific strain of the microorganism and the composition of the culture medium.
Chemical Synthesis: Precision and Broad Applicability
Chemical synthesis offers a powerful and often more broadly applicable approach to generating chiral hydroxy esters. Asymmetric hydrogenation, particularly using transition metal catalysts with chiral ligands, stands out as a highly efficient method.
Mechanism of Asymmetric Hydrogenation (Noyori-type)
The Noyori asymmetric hydrogenation is a well-established method that typically employs a Ruthenium(II) catalyst coordinated to a chiral diphosphine ligand, such as BINAP. The reaction proceeds through a catalytic cycle where the keto ester coordinates to the chiral metal complex. Molecular hydrogen is then activated, and a hydride is transferred to the carbonyl carbon in a stereoselective manner, dictated by the chiral environment created by the ligand. The resulting chiral hydroxy ester is then displaced, regenerating the catalyst for the next cycle.[5][6]
Caption: Simplified mechanism of Noyori asymmetric hydrogenation.
Advantages of Chemical Synthesis
-
Broad Substrate Scope: Chiral metal catalysts can often accommodate a wider range of substrates compared to enzymes.
-
High Efficiency and Scalability: Asymmetric hydrogenation reactions are typically fast and can be performed on a large scale with high turnover numbers (TON) and turnover frequencies (TOF).[7]
-
Predictability and Control: The stereochemical outcome is generally predictable based on the chirality of the ligand used, and reaction conditions can be precisely controlled.
-
Simpler Downstream Processing: The reaction mixture is often less complex than a fermentation broth, potentially simplifying product isolation and purification.
Challenges in Chemical Synthesis
-
Harsh Reaction Conditions: Many chemical hydrogenations require elevated pressures of hydrogen gas and may use organic solvents, posing safety and environmental concerns.
-
Catalyst Cost and Toxicity: The precious metal catalysts (e.g., Ruthenium) and chiral ligands can be expensive. Trace metal contamination in the final product is also a concern, particularly for pharmaceutical applications.[8]
-
Sensitivity to Impurities: Catalysts can be sensitive to impurities in the substrate or solvent, which can lead to deactivation.
Head-to-Head Comparison: Microbial vs. Chemical Synthesis of Ethyl (S)-4-chloro-3-hydroxybutanoate
To provide a concrete comparison, let's examine the synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate, a key intermediate for several pharmaceuticals.
| Parameter | Microbial Synthesis (Baker's Yeast) | Chemical Synthesis (Noyori Asymmetric Hydrogenation) |
| Catalyst | Saccharomyces cerevisiae (Baker's Yeast) | [RuCl₂((R)-BINAP)] |
| Typical Yield | 75-94%[5][9] | >95%[9] |
| Enantiomeric Excess (e.e.) | 90-97%[5][10] | >99%[9] |
| Reaction Temperature | ~30°C[5] | 30-100°C[5][9] |
| Reaction Pressure | Atmospheric[5] | 4-100 atm H₂[9] |
| Reaction Time | 1-24 hours[9][10] | 6-36 hours[9] |
| Solvent | Water[10] | Ethanol, Methanol[5][9] |
Experimental Protocols
Microbial Reduction of Ethyl 4-chloro-3-oxobutanoate using Baker's Yeast
This protocol is adapted from established procedures for the baker's yeast-mediated reduction of β-keto esters.[3][5]
1. Yeast Activation: a. In a 1 L flask, dissolve 50 g of glucose in 250 mL of sterile water. b. Add 7.5 g of dried baker's yeast to the glucose solution. c. Incubate the mixture at 30°C with shaking (175 rpm) for 1 hour to activate the yeast. d. Harvest the activated yeast cells by centrifugation (5000 rpm, 10 min) at 4°C. e. Wash the cell pellet twice with a sterile phosphate buffer (0.01 M, pH 7.0) and resuspend in the same buffer.
2. Bioreduction: a. In a 50 mL flask, combine the activated yeast suspension with a solution of ethyl 4-chloro-3-oxobutanoate in a suitable organic co-solvent if necessary to aid solubility. b. The reaction can be run in a biphasic system with an organic solvent like isooctane to facilitate product recovery.[5] c. Incubate the reaction mixture at 30°C with shaking for 24 hours. d. Monitor the progress of the reaction by TLC or GC.
3. Product Isolation and Purification: a. After the reaction is complete, centrifuge the mixture to separate the yeast cells. b. Extract the supernatant with an organic solvent such as ethyl acetate. c. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. d. Purify the crude product by flash column chromatography on silica gel.
Caption: Experimental workflow for microbial ketone reduction.
Chemical Asymmetric Hydrogenation of Ethyl 4-chloro-3-oxobutanoate
This protocol is a representative procedure for a Noyori-type asymmetric hydrogenation, adapted from literature methods for similar substrates.[5][9][10]
1. Catalyst Preparation (in a glovebox): a. In a Schlenk flask, dissolve RuCl₂[(R)-BINAP] (0.1 mol%) in degassed ethanol.
2. Reaction Setup: a. In a high-pressure autoclave, add a solution of ethyl 4-chloro-3-oxobutanoate in degassed ethanol. b. Transfer the catalyst solution to the autoclave via cannula.
3. Hydrogenation: a. Seal the autoclave and purge with hydrogen gas several times. b. Pressurize the autoclave to the desired hydrogen pressure (e.g., 50-100 atm). c. Heat the reaction mixture to the desired temperature (e.g., 80°C) with vigorous stirring. d. Maintain the reaction for the specified time (e.g., 6-24 hours). e. Monitor the reaction progress by taking samples (if possible) for GC or HPLC analysis.
4. Product Isolation and Purification: a. After the reaction is complete, cool the autoclave to room temperature and carefully release the hydrogen pressure. b. Concentrate the reaction mixture under reduced pressure to remove the solvent. c. The crude product can be purified by distillation or flash column chromatography to remove the catalyst and any byproducts.
Caption: Experimental workflow for chemical ketone reduction.
Economic and Practical Considerations
The choice between microbial and chemical synthesis is not solely based on chemical performance but also on economic and practical factors.
-
Catalyst Cost: While the initial cost of a precious metal catalyst and a chiral ligand for chemical synthesis can be high, their high efficiency (high TON) can make them cost-effective on a large scale. Biocatalysts, especially those based on readily available microorganisms like baker's yeast, can be very inexpensive. However, the development and production of a specific, highly active isolated enzyme can be costly.[11]
-
Process Infrastructure: Chemical hydrogenation at high pressure requires specialized and costly high-pressure reactors. Microbial fermentation can be carried out in standard bioreactors, which are more common in the biotechnology and pharmaceutical industries.
-
Downstream Processing Costs: As mentioned, purification from a complex fermentation broth can be a significant cost driver for microbial synthesis, often involving multiple steps like centrifugation, filtration, and extraction.[4] Chemical synthesis may offer a more straightforward purification process.
-
Environmental and Safety Costs: The use of high-pressure hydrogen and organic solvents in chemical synthesis entails higher safety infrastructure costs and potential environmental remediation expenses. Microbial synthesis, with its milder conditions and aqueous media, generally has a lower environmental footprint.[2]
Conclusion: A Symbiotic Future?
Both microbial and chemical synthesis offer powerful and distinct advantages for the production of chiral hydroxy esters. The choice between them is often dictated by the specific requirements of the project, including the substrate, the desired scale of production, cost constraints, and environmental considerations.
-
Microbial synthesis is often the preferred route when "green" chemistry principles are a high priority, and for substrates where highly selective and inexpensive whole-cell biocatalysts are available.
-
Chemical synthesis excels in its broad substrate scope, high throughput, and often more straightforward scalability and purification, making it a go-to choice for many industrial applications.
The future may lie in the synergy of these two fields. Chemoenzymatic processes, which combine chemical and biological transformations in a single pot or in a sequential manner, are gaining traction. This approach aims to harness the best of both worlds: the exquisite selectivity of enzymes and the broad reactivity of chemical catalysts. As our understanding of both biocatalysis and chemical catalysis deepens, we can expect the development of even more efficient, sustainable, and economically viable routes to these crucial chiral building blocks, ultimately accelerating the discovery and development of new medicines and advanced materials.
References
- Forni, A., et al. (2001). Highly enantioselective reduction of ethyl 4-chloro-3-oxobutanoate to L- and D-3-hydroxyesters with baker's yeast.
- Wu, X., et al. (2012). Asymmetric Reduction of Ethyl (S)-4-chloro-3-hydroxy butanoate in an Aqueous-Organic Solvent Biphasic System Using Dried Baker's Yeast. Asian Journal of Chemistry, 24(11), 5151-5154.
- Asian Journal of Chemistry. (2012). Asymmetric Reduction of Ethyl (S)-4-chloro-3-hydroxy butanoate in an Aqueous-Organic Solvent Biphasic System Using Dried Baker's Yeast. Asian Journal of Chemistry.
- ResearchGate. (n.d.). Yeast reduction of ethyl 4-chloro-3-oxobutanoate in the presence of...
- ResearchGate. (n.d.). Asymmetric Bioreduction of Ethyl (S)-4-chloro-3-hydroxy Butanoate Using Dried Baker's Yeast in Aqueous/Ionic Liquid Biphasic System.
- Shimizu, S., et al. (1990). Stereoselective Reduction of Ethyl 4-Chloro-3-Oxobutanoate by a Microbial Aldehyde Reductase in an Organic Solvent-Water Diphasic System. Applied and Environmental Microbiology, 56(8), 2374-2377.
- Pharmaceutical Technology. (2009). Asymmetric Routes to Chiral Secondary Alcohols. Pharmaceutical Technology.
- Shimizu, S., et al. (1990).
- Scilit. (n.d.).
- Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC PubMed Central.
- MDPI. (2020). Economy Assessment for the Chiral Amine Production with Comparison of Reductive Amination and Transamination Routes by Multi-Enzyme System. MDPI.
- ResearchGate. (n.d.). Microbial/Enzymatic Synthesis of Chiral Intermediates for Pharmaceuticals.
- Chem-Station. (2014). Noyori Asymmetric Hydrogenation.
- Patsnap. (2025). Microbial Fermentation vs Chemical Synthesis: Key Differences.
- BenchChem. (2025).
- Majid, E. (2025). Fermentation and Downstream Processing: The Core of Biomanufacturing.
Sources
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- 4. alliedacademies.org [alliedacademies.org]
- 5. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
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- 8. pharmasalmanac.com [pharmasalmanac.com]
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- 11. Technical–Economic Assessment—The Missing Piece for Increasing the Attractiveness of Applied Biocatalysis in Ester Syntheses? [mdpi.com]
Safety Operating Guide
Navigating the Disposal of Ethyl 3-hydroxy-2-methylpropanoate: A Guide for Laboratory Professionals
In the fast-paced environment of research and development, the lifecycle of a chemical doesn't end when an experiment is complete. Proper disposal is a critical, final step that ensures the safety of personnel, protects the environment, and maintains regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of Ethyl 3-hydroxy-2-methylpropanoate, moving beyond a simple checklist to explain the "why" behind each procedural choice. Our aim is to empower you, our fellow scientists, with the knowledge to manage this chemical waste stream with confidence and precision.
Hazard Assessment: Understanding the Risks
Before handling any waste, a thorough understanding of the substance's intrinsic hazards is paramount. This compound (CAS No. 89534-52-1) is classified under the Globally Harmonized System (GHS) with the following primary hazards:
-
Skin Irritation (Category 2) : Causes skin irritation.[1]
-
Serious Eye Irritation (Category 2A) : Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation : May cause respiratory irritation.[1]
Table 1: Hazard Profile of this compound
| Hazard Classification | GHS Category | Description | Source |
| Skin Corrosion/Irritation | 2 | Causes skin irritation | [1] |
| Serious Eye Damage/Irritation | 2A | Causes serious eye irritation | [1] |
| STOT - Single Exposure | 3 | May cause respiratory irritation | [1] |
| Flammability (Assumed) | Flammable Liquid | Vapors may form explosive mixtures with air. | [2] |
Personal Protective Equipment (PPE): Your First Line of Defense
Given the hazards, a robust selection of PPE is non-negotiable. The causality is clear: we select equipment to create an impermeable barrier between the chemical and the body.
-
Hand Protection : Wear nitrile gloves. Nitrile provides good resistance against a range of chemicals, including esters.[5] Always inspect gloves for tears or punctures before use. If direct, prolonged contact is anticipated, consult a specific chemical resistance chart for breakthrough times. For incidental splash contact, immediately remove and replace contaminated gloves.
-
Eye and Face Protection : Chemical safety goggles are mandatory to protect against splashes.[2] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.
-
Skin and Body Protection : A standard laboratory coat is required. For larger quantities or in case of a spill, a chemically resistant apron or coveralls should be used to prevent skin exposure.[2]
-
Respiratory Protection : All handling of waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of vapors.[5][6]
Waste Segregation and Collection: The Core Protocol
The cardinal rule of chemical waste management is: never dispose of this compound down the sink or in the regular trash .[7][8] Aqueous insolubility and potential environmental toxicity prohibit this practice.[2] The proper procedure involves segregation into a dedicated hazardous waste container.
Step-by-Step Collection Procedure:
-
Select the Appropriate Waste Container :
-
Use a container made of a material compatible with organic esters. High-density polyethylene (HDPE) or glass containers are typically appropriate. Avoid steel containers for acidic waste, though this is not the primary hazard here.[7][9]
-
The container must have a secure, leak-proof screw cap.
-
Ensure the container is clean and dry before its first use.
-
-
Label the Container Correctly (Before Adding Waste) :
-
Proper labeling is a critical regulatory requirement mandated by agencies like the EPA under the Resource Conservation and Recovery Act (RCRA).[8][9][10]
-
Affix a hazardous waste tag to the container.[8]
-
The label must include:
-
The full chemical name: "This compound ". Do not use abbreviations or chemical formulas.[8]
-
An accurate estimation of the percentage concentration if it is part of a mixture.
-
The date accumulation begins (the date the first drop of waste is added).[8]
-
The name of the Principal Investigator and the laboratory location (building and room number).[8]
-
Checkboxes indicating the relevant hazards (e.g., Irritant, Flammable).[8]
-
-
Accumulate the Waste :
-
Perform all waste transfers inside a chemical fume hood.
-
Keep the waste container closed at all times, except when adding waste.[11] This minimizes the release of vapors and prevents spills.
-
Do not mix incompatible wastes. While other flammable esters or alcohols may potentially be combined, consult your institution's Environmental Health and Safety (EHS) office for specific guidance on creating mixed waste streams.[5] Never mix this waste with strong oxidizing agents, strong bases, acids, or aqueous solutions.[2][7]
-
Do not fill the container to more than 90% of its capacity to allow for vapor expansion and prevent spills during transport.[9]
-
Storage of Hazardous Waste: The Satellite Accumulation Area (SAA)
Laboratories that generate hazardous waste must establish a Satellite Accumulation Area (SAA).[7] This designated area is where waste is stored at or near the point of generation and under the control of the laboratory personnel.
-
Location : The SAA must be close to where the waste is generated.[9]
-
Containment : Store liquid waste containers in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[11]
-
Segregation : Store the waste container away from incompatible materials, particularly strong oxidizing agents and bases.[2]
-
Signage : The SAA should be clearly marked with a "Hazardous Waste" sign.[9]
-
Volume Limits : Be aware of SAA volume limits (typically 55 gallons for total hazardous waste, or 1 quart for acutely hazardous waste, though this compound does not fall into the latter category).
Requesting Disposal: The Final Step
Once the waste container is full (at 90% capacity) or has been in the SAA for up to one year (whichever comes first), it must be removed for disposal.[7]
-
Ensure Final Labeling : Double-check that the hazardous waste tag is complete and accurate.
-
Secure the Container : Tightly seal the container cap.
-
Contact EHS : Follow your institution's specific procedure for requesting a hazardous waste pickup. This is typically done through an online portal or by contacting the EHS office directly.[8]
-
Professional Disposal : Your EHS department will then transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF). These facilities dispose of chemical waste through methods like incineration at high temperatures in a controlled environment.[2][6] This is the only approved and environmentally responsible method for disposing of this type of chemical.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for safe disposal of this compound.
By adhering to this comprehensive protocol, you ensure that the disposal of this compound is handled safely, responsibly, and in full compliance with regulatory standards, protecting yourself, your colleagues, and the wider environment.
References
- Fisher Scientific. (n.d.). Safety Data Sheet: Ethyl 2-hydroxyisobutyrate.
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
- Sigma-Aldrich. (2024). Safety Data Sheet: Ethyl 3-hydroxybenzoate.
-
U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
-
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 3-hydroxy-2-methylpropanoate
As laboratory professionals, our primary responsibility extends beyond achieving groundbreaking results; it encompasses an unwavering commitment to safety. This guide provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE) when handling Ethyl 3-hydroxy-2-methylpropanoate. Our approach is grounded in the core principles of risk assessment and the hierarchy of controls, ensuring that every procedural step is a self-validating system of safety.
Understanding the Compound: Hazard Profile of this compound
Before we can select the appropriate PPE, we must first understand the intrinsic hazards of the substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following primary hazards:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
These classifications are our foundational data points, directly informing the minimum PPE requirements for ensuring researcher safety. The causality is clear: the potential for skin, eye, and respiratory irritation dictates that we must establish barriers to prevent contact and inhalation.
The Hierarchy of Controls: PPE as the Final Safeguard
While this guide focuses on PPE, it is crucial to recognize that PPE is the last line of defense. Its effectiveness is maximized when used in conjunction with a robust safety framework. Before any task, a competent scientist should consider the hierarchy of controls:
-
Elimination/Substitution: Is it possible to use a less hazardous chemical?
-
Engineering Controls: These are physical changes to the workspace that isolate workers from the hazard. The most critical engineering control for this chemical is a certified chemical fume hood , which is essential for mitigating respiratory exposure.[2] Eyewash stations and safety showers are also mandatory engineering controls in any area where this chemical is handled.[2][3]
-
Administrative Controls: These are procedural changes, such as standard operating procedures (SOPs), safety training, and clear labeling. All personnel must be trained on the specific hazards and handling procedures for this compound, as mandated by OSHA's Laboratory Standard.[4][5]
-
Personal Protective Equipment (PPE): When engineering and administrative controls cannot eliminate the risk of exposure, PPE is required.
Core PPE Requirements for this compound
The following PPE is mandatory for any procedure involving this compound. The specific type and level of protection may be scaled up based on the operational risks, as detailed in the subsequent table and workflow.
-
Rationale: The compound is classified as causing serious eye irritation (H319).[1] Any splash could result in significant injury.
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.
-
Recommended for Splash Hazard: Chemical safety goggles are required when there is a higher risk of splashing (e.g., during transfers of larger volumes, heating, or reactions under pressure).
-
High-Risk Operations: For large-volume transfers or procedures with a significant splash or aerosolization potential, a full-face shield worn over chemical safety goggles provides the highest level of protection. This aligns with OSHA's eye and face protection regulations (29 CFR 1910.133).[2]
-
Rationale: The compound causes skin irritation (H315).[1] Protective gloves are essential to prevent direct contact.
-
Recommended Glove Type: Nitrile gloves are the standard for incidental contact in most laboratory settings. They offer good chemical resistance and dexterity.
-
Protocol: Always inspect gloves for tears or punctures before use. If contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly with soap and water, and don a new pair. Contaminated gloves must be disposed of as hazardous waste according to your institution's guidelines. For prolonged or immersive contact, consult the glove manufacturer's compatibility chart to select a glove with an appropriate breakthrough time.
-
Rationale: To protect against incidental skin contact from spills or splashes.
-
Requirement: A flame-resistant (FR) lab coat is standard. Ensure the lab coat is fully buttoned and the sleeves are not rolled up.
-
Enhanced Protection: For tasks with a higher risk of significant spillage, a chemically resistant apron worn over the lab coat provides an additional layer of protection.
-
Rationale: The compound may cause respiratory irritation (H335).[1] The primary method for controlling this hazard is through engineering controls.
-
Standard Procedure: All work that involves open containers of this compound, especially any task involving heating, agitation, or aerosolization, must be performed inside a certified chemical fume hood .[2]
-
Emergency Use: In the event of a large spill outside of a fume hood or a failure of ventilation systems, respiratory protection is necessary. A NIOSH-approved air-purifying respirator with an organic vapor cartridge is the minimum requirement.[6][7] Personnel must be properly fit-tested and trained in the use of such respirators, in accordance with OSHA's Respiratory Protection Standard (29 CFR 1910.134).
Operational and Disposal Plans
Your choice of PPE is directly linked to the specific task you are performing.
| Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low-Volume Handling (<100 mL) | Safety glasses with side shields | Nitrile gloves | Lab coat | Work in a chemical fume hood |
| High-Volume Handling (>100 mL) or Aerosol-Generating Procedures | Chemical safety goggles & face shield | Nitrile gloves (consider double-gloving) | Chemical-resistant apron over lab coat | Work in a chemical fume hood |
| Large Spill Cleanup | Chemical safety goggles & face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant suit or apron | NIOSH-approved respirator with organic vapor cartridge |
This diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection flowchart based on task-specific risks.
Proper disposal is a critical component of the handling process.
-
Contaminated PPE: Used gloves, disposable lab coats, and any absorbent materials used for cleanup must be considered hazardous waste. Place them in a designated, sealed, and clearly labeled hazardous waste container.
-
Chemical Waste: Unused or waste this compound must be collected in a compatible, sealed, and labeled container.
-
Compliance: All waste disposal must adhere strictly to your institution's Environmental Health and Safety (EHS) protocols, as well as local, state, and federal regulations.[2][3] Never dispose of this chemical or contaminated materials down the drain or in regular trash.
By integrating this expert-level understanding of the hazards with a systematic approach to control and protection, you build a culture of safety that protects not only yourself but your entire research team. This guide serves as a foundational document to be integrated into your specific laboratory SOPs.
References
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Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]
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The Laboratory Standard | Office of Clinical and Research Safety. Vanderbilt University. [Link]
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OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). [Link]
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29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]
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NIOSH Pocket Guide to Chemical Hazards. National Institute for Occupational Safety and Health (NIOSH). [Link]
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NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention (CDC). [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
